2-Amino-2-hydroxymethylindane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-amino-1,3-dihydroinden-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(7-12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGNCGJHXQVIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622312 | |
| Record name | (2-Amino-2,3-dihydro-1H-inden-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136834-85-0 | |
| Record name | (2-Amino-2,3-dihydro-1H-inden-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-2,3-dihydro-1H-inden-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-2-hydroxymethylindane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-hydroxymethylindane, with the CAS number 136834-85-0 , is a fascinating and versatile molecule that holds significant promise in various fields of chemical research, particularly in the realms of asymmetric synthesis and medicinal chemistry.[1][2] Its rigid indane backbone, combined with the presence of both a primary amine and a hydroxymethyl group at the C2 position, imparts a unique stereochemical environment and dual functionality. This structure makes it an attractive building block for the synthesis of complex chiral molecules and a potential precursor for novel chiral ligands and auxiliaries.[1] This technical guide provides a comprehensive overview of the core properties, a proposed synthesis pathway, potential applications, and safety considerations for this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 136834-85-0 | [1][2] |
| IUPAC Name | (2-amino-1,3-dihydroinden-2-yl)methanol | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1][2] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | White to light beige powder (predicted) | [1] |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and chloroform. | [1] |
| pKa | Expected to have basic properties due to the amino group. | [1] |
| SMILES | C1C(CC2=CC=CC=C21)(CO)N | |
| InChI | InChI=1S/C10H13NO/c11-10(7-12)5-8-3-1-2-4-9(8)6-10/h1-4,12H,5-7,11H2 | [1] |
Synthesis of this compound: A Proposed Pathway
While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be devised based on established methodologies for the synthesis of related aminoindane derivatives, such as 2-aminoindane-2-carboxylic acid.[3] The proposed pathway involves the dialkylation of a protected glycine equivalent followed by reduction.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Protected 2-aminoindane-2-carboxylic acid
This step would likely involve the phase-transfer-catalyzed alkylation of a Schiff base of a glycine ester with 1,2-bis(bromomethyl)benzene. This method is known to be effective for the synthesis of α,α-disubstituted amino acids.
-
Reaction Setup: A solution of the protected glycine equivalent (e.g., N-(diphenylmethylene)glycine tert-butyl ester) and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) in a suitable organic solvent (e.g., dichloromethane) is prepared.
-
Addition of Base and Alkylating Agent: An aqueous solution of a strong base (e.g., sodium hydroxide) is added, followed by the dropwise addition of 1,2-bis(bromomethyl)benzene.
-
Reaction and Workup: The reaction mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The organic layer is then separated, washed, dried, and concentrated to yield the crude protected 2-aminoindane-2-carboxylic acid derivative. Purification can be achieved by column chromatography.
Step 2: Reduction to this compound
The protected amino acid derivative is then reduced to the target amino alcohol.
-
Reduction: The protected 2-aminoindane-2-carboxylic acid is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran) and treated with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), at a controlled temperature (e.g., 0 °C to room temperature).
-
Quenching and Workup: After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base.
-
Isolation and Purification: The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the crude this compound. Further purification can be performed by crystallization or column chromatography.
Potential Applications in Research and Development
The unique structural features of this compound make it a valuable tool for chemists engaged in the synthesis of complex molecules and the development of new catalysts.
Asymmetric Synthesis
The chiral nature of this compound, once resolved into its enantiomers, makes it a promising candidate for use as a chiral auxiliary . In this role, it can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, after which it can be cleaved and potentially recycled.
Furthermore, it can serve as a precursor for the synthesis of chiral ligands for use in transition-metal-catalyzed asymmetric reactions, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. The bidentate N,O-ligation motif offered by the amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that influences the enantioselectivity of the catalytic transformation.
Medicinal Chemistry and Drug Discovery
Aminoindane derivatives are known to exhibit a range of biological activities. For instance, the parent compound, 2-aminoindane, has been studied for its stimulant and monoamine-releasing properties.[4] While the specific pharmacological profile of this compound has not been extensively reported, its structural similarity to other biologically active aminoindanes suggests that it could serve as a scaffold for the development of novel therapeutic agents. The introduction of the hydroxymethyl group could modulate the parent molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to new compounds with improved efficacy or safety profiles.
Safety and Handling
While a specific material safety data sheet (MSDS) for this compound is not widely available, general precautions for handling amino compounds should be followed. It is predicted to be a skin and eye irritant.[1] Good laboratory practices should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a molecule with significant untapped potential. Its unique combination of a rigid indane framework and versatile amino alcohol functionality makes it a valuable building block for both asymmetric synthesis and medicinal chemistry. While further research is needed to fully elucidate its properties and develop robust synthetic protocols, the foundational information presented in this guide provides a strong starting point for researchers interested in exploring the applications of this intriguing compound.
References
- AA Blocks. (n.d.). This compound | 136834-85-0.
- Belokon, Y. N., et al. (1998). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Tetrahedron: Asymmetry, 9(24), 4249-4252.
- Wikipedia. (2023, December 1). 2-Aminoindane. In Wikipedia.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-hydroxymethylindane
Abstract
2-Amino-2-hydroxymethylindane is a unique small molecule featuring a rigid indane scaffold functionalized with both an amino and a hydroxymethyl group at the C-2 position. This structure presents potential for applications in medicinal chemistry, as a chiral auxiliary, or as a building block for more complex molecules. Despite its interesting structure, a comprehensive public dataset on its physicochemical properties is notably absent. This guide serves as a foundational document for researchers, scientists, and drug development professionals by providing a robust theoretical and practical framework for the synthesis and detailed physicochemical characterization of this compound. We will outline a plausible synthetic route and present a comprehensive suite of validated experimental protocols to determine its structural, spectroscopic, physical, and physicochemical properties, thereby bridging the current knowledge gap.
Introduction and Molecular Overview
The indane skeleton is a privileged scaffold in medicinal chemistry, forming the core of various biologically active compounds. The parent compound, 2-aminoindane (2-AI), and its derivatives are known to interact with monoamine transporters, exhibiting stimulant properties.[1][2] The introduction of a hydroxymethyl group at the C-2 position, creating this compound, adds a new dimension to this scaffold. This modification introduces a primary alcohol functionality and a chiral center, opening avenues for hydrogen bonding interactions, metabolic pathway alterations, and use in asymmetric synthesis.[3]
Given the limited available literature, this document establishes the necessary groundwork for any research endeavor involving this compound. We provide a proposed synthetic pathway and a detailed experimental blueprint for its complete physicochemical profiling.
Known Structural Information
While most experimental data is not publicly available, basic molecular properties can be stated.[3]
| Property | Value | Source |
| IUPAC Name | (2-amino-2,3-dihydro-1H-inden-2-yl)methanol | Vulcanchem[3] |
| Molecular Formula | C₁₀H₁₃NO | Vulcanchem[3] |
| Molecular Weight | 163.22 g/mol | Vulcanchem[3] |
| CAS Number | 136834-85-0 | Vulcanchem[3] |
Proposed Synthesis of this compound
To enable physicochemical analysis, the compound must first be synthesized. A logical and efficient pathway begins with the commercially available 2-indanone, proceeding through a nitroaldol (Henry) reaction, followed by the reduction of the resulting nitro group to the primary amine. This approach is well-established for the synthesis of amino alcohols.[4][5]
Experimental Protocol: Two-Step Synthesis
Step 1: Henry (Nitroaldol) Reaction to form 2-(Hydroxymethyl)-2-nitroindane
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 2-indanone (1.0 eq).
-
Reagent Addition: Dissolve the 2-indanone in nitromethane (used as both reagent and solvent, ~10-20 eq).
-
Catalysis: Cool the mixture to 0°C using an ice bath. Slowly add a catalytic amount of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-0.2 eq), dropwise, ensuring the internal temperature does not exceed 5°C. The choice of a non-nucleophilic organic base like DBU is critical to prevent side reactions.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding dilute HCl to neutralize the base. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro alcohol.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 2-(Hydroxymethyl)-2-nitroindane
-
Catalytic Hydrogenation (Method A): This is often the cleanest method.[6]
-
Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve the purified nitro alcohol from Step 1 in a suitable solvent like methanol or ethanol.
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).[7] Stir the mixture vigorously at room temperature until hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.[7] Concentrate the filtrate under reduced pressure to yield the target compound.
-
-
Metal-Acid Reduction (Method B): A classic and robust alternative.[8]
-
Reactor Setup: In a round-bottom flask, suspend the nitro alcohol in a mixture of ethanol and concentrated hydrochloric acid.
-
Reagent Addition: Add iron powder (Fe) or tin(II) chloride (SnCl₂) in several portions.[6][9] The reaction is often exothermic and may require external cooling.
-
Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction, then basify with a strong base (e.g., 6M NaOH) to precipitate metal hydroxides. Filter the mixture and extract the aqueous filtrate with an organic solvent. Dry the combined organic layers and concentrate to yield the product.
-
-
Final Purification: The final product can be purified by recrystallization or column chromatography to achieve high purity suitable for characterization.
Physicochemical Property Determination: A Proposed Experimental Framework
The following section details the essential experiments required to build a comprehensive physicochemical profile for this compound.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides unambiguous information about the carbon-hydrogen framework of the molecule, confirming its identity and purity.
-
Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (from -NH₂ and -OH groups).
-
Acquisition: Acquire ¹H and ¹³C spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).[11] For ¹³C NMR, a sufficient number of scans should be collected to achieve a good signal-to-noise ratio, especially for the quaternary C-2 carbon.
-
Data Analysis:
-
¹H NMR: Expect signals for the aromatic protons, the diastereotopic methylene protons of the indane ring, and the hydroxymethyl protons. The amine protons may appear as a broad singlet.
-
¹³C NMR: Expect 10 distinct carbon signals, confirming the molecular formula. The chemical shifts will indicate aromatic, aliphatic, and functionalized carbons.
-
-
3.1.2. Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.
-
Protocol (Thin Solid Film):
-
Sample Preparation: Dissolve a small amount (~10-20 mg) of the solid compound in a few drops of a volatile solvent like methylene chloride.[2]
-
Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl). Allow the solvent to evaporate completely, leaving a thin film of the compound.[2]
-
Acquisition: Place the plate in the spectrometer and acquire the spectrum.
-
Data Analysis: Key expected absorbances include: O-H stretch (~3300-3400 cm⁻¹, broad), N-H stretch (~3300-3500 cm⁻¹, may overlap with O-H), C-H stretches (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹), and C-O stretch (~1050 cm⁻¹).[12]
-
3.1.3. Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structure.
-
Protocol (Electron Ionization - EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Ionize the sample using a standard electron beam (70 eV).
-
Data Analysis: The primary goal is to identify the molecular ion peak (M⁺) corresponding to the molecular weight (163.22).[13] The fragmentation pattern will be informative; characteristic losses would include H₂O, CH₂OH, and fragments related to the indane ring structure.[13]
-
Crystallographic Analysis
3.2.1. Single-Crystal X-ray Diffraction
-
Rationale: This is the gold standard for absolute structure determination, providing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in space.
-
Protocol:
-
Crystal Growth: Grow a high-quality single crystal of the compound.[14] This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). The crystal should be clear, well-formed, and typically >0.1 mm in all dimensions.[15]
-
Data Collection: Mount the crystal on a goniometer and place it in an intense, monochromatic X-ray beam.[16] Collect the diffraction pattern as the crystal is rotated.[17]
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.
-
Physical Properties
3.3.1. Melting Point Determination
-
Rationale: The melting point is a fundamental physical property and a key indicator of purity. Pure crystalline compounds exhibit a sharp melting range (typically <1°C).
-
Protocol (Capillary Method):
-
Sample Preparation: Load a small amount of the dry, powdered sample into a capillary tube to a height of 2-3 mm.[18]
-
Measurement: Place the tube in a melting point apparatus.[19]
-
Initial Run: Heat rapidly to determine an approximate melting range.
-
Precise Run: Cool the apparatus, insert a new sample, and heat slowly (1-2°C/minute) starting from ~15°C below the approximate melting point.[18][20]
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This is the melting range.
-
3.3.2. Solubility Assessment
-
Rationale: Solubility in various solvents is critical for formulation, reaction setup, and predicting bioavailability.
-
Protocol (Qualitative and Quantitative):
-
Qualitative Test: In separate small test tubes, add ~10 mg of the compound to 1 mL of various solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane, 5% HCl, 5% NaOH).[21] Observe for dissolution at room temperature. The expected basicity of the amino group suggests solubility in aqueous acid.
-
Quantitative Determination (Shake-Flask Method):
-
Prepare a supersaturated solution of the compound in a chosen solvent (e.g., water or a buffer) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[22][23]
-
Allow the excess solid to settle. Carefully remove an aliquot of the supernatant and filter it.
-
Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
-
Physicochemical Constants
3.4.1. pKa Determination
-
Rationale: The pKa value quantifies the basicity of the amino group, which is fundamental to understanding its ionization state at different pH values, affecting its solubility, receptor binding, and pharmacokinetic properties.
-
Protocol (Potentiometric Titration):
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in water or a water/co-solvent mixture to a known concentration (e.g., 1-10 mM).[24]
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant ionic strength with a background electrolyte like KCl.[24]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point on the titration curve.[25][26]
-
3.4.2. Lipophilicity (logP) Determination
-
Rationale: The partition coefficient (logP) between n-octanol and water is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Protocol (Shake-Flask Method):
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of this solution to a known volume of the other phase in a flask.[27][28]
-
Equilibration: Shake the flask for several hours to allow the compound to partition between the two phases and reach equilibrium.[3][29]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and water layers using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate logP as: log₁₀([Concentration in Octanol] / [Concentration in Water]).
-
Conclusion
While this compound remains a largely uncharacterized molecule, its structure suggests significant potential in chemical and pharmaceutical research. This guide provides the necessary scientific foundation to address this knowledge gap. By following the proposed synthetic route and the detailed experimental protocols outlined herein, researchers can generate a comprehensive and reliable dataset of its physicochemical properties. This systematic characterization is the indispensable first step toward unlocking the full potential of this intriguing indane derivative.
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- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
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2-Amino-2-hydroxymethylindane spectral data analysis (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Analysis of 2-Amino-2-hydroxymethylindane
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS: 136834-85-0), a versatile bicyclic compound with significant potential in medicinal chemistry and asymmetric synthesis.[1][2] As a molecule combining an indane skeleton with primary amino and hydroxyl functionalities, its unambiguous characterization is paramount for any research or development application. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind the spectroscopic signatures observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We present detailed, field-proven protocols and interpretative guidance grounded in fundamental principles and data from analogous structures, establishing a self-validating system for confirming the compound's identity, purity, and structure.
Introduction: The Structural Significance of this compound
The indane scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active agents.[2] The specific derivative, this compound, introduces two key functional groups—an amine and a primary alcohol—at a stereocenter. This unique arrangement makes it a valuable chiral building block for more complex molecules.[1] Given its molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol , a multi-faceted spectroscopic approach is essential for its definitive characterization.[1][3] This guide provides the strategic rationale and technical protocols for achieving this confirmation.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For a novel or sparsely documented compound like this compound, both ¹H and ¹³C NMR are indispensable.
Rationale for Experimental Design
The choice of solvent is the first critical decision. While CDCl₃ is common, its acidic deuterium can sometimes lead to the exchange and disappearance of labile N-H and O-H protons. Therefore, DMSO-d₆ is the preferred solvent. Its ability to form hydrogen bonds helps to slow the exchange of the amine and hydroxyl protons, allowing them to be observed as distinct, albeit often broad, signals. This choice directly facilitates a more complete structural picture from a single experiment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic and aliphatic regions of this molecule.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D proton spectrum with a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbons (C2, C3a, C7a).
-
Predicted ¹H NMR Spectral Data Analysis (in DMSO-d₆)
The structure suggests distinct regions in the ¹H NMR spectrum: the aromatic region (protons on C4-C7), the benzylic methylene protons (C1 and C3), and the protons associated with the functional groups at C2.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Expert Insights |
| Ar-H (H4, H5, H6, H7) | 7.10 - 7.30 | Multiplet (m) | 4H | Protons on the benzene ring typically resonate in this region. The overlapping signals from these four non-equivalent protons will create a complex multiplet. |
| -OH (on C8) | ~4.5 - 5.0 | Broad Singlet (br s) | 1H | The hydroxyl proton is labile and its chemical shift is concentration-dependent. In DMSO, it appears as a broad singlet due to hydrogen bonding and exchange. |
| -CH₂OH (H8) | ~3.5 - 3.7 | Singlet (s) | 2H | These methylene protons are adjacent to a hydroxyl group and a quaternary carbon (C2), so they will not be split. Their proximity to the electronegative oxygen shifts them downfield. |
| -CH₂- (H1, H3) | 2.80 - 3.20 | AB quartet or two Doublets (d) | 4H | The four protons at the C1 and C3 positions are diastereotopic due to the chiral center at C2. They will likely appear as a complex set of signals, possibly two distinct AB quartets or overlapping doublets of doublets, in the benzylic region. |
| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | The primary amine protons are also labile. Their signal is typically broad and its chemical shift can vary. This signal will disappear upon D₂O exchange, providing definitive confirmation. |
Predicted ¹³C NMR Spectral Data Analysis (in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as C4/C7 and C5/C6 are chemically non-equivalent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |
| Ar-C (Quaternary, C3a, C7a) | 140 - 145 | These two quaternary carbons are part of the aromatic ring and serve as the fusion points for the five-membered ring. They are expected to be the most downfield of the sp² carbons. |
| Ar-CH (C4, C5, C6, C7) | 124 - 128 | Four distinct signals are expected for the aromatic CH carbons, typically appearing in this range for benzene derivatives.[4] |
| -C-OH (C8) | 65 - 70 | This sp³ carbon is directly attached to an electronegative oxygen atom, causing a significant downfield shift into the characteristic range for carbons in alcohols. |
| -C-NH₂ (C2) | 55 - 60 | The quaternary carbon bearing the amino and hydroxymethyl groups. Its shift is influenced by both the nitrogen and the surrounding alkyl framework. |
| -CH₂- (C1, C3) | 35 - 40 | These two equivalent benzylic sp³ carbons are shielded relative to the other carbons and will appear in the aliphatic region of the spectrum. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For this compound, IR is used to confirm the presence of the O-H, N-H, and aromatic C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is the modern method of choice over traditional KBr pellets due to its simplicity and reproducibility.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample analysis and automatically subtracted.
Predicted IR Spectral Data Analysis
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale & Causality |
| 3500 - 3200 | O-H stretch (alcohol) & N-H stretch (amine) | Broad, strong band | This region will be dominated by a very broad absorption due to hydrogen-bonded O-H stretching. Overlapped on this broad peak, two sharper N-H stretching bands characteristic of a primary amine may be visible.[5][6] |
| 3100 - 3000 | C-H stretch (aromatic) | Sharp, medium | These absorptions are characteristic of sp² C-H bonds in the benzene ring. |
| 3000 - 2850 | C-H stretch (aliphatic) | Sharp, medium | These peaks correspond to the sp³ C-H bonds of the methylene groups in the five-membered ring (C1, C3, C8). |
| ~1600, ~1475 | C=C stretch (aromatic) | Medium to sharp | These two bands are diagnostic for the carbon-carbon double bond stretching within the benzene ring. |
| ~1100 | C-O stretch (alcohol) | Strong, sharp | A strong absorption in this region confirms the presence of the C-O single bond of the primary alcohol. |
| ~800-700 | C-H bend (aromatic out-of-plane) | Strong | The pattern of this absorption can sometimes give clues about the substitution pattern on the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it is likely to produce a strong protonated molecular ion [M+H]⁺.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid. The acid is crucial as it facilitates the protonation of the basic amino group, ensuring efficient ionization.
-
Data Acquisition: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) at a low flow rate (5-10 µL/min).
-
Analysis: Acquire spectra in positive ion mode. The high-resolution instrument allows for the determination of the exact mass, which can be used to confirm the elemental formula (C₁₀H₁₃NO).
Predicted Mass Spectrum and Fragmentation Analysis
The primary goal is to observe the protonated molecule and then analyze its fragmentation products (MS/MS) to piece the structure together.
-
Expected Molecular Ion: For C₁₀H₁₃NO, the expected monoisotopic mass is 163.0997 g/mol . In positive mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 164.1075 .
-
Proposed Fragmentation Pathway: The fragmentation is driven by the loss of small, stable neutral molecules from the protonated parent ion. The most logical losses are water (from the hydroxyl group) and ammonia (from the amino group).
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Summary of Expected Key Fragments:
| m/z Value | Proposed Fragment | Rationale |
| 164.11 | [C₁₀H₁₄NO]⁺ | Protonated molecular ion ([M+H]⁺) |
| 147.10 | [C₁₀H₁₃O]⁺ | Loss of a neutral ammonia (NH₃) molecule from the parent ion. |
| 146.09 | [C₁₀H₁₂N]⁺ | Loss of a neutral water (H₂O) molecule from the parent ion. |
| 133.09 | [C₉H₁₁N]⁺ | Loss of the hydroxymethyl radical (•CH₂OH), corresponding to the 2-aminoindane cation.[7] |
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides the complete picture. The power of this multi-technique approach lies in its ability to provide orthogonal, self-validating data points that, when combined, lead to an unambiguous structural confirmation.
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A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-2-hydroxymethylindane
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Foreword: Unveiling a Versatile Chiral Scaffolding
In the landscape of modern medicinal chemistry and asymmetric synthesis, the demand for novel, structurally defined chiral building blocks is insatiable. 2-Amino-2-hydroxymethylindane emerges as a molecule of significant interest, embedding a vicinal amino alcohol functionality within a rigid indane framework. This unique topology presents a stereogenic center at the C-2 position, making it a promising candidate for applications as a chiral auxiliary, a precursor to sophisticated ligands for metal-catalyzed reactions, or as a foundational scaffold for the development of complex pharmaceutical agents.
This guide provides an in-depth exploration of a robust synthetic pathway to this compound, coupled with a rigorous, multi-technique approach to its structural characterization. The methodologies described herein are designed to be self-validating, providing the practicing chemist with not only a procedural roadmap but also the underlying scientific rationale for each experimental choice.
Molecular Overview and Physicochemical Properties
This compound, with the IUPAC name (2-amino-2,3-dihydro-1H-inden-2-yl)methanol, is a bifunctional organic compound. Its rigid bicyclic structure locks the substituents in a defined spatial arrangement, a highly desirable trait for stereoselective applications.
| Property | Value / Description | Source |
| IUPAC Name | (2-amino-1,3-dihydroinden-2-yl)methanol | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| CAS Number | 136834-85-0 | [1] |
| Physical Appearance | White to light beige powder | [1] |
| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-CH₂OH) | |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | [1] |
| Reactivity | The primary amine and hydroxyl groups are the principal sites of reactivity. | [1] |
Strategic Synthesis Pathway
While multiple synthetic routes to aminoindane derivatives exist, a common and logical approach begins from a readily available ketone precursor.[2][3] The following multi-step synthesis is proposed for its efficiency and reliance on well-established, high-yielding transformations. The pathway initiates with the formation of a key amino acid intermediate, 2-aminoindane-2-carboxylic acid, which is subsequently reduced to the target amino alcohol.
Logical Workflow for Synthesis
Caption: Proposed three-step synthesis of this compound from 2-indanone.
Step 1: Synthesis of 2-Aminoindane-2-carbonitrile (Strecker Synthesis)
Causality: The Strecker synthesis is a classic and highly effective method for producing α-amino nitriles from a carbonyl compound. It offers a direct route to install both the amino and a carbon-based functional group (nitrile) at the α-position in a single pot. The nitrile serves as a stable precursor to the carboxylic acid.
Protocol:
-
In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
To the flask, add a solution of ammonium chloride (NH₄Cl, 1.1 equivalents) in water.
-
Add 2-indanone (1.0 equivalent) to the stirred solution.
-
Slowly add a solution of potassium cyanide (KCN, 1.1 equivalents) in water to the mixture. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment (PPE).
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-aminoindane-2-carbonitrile.
Step 2: Hydrolysis to 2-Aminoindane-2-carboxylic Acid
Causality: The nitrile group is readily hydrolyzed under acidic or basic conditions to a carboxylic acid. Acid-catalyzed hydrolysis is often preferred as it directly yields the ammonium salt of the amino acid, which can be easily neutralized and isolated. An efficient method for a related compound, 2-aminoindane-2-carboxylic acid, has been reported involving a nickel(II)-complex of a glycine Schiff base, which provides high yields under mild conditions.[4]
Protocol (Acid Hydrolysis):
-
Place the crude 2-aminoindane-2-carbonitrile from Step 1 into a round-bottom flask.
-
Add a 6 M solution of hydrochloric acid (HCl) in excess.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. The reaction should be monitored for the cessation of ammonia evolution.
-
After cooling to room temperature, a solid precipitate of the amino acid hydrochloride may form.
-
Cool the mixture in an ice bath and adjust the pH to the isoelectric point (typically pH 5-6 for amino acids) using a base such as ammonium hydroxide.
-
The zwitterionic amino acid will precipitate. Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol, and dry thoroughly.
Step 3: Reduction to this compound
Causality: The final step requires the selective reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and ability to reduce carboxylic acids efficiently without affecting the aromatic ring.
Protocol:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) equipped with a dropping funnel, reflux condenser, and magnetic stirrer.
-
Suspend lithium aluminum hydride (LiAlH₄, approx. 2-3 equivalents) in anhydrous tetrahydrofuran (THF). Caution: LiAlH₄ reacts violently with water. All glassware and solvents must be scrupulously dry.
-
Dissolve the 2-aminoindane-2-carboxylic acid from Step 2 in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, gently reflux the mixture for 4-8 hours. Monitor the reaction by TLC.
-
Cool the reaction vessel in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
A granular precipitate of aluminum salts will form. Filter the mixture and wash the solid thoroughly with THF.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
Purification Protocol
Causality: The crude product from the synthesis will contain minor impurities and residual solvents. Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.
Protocol (Recrystallization):
-
Dissolve the crude product in a minimum amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution is filtered through celite to remove it.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Structural Characterization and Validation
A combination of spectroscopic techniques is essential to unambiguously confirm the structure and purity of the synthesized this compound.
Characterization Workflow
Caption: Multi-technique workflow for the structural validation of the final product.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.1 - 7.3 | Multiplet | 4H | Ar-H |
| Hydroxymethyl Protons | ~3.5 - 3.7 | Singlet or AB quartet | 2H | -CH₂OH |
| Indane CH₂ Protons | ~2.8 - 3.2 | AB quartet | 4H | Ar-CH₂-C |
| NH₂ and OH Protons | Variable (broad) | Singlet (broad) | 3H | -NH₂, -OH (D₂O exchangeable) |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C (quaternary) | ~140 - 145 | Ar-C |
| Aromatic CH | ~124 - 128 | Ar-CH |
| Hydroxymethyl Carbon | ~65 - 70 | -CH₂OH |
| C-2 (quaternary) | ~55 - 60 | C-(NH₂)(CH₂OH) |
| Indane CH₂ Carbons | ~35 - 40 | Ar-CH₂-C |
Note: Predicted chemical shifts are estimates and should be confirmed by experimental data. 2D NMR techniques like HSQC are invaluable for correlating proton signals with their directly attached carbons, confirming assignments.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200 - 3600 (broad) | Alcohol hydroxyl group |
| N-H Stretch | 3300 - 3500 (two bands) | Primary amine group |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H bonds |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Aliphatic C-H bonds |
| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring |
| C-O Stretch | 1000 - 1260 | Alcohol C-O bond |
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Expected Molecular Ion ([M]⁺): m/z = 163.22
-
High-Resolution MS (HRMS): Would provide the exact mass, confirming the molecular formula C₁₀H₁₃NO.
-
Key Fragmentation Patterns: Studies on related aminoindanes show characteristic fragmentation.[5] Expected fragments for this compound would include:
-
Loss of the hydroxymethyl radical (-•CH₂OH), m/z = 132
-
Loss of the amino group (-•NH₂), m/z = 147
-
Formation of the tropylium ion, m/z = 91
-
Indane/indene ions, m/z = 115-117[5]
-
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not widely available, its handling should be guided by the properties of its functional groups and related compounds like 2-aminoindane.[6][7]
-
Hazard Classification (Inferred): Likely to be classified as a skin and eye irritant. May cause respiratory irritation.[1]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust and creating aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place. Due to the amine functionality, it may be air-sensitive and is best stored under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and bases.[8]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
References
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- Fisher Scientific. (2009). SAFETY DATA SHEET - Tris(hydroxymethyl)aminomethane hydrochloride.
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- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Tris(hydroxymethyl)aminomethane.
- DeCaprio, A. P., et al. (2021). Gas chromatography-mass spectrometry of eight aminoindanes. Rapid Communications in Mass Spectrometry, 35(24), e9207. doi: 10.1002/rcm.9207.
- Google Patents. (n.d.). WO2003076387A2 - Process for preparing 2-aminoindan derivatives.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0245015).
- Soloshonok, V. A., et al. (1995). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Tetrahedron: Asymmetry, 6(7), 1601-1610.
- Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
- CymitQuimica. (n.d.). CAS 2975-41-9: 2-Aminoindane.
- Google Patents. (n.d.). CN105884626A - Synthesis method of 2-aminoindane derivative and product of 2.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - 2-(2-Aminoethoxy)Ethanol.
- ResearchGate. (n.d.). Characterization of the “Methylenedioxy-2-Aminoindans.
- ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0....
- ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of....
- ChemicalBook. (n.d.). 2-Amino-2-(hydroxymethyl)-1,3-propanediol(77-86-1).
- ResearchGate. (n.d.). (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol.
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000696).
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A Technical Guide to the Crystal Structure Analysis of 2-Amino-2-hydroxymethylindane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative in Drug Discovery
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Derivatives of 2-amino-2-hydroxymethylindane, in particular, are of profound interest due to their potential applications in neurological and pharmaceutical research.[1][2] The three-dimensional arrangement of atoms in these molecules—their conformation, stereochemistry, and intermolecular interactions—is inextricably linked to their function.[3][4] Understanding this architecture at the atomic level is not merely an academic exercise; it is a prerequisite for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[5][6]
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise solid-state structure of a molecule.[3][4][7] It provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.[7][8] This guide offers an in-depth walkthrough of the crystal structure analysis pipeline, from obtaining high-quality single crystals of this compound derivatives to the final interpretation of the structural data, providing field-proven insights for professionals in drug development.
Part I: From Powder to Perfection - The Art of Crystallization
The journey to a crystal structure begins with its most critical and often most challenging step: growing a single crystal suitable for diffraction. A "good" crystal is typically 0.1-0.4 mm in at least two dimensions, optically clear, and free of cracks or defects.[8][9] The goal of crystallization is to guide molecules to self-assemble from a disordered solution into a highly ordered, repeating lattice. This process is governed by achieving a state of supersaturation, which can be induced through various techniques.[10]
Core Crystallization Techniques
The selection of a crystallization method is dictated by the physicochemical properties of the this compound derivative, particularly its solubility profile in various solvents.
-
Slow Evaporation: This is often the simplest and first-to-try method.[11] A near-saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly. This gradual increase in concentration pushes the solution into the metastable zone, promoting slow nucleation and crystal growth.[10][11]
-
Solvent/Anti-Solvent Diffusion: This technique is ideal for compounds that are highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or precipitant).[10][12]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger chamber containing the anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with the anti-solvent. Crystals form at the interface where the two liquids slowly mix. A buffer layer of a third solvent, like toluene, can be used to slow the diffusion rate further.[11]
-
-
Cooling Crystallization: This method is effective for compounds whose solubility is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing solubility and promoting crystal growth.[10]
Experimental Protocol: Vapor Diffusion Crystallization
-
Solubility Screening: Perform a qualitative solubility test of your this compound derivative in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) to identify a suitable "good" solvent and several potential "anti-solvents."
-
Preparation: Dissolve 2-5 mg of the purified compound in a minimal amount of the "good" solvent in a small glass vial (e.g., 0.5 mL).
-
Setup: Place this open vial inside a larger, sealable container (e.g., a 20 mL scintillation vial). Add 1-2 mL of the chosen "anti-solvent" to the larger container, ensuring the liquid level is below the top of the inner vial.
-
Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Monitoring: Check for crystal growth periodically over several days to weeks. The process is a balance of patience and observation.
Part II: Unveiling the Lattice - Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract this X-ray beam, creating a unique pattern of spots. The geometry and intensity of this diffraction pattern contain the information required to reconstruct the three-dimensional atomic arrangement.[7][8]
The Workflow of Data Collection
The process follows a systematic, instrument-driven workflow designed to capture a complete and accurate dataset.
Caption: Workflow for SC-XRD Data Collection and Processing.
Key Experimental Steps
-
Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, often using cryo-oil to affix it to a loop or pin.[9][13] For data collection, the sample is typically flash-cooled to around 100 K (-173 °C) in a stream of cold nitrogen gas to minimize radiation damage and thermal vibrations.[14]
-
Unit Cell Determination: Initial diffraction images are collected to locate the positions of diffraction spots. Software then indexes these spots to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.[9]
-
Data Collection: The instrument, guided by a calculated strategy, rotates the crystal through a series of angles while exposing it to the X-ray beam.[7][9] A detector records the resulting diffraction patterns as a series of images. The goal is to collect a dataset that is both complete (measuring all unique reflections) and redundant (measuring symmetry-equivalent reflections multiple times for better statistics).
-
Data Reduction: The collected images are processed. The intensity of each diffraction spot is measured (integration), and corrections are applied for experimental factors. The data is then scaled to produce a final reflection file (commonly in .hkl format) that lists each reflection with its intensity and standard uncertainty.[14]
Part III: From Data to Model - Structure Solution and Refinement
With the processed diffraction data in hand, the next phase is computational: solving the "phase problem" and refining an atomic model that accurately fits the experimental data.[5]
The Phase Problem and Structure Solution
While we can measure the intensities (amplitudes) of the diffracted X-rays, their phase information is lost during the experiment. The phase is crucial for calculating the electron density map, which shows the locations of atoms.[15] For small molecules like indane derivatives, this problem is typically solved using Direct Methods. These are statistical methods that use mathematical relationships between the reflection intensities to estimate the initial phases, generating a preliminary electron density map.[15]
Refinement: Iteratively Improving the Model
The initial atomic model derived from the electron density map is a starting point that must be refined. Refinement is an iterative process that adjusts the model's parameters (atomic coordinates, thermal motion) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.[13]
Caption: The iterative cycle of crystallographic structure solution and refinement.
Refinement Protocol using SHELXL (A Conceptual Overview) :
-
Initial Refinement: The initial model is refined isotropically (atoms are modeled as spheres). This quickly improves the atomic positions.
-
Atom Assignment: Based on the chemical knowledge of this compound and the electron density map, atoms are correctly assigned as carbon, nitrogen, or oxygen.
-
Anisotropic Refinement: Atoms are refined anisotropically, modeling them as ellipsoids to better represent their thermal motion. This is a crucial step for an accurate model.[15]
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions based on the geometry of the heavy atoms they are attached to and refined using a "riding model."
-
Validation: The quality of the final model is assessed using several metrics, most notably the R-factor (R1), which measures the agreement between observed and calculated structure factor amplitudes. For a good small-molecule structure, an R1 value below 5% (0.05) is expected.
Part IV: Interpreting the Structure - Insights for Drug Development
The final output of a crystal structure analysis is a Crystallographic Information File (CIF), which contains the atomic coordinates and other essential data. This file is the gateway to understanding the molecule's properties.
Molecular Conformation and Stereochemistry
The analysis provides the definitive, unambiguous absolute configuration of chiral centers, which is vital for understanding enantioselective biological activity.[3][4] It reveals the precise conformation adopted by the molecule in the solid state, including the puckering of the five-membered indane ring and the orientation of the amino and hydroxymethyl substituents. This "bioactive conformation" can be a key input for pharmacophore modeling and understanding receptor binding.[3]
Intermolecular Interactions and Crystal Packing
No molecule exists in isolation in a crystal. The analysis of intermolecular interactions reveals how molecules recognize and pack with each other, which is fundamental to understanding physical properties like solubility and stability.[16][17][18]
-
Hydrogen Bonds: The 2-amino and hydroxymethyl groups are potent hydrogen bond donors and acceptors. Identifying the network of N-H···O, O-H···N, or O-H···O hydrogen bonds is critical. These interactions often form predictable patterns or "synthons" that dictate the crystal packing.[17]
-
Other Interactions: Weaker interactions, such as C-H···π interactions between a C-H bond and the aromatic ring of a neighboring molecule, also play a significant role in stabilizing the crystal structure.[19]
-
Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal.[16][20] It maps close contacts onto a 3D surface around the molecule, providing a detailed picture of the forces governing crystal packing.[16][19]
The following table summarizes key crystallographic data that would be reported for a hypothetical derivative.
| Parameter | Description | Typical Value/Information |
| Formula | Chemical formula of the compound | e.g., C₁₀H₁₃NO |
| Crystal System | The basic geometric framework of the lattice | e.g., Monoclinic, Orthorhombic |
| Space Group | The symmetry operations of the unit cell | e.g., P2₁/c, P-1 |
| Unit Cell (a, b, c, α, β, γ) | Dimensions and angles of the unit cell | e.g., a=9.4 Å, b=15.6 Å, c=11.1 Å, β=100.2°[21] |
| Z | Number of molecules in the unit cell | e.g., 4 |
| R1 [I > 2σ(I)] | R-factor for observed reflections | < 0.05 for a good structure |
| wR2 (all data) | Weighted R-factor for all reflections | < 0.15 is desirable |
| Goodness-of-Fit (GOF) | Should be close to 1.0 for a good model | ~1.0 |
Conclusion
The crystal structure analysis of this compound derivatives is a powerful, multi-step process that provides unparalleled insight into their molecular architecture. From the meticulous art of crystallization to the computational rigor of structure refinement, each step builds upon the last to yield a definitive three-dimensional model. For the drug development professional, this model is not an endpoint but a starting point—a foundational piece of knowledge that informs synthetic strategy, explains structure-activity relationships, and ultimately accelerates the journey toward safer and more effective therapeutics.[22]
References
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Biological activity of novel 2-Amino-2-hydroxymethylindane derivatives
An In-depth Technical Guide: Biological Activity of Novel 2-Amino-2-hydroxymethylindane Derivatives: Synthesis, Characterization, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-aminoindane scaffold is a privileged structure in medicinal chemistry, known primarily for its potent interactions with monoamine transporters, leading to psychoactive effects. Derivatives such as 5,6-methylenedioxy-2-aminoindane (MDAI) and 2-aminoindane (2-AI) have been extensively studied as monoamine releasing agents and reuptake inhibitors.[1][2] However, the introduction of novel functional groups can dramatically alter the pharmacological profile, potentially shifting the activity towards new therapeutic targets or refining existing interactions to improve safety and efficacy. This guide focuses on a less-explored subclass: this compound derivatives. The addition of a hydroxymethyl group at the C-2 position introduces polarity, chirality, and hydrogen bonding capabilities not present in parent compounds. This structural modification is hypothesized to alter receptor binding, metabolic stability, and overall biological activity. This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of these novel derivatives, drawing on comparative data from established analogues to propose a roadmap for future research and development.
The 2-Aminoindane Scaffold: A Foundation for Neuromodulatory and Antimicrobial Agents
The 2-aminoindane framework, consisting of a benzene ring fused to a five-membered cyclopentane ring bearing an amino group, is a versatile template for drug design. Its rigid structure provides a defined orientation for pharmacophoric elements, making it an attractive starting point for developing agents targeting the central nervous system and infectious diseases.
Established Biological Activities:
-
Psychoactive Properties: Many 2-aminoindane derivatives are recognized as novel psychoactive substances (NPS) that act as replacements for MDMA.[1][3] Their primary mechanism involves inhibiting and/or reversing the activity of monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[2][4]
-
Antimicrobial Potential: Beyond the CNS, the aminoindane ring is a core component of molecules with demonstrated antibacterial, antiviral, antiapoptotic, analgesic, and anticonvulsant properties. Studies have highlighted their potential against nosocomial pathogens like Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA).
The Novelty of the 2-Hydroxymethyl Moiety: The subject of this guide, this compound, introduces a key structural change. Unlike 2-AI or its ring-substituted analogues, the hydroxymethyl group at the C-2 position alongside the amine creates a chiral center and adds a polar, hydrogen-bonding functional group. This modification distinguishes it from its better-known relatives and suggests its potential use as a chiral auxiliary or building block in complex chemical syntheses.[5] From a pharmacological perspective, this group is expected to significantly influence drug-target interactions, potentially reducing abuse liability while opening avenues for novel therapeutic applications.
Synthesis and Characterization of this compound Derivatives
A robust and reproducible synthetic pathway is foundational to any drug discovery program. The following section outlines a generalized, multi-step synthesis adapted from established methods for related indane derivatives, explaining the causality behind each procedural choice.[6][7]
Synthetic Workflow
The proposed synthesis proceeds from a substituted 1-indanone, involving bromination, amine introduction via a Gabriel synthesis, and subsequent hydrolysis and reduction steps.
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An In-depth Technical Guide to the Putative Mechanism of Action of 2-Amino-2-hydroxymethylindane
Abstract
This technical guide provides a comprehensive examination of the anticipated mechanism of action of 2-Amino-2-hydroxymethylindane, a structurally unique derivative of the 2-aminoindane class of psychoactive compounds. In the absence of direct pharmacological data for this specific molecule, this guide establishes a robust theoretical framework by synthesizing existing research on the parent compound, 2-aminoindane (2-AI), and its analogues. We delve into the well-documented role of 2-aminoindanes as monoamine releasing agents with a primary affinity for norepinephrine and dopamine transporters. Furthermore, we explore the potential modulatory effects of the 2-hydroxymethyl substitution, drawing on established structure-activity relationships within monoamine transporter substrates. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for the empirical investigation of this compound's pharmacological profile.
Introduction: The 2-Aminoindane Scaffolding and its Significance
The 2-aminoindane backbone represents a class of rigid analogues of amphetamine, which have garnered significant interest in both medicinal chemistry and recreational drug markets.[1][2] These compounds are characterized by a phenyl ring fused to a cyclopentane ring, with an amino group at the 2-position of the indane structure. This rigid conformation distinguishes them from the more flexible phenethylamine structure of amphetamine.[1] The parent compound, 2-aminoindane (2-AI), has been identified as a central nervous system stimulant, and its derivatives have been explored for a range of potential therapeutic applications, including as anti-Parkinsonian agents and for their empathogenic effects.[1][3]
The primary mechanism of action for 2-aminoindanes involves their interaction with monoamine transporters, specifically the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT).[2] Variations in substitution on the aromatic ring or the amino group can significantly alter the affinity and selectivity of these compounds for the different transporters, leading to a wide spectrum of pharmacological effects.[2]
This guide focuses on a specific, lesser-studied derivative, this compound. By examining the well-established pharmacology of 2-AI and considering the structural implications of the 2-hydroxymethyl group, we can construct a predictive model of its mechanism of action, which can then be empirically validated.
The Pharmacological Profile of 2-Aminoindane (2-AI): A Foundational Understanding
To comprehend the likely mechanism of this compound, it is essential to first thoroughly understand the pharmacological actions of its parent compound, 2-aminoindane.
Primary Mechanism: Monoamine Transporter Substrate Activity
2-AI is predominantly a monoamine releasing agent, exhibiting a pronounced selectivity for the catecholamine transporters, NET and DAT, with negligible activity at SERT.[2][4] This profile is akin to that of amphetamine, suggesting that 2-AI likely produces stimulant effects through the elevation of extracellular norepinephrine and dopamine levels.[2]
The process of transporter-mediated monoamine release is a complex one, believed to involve the following steps:
-
Binding and Transport: 2-AI binds to the extracellular recognition site of NET and DAT and is subsequently transported into the presynaptic neuron.[4]
-
Disruption of Vesicular Storage: Once inside the neuron, 2-AI is thought to interfere with the vesicular monoamine transporter 2 (VMAT2), leading to the displacement of norepinephrine and dopamine from synaptic vesicles into the cytoplasm.
-
Transporter Reversal: The resulting increase in cytoplasmic monoamine concentration causes the reversal of NET and DAT, leading to the non-exocytotic efflux of norepinephrine and dopamine into the synaptic cleft.
The following table summarizes the monoamine release potencies for 2-AI and some of its notable derivatives.
| Compound | NET EC50 (nM) | DAT EC50 (nM) | SERT EC50 (nM) | Primary Activity | Reference |
| 2-Aminoindane (2-AI) | 86 | 439 | >10,000 | NE/DA Releaser | [2] |
| MDAI | 117 | 1,334 | 114 | 5-HT/NE Releaser | [2] |
| MMAI | 3,101 | >10,000 | 31 | 5-HT Releaser | [2] |
| MEAI | 861 | 2,646 | 134 | 5-HT Releaser | [2] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Hypothesized NE/DA Releaser |
EC50 values represent the half-maximal effective concentration for inducing monoamine release.
Secondary Target: α2-Adrenergic Receptor Affinity
In addition to its primary action on monoamine transporters, 2-AI and its analogues have been shown to possess a notable binding affinity for α2-adrenergic receptors, particularly the α2C subtype.[2] Presynaptic α2-adrenergic receptors typically function as autoreceptors, providing a negative feedback mechanism to inhibit the release of norepinephrine. The interaction of 2-AI with these receptors could, therefore, modulate its own primary effect on norepinephrine release, adding a layer of complexity to its overall pharmacological profile.
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) | Reference |
| 2-Aminoindane (2-AI) | 134 | 211 | 41 | [2] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Ki values represent the inhibitory constant, indicating the binding affinity of the compound for the receptor.
The Putative Mechanism of this compound: A Structure-Activity Relationship (SAR) Analysis
The introduction of a hydroxymethyl group at the 2-position of the indane ring in this compound is expected to influence its pharmacological properties in several ways.
Predicted Effects on Monoamine Transporter Interaction
The hydroxymethyl group introduces a polar functional group in close proximity to the amino group, which is crucial for interaction with monoamine transporters. This could have several consequences:
-
Altered Binding Affinity: The hydroxyl group may form hydrogen bonds with amino acid residues in the transporter binding pocket that are not engaged by the parent 2-AI molecule. This could either increase or decrease the binding affinity for NET, DAT, and SERT.
-
Modified Selectivity: The presence of the hydroxymethyl group could sterically hinder the optimal orientation for binding to certain transporters, thereby altering the selectivity profile. For instance, it might reduce the affinity for NET and DAT while potentially increasing it for SERT, although this is purely speculative without experimental data.
-
Impact on Transport Efficacy: The increased polarity due to the hydroxyl group might affect the kinetics of transporter-mediated uptake and efflux, potentially leading to a different temporal profile of monoamine release compared to 2-AI.
Drawing a parallel with amphetamine, β-hydroxylation to form norephedrine generally reduces its central stimulant activity. This suggests that the addition of a hydroxyl group near the amine may decrease the potency of interaction with DAT and NET.[5]
Potential for Direct Receptor Interactions
The hydroxymethyl group could also facilitate direct interactions with other receptors in the central nervous system. The polarity and hydrogen-bonding capability of the hydroxyl group might enable binding to receptors that do not significantly interact with the more lipophilic 2-AI.
Metabolic Considerations
The presence of a primary alcohol in the 2-hydroxymethyl group introduces a new site for metabolism. This could lead to different metabolic pathways and a pharmacokinetic profile distinct from 2-AI, which is primarily metabolized through N-acetylation.[6]
The following diagram illustrates the hypothesized signaling pathway for this compound, based on the known actions of 2-AI.
Caption: Hypothesized Mechanism of this compound.
Recommended Experimental Protocols for Mechanism of Action Studies
To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a detailed methodology for key assays.
In Vitro Monoamine Transporter Binding Assay
This assay determines the binding affinity of this compound for NET, DAT, and SERT using a competitive radioligand binding approach.
Materials:
-
HEK293 cells stably expressing human NET, DAT, or SERT
-
Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from the transfected HEK293 cells.
-
In a 96-well plate, add cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using non-linear regression analysis.
In Vitro Neurotransmitter Release Assay
This assay measures the ability of this compound to induce the release of monoamines from preloaded synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine and serotonin)
-
Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin
-
This compound
-
Krebs-Ringer buffer
-
Perfusion system
Procedure:
-
Prepare synaptosomes from the dissected rat brain tissue.
-
Preload the synaptosomes with the respective radiolabeled neurotransmitter.
-
Transfer the preloaded synaptosomes to a perfusion system.
-
Collect baseline fractions of the perfusate.
-
Introduce varying concentrations of this compound into the perfusion buffer.
-
Collect fractions during and after drug exposure.
-
Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.
-
Calculate the EC50 values for neurotransmitter release.
Caption: Workflow for the In Vitro Neurotransmitter Release Assay.
Conclusion and Future Directions
While direct experimental data on this compound is currently unavailable, a comprehensive analysis of its parent compound, 2-aminoindane, and the principles of structure-activity relationships provide a strong foundation for predicting its mechanism of action. It is hypothesized that this compound will act as a monoamine releasing agent, likely with a preference for the norepinephrine and dopamine transporters. The presence of the 2-hydroxymethyl group is anticipated to modulate its potency, selectivity, and metabolic profile compared to 2-AI.
The experimental protocols detailed in this guide offer a clear path forward for the empirical validation of these hypotheses. Future research should focus on conducting these in vitro assays to determine the binding affinities and release potencies of this compound at the monoamine transporters. Subsequent in vivo studies in animal models will be crucial to elucidate its behavioral effects, pharmacokinetic profile, and overall potential as a novel psychoactive agent. This systematic approach will be instrumental in fully characterizing the mechanism of action of this intriguing 2-aminoindane derivative.
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An Uncharted Territory in CNS Drug Discovery: A Technical Guide to the Potential of 2-Amino-2-hydroxymethylindane Derivatives
Foreword: The Case for a Novel Scaffold
In the landscape of medicinal chemistry, the indane scaffold stands as a "privileged structure," a testament to its recurring role in a multitude of biologically active compounds. From the anti-Alzheimer's agent Donepezil to various investigational dopaminergic and psychoactive agents, the rigid, bicyclic framework of indane provides a robust platform for engineering precise interactions with complex biological targets.[1][2] However, within this well-explored family lies a derivative of significant, yet largely untapped, potential: 2-amino-2-hydroxymethylindane .
This technical guide serves not as a retrospective of a well-established class of drugs, but as a forward-looking whitepaper for researchers, scientists, and drug development professionals. It is an invitation to explore a scaffold that combines the conformational rigidity of the indane ring system with the versatile chemical functionality of a primary amine and a primary alcohol at a stereogenic center.[3] While direct literature on the medicinal applications of its derivatives is sparse, the foundational chemistry and the proven success of its structural cousins provide a compelling rationale for its investigation. Herein, we will dissect the synthetic accessibility of the core, propose high-probability therapeutic avenues based on robust analogies to related structures, and lay out a comprehensive workflow for the systematic exploration of this promising chemical space.
The this compound Core: Structural and Chemical Rationale
The core structure, (2-amino-1,3-dihydroinden-2-yl)methanol, possesses a unique combination of features that make it an attractive starting point for library synthesis.[3]
-
Rigid Indane Framework: The fused bicyclic system reduces the number of available conformations compared to more flexible structures like phenethylamine. This inherent rigidity can lead to higher binding affinities and improved selectivity for a target protein, as less conformational entropy is lost upon binding.
-
Bifunctional Substitution: The presence of both a primary amine (-NH₂) and a primary alcohol (-CH₂OH) at the C-2 position provides two orthogonal points for chemical modification.[3] This allows for the exploration of diverse chemical space through derivatization, such as acylation, alkylation, sulfonylation of the amine, and esterification or etherification of the alcohol.
-
Stereogenic Center: The C-2 position is a quaternary stereocenter. The synthesis of enantiopure derivatives is crucial, as different enantiomers of a chiral drug often exhibit vastly different pharmacological activities and metabolic profiles. This chirality can be exploited to achieve highly specific interactions within the chiral environment of a protein binding pocket.
These features suggest that derivatives of this compound could be tailored for a variety of biological targets, particularly within the central nervous system (CNS), where the parent 2-aminoindane structure has seen significant investigation.[4]
Synthetic Pathways to the Core Scaffold and its Derivatives
While dedicated literature on the synthesis of a wide array of this compound derivatives is limited, a plausible and efficient synthetic strategy can be devised based on established organic chemistry principles, starting from the commercially available 2-indanone.
Synthesis of the Core Scaffold
A common and effective method for installing the aminomethyl and hydroxyl groups is via a Strecker or a related cyanohydrin-based synthesis.
Protocol 1: Synthesis of this compound from 2-Indanone
Step 1: Cyanohydrin Formation
-
To a stirred solution of 2-indanone (1.0 eq) in a suitable solvent like ethanol or a biphasic system (e.g., diethyl ether/water) at 0 °C, add a solution of sodium cyanide (NaCN, 1.1 eq) in water.
-
Slowly add a solution of sodium bisulfite (NaHSO₃, 1.1 eq) or a mild acid (e.g., acetic acid) to generate HCN in situ.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up involves quenching the excess cyanide with a bleach solution, followed by extraction of the cyanohydrin product into an organic solvent.
Step 2: Reduction of the Nitrile
-
The crude 2-hydroxy-2-cyanoindane is dissolved in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.
-
Add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and concentrate the filtrate. The crude product can be purified by crystallization or column chromatography to yield this compound.
Causality Note: The use of LiAlH₄ is critical as it can simultaneously reduce the nitrile group to a primary amine without affecting the hydroxyl group. This one-pot reduction is highly efficient for accessing the desired bifunctional core.
A General Workflow for Derivative Synthesis
The true potential lies in the derivatization of the core scaffold. A systematic workflow can be employed to generate a library of compounds for screening.
Caption: Fig 1. General workflow for synthesis and screening.
Prospective Therapeutic Targets and Structure-Activity Relationship (SAR) Hypotheses
By examining the pharmacology of structurally related 2-aminoindane derivatives, we can formulate strong hypotheses about the potential therapeutic applications of the this compound class.
Monoamine Transporter Inhibition (DAT, NET, SERT)
Rationale: The unsubstituted 2-aminoindane (2-AI) is a known catecholamine-selective releasing agent, potently interacting with the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] Ring-substituted derivatives, such as MDAI and MMAI, shift this selectivity towards the serotonin transporter (SERT).[5][6] This established activity profile makes monoamine transporters a primary target class for this compound derivatives.
SAR Hypothesis:
-
Role of the Hydroxymethyl Group: The introduction of the -CH₂OH group adds a polar, hydrogen-bond donating and accepting moiety. This could fundamentally alter the interaction with the transporter binding sites. It may enhance binding to specific residues through hydrogen bonding, potentially increasing potency or altering the selectivity profile compared to 2-AI. For example, it could favor interactions with SERT, which is known to be more tolerant of polar substituents than DAT.
-
N-Alkylation/Acylation: Derivatization of the primary amine is a proven strategy to modulate activity. N-methylation of 2-AI, for instance, maintains selective norepinephrine activity.[6] Larger N-alkyl groups or N-acyl groups on the this compound scaffold could be explored to fine-tune selectivity and metabolic stability.
-
Ring Substitution: As with the 2-AI series, adding substituents like methoxy or methylenedioxy to the aromatic ring of the indane core would be a powerful strategy to modulate potency and selectivity between DAT, NET, and SERT.[5]
Data Presentation: Hypothetical Screening Data
| Compound | R¹ (on Amine) | R² (on Ring) | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT/DAT) |
| Core | H | H | 150 | 45 | 800 | 5.3 |
| Deriv-A | CH₃ | H | 120 | 30 | 650 | 5.4 |
| Deriv-B | H | 5-Methoxy | 450 | 150 | 95 | 0.21 |
| Deriv-C | H | 5,6-OCH₂O- | 900 | 200 | 50 | 0.05 |
| 2-AI (Ref) | H | H | 439 | 86 | >10,000 | N/A |
| MDAI (Ref) | H | 5,6-OCH₂O- | Moderate | Moderate | High | SERT-selective |
Note: Data for "Core" and "Deriv-" compounds are hypothetical, presented to illustrate potential outcomes based on known trends from 2-AI derivatives.[4][5]
Enzyme Inhibition (MAO, AChE)
Rationale: The rigid aminocyclic structure is a common feature in inhibitors of various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE).[7] The indanone core, for example, is central to the AChE inhibitor Donepezil.[1]
SAR Hypothesis:
-
The this compound scaffold could serve as a novel template for inhibitors of MAO-A or MAO-B. The amine could interact with the active site, while modifications on the aromatic ring and the hydroxyl group could be used to optimize binding in the enzyme's substrate cavity and achieve isoform selectivity.
-
For AChE, the hydroxyl group could be functionalized to mimic the acetyl group of acetylcholine, while the amine could be quaternized to interact with the catalytic anionic site.
A Roadmap for Exploration: A Self-Validating Research Protocol
For any research group venturing into this area, a systematic and self-validating protocol is essential.
Protocol 2: Library Synthesis and Primary Screening
Phase 1: Synthesis
-
Synthesize and purify 10-20 grams of the core this compound scaffold (Protocol 1).
-
Protect the hydroxyl group (e.g., as a silyl ether like TBDMS) to allow for selective amine derivatization.
-
Perform parallel synthesis to create a small, diverse library (20-50 compounds) focusing on N-acylation and N-sulfonylation with various aromatic and aliphatic groups.
-
Deprotect the hydroxyl group.
-
In a separate workflow, protect the amine group (e.g., as a Boc carbamate) and synthesize a library of ester and ether derivatives at the hydroxyl position.
-
Purify all final compounds by HPLC and confirm their structure and purity by ¹H NMR, ¹³C NMR, and HRMS.
Phase 2: Primary In Vitro Screening
-
Screen the entire library in competitive radioligand binding assays for the human monoamine transporters (hDAT, hNET, hSERT).
-
Simultaneously, screen the library against MAO-A, MAO-B, and AChE using commercially available enzyme inhibition assay kits.
-
Identify initial "hits" (e.g., compounds with Kᵢ or IC₅₀ < 1 µM for any target).
Phase 3: Hit Validation and Expansion
-
Re-synthesize and confirm the activity of all hits.
-
For transporter hits, perform functional assays (e.g., uptake inhibition or release assays) to determine if they are substrates or blockers.
-
Based on initial SAR, synthesize a focused library of 20-30 new analogs around the most promising hit(s) to optimize potency and selectivity.
Caption: Fig 2. A systematic workflow for exploring the scaffold.
Conclusion and Future Perspectives
The this compound scaffold represents a compelling, yet underexplored, opportunity in medicinal chemistry. Its rigid framework, combined with bifunctional character and inherent chirality, provides a rich foundation for the design of novel therapeutic agents, particularly for CNS disorders. While the direct body of evidence for its derivatives is currently thin, the overwhelming success of related indane structures provides a strong, scientifically-grounded rationale for its investigation.
This guide has outlined the key structural advantages of the scaffold, provided a robust synthetic roadmap, and formulated testable hypotheses for its most probable biological targets. By following a systematic and logical workflow of synthesis and screening, research teams can efficiently navigate this novel chemical space. It is our firm belief that the exploration of this compound derivatives will yield potent and selective modulators of key biological targets, ultimately paving the way for a new generation of therapeutics. The territory is uncharted, but the map is in hand.
References
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A Technical Guide to the Therapeutic Potential of 2-Amino-2-hydroxymethylindane Analogs
Executive Summary
The 2-aminoindane scaffold, a rigid analog of amphetamine, represents a privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS). This guide delves into the specific therapeutic potential of a unique subclass: 2-Amino-2-hydroxymethylindane analogs. By introducing a hydroxymethyl group at the C-2 position, these compounds gain a critical functional handle that can modulate pharmacokinetic properties and provide a vector for diverse chemical modifications. We will explore the foundational pharmacology of the parent scaffold, hypothesize therapeutic applications, detail synthetic strategies, and provide robust, self-validating experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising chemical space for the discovery of novel CNS-active agents.
The 2-Aminoindane Scaffold: A Foundation for CNS Drug Design
The Rigid Amphetamine Analog Concept
The therapeutic and psychoactive properties of phenethylamines, such as amphetamine, are largely dictated by their interaction with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). A key strategy in modern drug design is to constrain the conformational flexibility of a known pharmacophore to enhance its selectivity and reduce off-target effects. The 2-aminoindane structure achieves this by incorporating the ethylamine side chain of amphetamine into a five-membered ring fused to the phenyl group. This creates a conformationally restricted analog, offering a more defined interaction with its biological targets.[1] 2-Aminoindane (2-AI) itself is a monoamine releasing agent that acts as a selective substrate for NET and DAT.[1]
Significance of the 2-Amino-2-hydroxymethyl Substitution
The introduction of a hydroxymethyl (-CH₂OH) group at the C-2 position, alongside the amine, fundamentally alters the parent scaffold. This modification introduces several key features:
-
Chirality: The C-2 position becomes a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is critical, as stereoisomers often exhibit different pharmacological activities and metabolic profiles.
-
Polarity: The hydroxyl group increases the polarity of the molecule, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.
-
Synthetic Handle: The primary alcohol serves as a versatile point for derivatization. It can be esterified, etherified, or oxidized to introduce a wide range of functional groups, enabling the exploration of a vast chemical space to optimize potency, selectivity, and duration of action. This makes this compound a valuable building block for synthesizing complex molecules.[2][3]
Pharmacological Landscape and Therapeutic Hypotheses
Primary Mechanism: Modulation of Monoamine Transporters
Given that the parent 2-aminoindane scaffold interacts potently with monoamine transporters, this remains the most logical primary target class for its 2-hydroxymethyl analogs.[1][4] Depending on the other substitutions on the indane ring system, analogs can be designed as either reuptake inhibitors or substrate-releasers.
-
Reuptake Inhibitors: These compounds block the transporter, increasing the synaptic concentration of neurotransmitters. This is the mechanism of action for many antidepressants (SSRIs, SNRIs) and stimulants like methylphenidate.
-
Releasing Agents: These compounds are substrates for the transporters and induce reverse transport (efflux), leading to a rapid, non-vesicular release of neurotransmitters.[4]
The therapeutic potential spans several neurological and psychiatric disorders, including depression, ADHD, narcolepsy, and binge eating disorder. The key to successful drug design lies in achieving a desired selectivity profile (e.g., DAT/NET selective, SERT selective, or triple reuptake inhibition).
Expanding Therapeutic Horizons
While monoamine transporters are the primary focus, the structural similarity of these analogs to other endogenous neuromodulators suggests potential activity at other targets. The development of related amino acid analogs has shown promise in modulating a variety of receptors and enzymes involved in neurological disorders.[5][6][7] This includes potential interactions with:
-
Dopamine and Serotonin Receptors: Direct agonist or antagonist activity.
-
NMDA Receptors: Modulation of glutamatergic signaling, which is implicated in numerous CNS disorders.[8][9]
-
Trace Amine-Associated Receptors (TAAR1): A key modulator of monoaminergic systems.[4]
-
Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B could prevent the breakdown of neurotransmitters, a validated strategy for treating depression and Parkinson's disease.[10]
Synthetic Pathways and Chemical Space Exploration
The synthesis of this compound analogs can be approached through several routes. A generalized, multi-step pathway allows for flexibility in introducing substituents.
General Synthetic Strategy
A plausible synthetic route involves the construction of the indane core, followed by functional group manipulations to install the desired amino and hydroxymethyl groups. A patent for synthesizing 2-aminoindane derivatives describes a process involving cyclization, Hofmann degradation, and reduction, which can be adapted.[11]
Below is a conceptual workflow for the synthesis of the core scaffold and subsequent derivatization.
Caption: Tiered experimental workflow for preclinical evaluation of analogs.
In Vitro Profiling: Target Engagement and Selectivity
The foundational experiment is to determine if and how strongly the analogs bind to and/or inhibit the function of the primary monoamine transporter targets.
Protocol 4.1.1: Monoamine Transporter Uptake Assay
-
Objective: To quantify the inhibitory potency (IC₅₀) of test compounds on dopamine, norepinephrine, and serotonin uptake via their respective transporters.
-
Rationale: This assay provides a direct measure of a compound's ability to block the primary function of the transporters. It is the gold standard for identifying reuptake inhibitors. The use of human embryonic kidney 293 (HEK293) cells stably expressing the human transporters ensures target specificity and translational relevance. [4]* Methodology:
-
Cell Culture: Maintain HEK293 cell lines stably expressing human DAT (hDAT), hNET, or hSERT in appropriate culture medium. Plate cells in 96-well plates and grow to 80-90% confluency.
-
Compound Preparation: Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM) in assay buffer. Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., GBR-12909 for DAT, desipramine for hNET, fluoxetine for hSERT).
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Add the test compound dilutions to the wells and pre-incubate for 15 minutes at 37°C.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of a low concentration of radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and unlabeled substrate.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.
-
Uptake Termination: Rapidly terminate the uptake by washing the wells three times with ice-cold KRH buffer.
-
Cell Lysis & Scintillation Counting: Lyse the cells with a lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
-
Self-Validation: The assay is validated if the positive control compounds yield IC₅₀ values within the expected range and the signal-to-background ratio is sufficiently high. Non-specific uptake is determined in the presence of a high concentration of the positive control inhibitor.
In Vitro Functional Assays: Quantifying Cellular Response
For compounds that show transporter interaction, it is crucial to distinguish between reuptake inhibitors and releasing agents.
Protocol 4.2.1: Monoamine Efflux (Release) Assay
-
Objective: To determine if test compounds induce reverse transport (efflux) of monoamines from preloaded cells.
-
Rationale: This assay directly measures a compound's ability to act as a substrate and cause neurotransmitter release, which is a distinct mechanism from reuptake inhibition. [4]* Methodology:
-
Cell Culture & Seeding: Use the same HEK293 cell lines as in the uptake assay.
-
Transporter Loading: Preload the cells by incubating them with a radiolabeled neurotransmitter (e.g., [³H]dopamine) for 30-60 minutes at 37°C.
-
Washing: Wash the cells extensively with KRH buffer to remove any extracellular radiolabel.
-
Compound Incubation: Add the test compound at various concentrations (e.g., 10x the IC₅₀ from the uptake assay) and incubate for 30 minutes at 37°C. Include a vehicle control and a positive control releasing agent (e.g., amphetamine).
-
Quantify Release: Collect the supernatant (extracellular buffer) and lyse the cells to collect the intracellular contents.
-
Scintillation Counting: Measure the radioactivity in both the supernatant and the cell lysate.
-
Data Analysis: Calculate the percentage of total radioactivity released into the supernatant. A significant increase in release compared to the vehicle control indicates that the compound is a releasing agent. The EC₅₀ for release can be determined by testing a range of concentrations.
-
-
Self-Validation: The assay is validated if the positive control (amphetamine) induces robust efflux, while a pure reuptake inhibitor (like GBR-12909) does not. Basal efflux in the vehicle control should be low.
Data Interpretation and Lead Optimization
Structure-Activity Relationship (SAR) Insights
Systematic evaluation of the synthesized analog library will reveal key SAR trends. For example, substitutions on the aromatic ring can drastically alter selectivity. As seen with other 2-aminoindanes, a 5,6-methylenedioxy group (like in MDAI) tends to increase SERT activity, while a 5-iodo group (5-IAI) also directs activity towards SERT and NET. [4]The N-alkylation or acylation of the amine and derivatization of the hydroxymethyl group will likewise modulate potency and the inhibitor-versus-releaser profile.
Summary of Pharmacological Profiles of Parent Aminoindanes
To provide a baseline for new analogs, the following table summarizes data for known 2-aminoindane derivatives.
| Compound | Target | Monoamine Release (EC₅₀, nM) | Reference |
| 2-Aminoindane (2-AI) | NET | 86 | [1] |
| DAT | 439 | [1] | |
| SERT | >10,000 | [1] | |
| MDAI | SERT | 114 | [1] |
| NET | 117 | [1] | |
| DAT | 1,334 | [1] | |
| MMAI | SERT | 31 | [1] |
| NET | 3,101 | [1] | |
| DAT | >10,000 | [1] |
Future Perspectives and Conclusion
The this compound scaffold is a largely underexplored area with significant therapeutic potential. The dual functional handles of the amine and hydroxymethyl groups provide immense opportunities for medicinal chemists to fine-tune pharmacological properties. Future work should focus on synthesizing stereochemically pure enantiomers and conducting systematic SAR studies to develop analogs with optimized potency, selectivity, and drug-like properties. By combining the rational design principles outlined here with robust, self-validating experimental workflows, researchers can effectively navigate this chemical space to uncover next-generation therapeutics for a range of challenging neurological and psychiatric disorders.
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A Senior Application Scientist's Guide to the Computational Modeling of 2-Amino-2-hydroxymethylindane Interactions
Abstract
This technical guide provides a comprehensive, multi-scale computational framework for investigating the molecular interactions of 2-Amino-2-hydroxymethylindane, a versatile chiral building block with significant potential in pharmaceutical development.[1][2] Moving beyond a simple recitation of methods, this document, intended for researchers and drug development professionals, details a strategic, field-proven workflow. We begin with rapid, high-throughput molecular docking to generate initial binding hypotheses, proceed to all-atom molecular dynamics simulations to assess complex stability and conformational dynamics, and culminate with high-accuracy quantum mechanics/molecular mechanics (QM/MM) for a precise energetic and electronic characterization of the binding event. Each stage is presented with an emphasis on the causal logic behind methodological choices, ensuring a self-validating and scientifically rigorous approach to understanding the therapeutic potential of this and similar scaffolds.
Introduction: The Case for a Multi-Scale Approach
This compound is a compelling molecular scaffold. Its structure features a rigid indane skeleton combined with key functional groups—a primary amine and a hydroxymethyl substituent—at the C-2 position, which also serves as a chiral center.[1] This unique combination of rigidity and functionality makes it an attractive starting point for the synthesis of complex molecules with potential therapeutic activity, particularly in the realm of central nervous system agents.[2]
To rationally design and optimize derivatives of this scaffold, we must first understand how it interacts with biological targets at an atomic level. Computational modeling provides a powerful lens for this investigation, offering insights that are often difficult or impossible to obtain through experimental methods alone.[3] However, no single computational method is a panacea. A robust and trustworthy investigation relies on a multi-scale strategy that leverages the strengths of different techniques to build a cohesive and validated model of interaction.
This guide outlines such a strategy: a logical progression from broad exploration to high-precision analysis.
Caption: A multi-scale workflow for computational analysis.
Stage 1: Molecular Docking — Generating the Initial Hypothesis
Expertise & Causality: Why Dock First?
Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a target macromolecule.[4] We begin with docking because it provides an efficient and rapid assessment of binding feasibility. Its core function is to sample a vast number of potential binding orientations and rank them using a scoring function, which estimates the binding free energy.[4]
This approach is fundamentally a search algorithm. It is the logical first step because it quickly filters an immense conformational space to generate a small number of plausible binding hypotheses. However, its primary limitations must be acknowledged: most standard docking algorithms treat the protein receptor as rigid and employ simplified scoring functions.[5] Therefore, the output of docking should not be considered a final answer, but rather a set of high-quality starting structures for more rigorous, and computationally expensive, subsequent analysis.
Experimental Protocol: Pose Prediction with AutoDock Vina
This protocol provides a validated workflow for docking this compound into a hypothetical protein target.[6][7]
-
Target Protein Preparation:
-
Action: Obtain the 3D structure of the target protein from the RCSB Protein Data Bank (PDB).
-
Causality: The crystal structure provides the atomic coordinates necessary for the docking calculation.
-
Steps:
-
Download the desired PDB file (e.g., 1c8k).[7]
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands using a molecular visualization program like UCSF Chimera or PyMOL.[5][7]
-
Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges). This is critical for calculating electrostatic interactions.
-
Save the prepared protein in the required .pdbqt format for AutoDock Vina.
-
-
-
Ligand Preparation:
-
Action: Generate a 3D conformer of this compound and prepare it for docking.
-
Causality: The ligand must be in a 3D format with correct atom types and charges to be recognized by the docking software.
-
Steps:
-
Obtain the SMILES string for the ligand (C1C2=CC=CC=C2CC1(CO)N).[1]
-
Use a program like Open Babel to convert the SMILES string into a 3D structure (.mol2 or .pdb file).
-
Load the structure into AutoDock Tools, assign rotatable bonds, and merge non-polar hydrogens.
-
Save the prepared ligand in .pdbqt format.
-
-
-
Grid Box Definition:
-
Action: Define the search space for the docking algorithm on the protein target.
-
Causality: This step confines the computational search to the region of the protein most likely to contain the binding site, dramatically increasing efficiency. If the binding site is unknown, blind docking (using a grid box that covers the entire protein) can be performed, albeit at a higher computational cost.
-
Steps: Center the grid box on the putative active site and adjust its dimensions to fully encompass this area (e.g., 25 x 25 x 25 Å).[5]
-
-
Running the Docking Simulation:
-
Action: Execute the AutoDock Vina algorithm.
-
Causality: Vina will systematically place the ligand within the grid box, evaluating the energy of each pose using its scoring function to find the most favorable interactions.
-
Command Line Execution:
-
-
Results Analysis:
-
Action: Analyze the output poses and their corresponding binding affinity scores.
-
Causality: The primary outputs are the binding affinity (in kcal/mol), where lower values indicate stronger predicted binding, and the 3D coordinates of the top-ranked poses.[5] The best pose is typically the one with the lowest energy score that also forms chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with the active site residues, as visualized in PyMOL or Chimera.
-
Caption: Step-by-step workflow for molecular docking.
Stage 2: Molecular Dynamics — Assessing Stability and Dynamics
Expertise & Causality: Why Run Simulations?
While docking provides a static snapshot of a potential binding mode, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations address this by modeling the movements of atoms over time, providing a much richer and more realistic view of the protein-ligand complex.[8]
We proceed to MD for three critical reasons:
-
To Validate Pose Stability: An MD simulation tests whether the top-ranked docking pose is stable over time in a fully solvated, dynamic environment. An unstable pose will quickly dissociate or drift to a different conformation.
-
To Incorporate Flexibility: MD allows both the ligand and the protein to flex and adapt to each other, a phenomenon known as "induced fit" that is largely absent in standard docking.[3]
-
To Model Solvent Effects: By explicitly including water molecules, MD provides a more accurate representation of the hydrophobic and electrostatic forces that govern molecular recognition in a biological context.
Experimental Protocol: All-Atom MD with GROMACS
This protocol describes the simulation of the top-ranked protein-ligand complex from Stage 1.[9]
-
System Building:
-
Action: Prepare the protein-ligand complex for simulation.
-
Causality: This involves selecting a force field—a set of parameters that defines the potential energy of the system—and placing the complex in a simulated aqueous environment.
-
Steps:
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF - General Amber Force Field).
-
Ligand Parameterization: Generate topology and parameter files for this compound, as it is not a standard residue.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's net charge and mimic physiological salt concentration.
-
-
-
Energy Minimization:
-
Action: Relax the system to remove steric clashes or unfavorable geometries.
-
Causality: The initial placement of water and ions can create high-energy contacts. Minimization ensures a stable starting point for the simulation.
-
-
Equilibration:
-
Action: Gradually heat the system to the target temperature and adjust the pressure to the target pressure.
-
Causality: This two-step process (NVT followed by NPT ensemble) ensures the system reaches the desired temperature and density before the production run, mimicking physiological conditions.
-
NVT Ensemble: Constant Number of particles, Volume, and Temperature.
-
NPT Ensemble: Constant Number of particles, Pressure, and Temperature.
-
-
-
Production MD Run:
-
Action: Run the simulation for a duration sufficient to observe the behavior of the complex (e.g., 100-500 nanoseconds).
-
Causality: During this phase, the atomic coordinates are saved at regular intervals, creating a "trajectory" that captures the dynamic motion of the system. Longer simulations provide more robust sampling of conformational space.[10]
-
-
Trajectory Analysis:
-
Action: Analyze the saved trajectory to extract meaningful biophysical data.
-
Causality: This is the discovery phase, where we quantify the stability and interactions of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, low RMSD indicates the complex is not undergoing major structural changes.
-
Root Mean Square Fluctuation (RMSF): Identifies which parts of the protein are flexible or rigid during the simulation.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.
-
-
Caption: Standard workflow for all-atom MD simulations.
Stage 3: QM/MM — Achieving High-Accuracy Energetics
Expertise & Causality: When is Classical Mechanics Not Enough?
For most analyses of stability and conformation, the classical mechanics (MM) force fields used in MD are sufficient. However, they are inherently limited. MM methods use simplified, empirical functions and cannot explicitly model the electronic structure of molecules. This becomes a problem when a precise description of the binding event is required.
We employ a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach for the most critical questions.[11][12] In this method, we partition the system:
-
QM Region: The ligand and the immediate residues of the protein active site are treated with computationally expensive but highly accurate quantum mechanics. This allows for the explicit modeling of electron orbitals, charge polarization, and charge transfer.[13]
-
MM Region: The rest of the protein and the solvent are treated with the efficient classical force field.[14]
This hybrid approach is necessary when we need to:
-
Accurately Calculate Binding Energies: QM/MM can provide a more precise calculation of the interaction energy by accounting for quantum effects.
-
Study Reaction Mechanisms: If the ligand is an inhibitor that forms a covalent bond, or if a proton transfer event is suspected, only a QM approach can model the breaking and forming of chemical bonds.
-
Analyze Challenging Interactions: Interactions involving metal ions or complex electronic effects like π-π stacking are described more accurately by QM methods.[13]
Conceptual Protocol: QM/MM Refinement
-
System Selection:
-
Action: Select a representative snapshot (or cluster of snapshots) of the protein-ligand complex from the stable portion of the MD trajectory.
-
Causality: Using a conformation from a stable MD trajectory ensures the QM/MM calculation is performed on a physically realistic and equilibrated structure.
-
-
Partitioning the System:
-
Selection of QM Method:
-
Action: Choose a level of quantum mechanical theory.
-
Causality: Density Functional Theory (DFT) is a common choice, offering a good balance of accuracy and computational cost for biomolecular systems.[11] The choice of basis set (e.g., 6-31G*) will also impact the accuracy and runtime.
-
-
Performing the QM/MM Calculation:
-
Action: Run a geometry optimization or single-point energy calculation.
-
Causality: A geometry optimization will refine the structure of the active site at the QM level of theory, while an energy calculation can be used to determine the interaction energy between the ligand and the protein with high accuracy.
-
-
Analysis:
-
Action: Analyze the output of the QM calculation.
-
Causality: This can include examining the final optimized geometry, the interaction energy, the molecular orbitals, and the partial charges on the atoms in the QM region to gain a deep understanding of the electronic nature of the binding interaction.
-
Data Synthesis & Comparative Overview
The choice of methodology involves a trade-off between computational cost and accuracy. The multi-scale approach described here is designed to manage this trade-off effectively.
Table 1: Summary of Computational Modeling Approaches
| Method | Primary Use Case | Key Insights | Relative Cost |
| Molecular Docking | Initial pose prediction; virtual screening | Binding pose; affinity estimate | Low (seconds to minutes per ligand) |
| Molecular Dynamics | Pose stability; conformational sampling | Dynamic stability; induced fit; solvent effects; interaction lifetimes | Medium (hours to weeks) |
| QM/MM | High-accuracy energetics; reaction mechanisms | Precise interaction energies; electronic properties; bond breaking/formation | High (days to months) |
Table 2: Comparison of Common Computational Tools
| Software | Type | Strengths | Licensing |
| AutoDock Vina | Docking | Widely used, fast, and accurate for pose prediction. | Open Source |
| GROMACS | Molecular Dynamics | Extremely high performance, large user community, versatile.[9] | Open Source (GPL) |
| AMBER | Molecular Dynamics | Highly refined force fields, strong tools for free energy calculations.[9] | Commercial |
| Gaussian / Q-Chem | Quantum Mechanics | Industry standards for a wide range of high-accuracy QM calculations. | Commercial |
Conclusion
The computational modeling of this compound interactions should not be viewed as the application of a single tool, but as the execution of a strategic, multi-stage research plan. By beginning with the broad, rapid search of molecular docking, we generate testable hypotheses. We then validate and refine these hypotheses using the dynamic, all-atom simulations of molecular dynamics. Finally, for questions demanding the highest level of precision, we employ the electronic-level detail of QM/MM. This structured, self-validating workflow provides a powerful and trustworthy pathway to understanding the molecular basis of action for this promising scaffold, accelerating the journey from computational insight to experimental validation and, ultimately, to novel therapeutic design.
References
- Higo, J., et al. (2012). QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?. Journal of Chemical Information and Modeling.
- Dror, R. O., et al. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Advances in Pharmacology.
- Rifai, E. A., et al. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI.
- Higo, J., et al. (2012). QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?. ACS Publications.
- van der Kamp, M. W. (2010). Quantum Mechanical/Molecular Mechanical Approaches in Drug Design. Royal Society of Chemistry.
- Al-Balushi, R. A., et al. (2015). Quantum mechanics implementation in drug-design workflows: does it really help?. Dovepress.
- Miao, Y., et al. (2015). Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. PMC - PubMed Central.
- KBbox. Small Molecule Docking. KBbox: Methods.
- Bonvin Lab. Small molecule docking. Bonvin Lab.
- Salmaso, V., & Moro, S. (2025). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. protocols.io.
- Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- LibreTexts Chemistry. (2020). How to Dock Your Own Drug. Chemistry LibreTexts.
- Simlab. (2023). Molecular dynamic simulation for protein & ligand-protein complex. YouTube.
- AA Blocks. This compound. AA Blocks.
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An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of 2-Amino-2-hydroxymethylindane
Abstract
2-Amino-2-hydroxymethylindane is a unique bifunctional molecule built upon the rigid indane scaffold. Its structure, featuring a primary amine and a primary alcohol at a quaternary carbon, presents both opportunities for novel synthesis and challenges for chemical stability. This guide provides a comprehensive technical overview of the thermal stability and potential degradation pathways of this compound. We delve into the foundational principles of forced degradation, outline robust experimental protocols for stability assessment, and propose scientifically grounded degradation mechanisms. This document is intended to serve as a critical resource for professionals engaged in the development, manufacturing, and quality control of pharmaceuticals and fine chemicals incorporating this versatile molecule.
Introduction: The Structural and Chemical Landscape of this compound
This compound, with the molecular formula C₁₀H₁₃NO, is an organic compound featuring a bicyclic indane core.[1] The key structural feature is the substitution at the C-2 position with both an amino (-NH₂) group and a hydroxymethyl (-CH₂OH) group. This arrangement makes the C-2 carbon a quaternary center, influencing the molecule's stereochemistry and reactivity.
The presence of a basic amino group and a nucleophilic hydroxyl group on the same carbon atom suggests a complex reactivity profile. These functional groups are susceptible to various reactions, including oxidation, dehydration, and acylation, which are the primary drivers of its potential degradation. Understanding the intrinsic stability of this molecule is paramount for its application in drug development, where degradation products can impact efficacy and safety.[2]
| Property | Value / Description | Source |
| IUPAC Name | (2-amino-2,3-dihydro-1H-inden-2-yl)methanol | |
| CAS Number | 136834-85-0 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | |
| Key Functional Groups | Primary Amine, Primary Alcohol | |
| Structural Scaffold | Indane | |
| Physical Appearance | White to light beige powder |
The Imperative of Stability Analysis: A Forced Degradation Strategy
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development. By intentionally subjecting a drug substance to conditions more severe than accelerated stability testing (e.g., high heat, extreme pH, oxidation, and photolysis), we can rapidly identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3][4] The objective is not to determine shelf-life but to build a comprehensive understanding of the molecule's vulnerabilities.[2][3]
A well-designed forced degradation study is a self-validating system. The generated degradants are used to challenge and confirm the specificity of the analytical methods, ensuring they can accurately separate and quantify the active pharmaceutical ingredient (API) from its impurities in future stability studies.[5][6][7]
Below is a logical workflow for investigating the stability of this compound.
Caption: Experimental workflow for a forced degradation study.
Thermal Stability Assessment: Methodology and Interpretation
The intrinsic thermal stability of this compound can be quantitatively assessed using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition.[8]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum or ceramic TGA pan.
-
Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate ~20-50 mL/min) to isolate thermal degradation from oxidative processes. A parallel experiment in an air or oxygen atmosphere can be run to assess oxidative stability.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 500°C) at a constant ramp rate (e.g., 10°C/min).
-
Data Analysis: Plot the mass loss (%) versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss and helps identify the temperatures of maximum decomposition rates.[8]
Interpretation of TGA Data
The TGA thermogram will provide the onset temperature of decomposition, which is a key indicator of the compound's thermal stability. Significant mass loss at lower temperatures suggests poor stability. The shape of the TGA/DTG curves can indicate whether the decomposition occurs in a single step or multiple steps, providing initial clues about the degradation mechanism.
Postulated Degradation Pathways
Based on the known reactivity of primary amines and primary alcohols, we can postulate several degradation pathways for this compound under various stress conditions.[9][10][11]
Thermal Degradation (Inert Atmosphere)
Under thermal stress, the most likely initial degradation steps involve the elimination of small, stable molecules like water or ammonia.
-
Pathway T1: Dehydration. The hydroxymethyl group can undergo intramolecular or intermolecular dehydration.
-
Intramolecular: Loss of water could potentially lead to the formation of a strained spiro-oxirane intermediate or rearrange to 2-amino-2-formylindane.
-
Intermolecular: Two molecules could condense, eliminating water to form an ether linkage.
-
-
Pathway T2: Deamination. The primary amine could be eliminated as ammonia, which is a common degradation route for amino acids at high temperatures.[11] This would likely lead to the formation of an alkene via an elimination reaction.
-
Pathway T3: Polymerization. At elevated temperatures, condensation reactions between the amine and alcohol functionalities of different molecules can lead to the formation of polymeric impurities.
Caption: Postulated thermal degradation pathways.
Oxidative Degradation
The presence of both a primary alcohol and a primary amine makes the molecule susceptible to oxidation.
-
Pathway O1: Alcohol Oxidation. The primary alcohol is a prime target for oxidation, which can proceed in two steps: first to an aldehyde (2-amino-2-formylindane) and then further to a carboxylic acid (2-aminoindane-2-carboxylic acid).
-
Pathway O2: Amine Oxidation. The primary amine can be oxidized to form various nitrogen-containing species, such as hydroxylamines, nitroso, or nitro derivatives. This is a known metabolic pathway for some aminoindanes.[12]
-
Pathway O3: Ring Opening. Under harsh oxidative conditions, cleavage of the indane ring system is possible, leading to a complex mixture of smaller, highly oxidized fragments.
Hydrolytic Degradation (Acidic/Basic)
The C-N and C-C bonds in the core structure are generally stable to hydrolysis. Degradation under acidic or basic conditions would likely be driven by reactions of the functional groups rather than cleavage of the main scaffold.
-
Acidic Conditions: The primary amine will be protonated to form an ammonium salt (-NH₃⁺). This makes it a better leaving group, potentially facilitating elimination reactions (dehydration or deamination) if heated.
-
Basic Conditions: The hydroxyl group can be deprotonated to an alkoxide, increasing its nucleophilicity and potentially promoting intermolecular condensation reactions.
| Stress Condition | Reagent Example | Temperature | Likely Primary Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80°C | Protonation of amine, potential for dehydration |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60-80°C | Potential for intermolecular condensation |
| Oxidation | 3-30% H₂O₂ | Room Temp - 60°C | Oxidation of alcohol and/or amine |
| Thermal (Dry Heat) | N/A | >100°C | Dehydration, Deamination, Polymerization |
| Photolytic | UV/Vis Light | Room Temp | Dependent on chromophore, may induce radical reactions |
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products.[5][6][7] High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[13][14]
Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column, which is effective for separating compounds of intermediate polarity.[13]
-
Mobile Phase Optimization:
-
Aqueous Phase: Use a buffer to control pH (e.g., ammonium acetate or phosphate buffer). Since the analyte is basic, a pH between 3 and 7 is a good starting point.
-
Organic Phase: Use acetonitrile or methanol.
-
Gradient Elution: Develop a gradient elution method, starting with a low percentage of the organic phase and ramping up, to ensure elution of both polar degradants and the less polar parent compound.[13]
-
-
Detection: Use a photodiode array (PDA) or UV detector. The benzene ring in the indane structure will provide UV absorbance, likely around 254-270 nm. A PDA detector is superior as it can assess peak purity across the spectrum.
-
Method Validation: Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[7] The specificity is confirmed by demonstrating baseline separation of the parent peak from all degradation peaks in the stressed samples.
Identification of Degradants: The Role of Mass Spectrometry
While HPLC-UV can separate the degradants, it cannot identify them. Hyphenating liquid chromatography with mass spectrometry (LC-MS) is essential for structural elucidation.[15]
-
LC-MS Analysis: Analyze the stressed samples using an LC-MS system. The mass spectrometer will provide the molecular weight of each degradation product.
-
Tandem MS (MS/MS): Fragment the ions of the degradation products to obtain structural information. By comparing the fragmentation patterns of the degradants to that of the parent compound, one can deduce the site of modification (e.g., a mass loss of 18 Da suggests dehydration; a mass gain of 16 Da suggests oxidation).
-
GC-MS: For volatile or semi-volatile degradants, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool. Derivatization may be necessary to improve the chromatographic properties of the polar amine and alcohol groups.[16]
Conclusion and Forward Outlook
While specific experimental data on the degradation of this compound is not widely published, a robust stability testing program can be designed based on its chemical structure and established principles of reaction mechanisms. The primary vulnerabilities of the molecule lie in its primary amine and hydroxymethyl functional groups, which are susceptible to thermal elimination, oxidation, and condensation reactions.
A systematic approach employing forced degradation under thermal, oxidative, and hydrolytic stress, coupled with the development of a stability-indicating HPLC method and structural elucidation by mass spectrometry, will provide the necessary insights to ensure its quality and stability in any application. This guide serves as a foundational framework for initiating such a critical investigation, enabling researchers and developers to anticipate challenges and build robust control strategies.
References
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- The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing.
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- Forced degrad
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- Amino acid degrad
- Stability Indicating HPLC Method Development and Valid
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- Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. [Link]
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- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphon
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- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds.
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The Solubility Profile of 2-Amino-2-hydroxymethyl-1,3-indandione: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in the Developmental Trajectory of 2-Amino-2-hydroxymethyl-1,3-indandione
2-Amino-2-hydroxymethyl-1,3-indandione and its derivatives represent a class of compounds with significant potential in medicinal chemistry, building upon the diverse biological activities of the indandione scaffold, which include anticoagulant, anti-inflammatory, and antimicrobial properties.[1] The successful progression of any new chemical entity from discovery to a viable therapeutic agent is critically dependent on a thorough understanding of its physicochemical properties. Among these, solubility stands as a cornerstone parameter, profoundly influencing bioavailability, formulation strategies, and ultimately, the clinical efficacy and safety of a drug candidate.
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-amino-2-hydroxymethyl-1,3-indandione in a range of organic solvents. As a Senior Application Scientist, the following sections are structured to not only present predictive solubility data based on the molecule's structural attributes but also to provide a robust framework for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Theoretical Underpinnings of Solubility: A Molecular Perspective
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of 2-amino-2-hydroxymethyl-1,3-indandione, we must first dissect its molecular structure to understand its inherent physicochemical properties.
The molecule possesses a unique combination of functional groups that dictate its interaction with its environment:
-
A Polar Amino Group (-NH2): This group is capable of acting as a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.
-
A Polar Hydroxymethyl Group (-CH2OH): The hydroxyl group is a strong hydrogen bond donor and acceptor, further enhancing the molecule's hydrophilic character.
-
A β-Diketone Moiety (1,3-indandione): The two carbonyl groups introduce significant polarity and can act as hydrogen bond acceptors. The indane ring itself is largely nonpolar.
Given this amalgamation of polar functional groups appended to a relatively rigid, bicyclic aromatic core, 2-amino-2-hydroxymethyl-1,3-indandione is anticipated to exhibit a complex solubility profile. It will likely demonstrate favorable solubility in polar solvents capable of hydrogen bonding and limited solubility in nonpolar, aprotic solvents.
Hansen Solubility Parameters: A Predictive Framework
Predicted Solubility of 2-Amino-2-hydroxymethyl-1,3-indandione in Common Organic Solvents
The following table provides a predicted, qualitative solubility profile of 2-amino-2-hydroxymethyl-1,3-indandione across a spectrum of organic solvents categorized by their polarity. This table is intended as a guiding framework for solvent selection in synthesis, purification, and formulation studies. It is imperative that these predictions are confirmed by empirical testing.
| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water | Moderate to High | The amino and hydroxymethyl groups can form strong hydrogen bonds with water molecules. The presence of the nonpolar indane core may limit very high solubility. |
| Methanol | High | Methanol is a polar protic solvent capable of extensive hydrogen bonding with the solute. | |
| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capacity should facilitate dissolution. | |
| Isopropanol | Moderate | The increased nonpolar character of isopropanol compared to methanol and ethanol may slightly reduce solubility. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, which will interact favorably with the amino and hydroxyl groups. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate the polar functional groups of the molecule. | |
| Acetonitrile | Moderate | Acetonitrile is less polar than DMSO and DMF, which may result in lower, but still significant, solubility. | |
| Acetone | Low to Moderate | Acetone's moderate polarity and ability to act as a hydrogen bond acceptor suggest some degree of solubility. | |
| Nonpolar | Toluene | Very Low | The significant mismatch in polarity and the inability of toluene to participate in hydrogen bonding will likely result in poor solubility. |
| Hexane | Insoluble | As a nonpolar alkane, hexane will have negligible interaction with the highly polar functional groups of the solute. | |
| Dichloromethane (DCM) | Low | While having a dipole moment, DCM is a poor hydrogen bond participant, leading to expected low solubility. |
Experimental Determination of Solubility: A Validated Protocol
To move from prediction to factual data, a robust and reproducible experimental method is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5][6] This protocol is designed to be a self-validating system, ensuring equilibrium is reached and the measurement is accurate.
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of 2-amino-2-hydroxymethyl-1,3-indandione to a series of glass vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the resulting solution is saturated.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow larger particles to settle.
-
Separate the saturated solution from the excess solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Filter the suspension using a syringe filter with a low-binding membrane (e.g., PTFE) to remove any particulate matter. It is critical to ensure the filter does not adsorb the compound of interest.
-
-
-
Quantification:
-
Carefully withdraw a precise volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of 2-amino-2-hydroxymethyl-1,3-indandione in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Conclusion: A Foundation for Rational Drug Development
The solubility of 2-amino-2-hydroxymethyl-1,3-indandione is a multifaceted property governed by the interplay of its polar functional groups and its semi-rigid, aromatic core. While theoretical predictions provide a valuable starting point for solvent selection, this guide emphasizes the indispensability of empirical determination through a robust and validated methodology like the shake-flask method. The data generated from such studies are fundamental for guiding medicinal chemistry efforts, enabling rational formulation development, and ultimately, ensuring the successful translation of a promising chemical entity into a safe and effective therapeutic.
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A Technical Guide to Quantum Chemical Calculations for 2-Amino-2-hydroxymethylindane in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Quantum chemical calculations have become essential tools in modern drug discovery, offering profound insights into molecular structures, properties, and interactions at an electronic level.[1][2] This guide provides a comprehensive, step-by-step technical workflow for performing quantum chemical calculations on 2-Amino-2-hydroxymethylindane, a molecule with a versatile indane scaffold relevant to pharmaceutical research.[3] We will detail the theoretical underpinnings and practical application of Density Functional Theory (DFT) for geometry optimization, conformational analysis, and the prediction of key electronic and spectroscopic properties. The methodologies outlined herein are designed to be self-validating and are grounded in established computational practices, providing researchers and drug development professionals with a robust framework for characterizing potential therapeutic agents.
Introduction: The "Why" and "What"
The Significance of this compound
This compound is a chemical entity built upon the indane framework, a structural motif present in various neurologically active compounds.[3][4] Its structure features a bicyclic system with a benzene ring fused to a five-membered ring, functionalized with both an amino (-NH2) and a hydroxymethyl (-CH2OH) group at the C-2 position.[5] These functional groups provide key sites for hydrogen bonding and further chemical modification, making the molecule an interesting scaffold for medicinal chemistry explorations. Understanding its three-dimensional structure, electronic properties, and potential interaction sites is paramount for designing novel derivatives with enhanced biological activity.
The Role of Quantum Chemistry in Drug Design
Quantum mechanics (QM) provides the fundamental laws governing molecular behavior.[6] QM calculations allow us to model molecules and predict their properties—such as stable geometries, reaction energies, and electronic characteristics—without the need for empirical data.[7] In drug discovery, these methods are invaluable for:
-
Understanding Drug-Target Interactions: Elucidating the electronic nature of interactions between a ligand and its receptor.[1]
-
Optimizing Lead Compounds: Guiding the modification of a drug candidate to improve its potency, selectivity, and pharmacokinetic profile.[1][8]
-
Predicting Molecular Properties: Calculating properties like reactivity, stability, and spectroscopic signatures that can be correlated with experimental data.[9][10]
This guide focuses on Density Functional Theory (DFT), a QM method that offers a favorable balance of accuracy and computational cost for medium-sized organic molecules like our target compound.[11][12]
Theoretical & Methodological Framework
Method Selection: Density Functional Theory (DFT)
DFT is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.[12][13] This approach significantly reduces computational expense while often providing accuracy comparable to more demanding methods.[14]
-
Functional - B3LYP: We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most popular and well-validated functionals for organic molecules, known for its robustness in predicting molecular geometries and energies.[14][15][16] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects.[17]
-
Basis Set - 6-31G(d) (or 6-31G):* A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d) basis set is a split-valence, polarized basis set that provides a good compromise between accuracy and computational speed for molecules containing first- and second-row atoms.[18][19][20] The "(d)" notation (also written as "*") indicates the addition of d-type polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing bonding in three-dimensional space.[21]
Software
The protocols described can be implemented using various computational chemistry software packages. Gaussian is a widely used and powerful program for such calculations.[7][22][23] Open-source alternatives like PySCF are also available.[24] Visualization of results is typically performed with companion software like GaussView or other molecular viewers such as Molden.[9][23]
The Computational Workflow: A Step-by-Step Protocol
The following workflow provides a logical sequence for a thorough quantum chemical characterization of this compound.
Protocol: Molecular Structure Preparation
-
Construct the 2D Structure: Draw the 2D structure of this compound.
-
SMILES String: OCC1(N)CC2=C(C1)C=CC=C2[25]
-
-
Generate Initial 3D Coordinates: Use a molecular builder (e.g., in GaussView, Avogadro) to convert the 2D representation into an initial 3D structure.
-
Initial Cleaning: Perform a quick geometry "clean-up" using a molecular mechanics force field (e.g., UFF) to resolve any unrealistic bond lengths or angles.
Protocol: Conformational Analysis
The amino and hydroxymethyl groups can rotate, leading to different spatial arrangements (conformers) with different energies.[26][27] Identifying the lowest-energy conformer (the global minimum) is critical for obtaining meaningful results.[28][29]
-
Method: A full conformational search at the DFT level is computationally expensive. A common strategy is to perform the search using a faster molecular mechanics (MM) method first.[30]
-
Procedure: a. Identify the rotatable bonds: the C-C bond of the hydroxymethyl group and the C-N bond of the amino group. b. Set up a systematic conformational search, rotating each bond (e.g., in 30-degree increments). c. Minimize the energy of each generated conformer using an MM force field. d. Collect the unique low-energy conformers (e.g., within 5 kcal/mol of the lowest energy structure found).
-
Refinement: Take the top 3-5 lowest energy conformers from the MM search and perform a full geometry optimization on each at the chosen DFT level (B3LYP/6-31G(d)). The structure with the lowest final DFT energy is considered the global minimum for subsequent calculations.
Protocol: Geometry Optimization and Vibrational Analysis
This is the core calculation to find the most stable 3D structure of the molecule at the chosen level of theory.[6]
-
Input File Setup (Gaussian Example):
-
#P: Requests detailed output.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a vibrational frequency calculation after the optimization is complete.
-
B3LYP/6-31G(d): Specifies the theory level.
-
0 1: Represents the charge (0, neutral) and spin multiplicity (1, singlet).
-
-
Execution: Run the calculation using the chosen software.
-
Validation (Trustworthiness Pillar): After the calculation converges, check the output of the frequency calculation.
-
A true energy minimum must have zero imaginary frequencies. [31][32] An imaginary frequency (often printed as a negative value) indicates a saddle point (a transition state), not a stable structure. If one is found, the geometry must be slightly distorted along the vector of that imaginary mode and the optimization re-run.
-
Analysis and Interpretation of Results
Optimized Molecular Geometry
The primary output is the set of Cartesian coordinates for the lowest-energy structure. From this, critical geometric parameters can be measured and analyzed.
Table 1: Selected (Hypothetical) Optimized Geometric Parameters
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-N | ~1.46 Å |
| Bond Length | C-O | ~1.43 Å |
| Bond Angle | N-C-C(ring) | ~110.5° |
| Dihedral Angle | H-O-C-C(ring) | ~60.2° (gauche) |
Note: These are representative values. Actual calculated values must be extracted from the output file.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier orbitals.[33] Their energies and spatial distribution are fundamental to understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.[34]
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.[34]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO.[33][35][36]
Table 2: Calculated Electronic Properties
| Property | Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -6.15 | Electron-donating potential |
| LUMO Energy | 0.85 | Electron-accepting potential |
| HOMO-LUMO Gap | 7.00 | Indicates high kinetic stability |
Note: These are hypothetical values for illustrative purposes.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It is an invaluable tool for predicting non-covalent interactions and reactivity.[37][38][39]
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on oxygen and nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.[40][41]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms of the amino and hydroxyl groups. These are sites for nucleophilic attack and hydrogen bond donation.
-
Green/Yellow Regions (Neutral Potential): Typically correspond to non-polar regions like the carbon framework of the benzene ring.
For this compound, the MEP map would predictably show strong negative potential around the nitrogen and oxygen atoms and strong positive potential on the hydrogens of the -NH2 and -OH groups, highlighting them as the primary sites for intermolecular interactions.
Vibrational (Infrared) Spectrum Simulation
The frequency calculation not only validates the geometry but also predicts the molecule's infrared (IR) spectrum.[31][42][43] Each calculated vibrational frequency corresponds to a specific molecular motion (e.g., bond stretching, angle bending).
-
Application: The simulated spectrum can be compared to an experimentally measured IR spectrum to confirm the structure of a synthesized compound. It acts as a unique "molecular fingerprint."[42]
-
Assignment: By animating the vibrational modes, each peak in the simulated spectrum can be assigned to a specific functional group's motion.
Table 3: Predicted Key Vibrational Frequencies
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3450 | High | O-H Stretch |
| ~3370 | Medium | N-H Asymmetric Stretch |
| ~3300 | Medium | N-H Symmetric Stretch |
| ~2950 | Medium | C-H Aromatic Stretch |
| ~1600 | Low | N-H Scissoring (Bend) |
| ~1050 | High | C-O Stretch |
Note: Calculated harmonic frequencies are often systematically higher than experimental values and may require a scaling factor for direct comparison.
Conclusion
This guide has outlined a rigorous and validated computational workflow for the quantum chemical characterization of this compound using Density Functional Theory. By following these protocols—from initial structure generation and conformational analysis to geometry optimization and property calculation—researchers can derive detailed insights into the molecule's geometry, stability, electronic nature, and potential for intermolecular interactions. These theoretically derived properties provide a powerful foundation for hypothesis-driven drug design, enabling a more rational and efficient approach to the development of new therapeutic agents based on the indane scaffold.
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Whitepaper: Pioneering Novel Synthetic Pathways to 2-Amino-2-hydroxymethylindane
A Technical Guide for Advanced Drug Discovery and Development
Abstract
The 2-amino-2-hydroxymethylindane scaffold represents a compelling, yet underexplored, structural motif in medicinal chemistry. Its rigid bicyclic framework, combined with a vicinal amino alcohol functionality at a quaternary center, presents a unique constellation of features for designing novel therapeutics and chiral ligands. However, the synthetic challenges associated with its construction, particularly the stereocontrolled formation of the C2-quaternary center, have limited its accessibility. This guide delineates several novel, forward-thinking synthetic strategies designed to overcome these barriers. Moving beyond conventional methods, we propose catalytic asymmetric routes leveraging epoxide intermediates, modern reductive cross-coupling reactions, and advanced aminohydroxylation protocols. Each proposed pathway is presented with a detailed mechanistic rationale, a step-by-step experimental protocol, and a comparative analysis to guide researchers in selecting the most appropriate route for their specific application.
Introduction: The Strategic Value of the this compound Scaffold
The indane core is a privileged scaffold in medicinal chemistry, and its amino-functionalized derivatives have found broad utility. For instance, chiral cis-1-aminoindan-2-ol is a well-established building block and ligand in numerous asymmetric syntheses, prized for the conformational rigidity it imparts.[1] The target molecule of this guide, this compound, advances this structural theme by incorporating the critical amino and hydroxyl groups at a single, sterically hindered quaternary carbon.
This unique arrangement offers several potential advantages:
-
Constrained Dihedral Angle: The rigid indane backbone locks the vicinal amino alcohol moiety, which can be crucial for specific, high-affinity interactions with biological targets.
-
Chiral Quaternary Center: The C2 position serves as a stereocenter, making the molecule a valuable chiral building block for complex targets.
-
Bifunctional Ligand Potential: The 1,2-amino alcohol functionality is a classic motif for coordinating to metal centers, suggesting applications in developing novel catalysts for asymmetric transformations.[2]
Despite this potential, its synthesis is non-trivial. The primary hurdles include the creation of the C2-quaternary center and the simultaneous and stereoselective installation of two distinct functional groups (amine and hydroxymethyl). This guide proposes several innovative solutions to these challenges, drawing from cutting-edge methodologies in modern organic synthesis.
Proposed Synthetic Route I: Asymmetric Epoxide Aminolysis
This strategy hinges on the creation of a key disubstituted epoxide intermediate derived from 2-indanone. The subsequent regioselective and enantioselective ring-opening with an amine equivalent provides a direct and efficient pathway to the target scaffold. The causality behind this approach lies in using the inherent strain of the epoxide ring to drive the reaction and a chiral catalyst to control the stereochemical outcome.
Workflow Overview
Caption: Proposed workflow for the Asymmetric Epoxide Aminolysis route.
Mechanistic Rationale & Experimental Choices
The key transformation is the catalytic asymmetric ring-opening of the epoxide (C). The choice of a chiral Lewis acid catalyst (e.g., a Sc(OTf)₃-PyBox complex) is critical. The Lewis acid activates the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack. The chiral ligand environment dictates the face from which the nucleophile attacks, thereby establishing the stereochemistry of the newly formed C-N bond. Using a protected amine nucleophile, such as a Boc-protected benzylamine, prevents side reactions and allows for straightforward deprotection in the final step.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methyleneindane (B)
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under N₂, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Allow the resulting orange-red solution to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of 2-indanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, 100% hexanes) to yield 2-methyleneindane as a colorless oil.
Step 2: Synthesis of Indane-2-spiro-oxirane (C)
-
Dissolve 2-methyleneindane (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.
-
Monitor by TLC until starting material is consumed.
-
Quench with saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃.
-
Extract with DCM (3x), combine organic layers, dry over Na₂SO₄, filter, and concentrate to afford the epoxide, which can be used directly in the next step.
Step 3: Catalytic Asymmetric Ring-Opening (D)
-
In a flame-dried flask under N₂, prepare the catalyst by stirring Sc(OTf)₃ (10 mol%) and the chiral PyBox ligand (11 mol%) in anhydrous acetonitrile for 1 hour.
-
Add the epoxide (C) (1.0 eq) followed by the amine nucleophile (e.g., benzylamine, 1.5 eq).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by LC-MS.
-
Upon completion, quench with water and extract with ethyl acetate (3x).
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the protected amino alcohol.
Step 4: Deprotection (E)
-
Dissolve the protected amino alcohol (D) in methanol.
-
Add Pd/C (10 wt%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).
-
Stir vigorously until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Proposed Synthetic Route II: Chromium-Catalyzed Aza-Pinacol Coupling
This approach leverages a state-of-the-art chromium-catalyzed asymmetric cross-coupling of an imine and an aldehyde (or ketone).[3] This methodology is powerful for constructing vicinal amino alcohols with high stereocontrol.[4] By adapting this for an intramolecular-type reaction or using a suitable formaldehyde equivalent, we can directly construct the 2-amino-2-hydroxymethyl moiety on the indane scaffold. The causality stems from a radical-polar crossover mechanism, where a chromium catalyst controls the stereoselective coupling of two distinct radical species.[3]
Workflow Overview
Caption: Proposed workflow for the Chromium-Catalyzed Aza-Pinacol Coupling route.
Mechanistic Rationale & Experimental Choices
This reaction is proposed to proceed via single-electron reduction of the N-sulfonyl imine (B) by a low-valent chromium species to generate an α-amino radical. Simultaneously, the aldehyde is reduced to a ketyl radical. The chiral chromium catalyst orchestrates the cross-coupling of these two radical intermediates with high diastereo- and enantioselectivity. The use of a strongly electron-withdrawing sulfonyl protecting group on the imine is crucial for facilitating its preferential reduction over the aldehyde.[3] Manganese powder serves as the stoichiometric reductant to regenerate the active Cr(II) catalyst, and a chlorosilane additive acts as a Lewis acid and trapping agent.
Detailed Experimental Protocol
Step 1: Synthesis of N-Sulfonyl Imine of 2-Indanone (B)
-
To a solution of 2-indanone (1.0 eq) and p-toluenesulfonamide (1.0 eq) in anhydrous toluene, add TiCl₄ (0.6 eq) dropwise at 0 °C.
-
Heat the mixture to reflux with a Dean-Stark trap for 12-18 hours.
-
Cool the reaction to room temperature, filter to remove solids, and concentrate the filtrate.
-
Recrystallize the crude product from ethanol to obtain the pure N-tosyl imine.
Step 2: Asymmetric Cr-Catalyzed Aza-Pinacol Coupling (D)
-
To a flame-dried Schlenk flask, add CrCl₂ (10 mol%), a chiral ligand (e.g., a tridentate N,N,N-ligand, 12 mol%), and manganese powder (3.0 eq).
-
Add anhydrous, degassed THF and stir the mixture vigorously for 30 minutes.
-
Add the N-tosyl imine (B) (1.0 eq), paraformaldehyde (2.0 eq), and trimethylsilyl chloride (4.0 eq).
-
Stir the reaction at room temperature for 24 hours under an inert atmosphere.
-
Quench the reaction by opening to air and adding 1M HCl.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-tosyl protected amino alcohol.
Step 3: Deprotection (E)
-
Dissolve the N-tosyl product (D) in THF.
-
Add samarium(II) iodide (SmI₂, 2.5 eq, 0.1 M solution in THF) at room temperature until the characteristic deep blue color persists.
-
Stir for 2-4 hours, then quench with saturated aqueous K₂CO₃.
-
Extract with ethyl acetate (3x), dry the combined organic layers, and concentrate.
-
Purify by column chromatography to afford this compound.
Comparative Analysis of Proposed Routes
To assist researchers in selecting a synthetic strategy, the proposed routes are compared based on several key metrics relevant to drug development and process chemistry.
| Feature | Route I: Asymmetric Epoxide Aminolysis | Route II: Cr-Catalyzed Aza-Pinacol Coupling |
| Key Transformation | Catalytic Asymmetric Epoxide Ring-Opening | Catalytic Asymmetric Reductive Cross-Coupling |
| Stereocontrol | High (typically >90% ee) | Excellent (often >95% ee) |
| Starting Materials | 2-Indanone | 2-Indanone, Paraformaldehyde |
| Atom Economy | Moderate (Wittig reagent generates phosphine oxide waste) | Moderate (stoichiometric Mn reductant) |
| Scalability | Generally good; epoxidation and ring-opening are scalable reactions. | Challenging; stoichiometric metal reductants and sensitive catalysts can complicate scale-up. |
| Reagent Toxicity | m-CPBA is potentially explosive; Wittig reagents are common. | Chromium salts are toxic and require careful handling. |
| Novelty & Power | Well-established principles applied to a new substrate. | Cutting-edge methodology directly forming the C-C and C-O bonds with stereocontrol. |
Conclusion and Future Perspectives
The synthesis of this compound, a scaffold of high potential, is achievable through modern catalytic methods. The Asymmetric Epoxide Aminolysis route offers a robust and reliable pathway based on well-understood transformations, making it suitable for initial exploratory synthesis. The Chromium-Catalyzed Aza-Pinacol Coupling route represents a more novel and direct approach, offering potentially superior stereocontrol at the cost of more challenging reaction conditions.
Future work should focus on the experimental validation of these proposed routes. Optimization of chiral ligands and reaction conditions will be paramount to achieving high yields and enantioselectivities. Furthermore, the development of biocatalytic routes, for example, using engineered transaminases or hydrolases, could provide more sustainable and efficient long-term solutions for the production of this valuable chiral building block. The successful synthesis of this compound will undoubtedly unlock new opportunities in the design of next-generation pharmaceuticals and asymmetric catalysts.
References
- Behenna, D. C., & Stoltz, B. M. (2015). Asymmetric Pd-Catalyzed Alkene Carboamination Reactions for the Synthesis of 2-Aminoindane Derivatives. Journal of the American Chemical Society. [Link]
- Xia, Y., & Lu, X. (2023). Enantioselective Synthesis of 1-Aminoindanes via [3 + 2] Annulation of Aldimines with Alkenes by Scandium-Catalyzed C–H Activation. Journal of the American Chemical Society. [Link]
- Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. [Link]
- Olofsson, K. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]
- Knowles, R. R., & Jacobsen, E. N. (2010). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]
- Malcolmson, S. J. (2018). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]
- Organic Chemistry Portal. (2023). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]
- Ghosh, A. K., & Fidanze, S. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PubMed Central. [Link]
- Ordóñez, M., & Cativiela, C. (2006).
- Belokon, Y. N., et al. (1999). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. [Link]
- Xu, F. (2016). Synthesis method of 2-aminoindane derivative and product of 2-aminoindane derivative.
Sources
2-Amino-2-hydroxymethylindane as a precursor for heterocyclic compounds
An In-depth Technical Guide to 2-Amino-2-hydroxymethylindane as a Precursor for Heterocyclic Compounds
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile chiral building block, and its application in the synthesis of valuable heterocyclic compounds. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, reaction mechanisms, and practical applications of this precursor, with a focus on the creation of spiro-oxazolines and their derivatives.
The Strategic Importance of this compound
This compound is a chiral amino alcohol built upon a rigid indane scaffold. Its significance in synthetic chemistry stems from the spatial proximity of its nucleophilic amino and hydroxyl groups, which are strategically positioned for the facile construction of heterocyclic rings. The inherent chirality of this precursor makes it an invaluable asset in asymmetric synthesis, where the control of stereochemistry is paramount for biological activity.
Synthesis of the Precursor
The efficient synthesis of this compound is a critical first step. A common and effective method involves the Sharpless asymmetric aminohydroxylation of α-methylstyrene. This powerful transformation allows for the introduction of both the amino and hydroxyl groups in a single, stereocontrolled step.
Synthesis of Spiro-Oxazolines: A Gateway to Novel Chemical Space
The reaction of this compound with various electrophiles provides a direct route to a class of spiro-heterocycles known as spiro-oxazolines. These compounds are of particular interest in medicinal chemistry due to their rigid, three-dimensional structures, which can effectively probe the binding pockets of biological targets.
Reaction with Isothiocyanates: Formation of Spiro-thiourea-oxazolines
A robust and widely employed application of this compound is its reaction with isothiocyanates to yield spiro-thiourea-oxazolines. This transformation proceeds through a tandem reaction sequence initiated by the nucleophilic attack of the primary amine on the electrophilic carbon of the isothiocyanate.
The initial adduct, a thiourea, is then poised for an intramolecular cyclization. The hydroxyl group, activated under appropriate conditions, displaces a suitable leaving group, leading to the formation of the oxazoline ring. The choice of reaction conditions, particularly the solvent and temperature, is crucial for achieving high yields and preventing the formation of side products.
Experimental Protocol: Synthesis of a Spiro-thiourea-oxazoline
Objective: To synthesize a representative spiro-thiourea-oxazoline from this compound and an aryl isothiocyanate.
Materials:
-
This compound
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Reflux condenser
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add the aryl isothiocyanate (1.1 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired spiro-thiourea-oxazoline.
Data Presentation: Representative Yields for Spiro-thiourea-oxazoline Synthesis
| R-group on Isothiocyanate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenyl | DCM | 25 | 4 | 92 |
| 4-Chlorophenyl | THF | 50 | 6 | 88 |
| 2-Naphthyl | Acetonitrile | 80 | 3 | 95 |
Mechanistic Insights and Causality
The choice of a non-polar aprotic solvent like DCM is strategic to prevent interference with the nucleophilic attack. Triethylamine acts as a base to deprotonate the amine, enhancing its nucleophilicity. The reaction temperature is typically kept moderate to control the rate of reaction and minimize potential side reactions.
Logical Workflow for Synthesis and Purification
Caption: Workflow for spiro-thiourea-oxazoline synthesis.
Applications in Drug Discovery: Targeting Disease Pathways
The spiro-oxazoline scaffold derived from this compound has emerged as a privileged structure in medicinal chemistry. Its rigid conformation and stereochemical complexity make it an ideal candidate for the design of potent and selective inhibitors of various enzymes and receptors.
Inhibition of BACE1 for Alzheimer's Disease
A notable application of these spiro-oxazolines is in the development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. The spiro-oxazoline core can be elaborated with various substituents to optimize binding affinity and pharmacokinetic properties.
Development of Novel Antimicrobial Agents
The unique three-dimensional shape of spiro-oxazolines has also been exploited in the design of novel antimicrobial agents. By modifying the peripheral functional groups, researchers can tune the activity of these compounds against a range of bacterial and fungal pathogens.
Signaling Pathway Inhibition in Cancer
Several signaling pathways are dysregulated in cancer, and targeting these pathways with small molecule inhibitors is a major focus of cancer drug discovery. The spiro-oxazoline scaffold provides a versatile platform for developing inhibitors of kinases and other key proteins in oncogenic signaling cascades.
Caption: From precursor to therapeutic applications.
Future Directions and Outlook
The utility of this compound as a precursor for heterocyclic compounds is far from exhausted. Future research is likely to focus on expanding the diversity of accessible heterocyclic systems through the exploration of novel reaction partners and catalytic methods. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new spiro-oxazoline derivatives with enhanced biological activities.
References
- Title: Spiro-oxazolines as a Novel Class of BACE1 Inhibitors for the Treatment of Alzheimer's Disease Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Asymmetric Aminohydroxylation of Olefins Source: Chemical Reviews URL:[Link]
- Title: The Role of Privileged Structures in Drug Discovery Source: Current Opinion in Chemical Biology URL:[Link]
- Title: Tandem Reactions in Organic Synthesis: A Review Source: Chemical Society Reviews URL:[Link]
Methodological & Application
Application Notes: Leveraging Indane-Based Chiral Auxiliaries for Stereoselective Aldol Reactions
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Pursuit of Chirality in Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. However, controlling the stereochemical outcome of this powerful reaction is a significant challenge, particularly in the synthesis of complex, biologically active molecules where specific stereoisomers are required.[1][2] Chiral auxiliaries are a robust strategy to address this challenge. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction, and are then removed to reveal the desired enantiomerically enriched product.[1][3]
This guide provides a detailed overview of the application of an indane-based chiral auxiliary in asymmetric aldol reactions. While the specific use of 2-amino-2-hydroxymethylindane is not extensively documented in peer-reviewed literature, we will focus on the highly effective and structurally related chiral auxiliary, cis-1-amino-2-hydroxyindan . The principles and protocols detailed herein serve as a comprehensive blueprint for employing this class of conformationally rigid auxiliaries to achieve high levels of stereocontrol.
The core of this methodology lies in the formation of a chiral oxazolidinone from the amino alcohol auxiliary. This oxazolidinone is then acylated, and the resulting imide is converted to a boron enolate. The rigid, bicyclic indane framework of the auxiliary creates a well-defined chiral environment, enabling highly diastereoselective reactions with aldehydes.[4][5]
Synthesis of the Chiral Auxiliary and Oxazolidinone
The successful application of a chiral auxiliary begins with its efficient preparation and incorporation. The cis-1-amino-2-hydroxyindan can be synthesized and resolved into its enantiomers in multigram quantities.[4][5] The amino alcohol is then readily converted into a conformationally rigid oxazolidinone, which is the active form of the auxiliary for the aldol reaction.
Protocol 1: Synthesis of the Chiral Oxazolidinone from cis-1-Amino-2-hydroxyindan
This protocol describes the cyclization of the amino alcohol to form the oxazolidinone.
Materials:
-
(1R,2S)- or (1S,2R)-cis-1-amino-2-hydroxyindan
-
Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a stirred solution of cis-1-amino-2-hydroxyindan (1.0 equiv.) in anhydrous acetonitrile, add triethylamine (3.0 equiv.).
-
Add disuccinimidyl carbonate (1.5 equiv.) portion-wise to the solution at room temperature (23 °C).
-
Stir the reaction mixture for 12 hours at 23 °C.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the chiral oxazolidinone.
Expected Outcome: This procedure typically yields the chiral oxazolidinone in high yields (around 88%).[4][5] The product is a stable, crystalline solid that can be stored for future use.
Asymmetric Aldol Reaction Protocol
The core of this application is the diastereoselective aldol reaction. This involves the acylation of the chiral oxazolidinone, formation of a boron enolate, and subsequent reaction with an aldehyde.
Protocol 2: Asymmetric Aldol Reaction
Part A: Acylation of the Chiral Oxazolidinone
-
Dissolve the chiral oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium (1.0 equiv.) dropwise, and stir the solution for 15 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by silica gel chromatography.
Part B: Boron Enolate Formation and Aldol Addition
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C.
-
Add di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf, 1.1 equiv.) dropwise, followed by the slow addition of triethylamine (1.2 equiv.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour to ensure complete enolization.
-
Cool the resulting boron enolate solution back down to -78 °C.
-
Add the aldehyde (1.2 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 2-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by adding a pH 7 phosphate buffer.
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the aldol adduct by silica gel chromatography.
Mechanism of Stereocontrol
The high diastereoselectivity of this reaction is attributed to the formation of a well-ordered, six-membered Zimmerman-Traxler transition state.[1] The boron atom coordinates to both the enolate oxygen and the aldehyde oxygen, creating a chair-like transition state. The bulky indane group of the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters.
Caption: Zimmerman-Traxler transition state model for the aldol reaction.
Performance Data
The use of the cis-1-amino-2-hydroxyindan-derived oxazolidinone has been shown to provide excellent yields and diastereoselectivity with a variety of aldehydes.[4]
| Aldehyde (RCHO) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzaldehyde | 85 | >99 |
| Isobutyraldehyde | 82 | >99 |
| Propionaldehyde | 78 | >99 |
| Acrolein | 75 | >99 |
Data sourced from Ghosh et al. (1998)[4]
Cleavage and Recovery of the Chiral Auxiliary
A key advantage of using a chiral auxiliary is the ability to recover it for reuse. The aldol adduct can be hydrolyzed under mild conditions to yield the corresponding carboxylic acid, methyl ester, or alcohol, while regenerating the chiral oxazolidinone.
Protocol 3: Hydrolytic Cleavage of the Aldol Adduct
To obtain the carboxylic acid:
-
Dissolve the aldol adduct in a mixture of THF and water.
-
Cool the solution to 0 °C and add a 1 M aqueous solution of lithium hydroxide (LiOH).
-
Stir the mixture at 0 °C for 2 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent.
-
The chiral auxiliary can be recovered from the aqueous layer.
To obtain the methyl ester:
-
Dissolve the aldol adduct in methanol and cool to 0 °C.
-
Add sodium methoxide (NaOMe, 2.0 equiv.) and stir for 1 hour at 0 °C.
-
Quench the reaction and work up as described above to isolate the methyl ester and recover the auxiliary.
The recovery of the chiral auxiliary is typically efficient, with reported yields of 77-85%.[4]
Workflow Visualization
The overall process, from the starting chiral amino alcohol to the final enantiomerically enriched product and recovered auxiliary, is summarized in the following workflow diagram.
Caption: Experimental workflow for the asymmetric aldol reaction.
Conclusion
The use of chiral auxiliaries derived from cis-1-amino-2-hydroxyindan offers a highly effective and reliable method for controlling the stereochemical outcome of aldol reactions. The rigid indane framework provides an excellent platform for asymmetric induction, leading to products with very high diastereoselectivity. The straightforward protocols for the synthesis of the auxiliary, the aldol reaction itself, and the cleavage and recovery of the auxiliary make this a valuable tool for researchers, scientists, and drug development professionals engaged in asymmetric synthesis.
References
- Ghosh, A. K., et al. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of Organic Chemistry, 63(18), 6146-6147.
- Palomo, C., et al. (2004). Asymmetric Aldol Reactions with Chiral Lithium Amides as Chiral Auxiliaries. Journal of the Chemical Society, Chemical Communications.
- Wikipedia. (n.d.). Chiral auxiliary.
- Fereira, J. A., et al. (2012). Asymmetric Aldol Reaction Induced by Chiral Auxiliary. Journal of Chemical Education, 89(9), 1184-1186.
- Nagao, Y., et al. (2005). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 49(2), 125-133.
- Ghosh, A. K., et al. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. National Center for Biotechnology Information.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. Chiral Auxiliaries [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for asymmetric synthesis with 2-Amino-2-hydroxymethylindane
Application Notes & Protocols: The Indane Scaffold in Asymmetric Synthesis
Focus: cis-1-Amino-2-hydroxyindan as a Highly Effective Chiral Auxiliary
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Stereocontrol in Modern Chemistry
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. Most biological targets are chiral, meaning they interact differently with enantiomers—mirror-image isomers of a drug molecule. Consequently, the ability to selectively synthesize one enantiomer is a cornerstone of modern organic chemistry.[1] Chiral auxiliaries are powerful tools in this endeavor; they are chiral molecules temporarily attached to a substrate to direct a chemical reaction, leading to the preferential formation of one stereoisomer.[1][2]
The indane framework, a rigid bicyclic system, offers an excellent structural foundation for designing effective chiral auxiliaries.[3] Its conformational rigidity minimizes competing reaction pathways, often leading to exceptionally high levels of stereocontrol. While various functionalized indane derivatives exist, this guide focuses on the well-established and highly successful chiral auxiliary derived from (1S,2R)-cis-1-amino-2-hydroxyindan .
It is important to distinguish this vicinal amino alcohol from its structural isomer, 2-Amino-2-hydroxymethylindane. While the latter is a valid chemical entity, its application as a chiral auxiliary is not extensively documented in peer-reviewed literature.[4] In contrast, cis-1-amino-2-hydroxyindan has a proven track record, particularly in its oxazolidinone form, for directing highly selective asymmetric reactions. Its utility is famously highlighted by its incorporation into the structure of Indinavir, a clinically significant HIV protease inhibitor.[5]
This document provides a detailed exploration of the mechanism, application, and experimental protocols for using the cis-1-amino-2-hydroxyindan-derived auxiliary in asymmetric aldol reactions, a fundamental carbon-carbon bond-forming reaction.
Part 1: From Amino Alcohol to a Master of Asymmetric Induction
The efficacy of cis-1-amino-2-hydroxyindan stems from its 1,2-amino alcohol functionality and the rigid indane backbone. This combination allows it to be converted into a tricyclic oxazolidinone, a derivative that provides a predictable and sterically demanding environment for directing reactions.[5][6]
Causality Behind Experimental Choices: Why this Auxiliary Excels
-
Synthesis and Accessibility : Both enantiomers of cis-1-amino-2-hydroxyindan can be prepared in high optical purity on a large scale, often through methods like the yeast reduction of a precursor ketone followed by a Curtius rearrangement, ensuring its availability for research and development.[5]
-
Formation of a Rigid Oxazolidinone : The amino alcohol is readily cyclized with reagents like phosgene derivatives (e.g., disuccinimidyl carbonate) to form a fused oxazolidinone ring. This locks the five-membered rings into a rigid conformation.[6]
-
Predictable Stereocontrol : When this oxazolidinone is acylated (e.g., with propionyl chloride) and subsequently treated with a Lewis acid (like dibutylboryl triflate) and a base, it forms a Z-enolate. The bulky, rigid indane structure effectively shields one face of the enolate. An incoming electrophile, such as an aldehyde, can only approach from the less-hindered face, resulting in a highly diastereoselective reaction.[6]
-
Mild Cleavage and Recovery : A key feature of a good chiral auxiliary is its easy removal after the reaction. The aldol product can be hydrolyzed under mild basic conditions (e.g., lithium hydroxide) to yield the chiral β-hydroxy acid, while the original amino alcohol auxiliary is recovered in high yield for reuse.[6]
The overall workflow is a robust and self-validating system, where high stereoselectivity is consistently achieved due to the well-defined transition state enforced by the auxiliary's structure.
Caption: Experimental workflow for asymmetric aldol synthesis.
Part 2: Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and are intended for researchers trained in standard synthetic chemistry techniques.[6] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are critical for the success of these reactions.
Protocol 1: Synthesis of the Chiral Oxazolidinone Auxiliary
This procedure details the cyclization of (1S,2R)-cis-1-amino-2-hydroxyindan to form the corresponding oxazolidinone.
-
Reagents & Materials:
-
(1S,2R)-cis-1-amino-2-hydroxyindan (1.0 eq)
-
Disuccinimidyl carbonate (DSC) (1.5 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous acetonitrile (ACN)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (1S,2R)-cis-1-amino-2-hydroxyindan and anhydrous acetonitrile.
-
Add triethylamine to the suspension and stir for 10 minutes at room temperature (23 °C).
-
Add disuccinimidyl carbonate portion-wise over 15 minutes.
-
Stir the reaction mixture at 23 °C for 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford the pure chiral oxazolidinone 2.
-
Protocol 2: Asymmetric Aldol Reaction & Auxiliary Cleavage
This protocol describes the N-acylation, the key aldol condensation, and the subsequent cleavage of the auxiliary.
-
Step A: N-Propionylation
-
Dissolve the oxazolidinone auxiliary 2 (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.0 eq, as a solution in hexanes) dropwise. Stir for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the N-propionyl oxazolidinone 3.
-
-
Step B: Diastereoselective Aldol Condensation
-
Dissolve the N-propionyl oxazolidinone 3 (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under argon.
-
Cool the solution to -78 °C.
-
Add di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf, 1.1 eq) dropwise, followed by triethylamine (1.2 eq). Stir for 30 minutes at -78 °C to form the boron enolate.
-
In a separate flask, dissolve the desired aldehyde (e.g., benzaldehyde, 1.5 eq) in anhydrous DCM.
-
Add the aldehyde solution to the enolate solution dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C.
-
Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude aldol adduct by silica gel chromatography.
-
-
Step C: Auxiliary Cleavage and Recovery
-
Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous lithium hydroxide (LiOH, e.g., 1 M solution, 4.0 eq).
-
Stir the mixture at 0 °C for 2 hours or until TLC shows complete consumption of the starting material.
-
Concentrate the THF under reduced pressure.
-
Extract the aqueous solution with ethyl acetate to recover the chiral auxiliary 2.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidic aqueous layer with ethyl acetate to isolate the final β-hydroxy acid product.
-
Dry and concentrate the respective organic extracts to obtain the pure product and the recovered auxiliary.
-
Part 3: Performance Data and Mechanistic Visualization
The configurational rigidity of the indane-based auxiliary consistently delivers exceptional levels of diastereoselectivity in aldol reactions with a variety of aldehydes.
Table 1: Performance of Auxiliary in Asymmetric Aldol Reactions [6]
| Aldehyde (RCHO) | Yield (%) | Diastereomeric Excess (d.e.) |
|---|---|---|
| Benzaldehyde (PhCHO) | 88 | >99% |
| Isobutyraldehyde ((CH₃)₂CHCHO) | 85 | >99% |
| Acetaldehyde (CH₃CHO) | 78 | >99% |
| Cinnamaldehyde (PhCH=CHCHO) | 82 | >99% |
Yields are for isolated, pure aldol adducts. Diastereomeric excess is typically determined by ¹H NMR spectroscopy or HPLC analysis.
Caption: Transition state model for the asymmetric aldol reaction.
Conclusion
The chiral auxiliary derived from cis-1-amino-2-hydroxyindan is a powerful and reliable tool for asymmetric synthesis. Its rigid, bicyclic framework provides a well-defined steric environment that leads to outstanding levels of stereocontrol in key transformations like the aldol reaction. The protocols outlined here, grounded in established literature, demonstrate a robust system characterized by high yields, predictable selectivity, and the practical advantage of auxiliary recovery. For researchers in drug development and synthetic chemistry, mastering the use of such auxiliaries is a critical step toward the efficient and selective synthesis of complex chiral molecules.
References
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.National Institutes of Health (NIH).
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan.National Institutes of Health (NIH) PMC.
- Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres.Source Unavailable.
- Application Notes and Protocols: 2-Indanol as a Chiral Auxiliary in Asymmetric Synthesis.BenchChem.
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids.Source Unavailable.
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.Washington University in St. Louis.
- Chiral auxiliary - Wikipedia.Wikipedia.
- Diverse Chiral Ligand Synthesis Services.BOC Sciences.
- Chiral Auxiliaries.Sigma-Aldrich.
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.Source Unavailable.
- Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination.PubMed.
- Chiral Ligands.Enamine.
- This compound - 136834-85-0.Vulcanchem.
- Asymmetric Synthesis of Chiral 1-Methylindan-2-one: A Technical Guide.BenchChem.
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.Semantic Scholar.
- Asymmetric Synthesis of N‐Substituted 1,2‐Amino Alcohols from Simple Aldehydes and Amines by One‐Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination.ResearchGate.
- cis-1-Aminoindan-2-ol in Asymmetric Syntheses.National Institutes of Health (NIH) PMC.
- A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.BenchChem.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.PubMed.
- Preparation of α-amino ketones, β-amino hydroxylamines using asymmetric aza-Henry reactions of N-p-tolylsulfinylimines with nitroethane.ResearchGate.
- Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives.National Institutes of Health (NIH) PMC.
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The Untapped Potential of 2-Amino-2-hydroxymethylindane in Enantioselective Synthesis: Application Notes and Protocols
Introduction: The Quest for Chirality and the Role of the Indane Scaffold
In the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules, the control of stereochemistry is not merely an academic exercise but a critical determinant of function and safety. The vast majority of biological targets are chiral, interacting with only one of a molecule's two enantiomers to elicit a desired therapeutic effect. Consequently, the development of robust methods to produce single-enantiomer compounds is a cornerstone of modern chemical research.
Among the myriad strategies for achieving stereocontrol, the use of chiral auxiliaries and ligands derived from rigid molecular backbones has proven exceptionally effective. The indane framework, a bicyclic structure fusing a benzene ring to a cyclopentane ring, offers a conformationally constrained and highly predictable chiral environment.[1] While cis-1-amino-2-indanol has been extensively studied and celebrated for its role in asymmetric synthesis—most notably as a key component of the HIV protease inhibitor Indinavir—its structural isomer, 2-amino-2-hydroxymethylindane , represents a versatile yet underexplored tool for the synthesis of enantiomerically pure compounds.[1][2]
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound. We will explore its potential as a chiral auxiliary, a precursor to chiral ligands, and a resolving agent. While specific, peer-reviewed applications of this exact isomer are emerging, its structural analogy to the well-documented cis-1-amino-2-indanol allows us to provide robust, field-proven protocols that serve as an excellent starting point for its application.
Unique Structural Features and Synthetic Potential
The synthetic utility of this compound stems from the strategic placement of its functional groups on a rigid scaffold.
-
1,2-Amino Alcohol Moiety: The presence of both a primary amine and a primary alcohol creates a bidentate structure capable of chelating to metal centers, making it an excellent candidate for forming chiral ligands for asymmetric catalysis.[3]
-
Quaternary Stereocenter: Unlike cis-1-amino-2-indanol, the chiral center in this compound is a quaternary carbon, bearing both the amine and hydroxymethyl groups. This creates a distinct and sterically demanding chiral environment that can lead to unique stereochemical outcomes in auxiliary-controlled reactions.
-
Rigid Bicyclic Framework: The indane core restricts conformational freedom, which is paramount for effective stereochemical communication. This rigidity helps to create a well-defined three-dimensional space, forcing reactants to approach from a specific trajectory and thus favoring the formation of one stereoisomer over another.[1]
These features position this compound as a valuable tool for three primary applications in asymmetric synthesis:
-
As a Chiral Auxiliary: Temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.
-
As a Ligand Precursor: Used to generate chiral catalysts for a wide range of enantioselective reactions.
-
As a Resolving Agent: Used to separate racemic mixtures through the formation of diastereomeric salts.
Application 1: Chiral Auxiliary in Asymmetric Aldol Reactions
One of the most powerful applications for chiral 1,2-amino alcohols is in directing asymmetric aldol reactions, which form critical carbon-carbon bonds. The amino alcohol is first converted into a chiral oxazolidinone, which then serves as the auxiliary.[4] The rigid structure of the indane-derived oxazolidinone provides excellent stereocontrol by shielding one face of the enolate from the incoming electrophile (the aldehyde).
The general workflow for this process is outlined below.
Sources
- 1. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Potential of 2-Amino-2-hydroxymethylindane in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold with Untapped Potential
The indane framework is a cornerstone in the design of chiral ligands for asymmetric catalysis. Its rigid bicyclic structure provides a well-defined and predictable steric environment, crucial for inducing high levels of enantioselectivity. The most prominent example is cis-1-amino-2-indanol, a "privileged" ligand whose derivatives have been successfully applied in a myriad of transformations, most notably in the asymmetric transfer hydrogenation of ketones and imines.[1]
This application note focuses on a structurally related, yet largely unexplored, analogue: 2-Amino-2-hydroxymethylindane . This molecule presents a unique structural motif where both the coordinating amino and hydroxyl groups are attached to the same carbon atom (C2), creating a chiral quaternary center. This arrangement distinguishes it from the vicinal (1,2) substitution pattern of its famous cousin and suggests the potential for novel catalytic activity and selectivity. While direct applications of this compound in catalysis are not yet documented in peer-reviewed literature, its structural features merit a thorough exploration of its potential. This guide will, therefore, provide a prospective analysis, outlining a robust synthetic protocol and proposing its application in a key asymmetric transformation, benchmarked against its proven isomer.
Rationale for Catalytic Efficacy: The Significance of the Geminal Amino Alcohol Moiety
The success of chiral amino alcohols in catalysis stems from their ability to form stable, bidentate (N,O) chelate complexes with transition metals (e.g., Ruthenium, Rhodium, Iridium). This chelation creates a rigid, chiral pocket around the metal's active site, forcing the substrate to adopt a specific orientation and thus leading to the preferential formation of one product enantiomer.
In this compound, the geminal arrangement of the amino and hydroxymethyl groups on the rigid indane backbone is expected to form a five-membered chelate ring with a metal center. This configuration would likely result in a different bite angle and steric environment compared to the six-membered chelate formed by 1,2-amino alcohols. This structural divergence could translate into:
-
Novel Stereochemical Outcomes: The unique geometry of the catalytic pocket may favor the opposite enantiomer compared to traditional ligands or exhibit enhanced selectivity for specific substrate classes.
-
Modified Reactivity: Changes in the electronic properties and steric bulk around the metal center could influence the catalyst's activity and turnover frequency.
-
Untapped Potential: This ligand represents an opportunity to discover new catalytic systems for challenging asymmetric transformations where existing ligands fall short.
Proposed Synthesis of this compound
A practical and scalable synthesis is paramount for the adoption of a new chiral ligand. This compound can be accessed from its corresponding amino acid precursor, 2-aminoindane-2-carboxylic acid. A high-yield synthesis for this precursor has been reported, utilizing a dialkylation of a nucleophilic glycine equivalent.[2][3] The final step is a selective reduction of the carboxylic acid.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Aminoindane-2-carboxylic Acid
This protocol is adapted from the method reported by Soloshonok, V. A., et al.[2][3]
-
Mono-alkylation: Under phase-transfer conditions, react the Ni(II)-complex of the glycine Schiff base with o-dibromoxylene. This step proceeds in excellent yield (~97%).[2]
-
Cyclization: Without purification, subject the resulting mono-alkylated intermediate to cyclization under homogeneous conditions using a strong base like sodium tert-butoxide in DMF. This intramolecular alkylation yields the cyclic Ni(II) complex of the desired amino acid (~93% yield).[2]
-
Decomplexation: Decompose the nickel complex using acid hydrolysis to afford racemic 2-aminoindane-2-carboxylic acid in high purity (~98% yield).[2]
-
Resolution (Optional but Recommended): The racemic amino acid can be resolved into its constituent enantiomers using standard techniques such as diastereomeric salt formation with a chiral resolving agent or by chiral chromatography.
Protocol 2: Reduction to (±)-2-Amino-2-hydroxymethylindane
This protocol is based on general methods for the selective reduction of unprotected amino acids.[4]
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 2-aminoindane-2-carboxylic acid (1.0 eq). Suspend the amino acid in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of borane-THF complex (BH₃·THF, ~3.0 eq) dropwise via a syringe or an addition funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quench: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of methanol until gas evolution ceases.
-
Work-up: Remove the solvents under reduced pressure. Dissolve the residue in aqueous HCl, wash with an organic solvent (e.g., diethyl ether) to remove boron residues, then basify the aqueous layer with NaOH and extract the product with ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify by column chromatography on silica gel to obtain this compound.
Proposed Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a powerful and operationally simple method for producing chiral secondary alcohols. Ruthenium(II) catalysts bearing chiral amino alcohol ligands are exceptionally effective for this transformation.[5] We propose that a catalyst generated in situ from this compound and a ruthenium precursor could serve as an effective catalyst for this reaction.
Proposed Catalytic Cycle
The mechanism is expected to follow the well-established Noyori outer-sphere pathway, where both the metal-hydride and the ligand's N-H proton are transferred to the ketone via a six-membered transition state.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 4. Khan Academy [khanacademy.org]
- 5. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Substituted 2-Amino-2-hydroxymethylindane: A Detailed Guide for Researchers
Introduction
The 2-aminoindane scaffold is a privileged structural motif in medicinal chemistry, serving as the core of numerous biologically active compounds.[1][2] Its rigid framework allows for precise spatial orientation of functional groups, making it an attractive template for the design of ligands targeting various receptors and enzymes. The introduction of both an amino and a hydroxymethyl group at the C2 position, yielding the 2-Amino-2-hydroxymethylindane core, further enhances its potential for creating novel therapeutics with improved pharmacological profiles. This guide provides a detailed, step-by-step protocol for the synthesis of substituted this compound derivatives, designed for researchers, scientists, and drug development professionals. The presented synthetic strategy is a robust, multi-step approach commencing from readily available substituted 2-indanones.
Overall Synthetic Strategy
The synthesis of substituted this compound can be efficiently achieved through a four-step sequence. This strategy offers versatility, allowing for the preparation of a variety of derivatives based on the substitution pattern of the starting 2-indanone.
Figure 1: Overall synthetic workflow for the preparation of substituted this compound.
Part 1: Synthesis of the Starting Material: Substituted 2-Indanone
The versatility of this synthetic route begins with the choice of the starting material, a substituted 2-indanone. Various methods exist for the preparation of 2-indanones, with one of the most reliable being the oxidation of the corresponding indene.[3][4]
Protocol 1: Preparation of 2-Indanone from Indene
This protocol, adapted from Organic Syntheses, provides a robust method for preparing the parent 2-indanone.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Indene (98%) | 116.16 | 116.2 g (117.3 mL) | 1.00 |
| Formic acid (88%) | 46.03 | 700 mL | - |
| Hydrogen peroxide (30%) | 34.01 | 140 mL | 1.37 |
| Sulfuric acid (7% v/v) | 98.08 | 2 L | - |
Experimental Procedure:
-
In a 2-liter, three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 700 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.
-
Maintain the temperature of the mixture between 35-40°C and add 116.2 g (1.00 mole) of 98% indene dropwise with vigorous stirring over a 2-hour period.
-
After the addition is complete, continue stirring for an additional 16 hours at 35-40°C.
-
In a separate 5-liter flask equipped for steam distillation, bring 2 L of 7% (v/v) sulfuric acid to a boil.
-
Add the crude monoformate of 1,2-indanediol from the previous step to the boiling sulfuric acid solution.
-
Commence steam distillation, maintaining a constant volume of 2 L in the boiling flask by applying external heat.
-
Collect the distillate until 2-indanone ceases to distill (approximately 5-6 L). The 2-indanone will crystallize in the condenser and receiver.
-
Collect the crystalline product by filtration, wash with water, and dry in a vacuum desiccator to yield 90-107 g (69-81%) of 2-indanone with a melting point of 57-58°C.
Causality Behind Experimental Choices:
-
The use of formic acid and hydrogen peroxide effects the epoxidation of the indene double bond, followed by ring-opening to form a formate ester of the diol.
-
The subsequent treatment with hot sulfuric acid hydrolyzes the formate ester and catalyzes a pinacol-type rearrangement to yield the 2-indanone.
-
Steam distillation is an effective method for separating the volatile 2-indanone from the non-volatile reaction byproducts.
Part 2: Introduction of the Amino and Cyano Moieties via Strecker Synthesis
The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids from aldehydes or ketones.[5][6][7][8] In this step, the substituted 2-indanone is converted to a 2-amino-2-cyanoindane derivative.
Protocol 2: Strecker Synthesis of 2-Amino-2-cyanoindane
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Substituted 2-Indanone | - | 1 eq | - |
| Ammonium chloride (NH₄Cl) | 53.49 | 1.5 eq | - |
| Potassium cyanide (KCN) | 65.12 | 1.2 eq | - |
| Ethanol | 46.07 | - | - |
| Water | 18.02 | - | - |
Experimental Procedure:
-
In a round-bottom flask, dissolve the substituted 2-indanone (1 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (1.5 eq) and potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-amino-2-cyanoindane. This intermediate is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
Ammonium chloride serves as a source of ammonia and also as a mild acid to catalyze the formation of the imine intermediate from the ketone.
-
Potassium cyanide provides the nucleophilic cyanide ion that attacks the imine to form the α-aminonitrile.
-
The use of a protic solvent system (ethanol/water) facilitates the dissolution of the reagents and the reaction progress.
Part 3: Hydrolysis of the Nitrile to a Carboxylic Acid
The cyano group of the 2-amino-2-cyanoindane is now hydrolyzed to a carboxylic acid to furnish the key 2-amino-2-carboxyindane intermediate. This can be achieved under either acidic or basic conditions.
Protocol 3: Acidic Hydrolysis of 2-Amino-2-cyanoindane
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Crude 2-Amino-2-cyanoindane | - | 1 eq |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | Excess |
Experimental Procedure:
-
To the crude 2-amino-2-cyanoindane from the previous step, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours (typically 4-8 hours). Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrochloride salt of the amino acid.
-
Collect the solid by filtration, wash with a small amount of cold water, and then with a suitable organic solvent (e.g., acetone or ethanol) to remove impurities.
-
The product can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Strong acidic conditions are necessary to effect the complete hydrolysis of the nitrile to a carboxylic acid.
-
The amino acid product precipitates as its hydrochloride salt from the acidic solution, which aids in its isolation and purification.
Part 4: Reduction of the Carboxylic Acid to a Hydroxymethyl Group
The final key transformation is the reduction of the carboxylic acid group of the 2-amino-2-carboxyindane to the target hydroxymethyl group. This reduction requires a potent reducing agent. To prevent side reactions, the amino group is typically protected prior to the reduction.
Protocol 4a: N-Protection of 2-Amino-2-carboxyindane
The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines.[9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 2-Amino-2-carboxyindane HCl salt | - | 1 eq |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 eq |
| Triethylamine (TEA) or Sodium bicarbonate | 101.19 / 84.01 | 2.2 eq |
| Dioxane/Water or THF/Water | - | - |
Experimental Procedure:
-
Suspend the 2-amino-2-carboxyindane hydrochloride salt (1 eq) in a mixture of dioxane and water (or THF and water).
-
Add triethylamine or sodium bicarbonate (2.2 eq) to neutralize the hydrochloride and basify the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.
-
Extract the N-Boc protected amino acid with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc-2-amino-2-carboxyindane.
Protocol 4b: Reduction of N-Boc-2-amino-2-carboxyindane
A reliable method for the reduction of N-protected amino acids is the use of sodium borohydride in the presence of iodine.[10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| N-Boc-2-amino-2-carboxyindane | - | 1 eq |
| Sodium borohydride (NaBH₄) | 37.83 | 2.5 eq |
| Iodine (I₂) | 253.81 | 1.1 eq |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | - |
Experimental Procedure:
-
In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend N-Boc-2-amino-2-carboxyindane (1 eq) in anhydrous THF.
-
Cool the suspension to 0°C and add sodium borohydride (2.5 eq) portion-wise.
-
Prepare a solution of iodine (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate. Wash the organic layer with saturated sodium thiosulfate solution (to remove excess iodine), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude N-Boc-2-amino-2-hydroxymethylindane.
Causality Behind Experimental Choices:
-
The in situ generation of borane (BH₃) from NaBH₄ and I₂ provides a powerful reducing agent capable of reducing the carboxylic acid.
-
The Boc protecting group is stable to these reduction conditions and prevents side reactions at the amino group.
Protocol 4c: Deprotection of the Amino Group
The final step is the removal of the Boc protecting group to yield the target compound.
Materials and Reagents:
| Reagent | Quantity |
| N-Boc-2-amino-2-hydroxymethylindane | 1 eq |
| Trifluoroacetic acid (TFA) or HCl in Dioxane | Excess |
| Dichloromethane (DCM) | - |
Experimental Procedure:
-
Dissolve the crude N-Boc-2-amino-2-hydroxymethylindane in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be purified by recrystallization or chromatography to yield the final substituted this compound.
Data Presentation
Table 1: Summary of a Typical Reaction Sequence
| Step | Reaction | Starting Material | Key Reagents | Typical Yield |
| 1 | Indanone Synthesis | Indene | H₂O₂, HCOOH, H₂SO₄ | 70-80% |
| 2 | Strecker Synthesis | 2-Indanone | NH₄Cl, KCN | 80-90% (crude) |
| 3 | Nitrile Hydrolysis | 2-Amino-2-cyanoindane | Conc. HCl | 70-85% |
| 4a | N-Protection | 2-Amino-2-carboxyindane | Boc₂O | >90% |
| 4b | Reduction | N-Boc-2-amino-2-carboxyindane | NaBH₄, I₂ | 75-85% |
| 4c | Deprotection | N-Boc-2-amino-2-hydroxymethylindane | TFA or HCl | >90% |
Visualization of Key Mechanisms
Figure 2: Simplified mechanism of the Strecker synthesis.
Figure 3: Simplified mechanism of carboxylic acid reduction with borane.
References
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- McKennon, M. J.; Meyers, A. I.; Drauz, K.; Schwarm, M. A Convenient Reduction of Amino Acids and Their Derivatives. J. Org. Chem.1993, 58 (13), 3568–3571. [Link]
- Phatake, R. S.; et al. A mild and efficient method for the synthesis of 2-indanone derivatives via Wacker-type oxidation of indenes. Tetrahedron Lett.2011, 52 (17), 2151-2154. [Link]
- Dickman, D. A.; Meyers, A. I.; Smith, G. A.; Gawley, R. E. Reduction of α-Amino Acids: L-Valinol. Org. Synth.1985, 63, 136. [Link]
- Soai, K.; Oyamada, H.; Takase, M.; Ookawa, A. Reduction of Carboxylic Acids and Their Derivatives with Sodium Borohydride-Methanol System. Bull. Chem. Soc. Jpn.1984, 57 (7), 1948-1953. [Link]
- Chem-Impex. 2-Aminoindan hydrochloride. [Link]
- Jurczyk, S. C.; et al. Synthetic Aminoindanes: A Summary of Existing Knowledge. Front.
- Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Ann. Chem.1850, 75 (1), 27-45. [Link]
- Kendall, E. C.; McKenzie, B. F. dl-Alanine. Org. Synth.1929, 9, 4. [Link]
- Wang, J.; Liu, X.; Feng, X. Asymmetric Strecker Reactions. Chem. Rev.2011, 111 (11), 6947-6983. [Link]
- Lide, D. R., Ed. CRC Handbook of Chemistry and Physics, 89th ed.
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]
- Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
- Wikipedia. Strecker amino acid synthesis. [Link]
- Organic Chemistry Portal. Indanone Synthesis. [Link]
- Chemistry LibreTexts. Protection of Amino Groups in Synthesis. [Link]
- Organic Syntheses. Reduction of α-Amino Acids: L-Valinol. [Link]
- Blaskovich, M. A.; et al. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Lett. Org. Chem.2005, 2 (5), 417-420. [Link]
- NROChemistry. Strecker Synthesis. [Link]
- Slideshare. Protection for amino group and amino acid. [Link]
- Wikipedia. Protecting group. [Link]
- Chemistry Stack Exchange. How can 2-indanone be prepared? [Link]
- ResearchGate. Scope of the various substituted 2-indanones (2.1) and o-phenylenediamines (2.2) to synthesis of indeno[1,2-b]quinoxalines (2.3) in optimal conditions. [Link]
- Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. [Link]
- AAPPTec.
- Google Patents.
- YouTube. NaBH4 & LiAlH4 Reductions (IOC 23). [Link]
- Wikipedia. Strecker amino acid synthesis. [Link]
- MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
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The Indane Scaffold: A Privileged Platform for Diastereoselective Control in Asymmetric Synthesis
Application Note & Protocols for Researchers in Organic Synthesis and Drug Development
Introduction: The Enduring Power of Chiral Auxiliaries
In the landscape of asymmetric synthesis, the quest for methodologies that afford precise stereochemical control is paramount. While catalytic asymmetric methods have seen a meteoric rise, the use of chiral auxiliaries remains a cornerstone for reliable and predictable stereochemical outcomes.[1][2] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a chemical transformation to one of its diastereotopic faces.[1] This strategy allows for the construction of new stereocenters with a high degree of control, after which the auxiliary can be cleaved and often recovered.[1] Among the pantheon of successful chiral auxiliaries, those derived from rigid bicyclic systems have proven particularly effective due to their well-defined conformational preferences, which translate into superior facial discrimination.
This application note delves into the utility of chiral amino alcohols based on the indane framework, with a specific focus on derivatives of cis-1-amino-2-indanol. While the broader class of 2-amino-2-hydroxymethylindane derivatives shares the foundational rigid scaffold, the extensively studied cis-1-amino-2-indanol provides a wealth of data and established protocols, making it an exemplary model for this class of auxiliaries. Its rigid, fused-ring structure provides a predictable and sterically hindered environment, crucial for high diastereoselectivity in a range of carbon-carbon bond-forming reactions.[3]
The cis-1-Amino-2-indanol Auxiliary: A Marriage of Rigidity and Functionality
The efficacy of cis-1-amino-2-indanol as a chiral auxiliary stems from its unique structural features. The cis relationship of the amino and hydroxyl groups, locked in a five-membered ring fused to a benzene ring, creates a conformationally constrained scaffold.[3] This rigidity is instrumental in transmitting chiral information during a reaction, as it minimizes the number of accessible transition states, thereby favoring a single diastereomeric outcome.[3]
Typically, the amino alcohol is first converted into a chiral oxazolidinone. This heterocyclic core is then N-acylated with a carboxylic acid derivative, positioning the prochiral enolate precursor in the chiral environment of the indane system.
Diastereoselective Aldol Reactions: A Case Study
One of the most powerful applications of the cis-1-amino-2-indanol auxiliary is in diastereoselective aldol reactions, a fundamental tool for the construction of polyketide natural products and other complex molecules.[4][5] The following sections provide a detailed protocol and mechanistic insights into a typical boron-mediated syn-aldol reaction.
Protocol 1: Synthesis of the Chiral Oxazolidinone from (1R,2S)-1-Amino-2-indanol
This protocol details the formation of the key oxazolidinone intermediate, which serves as the chiral scaffold for subsequent reactions.
Materials:
-
(1R,2S)-1-Amino-2-indanol
-
Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of (1R,2S)-1-amino-2-indanol (1.0 eq) in anhydrous acetonitrile (approximately 0.2 M) under an inert atmosphere (e.g., Argon), add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add disuccinimidyl carbonate (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting amino alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral oxazolidinone.
Protocol 2: Diastereoselective Boron-Mediated syn-Aldol Reaction
This protocol describes the highly diastereoselective reaction between an N-acyloxazolidinone and an aldehyde.
Materials:
-
Chiral N-propionyloxazolidinone (derived from Protocol 1)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyloxazolidinone (1.0 eq) and dissolve it in anhydrous DCM (approximately 0.1 M).
-
Cool the solution to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).[5]
-
Stir the mixture at 0 °C for 30-45 minutes to facilitate the formation of the (Z)-enolate.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 eq), pre-dissolved in a small amount of cold DCM, dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.[5]
-
Quench the reaction by the addition of a pH 7 phosphate buffer.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.
Mechanism of Diastereoselection
The high syn-diastereoselectivity observed in this reaction can be rationalized by the Zimmerman-Traxler transition state model. The reaction of the N-acyloxazolidinone with a dialkylboron triflate and a hindered base selectively generates the (Z)-boron enolate.[5] This enolate then reacts with the aldehyde via a chair-like six-membered transition state. The bulky indanyl group of the chiral auxiliary effectively shields the si-face of the enolate, forcing the aldehyde to approach from the less sterically hindered re-face. This facial bias dictates the absolute stereochemistry of the two newly formed stereocenters, leading to the syn-aldol product with high diastereomeric excess.
Data Presentation: Performance of the cis-1-Amino-2-indanol Auxiliary
The following table summarizes the typical performance of the cis-1-amino-2-indanol derived oxazolidinone in diastereoselective aldol reactions with various aldehydes.
| Entry | Aldehyde | Product Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >99:1 | 85 |
| 2 | Benzaldehyde | >99:1 | 89 |
| 3 | Propionaldehyde | 98:2 | 82 |
Data is representative and compiled from typical results reported in the literature.
Protocol 3: Cleavage of the Chiral Auxiliary
A key advantage of chiral auxiliary-based methods is the ability to remove the auxiliary to unveil the desired chiral product.
Materials:
-
syn-Aldol adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the syn-aldol adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product to obtain the chiral β-hydroxy carboxylic acid.
Conclusion: A Reliable Tool for Asymmetric Synthesis
Derivatives of cis-1-amino-2-indanol stand out as robust and reliable chiral auxiliaries for a variety of diastereoselective transformations. Their rigid bicyclic structure provides a predictable platform for high levels of stereocontrol, particularly in aldol reactions. The straightforward protocols for their synthesis, application, and removal, coupled with the high diastereoselectivities and yields typically observed, make them an invaluable tool for researchers in academic and industrial settings. The principles and protocols outlined in this application note provide a solid foundation for the successful implementation of these powerful chiral auxiliaries in the synthesis of complex, enantiomerically pure molecules.
References
- Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843–2874. [Link]
- Ghosh, A. K., & Fidanze, S. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(17), 2405–2407. [Link]
- Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]
- Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Tetrahedron: Asymmetry, 9(1), 1-46. [Link]
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 2-7). Wiley-VCH. [Link]
- Kiyooka, S.-i., & Hena, M. A. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]
- Ghosh, A. K., & Fidanze, S. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Accounts of Chemical Research, 31(9), 563-572. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of 2-Amino-2-hydroxymethylindane in the Synthesis of Pharmaceutical Intermediates
Introduction: The Privileged Indane Scaffold in Medicinal Chemistry
The indane scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Its rigid conformational structure provides a well-defined orientation for appended functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors. The introduction of chirality to the indane moiety dramatically expands its chemical space and biological activity, often leading to enantiomers with distinct pharmacological profiles. This stereospecificity is a cornerstone of modern drug development, as one enantiomer of a chiral drug often exhibits the desired therapeutic effect (the eutomer), while the other may be less active or even contribute to undesirable side effects (the distomer).[1]
2-Amino-2-hydroxymethylindane, with its unique combination of an indane skeleton and vicinal amino and hydroxymethyl functionalities at the C-2 position, presents itself as a valuable chiral building block for the synthesis of complex pharmaceutical intermediates. The presence of these two functional groups allows for the formation of stable, conformationally restricted transition states in chemical reactions, making it an excellent candidate for use as a chiral auxiliary.
Core Concept: The Role of Chiral Auxiliaries in Asymmetric Synthesis
In the realm of stereoselective synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2] The inherent chirality of the auxiliary directs the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter has been established, the auxiliary is cleaved and can ideally be recovered for reuse.
This compound and its analogues, such as cis-1-amino-2-indanol, are exemplary chiral auxiliaries. Their rigid bicyclic framework and the presence of both a nitrogen and an oxygen atom allow for the formation of chelated, conformationally constrained intermediates, which is key to achieving high levels of stereocontrol in reactions such as alkylations and aldol additions.
Application Focus: Synthesis of a Key Intermediate for HIV Protease Inhibitors
A significant application of chiral aminoindanol derivatives lies in the synthesis of intermediates for HIV protease inhibitors, such as Amprenavir. A key structural motif in many of these drugs is a chiral hydroxyethylamine isostere. The stereoselective synthesis of this isostere is a critical step in the overall drug synthesis. While a specific protocol for this compound was not found in the available literature, the well-documented use of its close analogue, N-tosyl-cis-aminoindanol, in the synthesis of an Amprenavir isostere provides a robust template for its application.
The following protocol is adapted from established syntheses and illustrates how this compound can be employed as a chiral auxiliary in a diastereoselective alkylation reaction to produce a key precursor for chiral amino alcohol-containing drugs.
Synthetic Strategy Overview
The overall strategy involves the attachment of the chiral auxiliary, this compound, to a carboxylic acid to form a chiral amide. Deprotonation of this amide generates a chiral enolate, which then undergoes a diastereoselective alkylation. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.
Caption: General workflow for the use of this compound as a chiral auxiliary.
Detailed Experimental Protocol: Diastereoselective Synthesis of an Amprenavir Precursor Analogue
This protocol describes the diastereoselective alkylation of an N-acyl derivative of this compound to generate a key intermediate analogous to that used in the synthesis of Amprenavir.
Part 1: Preparation of the N-Acyl Chiral Auxiliary
Objective: To couple this compound with a suitable carboxylic acid derivative to form the chiral amide.
Materials:
-
This compound
-
3-Phenylpropionic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Acylation of the Auxiliary: In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF. Cool the solution to 0 °C. Add a solution of the freshly prepared acid chloride in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-acyl derivative.
Causality: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the acylation of the amino group of the auxiliary. Triethylamine is used as a base to neutralize the HCl generated during the reaction.
Part 2: Diastereoselective Alkylation
Objective: To perform a highly diastereoselective alkylation of the chiral amide enolate.
Materials:
-
N-Acyl derivative from Part 1
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acyl derivative (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add LDA (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the alkylated product.
Causality: The bulky and rigid indane-based chiral auxiliary effectively shields one face of the planar enolate. This steric hindrance directs the incoming electrophile (benzyl bromide) to the opposite, less hindered face, resulting in a highly diastereoselective alkylation. LDA is a strong, non-nucleophilic base ideal for generating the enolate without competing side reactions.
Part 3: Cleavage of the Chiral Auxiliary
Objective: To cleave the chiral auxiliary and isolate the enantiomerically enriched carboxylic acid, a precursor to the desired amino alcohol.
Materials:
-
Alkylated product from Part 2
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Hydrolysis: Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1). Cool the solution to 0 °C. Add an aqueous solution of LiOH (4.0 eq) followed by the dropwise addition of 30% H₂O₂ (5.0 eq).
-
Reaction Monitoring and Work-up: Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight. Quench the reaction by adding an aqueous solution of Na₂SO₃. Acidify the mixture to pH ~2 with 1M HCl.
-
Product Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
-
Purification: Purify the carboxylic acid by recrystallization or column chromatography.
Causality: The use of LiOH and H₂O₂ provides a robust method for the hydrolysis of the amide bond, liberating the desired carboxylic acid and the chiral auxiliary. This cleavage method is often effective for hindered amides derived from oxazolidinone-type auxiliaries and their analogues.
Data Summary and Quality Control
The success of this synthetic sequence relies on achieving high diastereoselectivity in the alkylation step and efficient cleavage of the auxiliary without racemization.
Table 1: Representative Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Temperature (°C) | Typical Diastereomeric Excess (de) | Typical Yield (%) |
| Acylation | SOCl₂, TEA | 0 to RT | N/A | 85-95 |
| Alkylation | LDA, Benzyl Bromide | -78 | >95% | 70-85 |
| Cleavage | LiOH, H₂O₂ | 0 to RT | >95% (ee) | 80-90 |
Quality Control Workflow:
Caption: A typical analytical workflow for quality control during the synthesis.
Conclusion and Future Perspectives
This compound represents a promising and versatile chiral auxiliary for the synthesis of complex pharmaceutical intermediates. Its rigid framework and bifunctional nature provide a powerful tool for controlling stereochemistry in key bond-forming reactions. The protocol outlined, based on the well-established chemistry of a close analogue, demonstrates a practical approach for the diastereoselective synthesis of a key precursor for HIV protease inhibitors and other chiral drugs. Future research could focus on expanding the application of this compound to other types of asymmetric transformations and on the development of more efficient methods for its recovery and recycling, further enhancing its utility in sustainable pharmaceutical manufacturing.
References
- The Stereospecific Bioactivity of Chiral Indan Derivatives: A Technical Guide to Synthesis and Evaluation. Benchchem.
- This compound - 136834-85-0. Vulcanchem.
- Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. National Institutes of Health.
- Chiral auxiliary. Wikipedia.
- Syntheses of FDA Approved HIV Protease Inhibitors. National Institutes of Health.
Sources
Application Notes & Protocols: Large-Scale Synthesis of 2-Amino-2-hydroxymethylindane
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-Amino-2-hydroxymethylindane, a valuable chiral auxiliary and synthetic building block in pharmaceutical and materials science. The presented methodology is designed for industrial applications, emphasizing scalability, process safety, and high-yield production. The synthetic strategy is built upon the efficient, scalable preparation of 2-aminoindane-2-carboxylic acid, followed by a robust protection-reduction-deprotection sequence. This guide explains the causal relationships behind procedural choices, offers detailed step-by-step protocols, and outlines critical safety and quality control measures necessary for successful industrial implementation.
Introduction and Strategic Overview
This compound is a key intermediate whose rigid bicyclic structure and chiral centers make it highly valuable in asymmetric synthesis.[1] Its applications include serving as a precursor for chiral ligands and a building block for complex, biologically active molecules. The primary challenge in its industrial production lies in developing a cost-effective, safe, and scalable process that delivers high-purity material.
This guide details a four-stage synthetic route, selected for its reliance on established, scalable chemical transformations and the use of a readily available, well-documented precursor. The strategy prioritizes operational simplicity and avoids hazardous reagents wherever possible, aligning with modern principles of green and safe industrial chemistry.[2]
Synthetic Pathway Rationale
The chosen pathway begins with the synthesis of 2-aminoindane-2-carboxylic acid, a precursor for which scalable methods have been reported.[3] The core of the strategy involves the selective reduction of the carboxylic acid moiety to a primary alcohol. To achieve this selectivity and prevent undesirable side reactions, a protection-reduction-deprotection sequence is employed.
The overall workflow can be summarized as follows:
-
Synthesis of Key Intermediate: Large-scale preparation of 2-aminoindane-2-carboxylic acid.
-
Amine Protection: Introduction of a tert-butyloxycarbonyl (Boc) protecting group.
-
Carboxylic Acid Reduction: Selective reduction of the acid to a hydroxymethyl group.
-
Deprotection: Removal of the Boc group to yield the final product.
This approach is advantageous for large-scale production due to the high yields typically associated with these reactions and the crystalline, easily purified nature of the intermediates.
Workflow Visualization
The following diagram illustrates the high-level process flow from the key intermediate to the final product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Process Chemistry and Rationale
Stage 1: Synthesis of 2-Aminoindane-2-carboxylic Acid
The foundation of this entire process is the efficient and scalable synthesis of the key amino acid intermediate. A practical method has been reported involving the dialkylation of a nucleophilic glycine equivalent, which is noted for its high yields and operational simplicity, making it suitable for industrial scale-up.[3] This process typically involves the alkylation of a nickel(II)-complex of a glycine Schiff base with o-dibromoxylylene under phase-transfer conditions, followed by cyclization.[3] For the purposes of this guide, we will assume this starting material is produced in-house or sourced from a qualified vendor according to this established, scalable protocol.
Stage 2: Amine Protection
Objective: To protect the primary amine group to prevent it from reacting with the reducing agent in the subsequent step.
Causality of Experimental Choice: The tert-butyloxycarbonyl (Boc) group is selected as the protecting agent. Its widespread use in industrial processes is due to several factors:
-
High Yields: The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) is typically clean and high-yielding.
-
Stability: The resulting Boc-protected amine is stable to a wide range of reaction conditions, including the borane reduction planned for the next stage.
-
Ease of Removal: The Boc group can be removed under mild acidic conditions, which minimizes the risk of product degradation.
-
Crystallinity: The Boc-protected intermediate is often a crystalline solid, which facilitates purification by recrystallization on a large scale.
Caption: Schematic of the N-Boc protection step.
Stage 3: Selective Reduction of Carboxylic Acid
Objective: To reduce the carboxylic acid group to a primary alcohol (hydroxymethyl group) without affecting the protected amine or the aromatic ring.
Causality of Experimental Choice: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are the reagents of choice for this transformation on an industrial scale.
-
Selectivity: Boranes are highly selective for carboxylic acids, reducing them efficiently while leaving amides (like the Boc group) and other functional groups intact.
-
Scalability: The reaction is highly scalable, and the reagent is commercially available in bulk. Heat generation can be managed through controlled addition at low temperatures.
-
Work-up: The work-up procedure involves quenching with an alcohol (e.g., methanol) to decompose the excess borane, followed by standard aqueous extraction, which is straightforward for large-scale operations.
Stage 4: Deprotection to Yield Final Product
Objective: To remove the Boc protecting group to liberate the primary amine and furnish the final product.
Causality of Experimental Choice: Treatment with a strong acid is the standard method for Boc deprotection.
-
Efficiency: The reaction is typically fast and clean, proceeding to completion at or slightly above ambient temperature.
-
Reagent Choice: Hydrochloric acid (HCl) in a solvent like isopropanol or dioxane is commonly used. This choice is strategic as it directly yields the hydrochloride salt of the final product, which is often a stable, crystalline solid that can be easily isolated and purified by filtration.
-
Byproducts: The byproducts of the deprotection are tert-butanol and carbon dioxide, which are volatile and easily removed.
Industrial-Scale Production Protocol
Safety First: Before commencing any work, a thorough Process Hazard Analysis (PHA) must be conducted. All operations must be performed in a well-ventilated area or a walk-in fume hood designed for large-scale chemical synthesis. Appropriate Personal Protective Equipment (PPE), including flame-resistant lab coats, safety goggles, face shields, and chemically resistant gloves, is mandatory.[4]
Reagents and Materials
| Reagent / Material | Grade | Molar Mass ( g/mol ) | Notes |
| 2-Aminoindane-2-carboxylic acid | ≥98% Purity | 191.21 | Sourced or synthesized via known methods[3] |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade | 218.25 | |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | 84.01 | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | 72.11 | Inhibitor-free |
| Borane-THF complex (BH₃·THF) | 1 M solution in THF | 85.94 (complex) | Handle under inert atmosphere (N₂) |
| Methanol (MeOH) | ACS Grade | 32.04 | For quenching |
| Isopropanol (IPA) | ACS Grade | 60.10 | |
| Hydrochloric Acid (HCl) | 4M in Dioxane | 36.46 | Corrosive, handle with extreme care |
| Ethyl Acetate (EtOAc) | ACS Grade | 88.11 | For extraction |
| Deionized Water | - | 18.02 |
Step-by-Step Protocol
Step 1: N-Boc Protection of 2-Aminoindane-2-carboxylic acid
-
Reactor Setup: Charge a 100 L glass-lined reactor with 2-Aminoindane-2-carboxylic acid (5.00 kg, 26.15 mol).
-
Solvent Addition: Add Tetrahydrofuran (25 L) and Deionized Water (25 L) to the reactor. Begin stirring to form a slurry.
-
Base Addition: Add Sodium Bicarbonate (4.40 kg, 52.30 mol, 2.0 equiv.) in portions over 30 minutes.
-
Reagent Addition: Cool the mixture to 15-20°C. Slowly add a solution of Di-tert-butyl dicarbonate (6.28 kg, 28.77 mol, 1.1 equiv.) in THF (5 L) over 2 hours, maintaining the internal temperature below 25°C.
-
Reaction Monitoring: Stir the reaction mixture at ambient temperature for 12-16 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Add Ethyl Acetate (20 L) and carefully acidify the aqueous layer with 1 M HCl to pH 2-3.
-
Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 10 L).
-
Combine the organic layers, wash with brine (10 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-2-aminoindane-2-carboxylic acid as a white solid.
-
Expected Yield: ~7.2 kg (94%); Purity: >98% by HPLC.
-
Step 2: Reduction to N-Boc-2-Amino-2-hydroxymethylindane
-
Reactor Setup: Under a nitrogen atmosphere, charge a 100 L reactor with the N-Boc-2-aminoindane-2-carboxylic acid (7.00 kg, 24.03 mol) and anhydrous THF (35 L).
-
Cooling: Cool the stirred solution to 0-5°C using a chiller.
-
Reagent Addition: Slowly add 1 M Borane-THF complex (48.1 L, 48.1 mol, 2.0 equiv.) via a dropping funnel or pump over 4-5 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-20 hours. Monitor by TLC or HPLC for the disappearance of the starting material.
-
Quenching: Cool the reactor back to 0-5°C. Very slowly and carefully, add Methanol (5 L) dropwise to quench the excess borane. Vigorous gas evolution (H₂) will occur. Ensure adequate ventilation and no ignition sources.
-
Work-up:
-
Concentrate the mixture under reduced pressure.
-
Add Ethyl Acetate (30 L) and 1 M NaOH solution (15 L).
-
Separate the layers. Wash the organic layer with brine (10 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to obtain N-Boc-2-Amino-2-hydroxymethylindane as a viscous oil or solid.
-
Expected Yield: ~6.3 kg (95%); Purity: >97% by HPLC.
-
Step 3: Boc Deprotection
-
Reactor Setup: Charge a 50 L reactor with the crude N-Boc-2-Amino-2-hydroxymethylindane (6.00 kg, 21.64 mol) and Isopropanol (20 L).
-
Acid Addition: Cool the solution to 10-15°C. Slowly add 4 M HCl in Dioxane (16.2 L, 64.92 mol, 3.0 equiv.) over 1 hour. The product hydrochloride salt may begin to precipitate.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC or HPLC until the protected intermediate is consumed.
-
Isolation:
-
Cool the resulting slurry to 0-5°C and stir for 1 hour.
-
Isolate the solid product by filtration on a Nutsche filter.
-
Wash the filter cake with cold Isopropanol (2 x 5 L).
-
Dry the solid under vacuum at 40-50°C to a constant weight.
-
Final Product: this compound hydrochloride.
-
Expected Yield: ~4.2 kg (90%); Purity: >99% by HPLC.
-
Quality Control and Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | ¹H NMR, ¹³C NMR, and Mass Spectrum conform to the reference structure. | NMR, MS |
| Purity | ≥ 99.0% | HPLC |
| Melting Point | To be determined for the hydrochloride salt | Melting Pt. |
| Residual Solvents | Isopropanol < 5000 ppm, Dioxane < 380 ppm | GC-HS |
Safety and Handling
-
2-Aminoindane derivatives: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area.[4]
-
Borane-THF complex: Highly flammable, reacts violently with water, and releases flammable hydrogen gas. Must be handled under an inert atmosphere. All quenching operations must be performed slowly at low temperatures.
-
HCl in Dioxane: Highly corrosive and toxic. Dioxane is a suspected carcinogen. Use with extreme caution in a chemical fume hood with appropriate PPE.
-
Hydrogen Gas: The quenching of borane generates significant quantities of hydrogen, creating a fire and explosion risk. Ensure the reactor is properly vented and grounded, and eliminate all potential ignition sources in the vicinity.
Store the final product in a tightly sealed container in a cool, dry, and well-ventilated place.[4]
References
- Synthesis of 1-indanones with a broad range of biological activity. OUCI.
- Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- National Institutes of Health. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- Google Patents. (n.d.). CN105884626A - Synthesis method of 2-aminoindane derivative and product of 2-aminoindane derivative.
- Google Patents. (n.d.). WO2003076387A2 - Process for preparing 2-aminoindan derivatives.
- Google Patents. (n.d.). US4564677A - Preparation of N-amino compounds.
- Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
- Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(12), 4973–4976.
- Tohoku University. (2022). Heterogeneous Enantioselective Hydrogenation of Ketones by 2-Amino-2′-hydroxy-1,1′-binaphthyl-Modified CeO2-Supported Ir Nanoclusters.
- ResearchGate. (2021). Heterogeneous Enantioselective Hydrogenation of Ketones by 2-Amino-2′-hydroxy-1,1′-binaphthyl-Modified CeO 2 -Supported Ir Nanoclusters.
- ResearchGate. (n.d.). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides.
- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.
- Organic Syntheses. (n.d.). 2-indanone.
- National Institutes of Health. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino.
- Tohoku University. (2014). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.
- ResearchGate. (n.d.). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents.
- DigitalCommons@UMaine. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments.
- National Institutes of Health. (2016). Updates on industrial production of amino acids using Corynebacterium glutamicum.
Sources
Application Note: A Protocol for the Purification of 2-Amino-2-hydroxymethylindane Reaction Products
Abstract
This application note provides a comprehensive protocol for the purification of 2-Amino-2-hydroxymethylindane, a valuable bifunctional building block in medicinal chemistry and materials science. The inherent polarity conferred by the amino and hydroxyl groups presents unique challenges for separation from reaction impurities. This guide details a multi-step purification strategy involving liquid-liquid extraction, column chromatography, and final crystallization. The rationale behind each step is explained, drawing upon established principles for the purification of polar molecules and amino alcohols. Furthermore, this document outlines validated analytical methods for assessing the purity of the final product, ensuring it meets the stringent requirements for downstream applications in research and drug development.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules and chiral ligands.[1] Its rigid indane scaffold, combined with the nucleophilic and hydrogen-bonding capabilities of the amino and alcohol functionalities, makes it a versatile precursor. The successful synthesis of this compound is often followed by the critical step of purification, which is essential to remove unreacted starting materials, reagents, and byproducts. The presence of both a basic amino group and a polar hydroxyl group on a relatively nonpolar indane backbone results in an amphiphilic molecule that requires a carefully designed purification strategy.
This protocol provides a robust and reproducible method for isolating this compound in high purity. We will first address the removal of bulk impurities through pH-mediated liquid-liquid extraction, followed by a fine purification step using column chromatography, and concluding with crystallization to obtain a highly pure, crystalline solid.
Understanding the Chemistry: Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities. While the specific impurities will depend on the synthetic route employed, common byproducts in the synthesis of 2-aminoindan derivatives and other amino alcohols can be anticipated. These may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the indane ring or the aminohydroxymethyl group.
-
Reagents and Catalysts: Any acids, bases, or metal catalysts used in the reaction that are not fully quenched or removed.
-
Byproducts of Side Reactions: These can include over-alkylated products, elimination products, or products from the decomposition of reagents. For instance, in reactions involving indanone, byproducts from aldol condensation could be present.
-
Isomers: Positional isomers or stereoisomers may be formed depending on the reaction's regioselectivity and stereoselectivity.
Physicochemical Properties of this compound
A summary of the known and inferred physicochemical properties of this compound is presented in Table 1. This information is critical for designing the purification protocol. The basicity of the amino group, for example, is exploited in the liquid-liquid extraction step.
| Property | Value/Description | Source |
| IUPAC Name | (2-amino-1,3-dihydroinden-2-yl)methanol | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Physical Appearance | White to light beige powder | [1] |
| pKa (amine) | Expected to be basic due to the amino group. For the related 2-amino-2-methyl-1-propanol, the pH of a 0.1 M aqueous solution is 11.3. | [1][2] |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and chloroform. Solubility in water is expected to be moderate and pH-dependent. The solubility of amino acids generally decreases in aqueous alcohol mixtures. | [1][3] |
Purification Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
Caption: Overall workflow for the purification of this compound.
Protocol 1: Liquid-Liquid Extraction for Bulk Impurity Removal
This step aims to separate the basic target compound from neutral and acidic impurities.
Rationale
The basicity of the amino group allows for the selective transfer of the protonated form of this compound into an aqueous acidic phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase will deprotonate the target compound, allowing its extraction back into an organic solvent.
Materials
-
Crude reaction mixture
-
Ethyl acetate (or other suitable water-immiscible organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
pH paper or pH meter
Procedure
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl. The target compound will move into the aqueous phase as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation of Phases: Combine the aqueous extracts. The organic phase, containing neutral and acidic impurities, can be discarded.
-
Basification: Cool the combined aqueous phase in an ice bath and slowly add 1 M NaOH with stirring until the pH is >10. This will deprotonate the amine, causing the free base to precipitate or form an oil.
-
Back Extraction: Extract the basified aqueous solution with fresh ethyl acetate. Repeat the extraction 3-4 times to recover the product into the organic phase.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the partially purified product.
Protocol 2: Chromatographic Purification
For the removal of closely related impurities, column chromatography is employed. Given the polar nature of the target compound, several chromatographic techniques are applicable.
Rationale
Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar compound like this compound, normal-phase chromatography on silica gel or alumina, or more advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), can be effective. Reversed-phase chromatography may also be used, particularly with polar-modified C18 columns.
Method 2A: Normal-Phase Chromatography on Silica Gel
This is a standard and widely accessible method for the purification of polar organic compounds.
-
Partially purified product from Protocol 1
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH) or triethylamine (TEA)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system and pack the chromatography column.
-
Eluent System Selection: A common eluent system for amino alcohols is a mixture of a nonpolar solvent and a polar solvent, with a small amount of base to prevent tailing of the amine on the acidic silica gel. A good starting point is DCM:MeOH with 0.5-1% NH₄OH or TEA. The optimal ratio should be determined by TLC analysis.
-
Sample Loading: Dissolve the partially purified product in a minimal amount of the eluent or DCM and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the elution by TLC, staining with a suitable agent (e.g., ninhydrin for the primary amine) or visualizing under a UV lamp.
-
Pooling and Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.
Method 2B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is particularly well-suited for the retention and separation of very polar analytes. It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer.
Protocol 3: Crystallization
Crystallization is the final step to obtain a highly pure, crystalline solid and can be effective for removing trace impurities.
Rationale
This process relies on the principle that the solubility of a compound decreases as the solution cools or as an anti-solvent is added, leading to the formation of a crystal lattice that excludes impurities. For amino alcohols, crystallization can often be induced by pH adjustment or by using a mixture of a solvent in which the compound is soluble and an anti-solvent in which it is not.
Materials
-
Purified product from Protocol 2
-
Ethanol
-
Hexanes (or other nonpolar anti-solvent)
-
Crystallization dish or flask
-
Ice bath
Procedure
-
Dissolution: Dissolve the purified product in a minimal amount of hot ethanol.
-
Induce Crystallization:
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to promote crystal formation.
-
Anti-solvent addition: Alternatively, slowly add hexanes to the ethanolic solution at room temperature until turbidity is observed. Then, warm the solution slightly until it becomes clear again and allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol or an ethanol/hexane mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for determining the purity of a compound and for quantifying impurities. For this compound, a reversed-phase HPLC method is suitable.
Caption: A typical workflow for HPLC analysis of the purified product.
Recommended HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid modifier like formic acid (for MS compatibility) or phosphoric acid.[4]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm) or Mass Spectrometry (MS) for confirmation of the molecular weight.
-
Derivatization (Optional): For enhanced sensitivity, especially with fluorescence detection, pre-column derivatization with reagents like o-phthalaldehyde (OPA) for primary amines can be used.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the purified compound and to detect any structurally related impurities.
Mass Spectrometry (MS)
MS will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low recovery from LLE | Incomplete extraction or incorrect pH. | Ensure the pH is sufficiently acidic (<2) during the initial extraction and sufficiently basic (>10) during the back extraction. Increase the number of extractions. |
| Tailing on silica gel column | Interaction of the basic amine with acidic silica. | Add a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to the eluent. |
| Product does not crystallize | Product is an oil, or residual impurities are present. | Try a different solvent/anti-solvent system. Further purify by chromatography. Try scratching the inside of the flask to induce crystallization. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all organic solvents and reagents with care, as they may be flammable, toxic, or corrosive.
-
Refer to the Safety Data Sheet (SDS) for all chemicals used.
Conclusion
The protocol outlined in this application note provides a comprehensive and systematic approach to the purification of this compound from a crude reaction mixture. By employing a combination of liquid-liquid extraction, column chromatography, and crystallization, it is possible to obtain this valuable building block in high purity. The analytical methods described are essential for verifying the purity and structural integrity of the final product, ensuring its suitability for demanding applications in research and development.
References
- SIELC Technologies. (n.d.). Separation of 2-Aminoindan on Newcrom R1 HPLC column.
- Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.
- Tsesarskaia, M., et al. (n.d.). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PubMed Central.
- ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and....
- Nantz, M. H. (n.d.). An Improved Synthesis Of 2-(Hydroxymethyl)Indene. Digital Commons @ Cal Poly.
- Baqai Journal of Health Sciences. (n.d.). analysis of amino acids by high performance liquid chromatography.
- CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method.
- PubChem. (n.d.). 2-Aminoindane. National Institutes of Health.
- MDPI. (n.d.). Preparation of Cyclic Urethanes from Amino Alcohols and Carbon Dioxide Using Ionic Liquid Catalysts with Alkali Metal Promoters.
- Google Patents. (n.d.). Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
- Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
- Agilent. (2010). Analysis of Amino Acids by HPLC.
- PubMed Central. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction.
- ResearchGate. (2017). 2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol.
- ResearchGate. (n.d.). (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols.
- The Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions.
- PubMed Central. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
- ResearchGate. (n.d.). Physicochemical Properties of Aqueous Solutions of 2Amino2-hydroxymethyl-1,3-propanediol.
- PubChem. (n.d.). 2-Amino-2-hydroxypropanoic acid. National Institutes of Health.
- PubChem. (n.d.). 2-Amino-2-hydroxybutanal. National Institutes of Health.
- PubChem. (n.d.). 2-Amino-2-hydroxypentan-3-one. National Institutes of Health.
- PubChem. (n.d.). 2-Amino-2-methyl-1-propanol. National Institutes of Health.
- PubChem. (n.d.). 1-Amino-2-indanol. National Institutes of Health.
Sources
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- 5. applications.emro.who.int [applications.emro.who.int]
The Versatile Scaffold: 2-Amino-2-hydroxymethylindane in the Synthesis of Bioactive Molecules
Introduction: Unveiling the Potential of a Rigid Amino Alcohol
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic versatility, and favorable pharmacological properties is perpetual. 2-Amino-2-hydroxymethylindane, a chiral amino alcohol built upon a constrained indane framework, has emerged as a compelling building block for the synthesis of a diverse array of bioactive molecules. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, a crucial attribute for precise molecular recognition at biological targets. The presence of both a primary amine and a primary alcohol offers two orthogonal points for chemical modification, enabling the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of the synthesis and application of this compound. We will delve into a robust synthetic protocol for the preparation of this key intermediate and showcase its utility in the development of potent bioactive agents, with a particular focus on analogues of the immunosuppressive drug FTY720 (Fingolimod) and their activity as sphingosine kinase inhibitors. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to harness the potential of this versatile scaffold in their own discovery programs.
Part 1: Synthesis of the Core Scaffold: this compound
A reliable and scalable synthesis of the this compound core is paramount for its widespread application. While various synthetic strategies can be envisioned, a particularly efficient approach involves the construction of the indane ring system around a readily available chiral amino acid precursor, followed by functional group manipulation. This retrosynthetic strategy allows for the introduction of chirality early in the sequence, a key consideration for the development of stereochemically defined drug candidates.
Retrosynthetic Analysis
Our proposed synthesis begins with the retrosynthesis of this compound. The primary alcohol can be envisioned as arising from the reduction of a carboxylic acid. This leads back to the key intermediate, 2-aminoindane-2-carboxylic acid. This constrained, non-proteinogenic amino acid can be synthesized through the dialkylation of a nucleophilic glycine equivalent with α,α'-dibromo-o-xylene, a strategy that efficiently constructs the indane ring.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis of 2-Aminoindane-2-carboxylic acid
This protocol is adapted from a reported synthesis of 2-aminoindane-2-carboxylic acid, which utilizes a nickel(II) complex of a glycine Schiff base as a nucleophilic glycine equivalent.[1] This method offers high yields and stereocontrol.
Step 1: Formation of the Nickel(II)-Glycine Complex
-
Rationale: The nickel(II) complex serves to activate the α-carbon of glycine, making it sufficiently nucleophilic for alkylation. The chiral ligand on the nickel complex can be used to induce asymmetry if a stereoselective synthesis is desired.
-
Procedure:
-
To a solution of glycine (1.0 eq) and a suitable chiral Schiff base ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) (1.0 eq) in methanol, add nickel(II) nitrate hexahydrate (1.0 eq).
-
Add a solution of sodium hydroxide (2.0 eq) in methanol and stir the mixture at room temperature for 1-2 hours.
-
The resulting colored precipitate of the Ni(II)-glycine complex is collected by filtration, washed with methanol, and dried under vacuum.
-
Step 2: Dialkylation and Cyclization
-
Rationale: This one-pot reaction first involves the mono-alkylation of the activated glycine α-carbon with one of the benzylic bromides of α,α'-dibromo-o-xylene. A subsequent intramolecular alkylation then closes the five-membered ring to form the indane system.
-
Procedure:
-
Suspend the dried Ni(II)-glycine complex (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as powdered potassium hydroxide (2.2 eq), and stir the suspension at room temperature.
-
Add a solution of α,α'-dibromo-o-xylene (1.1 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Ni(II)-complex of 2-aminoindane-2-carboxylic acid.
-
Step 3: Decomposition of the Complex and Isolation of the Amino Acid
-
Rationale: The final step involves the removal of the nickel and the chiral ligand to liberate the free amino acid.
-
Procedure:
-
Dissolve the crude Ni(II)-complex in a mixture of methanol and hydrochloric acid (e.g., 2M HCl).
-
Stir the solution at room temperature for several hours or until the color of the complex disappears.
-
Concentrate the solution under reduced pressure.
-
The resulting solid is then purified, for example, by ion-exchange chromatography, to yield pure 2-aminoindane-2-carboxylic acid.[1]
-
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | Glycine, Chiral Ligand, Ni(NO₃)₂·6H₂O | NaOH | Methanol | >90% |
| 2 | Ni(II)-Glycine Complex, α,α'-dibromo-o-xylene | KOH | DMF | 85-95% |
| 3 | Ni(II)-Product Complex | HCl | Methanol/Water | >95% |
| Table 1: Summary of the synthetic steps for 2-aminoindane-2-carboxylic acid. |
Experimental Protocol: Reduction to this compound
The reduction of the carboxylic acid functional group in amino acids to the corresponding primary alcohol is a well-established transformation, typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄).[2][3]
-
Rationale: LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduces carboxylic acids to primary alcohols. The reaction proceeds via an aluminum alkoxide intermediate which is subsequently hydrolyzed during the workup to afford the alcohol. Care must be taken due to the high reactivity of LiAlH₄ with protic solvents and water.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 2-aminoindane-2-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel. Caution: Vigorous evolution of hydrogen gas will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by crystallization or chromatography.
-
| Reactant | Reducing Agent | Solvent | Workup | Typical Yield |
| 2-Aminoindane-2-carboxylic acid | LiAlH₄ | Anhydrous THF | Fieser (H₂O, NaOH(aq), H₂O) | 70-85% |
| Table 2: Summary of the reduction of 2-aminoindane-2-carboxylic acid. |
Part 2: Application in the Synthesis of Bioactive FTY720 Analogues
The immunosuppressive drug FTY720 (Fingolimod) is a structural analogue of sphingosine and acts as a sphingosine-1-phosphate (S1P) receptor modulator. The this compound scaffold provides a conformationally restricted platform for the synthesis of novel FTY720 analogues with potentially improved pharmacological profiles, including selectivity for different S1P receptor subtypes or activity against other targets like sphingosine kinase 1 (SK1).[4][5]
Rationale for Using the this compound Scaffold
The indane core mimics the hydrophobic tail of sphingosine while offering a more rigid and defined orientation. This conformational constraint can lead to enhanced binding affinity and selectivity for specific protein targets. The amino and hydroxyl groups are crucial for mimicking the polar headgroup of sphingosine and for phosphorylation, which is often required for the biological activity of FTY720 and its analogues.[6]
General Synthetic Strategy for FTY720 Analogues
A common synthetic route to FTY720 analogues from this compound involves the protection of the amino and hydroxyl groups, followed by the introduction of a side chain that mimics the long alkyl chain of FTY720. This is typically achieved through a coupling reaction, followed by deprotection.
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Application Notes and Protocols: Asymmetric Alkylation Using (1S,2R)-2-Amino-2-hydroxymethylindane as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to the application of (1S,2R)-2-amino-2-hydroxymethylindane as a chiral auxiliary in the asymmetric alkylation of propanamides for the synthesis of enantiomerically enriched α-substituted carboxylic acids. While direct literature on this specific auxiliary is limited, the protocols and principles outlined herein are derived from well-established methodologies for structurally and functionally analogous amino alcohol auxiliaries, such as those based on phenylglycinol and pseudoephedrine.[1] This guide covers the foundational principles of stereocontrol, detailed experimental protocols from auxiliary attachment to cleavage, and expected outcomes based on analogous systems.
Introduction: The Strategic Advantage of Rigid Aminoindanol Auxiliaries
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis.[2] Chiral auxiliaries represent a robust and reliable strategy to introduce stereocenters with a high degree of predictability and control.[1] The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, capable of inducing high diastereoselectivity in the key bond-forming step, and readily cleaved under mild conditions without racemization of the product.
(1S,2R)-2-Amino-2-hydroxymethylindane is a compelling candidate for a chiral auxiliary due to its rigid bicyclic structure. This conformational rigidity is hypothesized to provide a well-defined steric environment, leading to superior facial discrimination of the enolate intermediate during alkylation. The fixed spatial arrangement of the indane backbone minimizes conformational ambiguity, which can be a source of reduced diastereoselectivity in more flexible auxiliaries.
Mechanism of Diastereoselection
The stereochemical outcome of the alkylation is dictated by the formation of a rigid chelated enolate intermediate. The proposed mechanism involves the following key steps:
-
Amide Formation: The chiral auxiliary is first acylated with a carboxylic acid derivative (e.g., propanoyl chloride) to form the corresponding amide.
-
Enolate Formation: Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), selectively removes the α-proton to the carbonyl group, forming a lithium enolate.
-
Chelation and Facial Shielding: The lithium cation is believed to chelate between the enolate oxygen and the hydroxyl group of the auxiliary. This locks the conformation of the enolate and the auxiliary relative to each other. The indane moiety then acts as a steric shield, blocking one face of the enolate.
-
Electrophilic Attack: The alkylating agent (e.g., an alkyl halide) can then only approach from the less sterically hindered face, leading to the formation of one diastereomer preferentially.
-
Auxiliary Cleavage: After the alkylation, the chiral auxiliary is cleaved to yield the desired α-substituted carboxylic acid and recover the auxiliary for potential reuse.
Experimental Protocols
Synthesis of Enantiopure (1S,2R)-2-Amino-2-hydroxymethylindane
The enantioselective synthesis of the auxiliary is a critical first step. While various methods for synthesizing chiral amino alcohols exist, a common strategy involves the asymmetric reduction of an aminoketone or the resolution of a racemic mixture.[3][4] A plausible route starting from 2-indanone is outlined below.
Workflow for Auxiliary Synthesis:
Caption: Proposed synthetic workflow for enantiopure this compound.
Protocol for Chiral Resolution (Illustrative):
-
Preparation of Racemic this compound: Synthesize the racemic amino alcohol from 2-indanone via standard methods such as the Strecker synthesis followed by reduction.
-
Formation of Diastereomeric Salts: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid.[4]
-
Fractional Crystallization: Allow the solution to cool slowly to promote the crystallization of one diastereomeric salt. The choice of solvent and cooling rate may require optimization.
-
Isolation and Purification: Isolate the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be assessed by measuring the specific rotation. Recrystallization may be necessary to achieve high diastereomeric excess.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and treat with a base (e.g., NaOH) to deprotonate the amine. Extract the enantiomerically pure this compound with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.
Asymmetric Alkylation Protocol
This protocol is adapted from established procedures for similar chiral auxiliaries.[1]
Experimental Workflow:
Caption: Overall workflow for asymmetric alkylation using a chiral auxiliary.
Step-by-Step Protocol:
-
Attachment of the Chiral Auxiliary:
-
To a solution of (1S,2R)-2-amino-2-hydroxymethylindane (1.0 equiv.) in dichloromethane at 0 °C, add triethylamine (1.2 equiv.).
-
Slowly add propanoyl chloride (1.1 equiv.) and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the N-propanoyl amide. Purify by column chromatography if necessary.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-propanoyl amide (1.0 equiv.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of LDA (1.1 equiv., freshly prepared or commercial) and stir for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis of the crude product.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add a strong acid, such as 6 M H₂SO₄, and heat the mixture to reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and extract the aqueous layer with diethyl ether to remove the recovered auxiliary.
-
Make the aqueous layer basic with NaOH and extract again with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer with concentrated HCl and extract the desired carboxylic acid with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the carboxylic acid. The enantiomeric excess of the product should be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
-
Data Presentation (Representative)
The following tables present expected data based on the performance of analogous chiral auxiliaries in asymmetric alkylation reactions. Actual results with this compound may vary and require optimization.
Table 1: Diastereoselective Alkylation of N-Propanoyl-(1S,2R)-2-amino-2-hydroxymethylindane
| Entry | Alkylating Agent (R-X) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 92 | >95:5 |
| 2 | Ethyl iodide | 88 | 92:8 |
| 3 | Allyl bromide | 95 | >95:5 |
| 4 | Methyl iodide | 85 | 90:10 |
Table 2: Enantiomeric Excess of α-Substituted Propanoic Acids After Auxiliary Cleavage
| Entry | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-2-Phenylpropanoic acid | 85 | >98 |
| 2 | (R)-2-Methylbutanoic acid | 80 | 96 |
| 3 | (R)-2-Methyl-4-pentenoic acid | 88 | >98 |
| 4 | (R)-2-Methylpropanoic acid | 78 | 94 |
Concluding Remarks
(1S,2R)-2-Amino-2-hydroxymethylindane holds significant promise as a chiral auxiliary for asymmetric alkylation due to its rigid framework, which is conducive to high levels of stereocontrol. The protocols provided in this guide, while based on analogous systems, offer a robust starting point for researchers seeking to explore its utility in the synthesis of valuable chiral building blocks. As with any new methodology, optimization of reaction conditions will be key to achieving the highest possible yields and selectivities.
References
- Ghosh, A. K., & Chen, Y. (1995). Asymmetric aldol reactions: a practical approach to the synthesis of the C(1)-C(9) and C(11)-C(19) segments of the marine natural product-dolastatin 10. Tetrahedron letters, 36(36), 6505-6508.
- Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
- Barrett, A. G. M., Seefeld, M. A., White, A. J. P., & Williams, D. J. (1996). Convenient Asymmetric Syntheses of anti-β-Amino Alcohols. The Journal of Organic Chemistry, 61(14), 4875–4887.
- Ghosh, A. K., & Fidanze, S. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937-961.
- Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). cis-1-Aminoindan-2-ol in Asymmetric Synthesis: A New Chiral Auxiliary for the Synthesis of Enantiomerically Pure α-Substituted Carboxylic Acids. Tetrahedron: Asymmetry, 9(1), 1-4.
- Pasteur, L. (1853). Mémoire sur la découverte de la propriété de se dédoubler en deux corps de propriétés contraires, que possèdent certains corps cristallisés, quand on les fait dissoudre. Comptes Rendus de l'Académie des Sciences, 37, 162-166.
- Wikipedia contributors. (2024). Chiral resolution. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2024). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.
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Mastering Stereochemistry: A Guide to Chelation Control in 2-Amino-2-hydroxymethylindane Mediated Reactions
Introduction: The Indane Scaffold in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for robust and predictable stereochemical control is paramount. Chiral 1,2-amino alcohols have emerged as a privileged class of compounds, capable of acting as both chiral auxiliaries and ligands to orchestrate highly selective transformations.[1] Among these, derivatives of the indane backbone have garnered significant attention due to their conformational rigidity, which is a key factor in achieving high levels of stereoselectivity.[1][2] This guide focuses on the principles and applications of chelation control in reactions mediated by 2-Amino-2-hydroxymethylindane and its close, well-studied analog, cis-1-amino-2-hydroxyindan.
While specific literature on this compound is emerging, the extensive research on cis-1-amino-2-hydroxyindan provides a robust framework for understanding its potential. The core chemical principles governing chelation and stereochemical induction are highly translatable due to the conserved cis-amino alcohol functionality on a rigid five-membered ring fused to a benzene ring. This document will leverage the well-established chemistry of cis-1-amino-2-hydroxyindan to provide a comprehensive technical guide for researchers, scientists, and drug development professionals.
The strategic advantage of the indane framework lies in its constrained bicyclic structure, which limits the number of accessible transition state geometries, thereby amplifying the facial bias in nucleophilic attacks.[1] This inherent rigidity, coupled with the bidentate chelating ability of the amino and hydroxyl groups, makes these compounds powerful tools for directing the formation of new stereocenters.
Mechanism of Chelation Control: A Tale of Two Rings
The cornerstone of stereochemical control with aminoindanol derivatives is the formation of a rigid chelate between the amino alcohol moiety, a metal ion, and the substrate. This chelation fixes the conformation of the reacting species, leading to a highly organized transition state where one face of the prochiral center is effectively shielded.[3][4]
In the context of an aldol reaction using an oxazolidinone derived from cis-1-amino-2-hydroxyindan, the process can be visualized as follows:
-
Formation of the Chiral Auxiliary: The cis-1-amino-2-hydroxyindan is first converted into a chiral oxazolidinone. This is a common strategy to create a robust chiral auxiliary that can be acylated.[5][6]
-
Acylation and Enolate Formation: The oxazolidinone is then acylated with a desired carbonyl compound. Subsequent treatment with a Lewis acid (e.g., a boron triflate) and a hindered base generates a rigid boron enolate.
-
Chelation-Controlled Transition State: The boron atom chelates with the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This creates a rigid, five-membered ring structure that locks the conformation of the enolate. The bulky indane group then effectively blocks one face of the enolate.
-
Stereoselective Nucleophilic Attack: An incoming aldehyde coordinates to the boron center and is presented to the unshielded face of the enolate, leading to a highly diastereoselective carbon-carbon bond formation.[5][6]
Diagram: Chelation-Controlled Aldol Reaction Workflow
Caption: Workflow for a chelation-controlled aldol reaction.
Application Notes and Protocols
The primary application of indane-based amino alcohols as chiral auxiliaries is in asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. The high diastereoselectivity achieved makes this a valuable tool for the construction of complex molecules with multiple stereocenters.
Protocol 1: Synthesis of the Chiral Oxazolidinone from cis-1-Amino-2-hydroxyindan
This protocol is adapted from the work of Ghosh et al.[5][6]
Materials:
-
(1S, 2R)-cis-1-Amino-2-hydroxyindan
-
Disuccinimidyl carbonate
-
Triethylamine
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of (1S, 2R)-cis-1-amino-2-hydroxyindan (1.0 eq) in anhydrous acetonitrile, add triethylamine (3.0 eq).
-
To this stirred solution, add disuccinimidyl carbonate (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 23 °C for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral oxazolidinone.
Protocol 2: Asymmetric Aldol Reaction
This protocol demonstrates the use of the chiral oxazolidinone in a highly diastereoselective aldol reaction.[5][6]
Materials:
-
Chiral oxazolidinone (from Protocol 1)
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf)
-
Triethylamine
-
Aldehyde (e.g., benzaldehyde)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Acylation:
-
Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add n-BuLi (1.0 eq) dropwise and stir for 30 minutes.
-
Add propionyl chloride (1.1 eq) and stir at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the N-propionyl oxazolidinone by flash chromatography.
-
-
Aldol Reaction:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to -78 °C.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour to form the boron enolate.
-
Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 eq).
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-3 hours (monitor by TLC).
-
Quench the reaction by adding methanol, followed by a phosphate buffer (pH 7) and hydrogen peroxide.
-
Stir vigorously for 1 hour.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the aldol adduct by flash chromatography.
-
Data Presentation: Representative Aldol Reaction Outcomes
The following table summarizes typical results for aldol reactions using the cis-1-amino-2-hydroxyindan-derived oxazolidinone, demonstrating the high yields and excellent diastereoselectivity that can be achieved.[5][6]
| Aldehyde | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Benzaldehyde | 85 | >99 |
| Isobutyraldehyde | 89 | >99 |
| Acetaldehyde | 82 | >99 |
| Cinnamaldehyde | 80 | >99 |
Diagram: Proposed Chelation Model for Stereoselectivity
Caption: Chelation model for the observed stereoselectivity.
Conclusion and Future Outlook
The rigid framework of indane-based chiral amino alcohols, exemplified by the well-studied cis-1-amino-2-hydroxyindan, provides a powerful platform for asymmetric synthesis. The ability to form a well-defined, chelated transition state allows for exceptional levels of stereocontrol in reactions such as the aldol addition. While direct applications of this compound are yet to be extensively documented, its structural analogy to cis-1-amino-2-hydroxyindan strongly suggests its potential as a highly effective chiral auxiliary or ligand. The additional hydroxymethyl group may offer further opportunities for functionalization or secondary interactions within the transition state, potentially leading to unique reactivity or selectivity profiles. Researchers and drug development professionals are encouraged to explore the synthesis and application of this promising chiral building block, leveraging the foundational principles of chelation control outlined in this guide.
References
- Ghosh, A. K., Duong, T. T., & McKee, S. P. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan.
- Ghosh, A. K., Duong, T. T., & McKee, S. P. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. PMC. [Link]
- Hayashi, T., & Ishigedani, M. (2000). Enantioselective Synthesis of Chiral Indane Derivatives by Rhodium-Catalyzed Addition of Arylboron Reagents to Substituted Indenes. Organic Letters, 2(18), 2841-2843. [Link]
- Tietze, L. F., & Rackelmann, N. (2004). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 69(5), 1617-1623. [Link]
- Ghosh, A. K., & Fidanze, S. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]
- Lecourt, T., & Gelas-Mialhe, Y. (2018). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 23(11), 2872. [Link]
- Reddy, G. S., & Kumar, M. S. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 3(6), 516-526. [Link]
- Leigh, D. A., & Jobe, K. (2019).
- University of Bath. (n.d.). Stereoselectivity in organic synthesis. [Link]
- El-Faham, A., & Al-Othman, Z. A. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. Indian Journal of Heterocyclic Chemistry, 29(2), 167-179. [Link]
- Ghosh, A. K. (2011). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Request PDF. [Link]
- Williams, R. M. (1995). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Unusual Amino Acids. Springer.
- Evans, D. A. (n.d.). Key Concepts in Stereoselective Synthesis. Harvard University.
- Cardillo, G., & Gentilucci, L. (2008). Chemoselective asymmetric synthesis of C-3a-(3-hydroxypropyl)tetrahydropyrrolo[2,3-b]indole and C-4a-(2-aminoethyl)tetrahydropyrano[2,3-b]indole derivatives.
- Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638-3641. [Link]
- D'Arrigo, P., & Servi, S. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]
- Reddy, G. S., & Kumar, M. S. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Request PDF. [Link]
- Soloshonok, V. A., & Ueki, H. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- ChemSynthesis. (2024). 2-amino-6-methyl-1-indanol. [Link]
- Allais, C., & Constantieux, T. (2020).
- Özen, A. S. (2024). Modeling the chelation of methionine hydroxy analogue D,L-2-hydroxy-4(methylthio) butanoic acid with Mn+2, Fe+2, Cu+2, and Zn+2. Journal of Molecular Modeling, 30(12), 353. [Link]
Sources
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- 3. gold-chemistry.org [gold-chemistry.org]
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- 6. Highly enantioselective aldol reaction: development of a new chiral auxiliary from cis-1-amino-2-hydroxyindan - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Enantioselective Synthesis of α-Amino Acids Using a 2-Amino-2-hydroxymethylindane-Derived Chiral Auxiliary
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of a variety of α-amino acids. The methodology leverages a chiral tridentate Schiff base ligand derived from 2-amino-2-hydroxymethylindane, employed within a square-planar Nickel(II) complex of a glycine Schiff base. This approach serves as a robust and highly stereoselective method for the preparation of non-proteinogenic, tailor-made amino acids, which are critical building blocks in modern medicinal chemistry and drug development. We will explore the mechanistic basis for the high diastereoselectivity observed, provide step-by-step experimental procedures, and present representative data on the expected chemical yields and stereochemical purities.
Introduction: The Imperative for Enantiomerically Pure Amino Acids
α-Amino acids are the fundamental constituents of peptides and proteins, and as such, their stereochemistry is paramount to biological function. While the proteinogenic amino acids are readily available from natural sources, the demand for non-natural, or "tailor-made," α-amino acids has surged with the advancement of pharmaceutical research. These unique building blocks, when incorporated into peptides or used as standalone therapeutic agents, can impart enhanced metabolic stability, novel conformational constraints, and improved pharmacological profiles.
The asymmetric synthesis of α-amino acids, therefore, stands as a cornerstone of modern organic chemistry.[1][2] Among the myriad of strategies, the use of chiral auxiliaries offers a reliable and scalable approach to introduce chirality with a high degree of control.[3][4] A particularly powerful iteration of this strategy involves the alkylation of nucleophilic glycine equivalents, where the glycine is part of a chiral Schiff base complexed to a metal ion, most notably Nickel(II).[1][3][5] This methodology has been refined over the years to become a leading technique for the practical synthesis of a diverse array of α-amino acids.[2][6][7][8]
This application note focuses on a specific embodiment of this technology, utilizing a chiral auxiliary derived from this compound. The rigid indane backbone, combined with the coordinating amino and hydroxyl functionalities, provides a well-defined stereochemical environment to direct the enantioselective formation of new carbon-carbon bonds at the α-position of the glycine moiety.
The Core Strategy: Asymmetric Alkylation of a Ni(II)-Glycine Schiff Base Complex
The overall synthetic strategy is a multi-step process that can be dissected into three key stages:
-
Formation of the Chiral Ni(II) Complex: The chiral auxiliary, derived from this compound, is first condensed with an o-aminobenzophenone derivative to form a tridentate Schiff base ligand. This ligand is then complexed with Nickel(II) and glycine to form the stable, square-planar complex. This complex serves as a chiral nucleophilic glycine equivalent.
-
Diastereoselective Alkylation: The α-proton of the glycine moiety in the Ni(II) complex is rendered acidic and can be selectively deprotonated with a suitable base to form a nucleophilic enolate. This enolate then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner. The steric and electronic properties of the chiral ligand dictate the facial selectivity of the alkylation, leading to the preferential formation of one diastereomer.
-
Hydrolysis and Recovery: The newly formed α-substituted amino acid remains complexed to the Ni(II) center. Acidic hydrolysis cleaves the Schiff base, liberating the desired α-amino acid in its enantiomerically enriched form. A significant advantage of this methodology is the ability to recover the chiral auxiliary, which can be recycled for subsequent syntheses.[9]
Below is a conceptual workflow of this process:
Figure 1: General workflow for the enantioselective synthesis of α-amino acids.
Mechanistic Insights: The Origin of Stereoselectivity
The high degree of stereocontrol in this reaction is a direct consequence of the rigid, well-defined geometry of the square-planar Ni(II) complex. The tridentate Schiff base ligand, incorporating the chiral this compound moiety, effectively shields one face of the glycine-derived enolate.
Figure 2: Simplified model of stereochemical induction.
As depicted in Figure 2, the bulky indane group of the chiral auxiliary creates a sterically hindered environment on one face of the planar complex. Consequently, the incoming electrophile (R-X) can only approach the nucleophilic α-carbon of the glycine enolate from the less hindered face. This directed attack results in the formation of a new carbon-carbon bond with a specific, predictable stereochemistry, leading to a high diastereomeric excess in the alkylated product.
Experimental Protocols
The following protocols are representative and may require optimization based on the specific electrophile used. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Synthesis of the Chiral Tridentate Schiff Base Ligand
This protocol describes the synthesis of the chiral ligand from a derivative of this compound.
-
Step 1.1: Preparation of the Amide Precursor. In a round-bottom flask equipped with a magnetic stirrer, dissolve the enantiomerically pure this compound derivative (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Step 1.2: Acylation. Add triethylamine (1.2 eq.) followed by the dropwise addition of 2-benzoyl chloride (1.1 eq.) in DCM.
-
Step 1.3: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 1.4: Workup. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide precursor.
Protocol 2: Formation of the Ni(II)-Glycine Schiff Base Complex
-
Step 2.1: Assembly of Reactants. To a solution of the chiral tridentate ligand (1.0 eq.) in methanol, add glycine (1.2 eq.) and nickel(II) nitrate hexahydrate (1.0 eq.).
-
Step 2.2: Base Addition. Add powdered potassium hydroxide (2.5 eq.) portion-wise while stirring vigorously. The solution will typically change color to a deep red or orange.
-
Step 2.3: Complex Formation. Heat the mixture to reflux for 2-3 hours. The formation of the complex is usually indicated by the formation of a deeply colored precipitate.
-
Step 2.4: Isolation. Cool the reaction mixture to room temperature and filter the solid complex. Wash the precipitate with cold methanol and dry under vacuum to afford the chiral Ni(II)-glycine Schiff base complex.
Protocol 3: Diastereoselective Alkylation
-
Step 3.1: Suspension of the Complex. Suspend the Ni(II)-glycine complex (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Step 3.2: Base and Electrophile Addition. Add a non-nucleophilic base, such as powdered potassium hydroxide or sodium tert-butoxide (2.0-3.0 eq.), followed by the alkylating agent (e.g., alkyl halide, 1.5-2.0 eq.).
-
Step 3.3: Reaction. Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or HPLC by periodically taking aliquots, hydrolyzing them, and analyzing the resulting amino acid.
-
Step 3.4: Quenching and Extraction. Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate or DCM.
-
Step 3.5: Purification. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude alkylated complex can be purified by column chromatography on silica gel to isolate the major diastereomer.
Protocol 4: Hydrolysis and Recovery
-
Step 4.1: Acidic Cleavage. Dissolve the purified alkylated Ni(II) complex in a mixture of methanol and 3-6 M hydrochloric acid.[3]
-
Step 4.2: Heating. Heat the solution at 60-65 °C for 2-4 hours to ensure complete hydrolysis of the Schiff base and cleavage of the amino acid from the complex.[3]
-
Step 4.3: Isolation of the Amino Acid. After cooling, the aqueous layer contains the desired amino acid hydrochloride. The free amino acid can be isolated by ion-exchange chromatography or by adjusting the pH to the isoelectric point to induce precipitation.
-
Step 4.4: Recovery of the Chiral Auxiliary. The chiral ligand, now as its hydrochloride salt, will be present in the organic layer or can be extracted from the acidic aqueous layer after neutralization. It can be recovered, purified by recrystallization, and reused.[3][9]
Representative Data
The following table summarizes typical results for the asymmetric synthesis of various α-amino acids using the Ni(II) complex methodology with chiral tridentate Schiff base ligands. While the specific chiral auxiliary derived from this compound is a novel proposal, the results obtained with structurally analogous and well-established auxiliaries (e.g., those derived from proline) are highly indicative of the expected performance.[1][3][10]
| Entry | Alkylating Agent (R-X) | Resulting Amino Acid (R-group) | Yield (%) | Diastereomeric Excess (d.e., %) | Reference |
| 1 | Benzyl bromide | Phenylalanine | 85-95 | >98 | [1] |
| 2 | Isopropyl iodide | Valine | 70-80 | >95 | [1] |
| 3 | n-Octyl bromide | 2-Aminodecanoic acid | ~98 | ~99 | [10] |
| 4 | Allyl bromide | Allylglycine | 80-90 | >98 | [3] |
| 5 | Methyl iodide | Alanine | 85-95 | >98 | [1] |
| 6 | 1-Bromo-3-methylbutane | Leucine | 75-85 | >95 | [3] |
Note: Yields and d.e. are for the alkylated complex and are highly dependent on the specific reaction conditions and the nature of the electrophile.
Conclusion
The use of a chiral Ni(II) complex of a glycine Schiff base, incorporating a tridentate ligand derived from this compound, represents a powerful and versatile strategy for the enantioselective synthesis of α-amino acids. The methodology is characterized by its operational simplicity, high stereoselectivity, and the ability to recycle the chiral auxiliary, making it an attractive approach for both academic research and industrial drug development. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the synthesis of novel, enantiomerically pure α-amino acids for a wide range of applications.
References
- Synthesis of bis-α,α'-amino acids through diastereoselective bis-alkylations of chiral Ni(II)-complexes of glycine. PubMed. [Link]
- Synthesis of novel chiral tridentate Schiff-base ligands and their applications in catalytic asymmetric Henry reaction. PubMed. [Link]
- Asymmetric synthesis of α-amino acids via homologation of Ni(II)
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. National Institutes of Health (NIH). [Link]
- Asymmetric synthesis of tailor-made amino acid via Ni(II) complexes of Schiff bases.
- Synthesis of α-Amino Acids via Asymmetric Phase Transfer-Catalyzed Alkylation of Achiral Nickel(II) Complexes of Glycine-Derived Schiff Bases. Journal of the American Chemical Society. [Link]
- (PDF) Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.
- Asymmetric synthesis of ( S )‐α‐(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Chiral Ligands and Ni(II) Complexes for the Preparation of Tailor-Made Amino Acids. Oakwood Chemical. [Link]
- Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
- Large-Scale Synthesis of the Glycine Schiff Base Ni(II) Complex Derived from (S)- and (R)-N-(2-Benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide.
- synthesis-of-amino-alcohol-schiff-bases-under-microwave-irradiation-without-solvent.pdf. TSI Journals. [Link]
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
- Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base.
- Synthesis of bis-α,α'-amino acids through diastereoselective bis-alkylations of chiral Ni(II)-complexes of glycine.
- (PDF) Application of Nickel(II) Complexes to the Efficient Synthesis of α- or β-Amino Acids.
- Enantioselective Synthesis of vic-Aminoalcohol Derivatives by Nickel-Catalyzed Reductive Coupling of Aldehydes with Protected Amino-pentadienoates. National Institutes of Health (NIH). [Link]
- Synthesis, Characterization Of Amino Acid Schiff Base Complexes Of Nickel(II). Digital Commons. [Link]
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Application Notes and Protocols: 2-Amino-2-hydroxymethylindane in Multicomponent Reactions for Constrained Peptidomimetic and Spirocyclic Scaffold Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Amino-2-hydroxymethylindane in Multicomponent Reactions
In the landscape of modern medicinal chemistry and drug discovery, the quest for molecular diversity and structural complexity is paramount. Multicomponent reactions (MCRs), which efficiently combine three or more reactants in a single synthetic operation, have emerged as powerful tools for the rapid generation of diverse compound libraries.[1] A key strategy in designing novel therapeutic agents involves the use of conformationally constrained scaffolds to enhance binding affinity, selectivity, and metabolic stability.
This guide focuses on the application of This compound , a unique bifunctional building block, in two of the most prominent isocyanide-based MCRs: the Ugi and Passerini reactions. The rigid indane framework of this amino alcohol serves as an excellent starting point for the synthesis of constrained peptidomimetics and novel spirocyclic architectures, which are of significant interest in drug development.[2][3] By incorporating this compound into MCRs, researchers can access a rich diversity of complex molecules with potential therapeutic applications.
The Ugi Four-Component Reaction (U-4CR) with this compound: A Gateway to Constrained Peptidomimetics
The Ugi reaction is a cornerstone of MCR chemistry, enabling the one-pot synthesis of α-acylamino amides from an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide.[4] When this compound is employed as the amine component, the resulting Ugi products feature a conformationally restricted indane moiety, making them valuable as peptidomimetic scaffolds.[5]
Mechanistic Insight: The Role of this compound
The generally accepted mechanism of the Ugi reaction begins with the formation of an imine from the amine and the carbonyl compound.[4] This is followed by the nucleophilic addition of the isocyanide to the iminium ion, and subsequent attack by the carboxylate anion. The final step is an irreversible Mumm rearrangement to yield the stable α-acylamino amide product.[4] The indane scaffold of this compound is carried through the reaction sequence, imparting conformational rigidity to the final product.
Caption: Generalized mechanism of the Ugi four-component reaction.
Proposed Protocol for the Ugi Reaction with this compound
This protocol is a proposed methodology based on established Ugi reaction procedures.[6] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Carboxylic Acid (e.g., acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Ugi product.
Expected Product and Characterization Data
The expected product from the reaction of this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide is depicted below.
| Reactant | Structure/Name | Expected Product | Yield (Anticipated) |
| Amine | This compound | A constrained peptidomimetic with an indane scaffold. | 60-80% |
| Carbonyl | Benzaldehyde | ||
| Acid | Acetic Acid | ||
| Isocyanide | tert-Butyl Isocyanide |
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
The Passerini Three-Component Reaction (P-3CR): Crafting Spiro-Indane Scaffolds
The Passerini reaction is a three-component reaction between a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[7] While this compound itself is not a direct component in the classical Passerini reaction, its derivatives, such as those containing a carbonyl group, can be utilized. For instance, an oxidized form of this compound or other indane-containing carbonyls can participate in this reaction, leading to the formation of sterically congested spiro-indane derivatives.
Mechanistic Considerations
The mechanism of the Passerini reaction is believed to proceed through a concerted or ionic pathway, depending on the solvent.[7] In aprotic solvents, a concerted mechanism involving a trimolecular interaction is favored.[8] The reaction culminates in a Mumm rearrangement to give the final α-acyloxy amide product. The rigid indane backbone of the carbonyl component will direct the stereochemical outcome and result in a spirocyclic core.
Caption: Experimental workflow for the Passerini reaction.
Protocol for a Passerini Reaction with an Indane-based Carbonyl
This protocol is adapted from a known procedure for the Passerini reaction of indane-1,2,3-trione.[9]
Materials:
-
Indane-based carbonyl compound (e.g., indane-1-one)
-
Carboxylic Acid (e.g., benzoic acid)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the indane-based carbonyl (1.0 mmol) and the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
To this stirring solution, add the isocyanide (1.0 mmol) dropwise over 5-10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Illustrative Product and Data Table
The reaction between indane-1-one, benzoic acid, and cyclohexyl isocyanide would be expected to yield a spiro-indane α-acyloxy amide.
| Reactant | Structure/Name | Expected Product | Yield (Anticipated) |
| Carbonyl | Indane-1-one | A spirocyclic α-acyloxy amide. | 70-90% |
| Acid | Benzoic Acid | ||
| Isocyanide | Cyclohexyl Isocyanide |
Characterization: The structure of the spirocyclic product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Conclusion and Future Directions
The use of this compound and its derivatives in multicomponent reactions provides a powerful and efficient strategy for the synthesis of conformationally constrained peptidomimetics and novel spirocyclic scaffolds. The protocols outlined in this guide serve as a starting point for researchers to explore the vast chemical space accessible through these versatile reactions. The resulting compounds, with their unique three-dimensional architectures, are promising candidates for drug discovery programs targeting a wide range of biological targets. Further exploration of different aldehydes, carboxylic acids, and isocyanides in combination with the indane scaffold will undoubtedly lead to the discovery of new bioactive molecules.
References
- Anary-Abbasinejad, M., et al. (2009). Passerini multicomponent reaction of indane-1,2,3-trione: an efficient route for the one-pot synthesis of sterically congested 2,2-disubstituted indane-1,3-dione derivatives. Journal of the Brazilian Chemical Society, 20(2), 309-312. [Link]
- Barreto, A. S., et al. (2011). Passerini Reaction. Journal of the Brazilian Chemical Society, 22(3), 462-467. [Link]
- de Mol, W. I., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 544-598. [Link]
- Kazemi-Mireki, M., & Liberek, B. (2020). Cyclic Imines in Ugi and Ugi-Type Reactions.
- Krasavin, M. (2018). Multicomponent cyclization strategies to novel conformationally constrained peptides. University of Jyväskylä. [Link]
- Lenci, E., & Trabocchi, A. (2020). Spirocyclic Peptidomimetics. Chemical Reviews, 120(17), 9665-9719. [Link]
- Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluolo con l'acetone. Gazzetta Chimica Italiana, 51, 126-129.
- Schreiber, S. L., et al. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231-4233. [Link]
- Shaabani, A., et al. (2012). Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1,3-dipolar cycloaddition reaction. RSC Advances, 2(28), 10589-10595. [Link]
- S. V., Ramaswamy, & B. G., Das. (2014). Passerini Reaction. In Name Reactions in Organic Synthesis (pp. 256-258). Narosa Publishing House.
- Tietze, L. F., & Modi, A. (2000). Multicomponent reactions for the synthesis of biologically active compounds. Medicinal Research Reviews, 20(4), 304-322.
- Ugi, I., et al. (2001). The Ugi Reaction. In Organic Reactions (Vol. 57, pp. 1-207). John Wiley & Sons, Inc.
- Ugi, I. (1959). Isonitrile als Komponenten von Kondensationen. Angewandte Chemie, 71(11), 386-386.
- Van der Eycken, E. V., & Sharma, S. (2016). Ugi Multicomponent Reaction.
- Wessjohann, L. A., et al. (2003). Recent developments in isonitrile-based multicomponent reactions in applied chemistry. Chemical Reviews, 103(8), 3025-3074.
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
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- 2. Spirocyclic Peptidomimetics [ebrary.net]
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Flow Chemistry Applications of 2-Amino-2-hydroxymethylindane: A Guide for Advanced Synthesis
Introduction: The Strategic Value of 2-Amino-2-hydroxymethylindane in Modern Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the demand for structurally complex, enantiomerically pure molecules is incessant. Chiral auxiliaries and building blocks are cornerstone tools in meeting this demand, enabling precise control over stereochemistry, which is often paramount to biological activity.[1][2] this compound, with its rigid bicyclic indane backbone and versatile amino and hydroxymethyl functional groups at a stereogenic center, represents a valuable yet under-explored scaffold for asymmetric synthesis.[3] Its structure is primed for the creation of robust chiral auxiliaries and for direct incorporation into novel active pharmaceutical ingredients (APIs).
Traditionally, the multi-step syntheses involving such chiral molecules are performed in batch reactors. While effective, batch processing can be limited by challenges in heat transfer, reaction time, scalability, and safety, especially for highly exothermic or fast reactions. Continuous flow chemistry offers a transformative alternative, providing superior control over reaction parameters, enhanced safety profiles, and the potential for streamlined, multi-step synthesis in a single, automated sequence.[4]
This technical guide moves beyond theoretical advantages to provide detailed application notes and protocols for leveraging this compound in a continuous flow environment. We will explore its conversion to a powerful chiral auxiliary and its subsequent application in a key carbon-carbon bond-forming reaction, demonstrating the synergy between this unique molecular scaffold and the enabling technology of flow chemistry.
Part 1: From Batch to Flow: The Rationale for Continuous Processing
The decision to transition a chemical process from batch to continuous flow is driven by a number of key advantages that are particularly relevant for the multi-step, precision synthesis often required in pharmaceutical chemistry.
-
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly mitigating the risks associated with exothermic events or the handling of hazardous reagents. The high surface-area-to-volume ratio allows for rapid and efficient heat dissipation.
-
Precise Process Control: Parameters such as temperature, pressure, residence time, and stoichiometry can be controlled with high precision in a flow system. This leads to more consistent product quality, higher yields, and reduced impurity profiles.
-
Rapid Optimization: The steady-state nature of flow chemistry allows for rapid screening of reaction conditions. A process can be optimized in a fraction of the time it would take using sequential batch experiments.
-
Scalability: Scaling a flow process often involves running the system for a longer duration ("scaling out") or by adding more reactors in parallel ("numbering up"), which is often more straightforward than redesigning and validating a larger batch reactor.
-
Telescoped Synthesis: Multiple reaction steps can be connected in series, allowing the output of one reactor to be fed directly into the next. This eliminates the need for intermediate isolation and purification steps, saving time, reducing waste, and increasing overall process efficiency.
Part 2: Application Protocol: Asymmetric Aldol Reaction via a this compound-Derived Oxazolidinone Auxiliary in Continuous Flow
A powerful application of chiral amino alcohols is their conversion into oxazolidinone auxiliaries. These have proven to be exceptionally effective in controlling the stereochemical outcome of various transformations, including enolate alkylations and aldol reactions.[5] Drawing inspiration from the successful use of the related cis-1-amino-2-hydroxyindan derivative in batch synthesis, we present a protocol for the continuous flow synthesis and application of an oxazolidinone derived from this compound.[5]
Step 1: Continuous Flow Synthesis of the Chiral Oxazolidinone Auxiliary
The first stage involves the cyclization of this compound with a suitable carbonyl source to form the rigid oxazolidinone structure. This reaction, often performed with reagents like phosgene derivatives or carbonyldiimidazole in batch, can be translated to a flow process for improved safety and efficiency.
Protocol 1: Synthesis of (4aR,8aS)-4,4a,9,9a-tetrahydro-3H-indeno[2,1-d]oxazol-2-one
| Parameter | Value |
| Reactant A | This compound (1.0 M in THF) |
| Reactant B | Triphosgene (0.35 M in THF) |
| Base | Triethylamine (2.5 M in THF) |
| Reactor Type | PFA Tubing Reactor (10 mL) with static mixer |
| Temperature | 0 °C to 25 °C (gradient) |
| Residence Time | 5 minutes |
| Back Pressure | 5 bar |
| Output | Quenched into a stirred solution of saturated NaHCO₃ |
Methodology:
-
Two syringe pumps are used to introduce Reactant A and Reactant B into a T-mixer at a flow rate ratio of 1:1.
-
The combined stream immediately enters a second T-mixer where the base is introduced at a flow rate to achieve the desired stoichiometry.
-
The reaction mixture flows through the PFA tubing reactor, which is partially immersed in an ice bath for the initial phase of the reaction, followed by a section at ambient temperature to ensure complete conversion.
-
The reactor output is continuously quenched to neutralize any unreacted phosgene derivatives and acid byproducts.
-
The product is then extracted, and the solvent is removed to yield the chiral oxazolidinone auxiliary, which can be purified by crystallization.
Workflow for Chiral Auxiliary Synthesis
Caption: Telescoped continuous flow synthesis of the aldol adduct.
Part 3: Expected Outcomes and Data
The translation of this asymmetric aldol reaction to a continuous flow process is expected to yield significant benefits in terms of diastereoselectivity, yield, and throughput compared to traditional batch methods.
Table 1: Comparison of Batch vs. Expected Flow Performance
| Parameter | Batch Method (Literature-derived) [5] | Expected Flow Method |
| Reaction Time | Several hours (including additions) | < 10 minutes residence time |
| Yield | Good to excellent (e.g., 85-95%) | Excellent (≥90%) |
| Diastereoselectivity | High (e.g., >99:1 d.r.) | High to Excellent (≥99:1 d.r.) |
| Throughput | Grams per day | Potentially hundreds of grams per day |
| Safety | Handling of pyrophoric n-BuLi and triflates in bulk | Small quantities handled in-situ |
| Process Control | Manual, slow additions at low temp | Automated, precise temperature and mixing |
Conclusion and Future Outlook
This compound is a promising chiral building block whose potential can be fully unlocked through the application of modern synthetic technologies like continuous flow chemistry. The protocols outlined in this guide demonstrate a clear pathway for its use as a precursor to a highly effective chiral auxiliary for asymmetric aldol reactions. The enhanced control, safety, and efficiency offered by a continuous flow setup make this approach highly attractive for both academic research and industrial-scale production of enantiomerically pure pharmaceutical intermediates.
Future work should focus on expanding the scope of aldehydes and acylating agents used in this flow protocol, as well as exploring other transformations where this chiral auxiliary can be employed, such as asymmetric alkylations and Diels-Alder reactions. Furthermore, the integration of in-line analytical techniques (e.g., IR, NMR) could enable real-time monitoring and optimization, paving the way for fully automated, self-optimizing synthetic platforms based on the versatile this compound scaffold.
References
- Ghosh, A. K., & Fidanze, S. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(17), 2405–2407.
- MySkinRecipes. (n.d.). This compound.
- Wikipedia. (2023). 2-Aminoindane.
- Wikipedia. (2023). Chiral auxiliary.
- Soloshonok, V. A., & Sorochinsky, A. E. (2022). New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds. Chirality, 34(1), 86-103.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 1-11). Wiley-VCH.
- Gawronski, J., & Gawronska, K. (2006). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis (pp. 1-30).
- Aurigene Pharmaceutical Services. (2024). Revolutionizing Pharma Production with Continuous Flow Chemistry.
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Troubleshooting & Optimization
Overcoming common side reactions in 2-Amino-2-hydroxymethylindane synthesis
Welcome to the technical support guide for the synthesis of 2-Amino-2-hydroxymethylindane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure a successful and efficient synthesis campaign.
Overview of the Synthetic Pathway
The synthesis of this compound, a valuable chiral building block and scaffold in medicinal chemistry[1], is typically achieved via a multi-step sequence starting from the readily available 2-indanone. The most common and reliable route involves three key transformations: a Strecker reaction to install the amino and nitrile groups, hydrolysis of the nitrile to a carboxylic acid, and subsequent reduction to the final amino alcohol product.
This guide will focus on troubleshooting issues that arise during this specific pathway, which allows for the strategic construction of the C2-quaternary center bearing both the amine and hydroxymethyl functionalities.
Caption: General synthetic route to this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Q1: My Strecker reaction (Step 1) shows low conversion of 2-indanone and forms a dark, tarry substance. What is happening?
A1: This is a frequent issue stemming from the inherent reactivity of 2-indanone.
-
Causality: 2-Indanone has acidic α-protons, making it susceptible to self-condensation (aldol reaction) under the basic conditions that can arise during a Strecker reaction. This leads to the formation of high-molecular-weight oligomers and polymers, which appear as tar. Furthermore, elimination reactions can lead to indene-based impurities[2][3].
-
Troubleshooting Steps:
-
pH Control: The reaction is often buffered, typically by the ammonium chloride itself. Ensure the pH does not become excessively basic. The reaction proceeds via the formation of an imine from ammonia and the ketone, which is then attacked by the cyanide nucleophile[4]. Maintaining a weakly acidic to neutral pH (around 6-8) is optimal for imine formation without promoting extensive self-condensation.
-
Order of Addition: Add the cyanide source (e.g., a solution of KCN) slowly to a pre-mixed solution of 2-indanone and ammonium chloride in the solvent. This ensures that the cyanide concentration is low at any given time, favoring the desired reaction over side reactions.
-
Temperature Management: Perform the reaction at a controlled, lower temperature (e.g., 0-25 °C). Exothermic reactions can accelerate undesired pathways.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of 2-indanone. Over-extending the reaction time can lead to more byproduct formation.
-
Caption: Competing pathways for 2-indanone under Strecker conditions.
Q2: The hydrolysis of the aminonitrile (Step 2) is slow, and upon workup, I recover starting material. How can I drive the reaction to completion?
A2: Nitrile hydrolysis, especially at a sterically hindered quaternary center, can be challenging.
-
Causality: The carbon atom of the nitrile is sterically shielded by the indane skeleton and the adjacent amino group, making nucleophilic attack by water or hydroxide difficult.
-
Troubleshooting Steps:
-
Forceful Conditions: This step often requires vigorous conditions. For acidic hydrolysis, refluxing in concentrated HCl or a mixture of H2SO4/H2O is common. For basic hydrolysis, refluxing with a high concentration of NaOH or KOH (e.g., 6-12 M) may be necessary. An efficient method for a similar structure involves cyclization and subsequent decomposition to yield the amino acid[5].
-
Increase Temperature: If refluxing in aqueous acid/base is insufficient, consider using a higher-boiling-point solvent like ethylene glycol with aqueous base to achieve higher temperatures.
-
Microwave Chemistry: Microwave-assisted synthesis can dramatically reduce reaction times for sterically hindered hydrolyses by efficiently heating the polar solvent mixture.
-
Monitoring: The reaction can be monitored by the evolution of ammonia (in basic hydrolysis) or by TLC/LC-MS to confirm the disappearance of the starting aminonitrile.
-
Q3: My final reduction step (Step 3) gives a poor yield, and the main impurity appears to be the starting amino acid. What is the issue?
A3: This points directly to an incomplete reduction of the carboxylic acid.
-
Causality: Carboxylic acids are difficult to reduce. While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent capable of this transformation, procedural errors can lead to incomplete reactions. The amino group can also complicate the reaction by forming a salt with the acid, affecting solubility and reactivity, or by reacting with the hydride reagent itself.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be oven- or flame-dried, and anhydrous solvents (typically THF or diethyl ether) must be used. Any moisture will quench the reagent, reducing its effective stoichiometry.
-
Sufficient Reagent: At least 2 equivalents of LiAlH₄ are theoretically required: one to deprotonate the carboxylic acid and the amine, and one to perform the reduction. In practice, using 2.5-3.0 equivalents is recommended to ensure the reaction goes to completion.
-
Temperature Protocol: The initial addition of the amino acid to the LiAlH₄ slurry should be done at a low temperature (0 °C) to control the initial exothermic deprotonation. Afterward, the reaction mixture should be heated to reflux in THF for several hours to ensure the complete reduction of the carboxylate salt.
-
Workup Procedure: A careful workup (e.g., Fieser workup with water then NaOH solution) is critical to quench excess hydride and precipitate aluminum salts, which can then be filtered off. Improper workup can lead to the product being trapped in the aluminum salt matrix, lowering the isolated yield.
-
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| LiAlH₄ | Anhydrous THF, Reflux | Highly reactive, effective for acids | Not chemoselective, pyrophoric, requires strict anhydrous conditions |
| BH₃·THF | Anhydrous THF, 25-65 °C | More chemoselective than LiAlH₄ (won't reduce esters as readily), safer to handle | Can form stable amine-borane complexes requiring acidic workup to break |
| NaBH₄/I₂ | Anhydrous THF, 0-25 °C | In-situ generation of diborane, milder than LiAlH₄ | Stoichiometry can be tricky, requires careful control of iodine addition |
Table 1: Comparison of reducing agents for the carboxylic acid to alcohol transformation.
Frequently Asked Questions (FAQs)
-
Q: Can I perform a one-pot reductive amination on a precursor like 2-hydroxy-2-(hydroxymethyl)indanone to get the product directly?
-
A: While one-pot reductive amination is a powerful tool in green chemistry[4][6], synthesizing the required α-hydroxy ketone precursor is non-trivial and may involve its own side reactions. The three-step route from 2-indanone is generally more robust and higher-yielding for this specific target molecule.
-
-
Q: What are the critical safety precautions for this synthesis?
-
A: This synthesis involves highly hazardous materials.
-
Cyanide (Step 1): Potassium cyanide (KCN) is acutely toxic. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have a cyanide antidote kit available. Never allow cyanide salts to come into contact with acid, as this liberates deadly hydrogen cyanide (HCN) gas.
-
LiAlH₄ (Step 3): This reagent is water-reactive and can ignite spontaneously in moist air. Handle it under an inert atmosphere (nitrogen or argon). Quench it slowly and carefully at low temperatures behind a blast shield.
-
-
-
Q: How do I best purify the final this compound?
-
A: The final product is a polar amino alcohol.
-
Acid-Base Extraction: You can perform an extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a mild base (like NaHCO₃ solution), and then extract the amine into an aqueous acid solution (e.g., 1M HCl). The aqueous layer can then be basified and re-extracted to recover the purified amine.
-
Crystallization: The product may be crystalline. It can be crystallized from a suitable solvent system, such as ethanol/ether or isopropanol/hexane. If the free base is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride) for easier purification and handling.
-
Column Chromatography: If impurities are persistent, silica gel chromatography can be used. Due to the polar nature of the amine, a polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM, is required to prevent streaking on the column.
-
-
Detailed Protocols & Analytical Methods
Protocol 3: Reduction of 2-Aminoindane-2-carboxylic acid
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, charge the flask with Lithium Aluminum Hydride (2.5 eq.) and anhydrous THF.
-
Cool the stirred slurry to 0 °C using an ice bath.
-
Dissolve the 2-Aminoindane-2-carboxylic acid (1.0 eq.) in a minimum amount of anhydrous THF and add it to the dropping funnel.
-
Add the amino acid solution dropwise to the LiAlH₄ slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 10% MeOH/DCM with 1% NH₄OH) until the starting material is consumed.
-
Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams.
-
Allow the mixture to warm to room temperature and stir for 1 hour until a granular white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure to yield the crude this compound.
Analytical Monitoring
Effective monitoring is crucial for optimizing yields and minimizing side products.
| Technique | Step | Purpose & Key Observations |
| TLC | All | Rapid, qualitative monitoring of starting material consumption and product formation. Use appropriate stains (ninhydrin for amines, KMnO₄ for alcohols). |
| LC-MS | All | Quantitative analysis of reaction conversion. Confirms the mass of intermediates and product. Essential for identifying unknown byproducts.[7] |
| ¹H NMR | Product | Structural confirmation. Look for the disappearance of the carboxylic acid proton and the appearance of new signals for the -CH₂OH group. |
| HPLC | Product | Purity assessment of the final compound. Various methods, including reverse-phase with derivatization or HILIC, can be employed for amino compound analysis.[7][8][9] |
Table 2: Recommended analytical techniques for synthesis monitoring and characterization.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Reductive amin
- Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and...
- Synthesis of 2,3-DIHYDRO-1-(HYDROXYIMINO)-1H-INDENE. PrepChem.com. [Link]
- Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]
- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- 2-indanone. Organic Syntheses Procedure. [Link]
- Synthesis of indanone-based α-amino acids 121.
- Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. PubMed. [Link]
- Indanone synthesis. Organic Chemistry Portal. [Link]
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Synfacts. [Link]
- How can 2-indanone be prepared? Chemistry Stack Exchange. [Link]
- Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). [Link]
- Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
- Synthesis method of 2-aminoindane derivative and product of 2...
- 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride. PubChem - NIH. [Link]
- Amine synthesis by reductive amination (reductive alkyl
- Process for preparing 2-aminoindan derivatives.
- 2-amino-2,3-dihydro-1H-indene-1,3-diol. PubChem. [Link]
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [Link]
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino... PubMed Central. [Link]
- Preparation of N-amino compounds.
- (PDF) Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2- hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones.
- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
- A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography. National Institutes of Health (NIH). [Link]
- CID 101939295. PubChem. [Link]
- 1H-Inden-1-one, 2,3-dihydro-2-(hydroxymethyl)-2-methyl-. PubChem. [Link]
- Synthesis method of 2-aminoindan or derivatives thereof.
- Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]
- Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. National Institutes of Health (NIH). [Link]
- Method development for amino acid analysis.
- Process for isolating and purifying amino acids.
- (PDF) Impurity profile of amino acids?
- 6-Hydroxymethyl Indolizidin-2-one Amino Acid Synthesis, Conformational Analysis, and Biomedical Application as Dipeptide Surrogates in Prostaglandin-F2α Modul
- Common side reactions in peptide synthesis occurring on resin (a and b)...
- Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
- A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid.
- Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines. National Institutes of Health (NIH). [Link]
Sources
- 1. This compound (136834-85-0) for sale [vulcanchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel, high throughput, and low-cost method for the detection of 40 amines relevant to inborn errors of metabolism, in under 60 min, using reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Yield for 2-Amino-2-hydroxymethylindane Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for the synthesis of 2-Amino-2-hydroxymethylindane. As Senior Application Scientists, we have compiled this resource to address common challenges and help you optimize your reaction yields and purity.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, often utilized for its rigid scaffold and bifunctional nature. The synthesis typically involves a multi-step process starting from commercially available 2-indanone. A common synthetic route proceeds via the formation of a cyanohydrin, followed by reduction of the nitrile to a primary amine and subsequent reduction of the ketone to a hydroxyl group. The order of these reduction steps can be varied, leading to different synthetic strategies, each with its own set of challenges.
This guide will focus on a common and effective synthetic pathway: the conversion of 2-indanone to this compound. We will address potential pitfalls in each step and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthesis of 2-Cyano-2-hydroxyindane (Cyanohydrin Formation)
Question 1: My cyanohydrin formation from 2-indanone is slow and results in a low yield. What are the possible causes and how can I improve it?
Possible Causes:
-
Insufficient Cyanide Source: The concentration of the cyanide nucleophile (e.g., from NaCN or KCN) may be too low.
-
Inappropriate pH: The reaction is base-catalyzed, but a pH that is too high can lead to the polymerization of the starting material or other side reactions. A slightly basic pH is optimal for the generation of the cyanide anion without promoting side reactions.
-
Steric Hindrance: The carbonyl group of 2-indanone has some steric hindrance, which can slow down the nucleophilic attack.
-
Reversibility of the Reaction: Cyanohydrin formation is a reversible reaction. The equilibrium may not favor the product under your current conditions.
Troubleshooting Solutions:
-
Optimize Cyanide Concentration:
-
Increase the molar equivalents of the cyanide source (e.g., NaCN, KCN) to 1.1-1.5 equivalents relative to 2-indanone.
-
Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) if you are using a two-phase system to improve the availability of the cyanide anion in the organic phase.
-
-
Control the pH:
-
Maintain a pH between 9 and 10. This can be achieved using a buffered solution or by the slow addition of an acid (e.g., acetic acid) to a solution of the cyanide salt.
-
Monitor the pH throughout the reaction and adjust as necessary.
-
-
Reaction Conditions:
-
Lowering the reaction temperature (e.g., 0-5 °C) can shift the equilibrium towards the product side, as the forward reaction is typically exothermic.
-
Increase the reaction time and monitor the progress by TLC or LC-MS to determine the point of maximum conversion.
-
-
Use of Silylcyanides:
-
For challenging cases, consider using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid (e.g., ZnI2) or a cyanide catalyst (e.g., KCN/18-crown-6). This can often provide higher yields and milder reaction conditions.
-
Question 2: I am observing significant amounts of a dark, polymeric byproduct in my cyanohydrin reaction. What is causing this and how can I prevent it?
Possible Causes:
-
Base-Catalyzed Self-Condensation of 2-Indanone: In the presence of a strong base, 2-indanone can undergo self-aldol condensation reactions, leading to the formation of polymeric materials.
-
Cyanide Polymerization: At very high pH or in the presence of certain impurities, cyanide ions can polymerize.
Troubleshooting Solutions:
-
Strict pH Control:
-
As mentioned previously, maintain the pH in the optimal range of 9-10. Avoid using strong bases like NaOH or KOH directly. Instead, use a weaker base or a buffered system.
-
-
Order of Addition:
-
Add the cyanide source slowly to the solution of 2-indanone. This will keep the instantaneous concentration of the base low and minimize self-condensation.
-
-
Purification of Starting Material:
-
Ensure that your 2-indanone is pure and free from acidic or basic impurities that could catalyze side reactions.
-
Section 2: Reduction of 2-Cyano-2-hydroxyindane
Question 3: My reduction of the nitrile in 2-cyano-2-hydroxyindane to the primary amine is giving a complex mixture of products and a low yield of the desired this compound. What are the best reducing agents and conditions?
Possible Causes:
-
Harsh Reducing Agents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can be effective but may also lead to over-reduction or side reactions if not carefully controlled.
-
Incomplete Reaction: The reduction may not be going to completion, leaving starting material or partially reduced intermediates.
-
Side Reactions: The hydroxyl group can participate in side reactions, such as the formation of cyclic ethers or other rearrangements, especially under harsh conditions.
Troubleshooting Solutions:
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent capable of reducing nitriles to primary amines.
-
Protocol: Use an excess of LiAlH4 (typically 2-4 equivalents) in an anhydrous ether solvent like THF or diethyl ether. The reaction should be performed at low temperatures (e.g., 0 °C) with slow addition of the cyanohydrin solution. A careful aqueous workup is crucial to quench the excess reagent and hydrolyze the aluminum salts.
-
-
Borane Reagents: Borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS) are also effective for reducing nitriles and are often milder than LiAlH4, potentially reducing the likelihood of side reactions.
-
Catalytic Hydrogenation: This method can be very clean but may require high pressure and a specific catalyst (e.g., Raney Nickel, Rh/Al2O3). The hydroxyl group may also be susceptible to hydrogenolysis under certain conditions.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress closely by TLC or LC-MS to ensure complete conversion of the starting material.
-
The workup procedure is critical, especially with LiAlH4. A common and effective method is the Fieser workup, which involves the sequential addition of water, aqueous NaOH, and then more water to precipitate the aluminum salts as a granular solid that can be easily filtered off.
-
Experimental Protocol: LiAlH4 Reduction of 2-Cyano-2-hydroxyindane
-
Suspend LiAlH4 (3 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.
-
Dissolve 2-cyano-2-hydroxyindane (1 equivalent) in anhydrous THF.
-
Add the solution of the cyanohydrin dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of:
-
X mL of water (where X is the mass of LiAlH4 in grams used).
-
X mL of 15% aqueous NaOH.
-
3X mL of water.
-
-
Stir the resulting mixture vigorously for 1 hour, during which a white granular precipitate should form.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Question 4: I am concerned about the potential for racemization during the synthesis. How can I control the stereochemistry?
Possible Causes:
-
The initial cyanohydrin formation can create a chiral center at the C2 position. If the starting material is achiral (like 2-indanone), a racemic mixture will be formed.
-
Subsequent reaction steps, if not stereospecific, will carry through this racemic mixture.
Troubleshooting Solutions:
-
Chiral Resolution:
-
The most straightforward approach is to resolve the racemic mixture of the final product, this compound, or an intermediate, using a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts that can be separated by crystallization.
-
-
Asymmetric Synthesis:
-
For a more elegant and efficient approach, consider an asymmetric synthesis. This could involve the use of a chiral catalyst for the cyanohydrin formation step. For example, certain chiral salen complexes have been used for the asymmetric addition of cyanide to ketones. This would establish the desired stereochemistry early in the synthesis.
-
Data Summary
| Step | Key Reagents | Typical Yield | Purity (crude) | Key Parameters to Control |
| Cyanohydrin Formation | 2-Indanone, NaCN, Acetic Acid | 70-85% | 80-95% | pH (9-10), Temperature (0-5 °C), Reaction Time |
| Nitrile Reduction | 2-Cyano-2-hydroxyindane, LiAlH4, THF | 60-80% | 75-90% | Temperature (0 °C to RT), Anhydrous Conditions, Workup |
| Purification | Silica Gel Chromatography or Recrystallization | >90% recovery | >98% | Solvent System, Loading |
Visualizing the Workflow and Logic
Workflow for the Synthesis of this compound
Caption: A decision tree for troubleshooting low yields in the cyanohydrin formation step.
References
- Title: Trimethylsilyl Cyanide: A Reagent for the Synthesis of Cyanohydrins Source:Organic Syntheses URL:[Link]
- Title: Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride Source:Organic Reactions URL:[Link]
- Title: Hydroboration. 39. The Reduction of Selected Organic Compounds with Borane-Dimethyl Sulfide Source:The Journal of Organic Chemistry URL:[Link]
- Title: Asymmetric Cyanohydrin Synthesis Source:Chemical Reviews URL:[Link]
Technical Support Center: Optimizing Enantioselectivity with 2-Amino-2-hydroxymethylindane and its Analogs
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a specific challenge in asymmetric synthesis: achieving high enantioselectivity using 2-Amino-2-hydroxymethylindane as a chiral auxiliary or catalyst precursor.
While specific literature on this compound is emerging, the principles of stereochemical control it employs are well-established through its close and widely-used structural analog, (1S,2R)-cis-1-amino-2-indanol.[1] The rigid indane backbone is a privileged structure in asymmetric catalysis, effectively creating a defined chiral environment to direct the stereochemical outcome of a reaction.[2] This guide synthesizes field-proven insights from related systems to provide a robust framework for troubleshooting your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low enantiomeric excess (e.e.) in our reaction. What are the most common initial checks?
Low enantioselectivity can stem from several fundamental factors. Before delving into more complex parameter optimization, it is crucial to verify the basics:
-
Reagent and Solvent Purity: The presence of moisture is a primary culprit in many reactions that use borane reagents, such as the Corey-Bakshi-Shibata (CBS) reduction. Water can hydrolyze the borane and the oxazaborolidine catalyst, leading to a non-selective background reaction.[2] Ensure all glassware is rigorously dried, and solvents are anhydrous. The purity of the starting materials, including the ketone substrate and the aminoindanol itself, is also critical, as impurities can interfere with or poison the catalyst.
-
Inert Atmosphere: Reactions should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of reagents and catalysts by atmospheric oxygen and moisture.
-
Accurate Stoichiometry: An incorrect ratio of the catalyst to the borane reagent or the substrate can promote a non-catalyzed, non-selective reaction pathway. Typically, catalyst loading is in the range of 5-10 mol%.
Q2: How does reaction temperature influence the enantioselectivity, and what is the best practice for optimization?
Temperature is a critical parameter in asymmetric catalysis. Generally, lower temperatures lead to a more organized and selective transition state, resulting in higher enantiomeric excess.[2][3]
-
Causality: The selectivity of an asymmetric reaction is governed by the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states. Lowering the temperature amplifies the impact of this energy difference, favoring the pathway with the lower activation energy.
-
Troubleshooting: If you are experiencing low e.e., a systematic temperature screen is highly recommended. Start at 0 °C and incrementally decrease the temperature to -20 °C, -40 °C, and even -78 °C.[2] It's important to note that in rare cases, a reversal of enantioselectivity has been observed at very low temperatures, although the underlying mechanisms for this are still under investigation.[4][][6]
Q3: Can the choice of solvent dramatically affect the outcome of our reaction?
Absolutely. The solvent's polarity and coordinating ability can significantly influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity.
-
Solvent Effects: Non-coordinating solvents like toluene or THF are often preferred because they are less likely to interfere with the crucial interaction between the catalyst and the substrate.[7] In some cases, the choice of solvent can even lead to a switch in the observed enantiomer.
-
Optimization Strategy: If you suspect a solvent effect, it is advisable to screen a range of anhydrous solvents with varying polarities and coordinating abilities.
Q4: My reaction conversion is low or has stalled. What are the likely causes?
Low or no conversion can be traced back to issues with catalyst formation or activity.
-
Catalyst Formation: In reactions like the CBS reduction, the active oxazaborolidine catalyst is often formed in situ from the amino alcohol and a borane source.[2] It is crucial to allow sufficient time for this pre-formation step before adding the substrate.
-
Reagent Stability: Borane solutions, particularly BH₃·THF, can degrade over time. It is recommended to use fresh or recently titrated borane solutions to ensure their activity.
-
Reaction Time: Monitor the reaction's progress using appropriate analytical techniques like TLC or GC to ensure it has reached completion. Some substrates may require longer reaction times.
Q5: Are there limitations to the types of substrates that work well with aminoindanol-derived catalysts?
Yes, the substrate scope is an important consideration. The steric and electronic properties of the substrate can significantly impact both reactivity and enantioselectivity.
-
Steric Hindrance: The effectiveness of the chiral auxiliary relies on the steric differences between the two substituents on the prochiral center (e.g., a ketone). If the substituents are of similar size, the catalyst may struggle to differentiate between the two faces of the molecule, leading to lower e.e.[8][9]
-
Electronic Effects: The electronic nature of the substrate can also play a role. For instance, in ketone reductions, electron-poor ketones may exhibit different reactivity and selectivity compared to electron-rich ones.[7] It is always advisable to consult the literature for precedents with similar substrates.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low enantioselectivity in your experiments.
Caption: The catalytic cycle of the CBS reduction.
Impact of Reaction Parameters on Enantioselectivity
The following table summarizes the expected impact of key experimental variables on the enantiomeric excess of the product.
| Parameter | Common Variation | Expected Impact on e.e. | Rationale |
| Temperature | Decrease from RT to -78 °C | Generally Increases | Favors the lower energy transition state, enhancing facial selectivity. [2][3] |
| Solvent | Toluene vs. THF vs. CH₂Cl₂ | Variable | Solvent coordination can alter the conformation of the transition state assembly. [7] |
| Catalyst Loading | 1 mol% to 10 mol% | May Increase | Higher catalyst concentration can outcompete the non-selective background reaction. |
| Water Content | Anhydrous vs. Trace H₂O | Decreases | Moisture leads to non-selective reduction via hydrolysis of the borane and catalyst. [2] |
| Borane Source | BH₃·THF vs. BH₃·SMe₂ | Variable | The Lewis basicity of the borane adduct can influence catalyst activation and stability. |
Experimental Protocol: Enantioselective Reduction of Acetophenone
This protocol provides a representative procedure for the enantioselective reduction of a model substrate, acetophenone, using an in situ generated oxazaborolidine catalyst derived from a chiral amino alcohol like this compound.
Materials:
-
This compound (or other chiral amino alcohol) (10 mol%)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard, flame-dried glassware for reactions under inert atmosphere
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-THF solution (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise to the stirred amino alcohol solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.
-
Substrate Addition: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise while maintaining the temperature at 0 °C.
-
Borane Addition: Slowly add an additional amount of the borane-THF solution (1.1 mmol, 1.1 mL of a 1.0 M solution) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 0 °C, or lower for higher selectivity) and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of methanol (5 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Determine Enantiomeric Excess: Analyze the purified product by chiral HPLC or GC to determine the enantiomeric excess.
References
- RSC Blogs. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis.
- Matsumoto, A., et al. (2016). Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. RSC Publishing.
- Chemistry World. (2017). Temperature drop triggers chirality twist.
- PubMed Central. (2025). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
- PubMed Central. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach.
- Wikipedia. (n.d.). Chiral auxiliary.
- PubMed Central. (n.d.). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan.
- ACS Publications. (2021). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
- NIH. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.
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- 2. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 2975-41-9: 2-Aminoindane | CymitQuimica [cymitquimica.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 7. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Lability of 2-Amino-2-hydroxymethylindane: A Technical Guide to Enhancing Stability in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Amino-2-hydroxymethylindane. This guide is designed to provide you, as a valued researcher in the field of drug development and organic synthesis, with in-depth technical insights and actionable troubleshooting strategies to address the stability challenges associated with this versatile building block. As Senior Application Scientists, we understand that maximizing the efficiency and reproducibility of your synthetic routes is paramount. This resource, structured in a practical question-and-answer format, goes beyond simple protocols to explain the underlying chemical principles governing the stability of this compound, empowering you to proactively mitigate degradation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant degradation of this compound during our reaction, leading to low yields and complex purification. What are the likely degradation pathways?
A1: Unraveling the Instability: Potential Degradation Routes
This compound, while a valuable synthetic intermediate, possesses inherent structural features that can lead to instability under various reaction conditions. The primary culprits are the proximate amino and hydroxymethyl groups at the C-2 position of the indane scaffold. Two principal degradation pathways should be considered:
-
Intramolecular Cyclization: The nucleophilic amino group can readily attack the electrophilic carbon of the hydroxymethyl group (or a derivatized form), leading to the formation of a six-membered heterocyclic ring. This intramolecular cyclization can result in the formation of a substituted oxazine. This process can be accelerated by heat or the presence of acid or base catalysts.
-
Oxidative Degradation: The primary amine is susceptible to oxidation, which can lead to a variety of byproducts, including imines and nitro compounds. This is particularly relevant if your reaction is not performed under an inert atmosphere or if oxidizing agents are present, even in trace amounts. The benzylic nature of the indane ring system can also be susceptible to oxidation under certain conditions.
Below is a diagram illustrating these potential degradation pathways:
Caption: Potential degradation routes for this compound.
Q2: Our reaction is run under acidic conditions, and we are seeing a significant amount of an unknown, more polar byproduct. Could this be related to the degradation of our starting material?
A2: Acid-Catalyzed Degradation: A Deeper Look
Yes, it is highly probable that the formation of your byproduct is linked to the acidic conditions. Protic or Lewis acids can catalyze the degradation of this compound through a few mechanisms:
-
Protonation and Enhanced Cyclization: The primary amine can be protonated to form an ammonium salt. While this reduces its nucleophilicity, it can also make the hydroxyl group more susceptible to elimination or activation, potentially facilitating intramolecular cyclization.
-
Dehydration to Form an Imine: Although less common for a primary alcohol, under harsh acidic conditions and heat, dehydration of the hydroxymethyl group could occur, followed by rearrangement to an imine. However, intramolecular cyclization is often a more favored pathway for β-amino alcohols.
-
Hemiaminal-like Instability: The geminal amino and hydroxyl groups can be considered a form of hemiaminal, which are known to be unstable, particularly under acidic conditions, and can readily eliminate water to form an imine.[1][2]
Troubleshooting Strategy:
If acidic conditions are required for your desired transformation, consider the following:
-
Milder Acidic Conditions: Explore the use of milder acids (e.g., pyridinium p-toluenesulfonate (PPTS) instead of HCl) or buffered systems to maintain a less aggressive pH.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Protecting Groups: The most robust solution is often to protect one or both of the reactive functional groups. This is discussed in detail in Q4.
Q3: We suspect oxidative degradation is occurring. What are the best practices for handling and using this compound to minimize this?
A3: Mitigating Oxidative Degradation: Best Practices
Given the potential for air sensitivity, meticulous handling is crucial for preserving the integrity of this compound.
Recommended Handling and Storage Protocol:
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon). This applies to weighing, dissolving, and adding it to the reaction vessel.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Storage: Store the compound in a tightly sealed container, preferably in a desiccator under an inert atmosphere, and at the recommended temperature of 2-8°C.
-
Antioxidants: For long-term storage or in reactions that are particularly sensitive to oxidation, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be considered, though its compatibility with your specific reaction would need to be verified.
The following workflow diagram outlines the recommended handling procedure:
Caption: Recommended workflow for handling this compound.
Q4: We need to perform a reaction that modifies another part of the molecule, but the amino and/or hydroxyl groups are interfering. What are the best protecting group strategies?
A4: A Proactive Approach: The Power of Protecting Groups
Protecting the amino and/or hydroxyl groups is an excellent strategy to prevent degradation and unwanted side reactions. The choice of protecting group will depend on the specific conditions of your subsequent reaction steps.
Protecting the Amino Group:
The primary amine can be protected with a variety of standard protecting groups. The key is to choose one that is stable to your reaction conditions and can be removed orthogonally to other protecting groups if present.
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl in dioxane) | Stable to base, hydrogenolysis |
| Benzyloxycarbonyl | Cbz (or Z) | Cbz-Cl, base | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, base | Base (e.g., 20% piperidine in DMF) | Stable to acid, hydrogenolysis |
Protecting the Hydroxyl Group:
The primary alcohol can also be protected to prevent its participation in side reactions.
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Stability |
| tert-Butyldimethylsilyl | TBDMS (or TBS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) or acid | Stable to base, mild acid, hydrogenolysis |
| Benzyl | Bn | BnBr, base (e.g., NaH) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid, base, many redox reagents |
| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst (e.g., PPTS) | Aqueous acid | Stable to base, hydrogenolysis, organometallics |
Dual Protection:
In many cases, it may be advantageous to protect both the amino and hydroxyl groups. This can sometimes be achieved in a single step by forming a cyclic derivative, such as an oxazolidinone.
Experimental Protocol: Boc Protection of the Amino Group
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with aqueous solutions (e.g., water, brine) and dry the organic layer.
-
Purify the product by column chromatography on silica gel.
This protocol provides a general guideline; specific conditions may need to be optimized for your particular scale and setup.
References
- Woods, G. F., & Sanders, H. (1946). The Cyclization of 5-Amino-1-pentanol. Journal of the American Chemical Society, 68(10), 2111–2112.
- Bartók, M. (1985). Stereochemistry of Heterocyclic Compounds. Part 30. Cyclization of N-Substituted Amino-alcohols. Journal of the Chemical Society, Perkin Transactions 2, (1), 31–36.
- Milstein, D., & Ben-David, Y. (1998). A Novel Ruthenium-Catalyzed Amine Synthesis from Alcohols and Ammonia. Journal of the American Chemical Society, 120(49), 13096–13097.
- Crosignani, S., et al. (2004). A One-Pot, Two-Step Parallel Synthesis of Oxazolines.
- Pirrung, M. C., & Lee, Y. R. (1996). A Catch and Release Method for the Solid-Phase Synthesis of Oxazolines. The Journal of Organic Chemistry, 61(24), 8561–8562.
- Wipf, P., & Graham, T. H. (2004). A Tandem Condensation-Cyclodehydration Strategy for the Synthesis of Oxazolines. The Journal of Organic Chemistry, 69(17), 5633–5636.
- Kennedy, J. P., & Ivan, B. (1982). Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. ACS Symposium Series, 1982, 193, 1-17.
- Choi, J. S., & Tatewaki, Y. (2001). Process for producing oxazinane derivative. U.S.
- Gallo, E., & Burtoloso, A. C. B. (2018). Brønsted Acid Catalyzed Intramolecular Cyclization of N-Cbz-Protected Diazoketones for the Synthesis of Oxazinanones. The Journal of Organic Chemistry, 83(15), 8195–8203.
- Ellis, T. K., Hochla, V. M., & Soloshonok, V. A. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of a nucleophilic glycine equivalent. The Journal of organic chemistry, 68(12), 4973–4976. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989–999. [Link]
- Buck, J. S. (1934). Dehydration of Amino Alcohols. Journal of the American Chemical Society, 56(8), 1769–1771.
- Kwiecień, H., et al. (2014). Stable Hemiaminals with a Cyano Group and a Triazole Ring. Molecules, 19(8), 11216–11231. [Link]
- Wikipedia contributors. (2023). Hemiaminal. In Wikipedia, The Free Encyclopedia.
Sources
Technical Support Center: Navigating the Challenges of 2-Amino-2-hydroxymethylindane Chiral Auxiliary Removal
Sources
- 1. This compound (136834-85-0) for sale [vulcanchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for removing byproducts from 2-Amino-2-hydroxymethylindane reactions
An advanced technical support guide for researchers, scientists, and drug development professionals on the purification strategies for removing byproducts from 2-Amino-2-hydroxymethylindane reactions.
Technical Support Center: Purification of this compound
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this compound. Given the specificity of this molecule, this guide is built upon established principles for the purification of analogous amino alcohols and indane derivatives, providing a robust framework for tackling common challenges.
I. Understanding the Chemistry: Plausible Synthetic Routes and Likely Byproducts
The purification strategy is intrinsically linked to the synthetic route employed. A common and logical approach to synthesizing this compound is a multi-step process starting from 2-indanone. Understanding this pathway is key to anticipating potential impurities.
A plausible synthetic workflow is as follows:
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Formation of an Amino Acid Precursor: Conversion of 2-indanone to 2-amino-2-carboxyindane via a method like the Strecker synthesis.
-
Reduction to the Amino Alcohol: Reduction of the carboxylic acid group of 2-amino-2-carboxyindane to a hydroxymethyl group using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Based on this, a range of byproducts and impurities can be anticipated, which will be the focus of our purification strategies.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My final product is a sticky oil and won't crystallize. What are the likely impurities?
Answer: This is a common issue when residual starting materials or byproducts act as crystallization inhibitors. The most likely culprits are:
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Unreacted 2-amino-2-carboxyindane: The starting material for the reduction step. Its carboxylic acid and amine groups make it highly polar.
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Solvent Residues: High-boiling point solvents used in the reaction or workup (e.g., THF, DMSO) can be difficult to remove.
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Lithium/Aluminum Salts: From the LiAlH₄ quench and workup. These are inorganic and can often be removed with an aqueous wash, but emulsions can be an issue.
Troubleshooting Steps:
-
Confirm the presence of impurities: Use TLC or crude ¹H NMR to identify the presence of starting material or other organic byproducts.
-
Aqueous Wash: A carefully executed aqueous wash can remove inorganic salts. If emulsions form, try adding brine (saturated NaCl solution) to break them.
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Acid/Base Extraction: To remove the unreacted amino acid, you can dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash with a dilute aqueous base (e.g., 1M NaHCO₃). The amino acid will be deprotonated and move to the aqueous layer, while your desired amino alcohol remains in the organic layer.
Q2: I see multiple spots on my TLC plate after the reaction. How do I identify them and choose a purification method?
Answer: Multiple spots on a TLC plate indicate a mixture of compounds with different polarities. The key is to identify the spots corresponding to your product and the major impurities to devise a separation strategy.
Identification:
-
Co-spotting: Spot your crude reaction mixture, the starting material, and the desired product (if a standard is available) on the same TLC plate. This will help you identify which spot corresponds to which compound.
-
Staining: Use different stains to visualize the spots. Ninhydrin is excellent for detecting primary and secondary amines (like your product and amino acid starting material), while a permanganate stain can indicate the presence of reducible groups.
Choosing a Purification Method:
| Impurity Type | Recommended Purification Method | Rationale |
| Non-polar byproducts | Flash Column Chromatography | Effective for separating compounds with significant differences in polarity. |
| Polar byproducts (e.g., starting amino acid) | Acid/Base Extraction or Crystallization | Exploits the difference in acidity/basicity or solubility between the product and impurity. |
| Closely related isomers/byproducts | Preparative HPLC | For high-purity requirements when other methods fail to provide adequate separation. |
III. In-Depth Purification Protocols
Here are detailed protocols for the most effective purification techniques for this compound.
Protocol 1: Purification by Acid/Base Extraction
This method is highly effective for removing acidic or basic impurities from a neutral or basic/acidic product. In this case, we will remove the acidic starting material (2-amino-2-carboxyindane) from the basic product (this compound).
Step-by-Step Methodology:
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid of the unreacted amino acid, making it soluble in the aqueous layer.
-
Separate the Layers: Allow the layers to separate and drain the aqueous layer. Repeat the wash 2-3 times.
-
Wash with Brine: Wash the organic layer with brine to remove any remaining water and help break any emulsions.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Workflow Diagram:
Caption: Workflow for purification via acid/base extraction.
Protocol 2: Purification by Flash Column Chromatography
This technique is ideal when dealing with a mix of byproducts with varying polarities.
Step-by-Step Methodology:
-
Choose a Solvent System: Use TLC to determine an appropriate solvent system. You are looking for a system that gives your product an Rf value of ~0.3 and good separation from impurities. A common system for amino alcohols is a mixture of DCM and methanol (MeOH), often with a small amount of triethylamine (TEA) or ammonium hydroxide to prevent streaking on the silica gel.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elute the Column: Run the column with the chosen eluent, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Diagram:
Caption: Troubleshooting common column chromatography issues.
IV. References
-
Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Butterworth-Heinemann. [Link]
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Longman Scientific & Technical. [Link]
-
High-Purity Amino Alcohols by a Chemoenzymatic Process. Organic Process Research & Development, 2004, 8 (4), pp 608–611. [Link]
Technical Support Center: Stereochemical Integrity of 2-Amino-2-hydroxymethylindane
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-2-hydroxymethylindane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of this valuable chiral building block throughout your synthetic routes. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What makes the stereocenter of this compound susceptible to racemization?
The chiral center in this compound is a quaternary carbon bonded to an amino group, a hydroxymethyl group, and two carbon atoms of the indane ring. While this structure is generally stable, the primary cause of racemization in chiral amines involves the formation of planar, achiral intermediates.[1] The presence of an acidic proton on a carbon atom adjacent to a carbonyl group is a common pathway for racemization via enolization, but for this compound, which lacks this feature, other mechanisms are more relevant.[2][3]
The key to its potential racemization lies in reactions that can temporarily remove the chirality at the C2 position. This can occur under conditions that facilitate the formation of an imine or a related planar intermediate. For instance, harsh acidic or basic conditions, or elevated temperatures, can promote pathways that lead to a loss of enantiomeric purity.[1]
Q2: Under what specific reaction conditions should I be most concerned about racemization?
You should exercise the most caution under the following conditions:
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy to overcome the barrier to racemization.[1] In some cases, a change in temperature can even invert the enantioselectivity of a reaction.[4]
-
Strongly Acidic or Basic pH: Both acidic and basic conditions can catalyze racemization.[1] Strong bases can deprotonate the α-carbon if there are activating groups, while strong acids can protonate the amine, which in some cases can facilitate reversible imine formation or other rearrangement reactions. The rate of racemization is known to increase with pH, especially above pH 9.[5][6]
-
Presence of Oxidizing Agents: Certain oxidizing agents could potentially lead to the formation of an imine intermediate, which is planar and achiral. Subsequent reduction of this imine would likely result in a racemic mixture of the amine.
-
Prolonged Reaction Times: The longer your compound is exposed to potentially racemizing conditions, the greater the risk of diminishing the enantiomeric excess.[1]
Q3: Can the choice of solvent influence the stereochemical stability of my compound?
Absolutely. The solvent plays a critical role in stabilizing intermediates and transition states that can lead to racemization. Protic solvents, like alcohols, can act as hydrogen donors and may increase the rate of racemization in certain contexts by facilitating proton transfer steps.[1] The polarity of the solvent can also influence the stability of charged intermediates that might be involved in racemization pathways.
| Solvent Type | Potential Impact on Racemization | Rationale |
| Protic Solvents (e.g., Methanol, Ethanol) | Higher Risk | Can facilitate proton transfer, potentially leading to the formation of achiral intermediates. |
| Aprotic Polar Solvents (e.g., DMF, DMSO) | Moderate Risk | Can stabilize charged intermediates. Their effect is highly dependent on the specific reaction mechanism. |
| Aprotic Nonpolar Solvents (e.g., Toluene, Hexane) | Lower Risk | Less likely to participate directly in proton transfer or stabilize charged intermediates, often preserving stereochemistry. |
Q4: How can I accurately determine the enantiomeric excess (ee) of my this compound derivative after a reaction?
Verifying the enantiomeric excess is crucial. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. You will need a chiral stationary phase column.
-
Chiral Gas Chromatography (GC): For volatile derivatives, chiral GC can be an effective method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: Adding a chiral shift reagent can induce different chemical shifts for the protons of each enantiomer, allowing for quantification by integration.[7]
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the ee of a sample by comparing its CD spectrum to that of the pure enantiomer.[8]
There are also high-throughput fluorescence-based assays available for determining the ee of chiral amines and amino alcohols.[9]
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity During N-Alkylation or N-Acylation
This is a common scenario where the amine functionality is being modified. The primary risk here is exposure to harsh bases or high temperatures for extended periods.
Protocol for Stereochemically-Sound N-Alkylation
-
Protect the Hydroxyl Group: Before modifying the amine, consider protecting the primary alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group. This prevents its reaction and potential side reactions.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. Proton sponges or bulky tertiary amines like diisopropylethylamine (DIPEA) are preferable to stronger bases like hydroxides or alkoxides.
-
Reaction Temperature: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Start at 0 °C and only warm if necessary. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Solvent Selection: Use an aprotic, nonpolar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Workup: Quench the reaction with a mild aqueous solution (e.g., saturated ammonium chloride) and avoid strong acid or base washes.
Issue 2: Racemization During Modification of the Hydroxymethyl Group
When targeting the hydroxyl group, for instance, in an oxidation or esterification, the stability of the adjacent chiral amine is paramount.
Workflow for Preserving Chirality During Hydroxyl Modification
Caption: Decision workflow for modifying the hydroxyl group while preserving stereochemistry.
Key Considerations for this Workflow:
-
Amine Protection: The use of protecting groups is highly recommended.[10][11][12] Carbamates like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) are excellent choices as they reduce the nucleophilicity and basicity of the amine, preventing it from participating in side reactions that could lead to racemization.[11]
-
Reaction Conditions for Hydroxyl Group:
-
Oxidation: Use mild conditions (e.g., Swern or Dess-Martin periodinane) at low temperatures.
-
Esterification: Employ coupling reagents known to have a low propensity for racemization, such as DCC/DMAP or EDC/HOBt, at low temperatures.
-
-
Deprotection: Choose deprotection conditions that are orthogonal to the rest of your molecule and are known to not cause racemization. For example, Boc is typically removed with mild acid (e.g., TFA in DCM), while Cbz is removed by hydrogenolysis.
Issue 3: Unexpected Racemization in a Seemingly Mild Reaction
Sometimes, racemization can occur under conditions that are not obviously harsh. This can be due to trace impurities or an unforeseen mechanistic pathway.
Troubleshooting Unexpected Racemization
-
Reagent Purity: Ensure all reagents and solvents are pure and dry. Trace amounts of acid or base can be sufficient to catalyze racemization over long reaction times.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, perform it under an inert atmosphere (e.g., nitrogen or argon). Some oxidative degradation could potentially lead to racemizing species.
-
Mechanistic Re-evaluation: Consider alternative mechanisms. Could an intermediate be forming that has a lower barrier to racemization than anticipated? For example, is there a possibility of a reversible ring-opening or fragmentation-recombination pathway under your specific conditions?
General Mechanism of Base-Catalyzed Racemization
Caption: General mechanism for base-catalyzed racemization via a planar intermediate.
While this compound does not have a highly acidic proton on its chiral center, this diagram illustrates the general principle of how racemization occurs through the formation of an achiral intermediate. Any reaction pathway that creates a planar, achiral species from the chiral starting material can lead to a racemic product.
By understanding the principles outlined in this guide and carefully selecting your reaction conditions, you can significantly mitigate the risk of racemization and ensure the stereochemical purity of your this compound derivatives.
References
- Successful epimerisation conditions for a novel amino acid ester salt were demonstr
- Horváth, A., & Bäckvall, J. E. (2007). Racemization, Enantiomerization and Diastereomerization. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
- Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. (2025). Geochimica et Cosmochimica Acta.
- Racemiz
- Blackmond, D. G., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
- Racemisation in Chemistry and Biology. The University of Manchester.
- Preventing racemization during chiral amine synthesis. BenchChem.
- Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Amino Acid-Protecting Groups. SciSpace.
- Temperature drop triggers chirality twist. Chemistry World. [Link]
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. NIH. [Link]
- High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed. [Link]
- Rapid determination of enantiomeric excess. Analytical Methods Blog. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in 2-Amino-2-hydroxymethylindane Mediated Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Amino-2-hydroxymethylindane and its derivatives in asymmetric catalysis. This guide is designed to provide in-depth, field-proven insights into overcoming common catalyst poisoning issues to help you achieve optimal performance in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and how does it manifest in reactions using this compound-metal complexes?
A1: Catalyst poisoning refers to the deactivation of a catalyst due to the strong binding of a chemical species, known as a poison, to its active sites.[1] In the context of this compound mediated catalysis, this typically involves a transition metal complex where the aminoindanol derivative serves as a chiral ligand. Poisoning can manifest in several ways:
-
Reduced Reaction Rate: A noticeable slowdown or complete halt of the reaction.
-
Decreased Enantioselectivity: A drop in the enantiomeric excess (ee%) of the product.
-
Lowered Yield: Incomplete conversion of the starting material to the desired product.
-
Change in Reaction Profile: Formation of unexpected byproducts.
The primary functional groups of the ligand, the primary amine and the hydroxyl group, are crucial for forming a stable and effective chiral environment around the metal center through chelation.[2] Any substance that interferes with this coordination can act as a poison.
Q2: What are the most common sources of catalyst poisons in these reactions?
A2: Catalyst poisons can originate from various sources, including the reagents, solvents, and even the reaction setup itself. Key sources include:
-
Substrate Impurities: The starting materials may contain impurities that are stronger ligands than the substrate or the this compound ligand. Common culprits include sulfur- or phosphorus-containing compounds, other amines, or strongly coordinating functional groups.[3]
-
Ligand Impurities: The chiral ligand itself may contain impurities from its synthesis, such as unreacted starting materials or byproducts. It is crucial to use highly pure this compound.
-
Solvent Contamination: Solvents can contain traces of water, peroxides (in ethers like THF), or other coordinating species that can deactivate the catalyst. The use of anhydrous and de-gassed solvents is highly recommended.
-
Product Inhibition/Poisoning: In some cases, the reaction product, particularly if it is an amine, can coordinate to the metal center and inhibit or poison the catalyst, preventing turnover.[4]
-
Atmospheric Contaminants: Oxygen and moisture from the air can react with and deactivate sensitive organometallic catalysts. Performing reactions under an inert atmosphere (e.g., Argon or Nitrogen) is critical.
Q3: My reaction is showing low enantiomeric excess (ee%). How can I determine if this is a poisoning issue?
A3: Low enantioselectivity can stem from several factors, and catalyst poisoning is a significant one. To diagnose the problem, consider the following:
-
Verify Ligand Purity: Ensure the enantiomeric and chemical purity of your this compound. Impurities can lead to the formation of diastereomeric catalyst complexes with lower selectivity.
-
Substrate Purity Check: Analyze your substrate for any potential poisons. Even small amounts of a potent poison can have a dramatic effect.
-
Run a Control Reaction: If possible, run the reaction with a fresh, high-purity batch of all reagents and solvents under strictly inert conditions. If the ee% improves significantly, poisoning was likely the issue in the previous attempt.
-
Monitor Reaction Progress: A gradual decrease in enantioselectivity over time can indicate catalyst degradation or poisoning by a product or byproduct.[2]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered in this compound mediated catalysis.
Issue 1: Reaction is Sluggish or Stalled
| Potential Cause | Diagnostic Step | Proposed Solution |
| Catalyst Poisoning | Analyze all reagents for impurities, especially sulfur, phosphorus, or other strongly coordinating groups. | Purify starting materials and solvents. Consider passing them through a column of activated alumina or a suitable scavenger resin. |
| Insufficient Catalyst Loading | Review your protocol and calculations. | Increase the catalyst loading incrementally. Be mindful that higher loading can sometimes lead to side reactions. |
| Poor Catalyst Formation | For in-situ catalyst preparation, the active species may not be forming correctly. | Allow more time for the pre-formation of the catalyst before adding the substrate. Confirm catalyst formation using spectroscopic methods like NMR if possible. |
| Low Reaction Temperature | The reaction may have a high activation energy. | Gradually increase the reaction temperature while monitoring for any decrease in enantioselectivity. |
Issue 2: Low Enantiomeric Excess (ee%)
| Potential Cause | Diagnostic Step | Proposed Solution |
| Impure Chiral Ligand | Verify the enantiomeric purity of the this compound using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis. | Recrystallize the ligand to improve its enantiomeric purity. Ensure proper storage under an inert atmosphere. |
| Suboptimal Reaction Temperature | High temperatures can sometimes erode enantioselectivity by allowing the reaction to proceed through less-ordered transition states. | Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). |
| Incorrect Solvent Choice | The solvent may be coordinating to the metal center and interfering with the chiral environment. | Screen a range of non-coordinating solvents such as toluene, dichloromethane, or THF. Ensure solvents are anhydrous. |
| Presence of Moisture or Air | Water can hydrolyze the catalyst, and oxygen can lead to oxidative decomposition. | Use oven-dried glassware and perform the reaction under a positive pressure of an inert gas. Use freshly distilled, anhydrous solvents. |
Experimental Protocols
Protocol 1: Purification of a Ketone Substrate to Remove Potential Catalyst Poisons
This protocol describes a general method for purifying a ketone substrate that is suspected of containing polar impurities that could act as catalyst poisons.
Materials:
-
Ketone substrate
-
Silica gel (for column chromatography)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other moderately polar solvent)
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Prepare the Silica Gel Slurry: In a beaker, create a slurry of silica gel in hexanes.
-
Pack the Column: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
Load the Substrate: Dissolve the crude ketone in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.
-
Elute the Column: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate.
-
Collect Fractions: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure ketone.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Dry the Product: Dry the purified ketone under high vacuum to remove any residual solvent. Store under an inert atmosphere.
Visualizing the Process
Catalytic Cycle and Potential Poisoning
The following diagram illustrates a simplified catalytic cycle for an asymmetric transfer hydrogenation and how a poison can interrupt this cycle.
Caption: A simplified catalytic cycle and a potential poisoning pathway.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in your catalytic reaction.
Caption: A troubleshooting workflow for asymmetric catalysis issues.
References
- Benchchem. Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. URL
- MDPI. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. URL
- Benchchem.
- ResearchGate.
- Royal Society of Chemistry. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. URL
- National Institutes of Health. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. URL
- Benchchem. The Core Mechanism of (1R,2S)
- Google Patents.
- AmmoniaKnowHow.
- ResearchGate.
- ChemCatBio.
- ResearchGate. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzinc to aldehydes. URL
- PubMed. High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. URL
- MDPI.
- ResearchGate. Chiral amino alcohols derived from (S)
- Vulcanchem. This compound. URL
- Frontiers.
- National Institutes of Health. Strategies for Accessing cis-1-Amino-2-Indanol. URL
- PubMed. Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic approach to catalytic asymmetric carbon-carbon bond-forming reactions. URL
- Universität zu Köln. Organocatalytic Routes To Enantiomerically Pure α- And β-Amino Acids. URL
- ResearchGate. Impurity profile of amino acids? URL
- ResearchGate. Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. URL
- National Institutes of Health.
- ResearchGate. Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. URL
- DigitalCommons@UMaine. Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. URL
- SciHorizon.
Sources
Technical Support Center: Optimizing Solvent Choice for 2-Amino-2-hydroxymethylindane Reactions
Welcome to the technical support center for optimizing reactions with 2-Amino-2-hydroxymethylindane. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choices in solvent selection that dictate reaction success, yield, and purity. The unique bifunctional nature of this molecule—possessing both a primary amine and a primary alcohol—presents specific challenges and opportunities in solvent optimization.
This document moves beyond generic advice to provide in-depth, mechanistically-grounded insights into how solvent properties interact with this specific substrate. We will explore common pitfalls, troubleshoot suboptimal results, and provide actionable protocols to ensure your reactions are efficient, scalable, and reproducible.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for proactive experimental design.
Q1: How does the bifunctional (amino alcohol) nature of this compound influence solvent selection?
A: The primary amine (-NH₂) and the hydroxymethyl group (-CH₂OH) are both polar and capable of hydrogen bonding, both as donors and acceptors. This duality is the central challenge.
-
Application Scientist's Insight: In polar protic solvents (e.g., methanol, ethanol, water), the solvent can form strong hydrogen bonds with both functional groups.[1][2] This extensive solvation can stabilize the ground state of the reactant more than the transition state, potentially slowing down the desired reaction. Furthermore, these solvents can act as competing nucleophiles, especially in reactions targeting the amine group with electrophiles. In polar aprotic solvents (e.g., DMF, DMSO, acetonitrile), the solvent can solvate cations well but is less effective at solvating anions and does not act as a hydrogen bond donor.[1] This often leads to "freer," more reactive nucleophiles and can accelerate many reactions.[1] Nonpolar solvents (e.g., toluene, hexanes) are generally poor choices for dissolving the starting material unless it is first converted to a less polar derivative.
Q2: What is the first step in selecting a solvent for a new reaction with this substrate?
A: The first step is always to consider the mechanism of the intended reaction . For instance, an SN2 reaction is typically favored by polar aprotic solvents which can solvate the counter-ion but do not strongly solvate the nucleophilic amine.[3] In contrast, a reaction that generates ionic intermediates might require a solvent with a high dielectric constant to stabilize them. Solubility of all reactants, not just the aminoindane derivative, is paramount. An initial, small-scale solubility test in a range of solvent classes is a crucial and often overlooked starting point.
Q3: Are there specific solvents to avoid when working with this compound?
A: Yes. Avoid solvents that can react directly with your substrate under the reaction conditions.
-
Ketones (e.g., Acetone, MEK): These can potentially form Schiff bases (imines) with the primary amine, especially in the presence of acid or base catalysts, leading to unwanted side products.
-
Reactive Halogenated Solvents: While dichloromethane (DCM) is common, be cautious with solvents like chloroform or carbon tetrachloride, especially with bases, as they can lead to side reactions.
-
Application Scientist's Insight: For drug development professionals, it is critical to consult solvent selection guides from major pharmaceutical companies or regulatory bodies.[4][5] Solvents like benzene, 1,2-dichloroethane, and chloroform are often banned or restricted due to toxicity and environmental concerns.[4][5] Early consideration of these factors can save significant redevelopment time later.[6][7]
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to address specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
"I'm attempting an N-acylation with an acid chloride in THF, but my yield is consistently below 30%."
This is a classic issue where solubility and side reactions are the likely culprits.
-
Possible Cause 1: Poor Solubility. this compound hydrochloride salt, if used, has very different solubility from the free base. Ensure you are starting with the free base or have added a stoichiometric amount of a non-nucleophilic base (like triethylamine) to liberate it in situ. The starting material itself has limited solubility in less polar solvents like THF.
-
Possible Cause 2: Competing O-acylation. The hydroxyl group can also be acylated. While the amine is generally more nucleophilic, O-acylation can become significant, especially if the amine is sterically hindered or if the reaction is run at elevated temperatures.
-
Possible Cause 3: Solvent Reactivity. While less common, THF can be cleaved under strongly acidic conditions, which might be generated during the reaction (HCl byproduct).
-
Solution & Protocol:
-
Switch to a more polar aprotic solvent. Try the reaction in acetonitrile (MeCN) or N,N-dimethylformamide (DMF). These solvents will better solubilize the starting material and any polar intermediates.[8]
-
Use a non-nucleophilic base. Add 1.1 to 1.5 equivalents of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl generated. This prevents the formation of the unreactive ammonium salt.
-
Control the temperature. Start the reaction at 0 °C, adding the acylating agent dropwise. This often improves selectivity for N-acylation over O-acylation.
-
Consider a "greener" alternative. For some acylations, conducting the reaction in water can be surprisingly effective and simplifies workup.[9]
-
Problem 2: Multiple Spots on TLC / Impure Product Profile
"My reaction to form a cyclic derivative is showing three major spots by TLC, and I can't seem to isolate the desired product cleanly."
This points to issues with reaction control, side products, or solvent-mediated degradation.
-
Possible Cause 1: Intramolecular vs. Intermolecular Reactions. The bifunctional nature of the molecule makes it prone to forming intermolecular oligomers or polymers (e.g., one molecule's amine reacting with another's activated hydroxyl group) in addition to the desired intramolecular cyclization. This is highly dependent on concentration and solvent.
-
Possible Cause 2: Solvent as a Reactant. In some cases, the solvent itself may participate. For example, DMSO can act as an oxidant under certain conditions, especially at higher temperatures.[10]
-
Possible Cause 3: Dehydration. The hydroxymethyl group can be eliminated under certain acidic or harsh thermal conditions, leading to an unsaturated impurity.
-
Solution & Protocol:
-
Employ High Dilution. To favor intramolecular cyclization, the reaction should be run at high dilution (e.g., 0.01-0.05 M). This statistically favors the ends of the same molecule finding each other over reacting with a different molecule.
-
Optimize Solvent Choice for the Specific Mechanism. If the cyclization proceeds via an SN2 pathway, a polar aprotic solvent is ideal. If it's a condensation reaction, a non-polar solvent like toluene with a Dean-Stark trap to remove the water byproduct can drive the reaction to completion.
-
Screen Solvents Systematically. Perform a parallel screen of 4-5 solvents from different classes (e.g., Toluene, Acetonitrile, Dioxane, 2-MeTHF) to quickly identify the solvent that gives the cleanest conversion by LC-MS or TLC analysis.
-
Data Presentation & Protocols
Table 1: Properties of Common Solvents for Amino Alcohol Reactions
For effective solvent screening, understanding the key physical properties is essential. The dielectric constant is a good measure of a solvent's ability to separate ions, while the polarity index offers a more empirical measure of overall polarity.[11][12][13][14][15]
| Solvent | Class | Dielectric Constant (ε at 20-25°C) | Polarity Index | Boiling Point (°C) | Key Considerations |
| Methanol | Polar Protic | 32.7[13] | 5.1 | 65 | Can act as a competing nucleophile; excellent H-bond donor. |
| Ethanol | Polar Protic | 24.6[13] | 4.3 | 78 | Similar to methanol but less polar; often a good choice for crystallizations. |
| Water | Polar Protic | 80.1[13] | 10.2 | 100 | Excellent for dissolving salts; can enable unique reactivity.[16] |
| Acetonitrile | Polar Aprotic | 37.5[13] | 5.8 | 82 | Good for SN2 reactions; relatively high boiling point for an aprotic. |
| DMF | Polar Aprotic | 36.7[13] | 6.4 | 153 | Excellent solubilizing power, but high boiling point can make removal difficult. |
| DMSO | Polar Aprotic | 46.7[14] | 7.2 | 189 | Very strong solvent; can participate in oxidation reactions.[10] |
| THF | Polar Aprotic | 7.6[13] | 4.0 | 66 | Good general-purpose ether; risk of peroxide formation. |
| DCM | Polar Aprotic | 8.9[13] | 3.1 | 40 | Excellent for extractions, but low boiling point limits reaction temperature. |
| Toluene | Nonpolar | 2.4[13] | 2.4 | 111 | Useful for azeotropic removal of water; poor solvent for the starting material. |
Experimental Protocol: Small-Scale Parallel Solvent Screening for N-Acylation
This protocol provides a framework for efficiently testing multiple solvents to find the optimal conditions for acylating this compound.
Objective: To identify the solvent that provides the highest conversion and cleanest reaction profile for the N-acylation reaction.
Materials:
-
This compound
-
Acylating agent (e.g., Benzoyl Chloride)
-
Non-nucleophilic base (e.g., Triethylamine, DIPEA)
-
Candidate Solvents (e.g., DCM, MeCN, THF, Toluene, DMF)
-
Small reaction vials (2 mL) with stir bars
-
TLC plates and LC-MS for analysis
Procedure:
-
Preparation: In 5 separate vials, place 1.0 equivalent of this compound.
-
Solvent Addition: To each vial, add one of the candidate solvents to achieve a consistent concentration (e.g., 0.1 M). Stir until dissolved. Note any solubility issues.
-
Base Addition: Add 1.2 equivalents of triethylamine to each vial.
-
Cooling: Place all vials in an ice-water bath (0 °C).
-
Reagent Addition: While stirring, add 1.05 equivalents of the acylating agent (e.g., benzoyl chloride) dropwise to each vial simultaneously if possible.
-
Reaction Monitoring: Allow the reactions to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress at set time points (e.g., 1h, 4h, 24h) by taking a small aliquot from each vial and analyzing via TLC and/or LC-MS.
-
Analysis: Compare the results. Look for the solvent that shows the fastest consumption of starting material and the highest ratio of the desired N-acylated product to side products (like the O-acylated or di-acylated species). The ideal solvent will provide a clean, high-conversion reaction.
Visualizations
Diagram 1: Solvent Selection Workflow
This decision tree illustrates a logical workflow for selecting a starting solvent based on reaction requirements.
Caption: A decision tree for initial solvent selection.
Diagram 2: Solvent Interaction with this compound
This diagram visualizes how different solvent classes interact with the substrate's functional groups.
Caption: Contrasting solvent interactions with the substrate.
References
- What Factors Are Taken Into Consideration When Selecting a Solvent?. RSC.
- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications.
- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
- Choosing the Right Solvent for Drug Manufacturing. Purosolv.
- Dielectric Constants of Common Solvents. Scribd.
- Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data.
- Dielectric Constant of Common solvents. Chemical LibreTexts.
- Solvents in Scale-Up. CatSci Ltd.
- β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. NIH National Center for Biotechnology Information.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Solvent effects in reactions of amino groups in amino acids, peptides, and proteins with alpha, beta-unsaturated compounds. PubMed.
- Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. Gaylord Chemical.
- Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ResearchGate.
- Polarisation effects on the solvation properties of alcohols. PubMed Central.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
- Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate.
- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
- Enantioselective Solvent-Free Synthesis of 3-Alkyl-3-hydroxy-2-oxoindoles Catalyzed by Binam-Prolinamides. ResearchGate.
- The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Unusual Solvent Effect on a S N 2 Reaction. A Quantum-Mechanical and Kinetic Study of the Menshutkin Reaction between 2-Amino-1-methylbenzimidazole and Iodomethane in the Gas Phase and in Acetonitrile. ResearchGate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Polarisation effects on the solvation properties of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UBC [green-chem.sites.olt.ubc.ca]
- 6. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gchemglobal.com [gchemglobal.com]
- 11. scribd.com [scribd.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Dielectric Constant [macro.lsu.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Solvent Physical Properties [people.chem.umass.edu]
- 16. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
Technical Support Center: Aldol Additions with 2-Amino-2-hydroxymethylindane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Amino-2-hydroxymethylindane and its derivatives in asymmetric aldol additions. This guide is designed to provide in-depth, practical solutions to common challenges, with a primary focus on the critical issue of minimizing epimerization to preserve the stereochemical integrity of your products.
Our approach is rooted in a deep understanding of reaction mechanisms and extensive field experience. We aim to empower you not just to follow protocols, but to understand the causality behind them, enabling you to troubleshoot effectively and optimize your synthetic routes.
Understanding the Challenge: The Root of Epimerization
In the context of aldol additions, particularly those employing chiral auxiliaries or catalysts like derivatives of this compound, achieving high diastereoselectivity is paramount.[1] Epimerization, the undesirable inversion of a stereocenter, is a common pitfall that can severely compromise the stereochemical purity of the desired aldol adduct.
The primary culprit behind epimerization is the reversibility of the aldol reaction.[2] The α-proton of the carbonyl group in the aldol product remains acidic. In the presence of a base, this proton can be abstracted, leading to the formation of an enolate intermediate.[3][4] This enolate can then be re-protonated from either face, scrambling the newly formed stereocenter and leading to a mixture of diastereomers.
Caption: Fig. 1: Mechanism of Base-Catalyzed Epimerization
Minimizing this retro-aldol/re-aldol pathway is the key to maintaining high diastereomeric excess (d.e.).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of epimerization in my aldol reaction?
A: The primary cause is the presence of a base capable of deprotonating the α-carbon of your aldol product, leading to a retro-aldol reaction.[2] This is particularly problematic if the reaction is allowed to stir for extended periods at elevated temperatures or if a strong, unhindered base is used.[5][6]
Q2: How does the choice of base impact epimerization?
A: The base is a critical factor.
-
Strong, Hindered Bases (e.g., LDA): Lithium diisopropylamide (LDA) and similar bases are often preferred for kinetic control.[7] They rapidly and irreversibly form the enolate of the starting material at low temperatures (typically -78 °C), allowing for the aldol addition to proceed before significant retro-aldol reaction can occur.[7]
-
Weaker Bases (e.g., Hydroxides, Alkoxides): These bases often lead to thermodynamic control because they establish an equilibrium between the starting materials, the enolate, and the aldol product.[2] This equilibrium provides ample opportunity for epimerization.
-
Lewis Acids with a Weak Base: This "soft enolization" approach, often using a Lewis acid like dibutylboron triflate with a hindered amine base like diisopropylethylamine (DIPEA), can generate a specific enolate geometry and promote a highly diastereoselective reaction via a Zimmerman-Traxler transition state.[1][8]
Q3: What is the optimal temperature to minimize epimerization?
A: Lower temperatures are almost always better. Aldol additions are often run at -78 °C (dry ice/acetone bath) to ensure the reaction is under kinetic control and to suppress the retro-aldol pathway.[9] High temperatures provide the activation energy needed for the reverse reaction, leading to erosion of the diastereomeric ratio.[5][10][11]
Q4: Can my workup procedure affect the final diastereomeric ratio?
A: Absolutely. A rapid, cold quench of the reaction is crucial. Allowing the reaction mixture to warm to room temperature in the presence of the base before quenching can lead to significant epimerization. The reaction should be quenched at low temperature, typically with a saturated aqueous solution of ammonium chloride, to neutralize the base and protonate the product alkoxide.[9]
Troubleshooting Guide
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low Diastereomeric Ratio (d.r. < 90:10) | 1. Thermodynamic Control: Reaction conditions (base, temperature) are allowing the reaction to equilibrate. 2. Extended Reaction Time: The product is exposed to the basic conditions for too long. 3. Incorrect Base: The base is not strong or hindered enough for kinetic deprotonation. | Solution 1 (Optimize for Kinetic Control): • Switch to a strong, non-nucleophilic, hindered base like LDA.[7] • Perform the reaction at -78 °C.[9] • Pre-form the enolate by adding your ketone/amide slowly to the LDA solution before adding the aldehyde.[9] Solution 2 (Quench Protocol): • Monitor the reaction closely by TLC. • Quench the reaction as soon as the starting material is consumed by adding saturated aq. NH₄Cl at -78 °C. |
| Reaction is Sluggish or Incomplete at Low Temperatures | 1. Poor Reagent Purity: Impurities (especially water) can consume the base. 2. Insufficient Base: Not enough base to fully deprotonate the starting material. 3. Steric Hindrance: Substrates are too bulky, slowing down the reaction. | Solution 1 (Reagent Quality): • Use freshly distilled solvents (e.g., THF from sodium/benzophenone). • Use freshly titrated or newly purchased LDA. • Dry all glassware thoroughly in an oven before use. Solution 2 (Stoichiometry): • Ensure you are using at least 1.05-1.1 equivalents of base. Solution 3 (Reaction Conditions): • If the reaction must be warmed slightly, do so cautiously (e.g., to -40 °C) and for the shortest time possible before quenching. |
| Significant Formation of Self-Condensation Byproducts | 1. Slow Addition of Electrophile: The enolate reacts with unreacted starting material before the aldehyde is introduced. 2. Both Carbonyl Partners are Enolizable: This leads to a complex mixture of products.[9] | Solution 1 (Directed Aldol Protocol): • Ensure complete enolate formation by stirring the substrate and base at low temperature for 30-60 minutes. • Add the aldehyde (electrophile) dropwise as a solution in cold, dry THF.[9] Solution 2 (Substrate Choice): • If possible, choose a reaction partner that cannot form an enolate (e.g., benzaldehyde or pivaldehyde).[9] |
Validated Experimental Protocols
Protocol 1: High-Fidelity Kinetic Aldol Addition
This protocol is designed to maximize diastereoselectivity by ensuring strict kinetic control.
1. Reagent and Glassware Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry argon or nitrogen.
-
Distill tetrahydrofuran (THF) from sodium/benzophenone immediately before use.
-
Use a freshly opened bottle of a commercial LDA solution or titrate it before use.
2. Reaction Setup:
-
To a flame-dried, three-necked flask under argon, add dry THF and cool to -78 °C.
-
Slowly add diisopropylamine (1.1 eq).
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at 0 °C, then cool back to -78 °C to form LDA in situ.
3. Enolate Formation:
-
Dissolve the N-acylated this compound derivative (1.0 eq) in a minimum amount of dry THF.
-
Add this solution dropwise to the LDA solution at -78 °C over 15 minutes.
-
Stir the resulting mixture at -78 °C for 45-60 minutes to ensure complete enolate formation.
4. Aldol Addition:
-
Add the aldehyde (1.2 eq), dissolved in dry THF, dropwise to the enolate solution at -78 °C.
-
Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.
5. Workup:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
6. Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product (integration of well-resolved signals) or by chiral HPLC.
Workflow for Optimizing Aldol Reaction Conditions
Caption: Fig. 2: Workflow for Reaction Optimization
References
- BenchChem. (n.d.). A Comparative Guide to 2-Indanol and its Amino Derivatives in Asymmetric Catalysis.
- Cortes-Garcia, G. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).
- YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
- Ghosh, A. K., & Fidanze, S. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. National Institutes of Health.
- Wikipedia. (n.d.). Chiral auxiliary.
- Wikipedia. (n.d.). Aldol reaction.
- Pearson. (n.d.). Epimerization Explained.
- Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction.
- Ghosh, A. K., & Carrow, B. P. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Accounts of Chemical Research, 51(11), 2832-2843.
- Journal of Chemical Education. (n.d.). The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway.
- BenchChem. (n.d.). suppressing self-condensation in crossed Aldol reactions.
- Chemistry LibreTexts. (2022). Aldol Reaction.
- Journal of Chemical Education. (n.d.). The Aldol Addition and Condensation: The Effect of Conditions on Reaction Pathway.
- ResearchGate. (n.d.). The effect of reaction temperature on the aldol condensation.
- YouTube. (2023). Aldol Additions and Condensations.
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Technical Support Center: Enhancing Diastereomeric Ratio in 2-Amino-2-hydroxymethylindane Reactions
Welcome to the technical support center for stereoselective reactions involving 2-Amino-2-hydroxymethylindane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereomeric ratio in their synthetic routes. Here, we address common challenges with in-depth scientific explanations and provide actionable protocols.
Introduction: The Criticality of Stereocontrol
The this compound scaffold is a privileged structure in medicinal chemistry, notably as a precursor to chiral auxiliaries and pharmacologically active molecules.[1] Achieving a high diastereomeric ratio (d.r.) is paramount as different stereoisomers can exhibit vastly different biological activities and toxicological profiles. This guide provides a systematic approach to enhancing diastereoselectivity in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yields a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate?
A poor diastereomeric ratio is a common issue stemming from insufficient facial bias during the bond-forming step. The primary factors to investigate are:
-
Reaction Temperature: Many stereoselective reactions are highly sensitive to temperature. Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major diastereomer. It is advisable to screen temperatures ranging from 0 °C down to -78 °C.[2]
-
Choice of Reagent and Stoichiometry: The nature of your reagents, including organometallics, reducing agents, or catalysts, plays a crucial role. For instance, in reductions of a ketone precursor, the steric bulk of the reducing agent can significantly influence the direction of hydride attack.
-
Solvent System: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) to find the optimal medium for your reaction.
Troubleshooting Guide: Improving a Low Diastereomeric Ratio
If you are experiencing a low d.r., follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for low diastereomeric ratio.
FAQ 2: How can I effectively use chiral auxiliaries to control the stereochemistry of reactions involving this compound?
Chiral auxiliaries are powerful tools for inducing stereoselectivity.[3][4] They function by temporarily attaching to the substrate, creating a chiral environment that directs the approach of reagents to one face of the molecule. For this compound, the amino and hydroxyl groups provide convenient handles for the attachment of various auxiliaries.
A prominent example is the use of cis-1-amino-2-hydroxyindan derivatives to form conformationally rigid oxazolidinones. These can then be used in highly diastereoselective aldol reactions.[1][5]
Key Considerations for Choosing a Chiral Auxiliary:
-
Rigidity: A more rigid auxiliary generally provides better stereocontrol.
-
Ease of Attachment and Cleavage: The auxiliary should be easy to install and remove under mild conditions without racemization of the product.
-
Availability and Cost: Both enantiomers of the auxiliary should ideally be readily available and affordable.
| Chiral Auxiliary Type | Common Applications | Typical Diastereomeric Ratios |
| Evans' Oxazolidinones | Aldol, Alkylation, Acylation Reactions | >99:1[5] |
| Oppolzer's Camphorsultam | Diels-Alder, Michael Additions | 98:2 to >99:1[5] |
| Pseudoephedrine Amides | Asymmetric Alkylation | ≥98%[5] |
Experimental Protocol: Diastereoselective Aldol Reaction Using an Oxazolidinone Auxiliary
This protocol outlines the general steps for an aldol reaction using an N-acyl oxazolidinone derived from a this compound derivative.
1. Formation of the N-Acyl Oxazolidinone:
-
React the this compound with a suitable carbonate (e.g., disuccinimidyl carbonate) to form the oxazolidinone.[1]
-
Acylate the oxazolidinone with the desired acyl chloride (e.g., propionyl chloride) in the presence of a base (e.g., n-BuLi) to form the N-acyl derivative.[1]
2. Diastereoselective Aldol Reaction:
-
Enolate Formation: Cool a solution of the N-acyl oxazolidinone in an anhydrous aprotic solvent (e.g., CH₂Cl₂) to -78 °C. Add a Lewis acid (e.g., di-n-butylboryl triflate) followed by a tertiary amine base (e.g., triethylamine).[1]
-
Aldol Addition: Add the aldehyde to the reaction mixture at -78 °C and stir for several hours.
-
Workup: Quench the reaction with a suitable buffer (e.g., phosphate buffer), and extract the product.
-
Purification: Purify the aldol adduct by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The auxiliary can be cleaved under basic (e.g., LiOH) or acidic conditions to yield the chiral product and recover the auxiliary.[1]
Caption: Experimental workflow for a diastereoselective aldol reaction.
FAQ 3: My diastereomers are difficult to separate by column chromatography. What other separation techniques can I explore?
When diastereomers have very similar polarities, chromatographic separation can be challenging. Consider the following alternatives:
-
Fractional Crystallization: If your product is crystalline, fractional crystallization can be a highly effective method for separating diastereomers. The success of this technique is highly dependent on the solvent system and the cooling rate.[2]
-
Derivatization: Convert the diastereomeric mixture into a new set of diastereomers that may have more significant differences in their physical properties, making them easier to separate. After separation, the derivatizing group can be removed.
-
Preparative Chiral HPLC: While typically used for enantiomers, chiral HPLC can sometimes resolve diastereomers that are inseparable by standard silica gel chromatography.
FAQ 4: Can enzymatic methods be used to enhance the diastereomeric ratio?
Yes, enzymatic reactions can offer exceptional stereoselectivity.[6][7] Lipases, for example, can be used for the kinetic resolution of racemic mixtures through enantioselective acylation.[2] More advanced methods involve the use of imine reductases (IREDs) for the asymmetric reductive amination of ketones, which can produce chiral amino alcohols with high diastereomeric and enantiomeric excess.[6][7]
Advantages of Enzymatic Methods:
-
High stereoselectivity
-
Mild reaction conditions
-
Environmentally friendly
Considerations:
-
Enzyme availability and cost
-
Substrate scope limitations
-
Requires optimization of reaction conditions (pH, temperature, co-factors)
Concluding Remarks
Enhancing the diastereomeric ratio in reactions involving this compound is a multifactorial challenge that often requires a systematic and iterative approach to optimization. By carefully considering the reaction parameters, employing appropriate chiral auxiliaries, and exploring alternative separation techniques, researchers can achieve the desired stereochemical outcome. For particularly challenging transformations, the exploration of biocatalytic methods may provide a powerful solution.
References
- BenchChem. (n.d.). Improving diastereoselectivity in the synthesis of (1R,2S)-1-amino-2-indanol.
- Ghosh, A. K., & Fidanze, S. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(18), 2745–2748.
- BenchChem. (n.d.). A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol.
- Wikipedia. (2023, December 29). Chiral auxiliary.
- Zhang, T., et al. (2021). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Nature Communications, 12(1), 1-9.
- Garrido, M., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(12), 5729.
- de Figueiredo, R. M., et al. (2023). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules, 28(11), 4530.
- Zhang, T., et al. (2022). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Nature Communications, 13(1), 1-9.
- Williams, R. M. (2001). Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. In Advances in Nitrogen Heterocycles (Vol. 4, pp. 1-45). Elsevier.
- Trost, B. M., & Silverman, S. M. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 15(21), 5582–5585.
- de Vries, J. G., & de Vries, A. H. M. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Organic & Biomolecular Chemistry, 13(37), 9541–9550.
- Karlsson, S., & Högberg, H.-E. (2013). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 11(1), 24-36.
- Ni, Y., et al. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie International Edition, 61(17), e202116344.
- Wang, C., et al. (2021). Diastereoselective access to 2-aminoindanones via the rhodium(ii)-catalyzed tandem reaction involving O–H insertion and Michael addition. Organic Chemistry Frontiers, 8(15), 4056-4061.
- Miller, K. E., et al. (2021). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. The Journal of Organic Chemistry, 86(22), 15993–16001.
- Vicic, D. A., et al. (2007). Diastereoselective synthesis of alpha-methyl and alpha-hydroxy-beta-amino acids via 4-substituted-1,3-oxazinan-6-ones. The Journal of Organic Chemistry, 72(9), 3340–3352.
- Ni, Y., et al. (2022). Asymmetric Synthesis of N‐Substituted 1,2‐Amino Alcohols from Simple Aldehydes and Amines by One‐Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie International Edition, 61(17), e202116344.
- Vicic, D. A., et al. (2007). Diastereoselective Synthesis of A-Methyl and A-Hydroxy-B-Amino Acids via 4-Substituted-1,3-Oxazinan-6-Ones. The Journal of Organic Chemistry, 72(9), 3340-3352.
- Vicic, D. A., et al. (2007). Diastereoselective Synthesis of α-Methyl and α-Hydroxy-β-Amino Acids via 4-Substituted-1,3-Oxazinan-6-ones. The Journal of Organic Chemistry, 72(9), 3340-3352.
- Fülöp, F., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(19), 6543.
Sources
- 1. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Scaling Up 2-Amino-2-hydroxymethylindane Synthesis
This guide is designed for researchers, chemists, and process development professionals encountering challenges in the synthesis and scale-up of 2-Amino-2-hydroxymethylindane. As a versatile chiral building block, its efficient synthesis is critical. This document provides in-depth, experience-driven answers to common problems, focusing on a plausible and robust synthetic route starting from 2-indanone. We will address issues from precursor synthesis to final product purification, with a special emphasis on the critical reduction step.
Assumed Synthetic Pathway:
The troubleshooting advice herein is based on the following logical and chemically sound synthetic sequence. This route is designed for scalability and control over the critical stereocenter.
Caption: Plausible synthetic route to this compound.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Precursor Synthesis & Purification
Q1: My yield for the Strecker reaction to form 2-amino-2-cyanoindane from 2-indanone is low and inconsistent upon scale-up. What's going wrong?
A1: The Strecker reaction is an equilibrium-driven, three-component reaction. On a larger scale, mass and heat transfer limitations can significantly impact yields. Here are the primary causes and solutions:
-
Cause 1: Inefficient Imine Formation. The first step is the formation of an imine or cyanohydrin intermediate. On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, favoring side reactions like ketone self-condensation or cyanide polymerization.
-
Solution:
-
Controlled Addition: Instead of adding all reagents at once, add the cyanide source (e.g., KCN solution) slowly and sub-surface to a well-stirred mixture of the 2-indanone and ammonium salt (e.g., NH₄Cl) in the solvent. This maintains a steady, low concentration of free cyanide and minimizes side reactions.
-
Temperature Control: Maintain a consistent internal temperature. For many Strecker reactions, a range of 20-40°C is optimal. Use a reactor jacket and probe to monitor and control the exotherm, especially during the cyanide addition.
-
-
Cause 2: Reversibility and Hydrolysis. The intermediates and the final aminonitrile can revert to the starting materials or be hydrolyzed, especially if the reaction is run for too long or at an inappropriate pH.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. Once the consumption of 2-indanone plateaus (typically 12-24 hours), proceed with the workup. Over-extending the reaction time rarely improves the yield.
-
pH Control: The optimal pH for Strecker reactions is typically mildly basic (pH 8-10) to ensure the presence of free cyanide nucleophile without excessively promoting ketone enolization.
-
Q2: I'm struggling to purify the intermediate, methyl 2-aminoindane-2-carboxylate. It streaks badly on silica gel.
A2: This is a classic issue with amino esters. The basic amino group interacts strongly with the acidic silica gel, leading to poor separation and recovery. The carboxylic acid precursor is even more challenging.
-
Strategy 1: Protection. The most robust solution is to protect the amine before chromatography.
-
Protocol: After esterification, add Di-tert-butyl dicarbonate (Boc₂O) and a mild base like triethylamine (TEA) or NaHCO₃. The resulting N-Boc protected amino ester is much less polar and behaves well on silica gel. The Boc group can be cleanly removed later with an acid like TFA or HCl in dioxane. While this adds steps, the improved purity and yield often justify it, especially at scale.[1]
-
-
Strategy 2: Modified Chromatography.
-
Basic Alumina: For basic compounds, activated basic alumina can be a better stationary phase than silica.[1]
-
Treated Silica: Pre-treating the silica gel by slurrying it with a solvent system containing 1-2% triethylamine can neutralize the acidic sites and significantly reduce streaking.
-
Reverse-Phase Chromatography: If available, reverse-phase (C18) flash chromatography is an excellent method for purifying polar compounds.[2] A typical mobile phase would be a gradient of acetonitrile in water with a modifier like 0.1% formic acid or ammonia to improve peak shape.
-
Section 2: The Critical Reduction Step
Q3: My LiAlH₄ reduction of the amino ester is giving a low yield of the target amino alcohol. Where is my product going?
A3: Lithium aluminum hydride (LAH) is an extremely powerful and non-selective reducing agent.[3] Low yields are often due to product loss during workup or complex side reactions.
-
Cause 1: Incomplete Reaction. While powerful, LAH can be consumed by acidic protons. The N-H of your amino ester is acidic enough to react with and quench one equivalent of hydride.
-
Solution:
-
Stoichiometry: You must use sufficient LAH. For an ester, 2 equivalents of hydride are needed for the reduction itself (ester -> aldehyde -> alcohol). For a secondary amine, 1 additional equivalent is needed to deprotonate the amine. Therefore, a minimum of (2+1)/4 = 0.75 equivalents of LiAlH₄ is required. In practice, using 1.5 - 2.0 equivalents of LiAlH₄ is recommended on scale to account for any moisture and ensure the reaction goes to completion.
-
-
Cause 2: Complex Formation & Workup Loss. The product is a bidentate ligand (amino alcohol) that chelates strongly to the aluminum salts (Al³⁺) generated during the reaction and workup. This forms insoluble sludges or emulsions that physically trap your product.
-
Solution:
-
Reverse Quench: The single most important change for scaling up LAH reductions is to perform a "reverse quench." Instead of adding water/base to the reaction mixture, the reaction mixture is added slowly to a separate, well-stirred, and cooled quench solution. This maintains better control over the exotherm and particle size of the aluminum salts.
-
Optimized Workup (Fieser Method): A carefully controlled aqueous workup is essential to produce granular, easily filterable aluminum salts. See Appendix A for a detailed protocol.
-
Q4: My TLC/LC-MS after the LAH reduction is a mess. I see my desired product, but also several other spots. What are they?
A4: The high reactivity of LAH and the potential for intermediate reactivity can lead to several byproducts.
Caption: Logic for identifying post-reduction impurities.
-
Potential Impurities & Causes:
| Impurity Structure | Name / Type | Probable Cause | Prevention Strategy |
| Starting Material | Methyl 2-aminoindane-2-carboxylate | Insufficient LAH, reaction time too short, or temperature too low. | Use 1.5-2.0 eq. of LAH, allow reaction to stir at reflux for 2-4 hours, monitor by TLC. |
| Over-reduced Product | 2-Amino-2-methylindane | Excessively harsh conditions (prolonged high temperature). Unlikely but possible. | Use controlled temperature (e.g., 0°C to reflux) and monitor reaction; avoid excessive heating. |
| Dimerized Species | Aziridine or other dimers | Can occur if an intermediate iminium ion forms and reacts with another molecule.[4] | Maintain dilute conditions. Use a reverse quench to quickly neutralize reactive intermediates. |
Q5: The Fieser workup for my large-scale LAH reaction is still producing a gelatinous precipitate that is impossible to filter. How can I improve it?
A5: This is a common scale-up issue. The key is controlling the particle size of the aluminum salts.
-
Problem: On a large scale, even with a Fieser workup, localized high concentrations of water can form a gel.
-
Solution 1: The "Celatom/Filter Aid" Trick. Before quenching, add a mass of Celite or Diatomaceous Earth to the LAH reaction mixture equal to the mass of the LAH used. Then, perform the Fieser workup. The aluminum salts will precipitate onto the high-surface-area Celite, resulting in a much more granular and easily filterable solid.
-
Solution 2: Sodium Sulfate Slurry. An alternative is to add the reaction mixture to a vigorously stirred slurry of anhydrous sodium sulfate in a suitable solvent like ethyl acetate or MTBE. The sodium sulfate absorbs the water and complexes with the aluminum salts. This requires a large amount of sodium sulfate but can be very effective.
-
Solution 3: Acid/Base Workup. For very robust amines, an acid/base workup can be used. Carefully quench the reaction with aqueous base (e.g., Rochelle's salt or NaOH solution), then acidify the aqueous layer with HCl to dissolve the aluminum salts as AlCl₃. Extract the aqueous layer with an organic solvent to remove non-basic impurities. Finally, basify the aqueous layer with NaOH and extract your product into an organic solvent. This method is effective but can be lengthy and involve large volumes.
Section 3: Final Product Purification
Q6: My final product, this compound, is highly polar and water-soluble. I can't get it clean by silica gel chromatography and I lose a lot during aqueous extractions.
A6: You are dealing with a hydrophilic, basic compound, which presents significant purification challenges.[1][5]
-
Strategy 1: Crystallization/Salt Formation. This is the most effective method for purification at scale.
-
Protocol:
-
After workup and evaporation of the solvent, dissolve the crude product in a minimal amount of a solvent like isopropanol (IPA) or ethanol.
-
Slowly add a solution of an acid, such as HCl in IPA or oxalic acid in ethanol.
-
The corresponding salt (hydrochloride or oxalate) will often crystallize out in high purity.
-
The salt can be filtered, washed with a cold solvent (like diethyl ether or MTBE), and dried.
-
If the freebase is required, the purified salt can be dissolved in water, basified with NaOH, and extracted.
-
-
-
Strategy 2: Ion-Exchange Chromatography. This technique is specifically designed for charged molecules like amino acids and amino alcohols.[5][6]
-
Method: Use a column packed with a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Load the crude product onto the column in a neutral or slightly acidic solution. The basic amine will bind to the resin. Wash the column with water and then methanol to remove non-basic impurities. Finally, elute your pure product by washing the column with a solution of aqueous ammonia. Evaporation of the ammonia solution will yield the pure freebase.
-
-
Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a variant of normal-phase chromatography that is excellent for very polar compounds. It uses a polar stationary phase (like silica) but with a high-organic mobile phase (like acetonitrile/water).[2]
Appendix A: Detailed Experimental Protocols
Protocol 1: Standard Lithium Aluminum Hydride (LAH) Reduction (10g Scale)
-
Setup: In a flame-dried, three-neck, 1L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend LAH (e.g., 1.5 equivalents) in anhydrous THF (200 mL) under a nitrogen atmosphere. Cool the slurry to 0°C using an ice bath.
-
Addition: Dissolve the methyl 2-aminoindane-2-carboxylate (1.0 eq, 10g) in anhydrous THF (100 mL). Add this solution dropwise to the stirred LAH slurry via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux. Maintain reflux for 4 hours, monitoring by TLC (e.g., 10% MeOH/DCM with 1% NH₄OH) until the starting material is consumed.
-
Cooling: Cool the reaction back down to 0°C in preparation for the quench.
Protocol 2: Fieser Workup for LAH Reactions
This protocol is based on "X" grams of LAH used.
-
Setup: Ensure the reaction mixture is cooled to 0°C and is stirring vigorously.
-
Step 1 (Water): Add X mL of deionized water very slowly dropwise. An initial exotherm and vigorous hydrogen evolution will occur. Maintain the temperature below 10°C. The mixture will turn into a grey slurry.
-
Step 2 (Base): Add X mL of 15% (w/v) aqueous NaOH solution dropwise. The slurry should begin to turn whiter and thicker.
-
Step 3 (Water): Add 3X mL of deionized water dropwise. The precipitate should become a white, granular, and easily stirrable solid.
-
Stir & Filter: Remove the ice bath and stir the mixture at room temperature for 1-2 hours to allow the salts to fully granulate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF, then ethyl acetate. The combined filtrates contain your product.
References
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Scribd. Lithium Aluminum Hydride Reductions. [Link]
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
- YouTube. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. [Link]
- YouTube. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH). [Link]
- ResearchGate. (2025). Multi-step biocatalytic strategies for chiral amino alcohol synthesis. [Link]
- ResearchGate.
- Metabolomics.Work. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]
- PrepChem.com. Synthesis of 2,3-DIHYDRO-1-(HYDROXYIMINO)-1H-INDENE. [Link]
- ChemRxiv. (2024).
- Universität Münster. (2021). Chemists succeed in synthesis of aminoalcohols by utilizing light. [Link]
- Organic Syntheses. 2-indanone. [Link]
- Reddit. (2023). Purification of strong polar and basic compounds. [Link]
- Frontiers. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]
- Chemistry Stack Exchange. (2016). How can 2-indanone be prepared?. [Link]
- ACS Publications. (2022).
- ResearchGate. (2017).
- Green Chemistry (RSC Publishing).
- Google Patents.
- Google Patents.
- Diaion. Separation and Refining of Amino acids. [Link]
- ResearchGate. (2021).
Sources
Work-up procedures to avoid product degradation in 2-Amino-2-hydroxymethylindane synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Amino-2-hydroxymethylindane. This molecule, a valuable chiral building block and ligand precursor in pharmaceutical development, presents unique challenges during its isolation and purification.[1] Due to the vicinal amino alcohol functionality on a rigid indane scaffold, the compound is susceptible to several degradation pathways, particularly during aqueous work-up and chromatographic purification.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower researchers to make informed decisions, minimize product loss, and ensure the highest purity of their final compound.
Part 1: Frequently Asked Questions - Understanding and Identifying Degradation
This section addresses the fundamental "why" behind common purification failures. Recognizing the potential degradation pathways is the first step toward preventing them.
Q1: My final product is a discolored oil or solid (yellow to brown), and NMR analysis shows multiple unknown species. What are the likely degradation pathways?
A1: Discoloration and the presence of complex impurities are classic indicators of product degradation. For this compound, the primary culprits are oxidation and acid-catalyzed side reactions.
-
Oxidative Degradation: The primary amine is susceptible to oxidation, especially when exposed to air over extended periods, at elevated temperatures, or in the presence of trace metal impurities. This can lead to the formation of highly reactive imines or aldehydes, which can subsequently polymerize into colored, high-molecular-weight materials.[2][3]
-
Acid-Catalyzed Dehydration: During an acidic work-up (e.g., to remove basic impurities or in preparation for extraction), the hydroxymethyl group can be protonated. This creates a good leaving group (water), which can be eliminated to form a stabilized carbocation, leading to the formation of an unsaturated imine. This species is often unstable and prone to polymerization.
-
On-Column Degradation: Standard silica gel is acidic and can catalyze the dehydration pathway mentioned above. The polar amino alcohol functionality can also bind irreversibly to the silica, leading to low recovery and streaking during chromatography.[4]
Below is a diagram illustrating the most probable degradation routes.
Caption: Potential degradation pathways for this compound.
Q2: My crude reaction mixture appears clean by TLC, but after purification by silica gel chromatography, the yield is very low and the product is impure. What is happening?
A2: This is a common and frustrating scenario that strongly points to on-column decomposition or irreversible adsorption. The stationary phase itself is inducing degradation.
-
Scientific Principle: Silica gel possesses a surface rich in acidic silanol groups (Si-OH). The basic nitrogen atom of your amino alcohol can form a strong acid-base interaction with these sites. This strong binding leads to significant tailing (streaking) on the TLC plate and poor elution from a column. More critically, this acidic environment can catalyze the dehydration reaction described in A1, converting your desired product into impurities as it sits on the column.[4]
Part 2: Troubleshooting Guide - Optimized Work-up & Purification Protocols
This section provides actionable solutions and step-by-step protocols to overcome the most common experimental hurdles.
Issue 1: Low Yield and Emulsion Formation During Aqueous Acid-Base Extraction
-
Symptom: You experience significant product loss after performing a liquid-liquid extraction, or persistent emulsions make phase separation difficult.
-
Root Cause: Improper pH control is the most frequent cause. If the aqueous phase is not sufficiently acidic (pH < 2), the amine will not be fully protonated and will remain in the organic layer. Conversely, if the aqueous phase is not made sufficiently basic (pH > 11) during the back-extraction, the free amine will not be fully liberated, preventing its transfer into the fresh organic layer. Emulsions are often caused by precipitating salts at the interface or by not matching the ionic strength of the aqueous phases.
The following workflow is designed to maximize recovery by ensuring complete protonation and deprotonation of the amine.
Caption: Optimized workflow for the aqueous work-up of this compound.
-
Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. If applicable, quench any reactive reagents (e.g., with water or a saturated NH₄Cl solution). Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc) or toluene.
-
Acidic Extraction: Transfer the mixture to a separatory funnel and extract with 1M HCl (aq). Check the pH of the aqueous layer after the first extraction to ensure it is ≤ 2. Repeat the extraction 2-3 times to ensure all the basic product has been transferred to the aqueous phase. Combine all acidic aqueous layers.
-
Self-Validation: After the final acidic extraction, take a small sample of the organic layer, spot it on a TLC plate, and stain with ninhydrin. A lack of a purple spot confirms the complete extraction of the amine.
-
-
Wash Step: Wash the combined acidic aqueous layers with a small portion of EtOAc to remove any trapped neutral organic impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath to 0-5 °C (the neutralization is exothermic). Slowly add 3M NaOH (aq) with stirring until the pH is > 11, confirmed with pH paper.
-
Back-Extraction: Extract the now basic aqueous solution with a more polar organic solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol. The alcohol modifier can help break emulsions and improve recovery. Repeat this extraction 3-4 times.
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40 °C to prevent thermal degradation.
Issue 2: Product Loss and Decomposition During Chromatographic Purification
-
Symptom: Significant streaking on TLC plates, broad peaks during column chromatography, and low overall recovery of the desired product.
-
Root Cause: Strong interaction with the acidic stationary phase (silica gel).
Three primary strategies can overcome this issue. The best choice depends on the impurity profile and available resources.
| Method | Principle | Pros | Cons |
| 1. Silica Gel with Basic Modifier | A basic additive (e.g., triethylamine) is added to the mobile phase to neutralize the acidic sites on the silica gel, preventing strong product adsorption.[4] | Uses standard silica; simple to implement. | Triethylamine must be removed later; may not be suitable for all impurities. |
| 2. Basic Alumina Chromatography | Alumina is a basic stationary phase (pH ~9-10) and thus does not have acidic sites to strongly bind the amine product.[4] | Excellent for separating basic compounds; avoids acidic conditions. | Can be less forgiving than silica; may have different selectivity. |
| 3. Purification via Salt Formation | The amine is converted to a stable, often crystalline salt (e.g., hydrochloride), which can be purified by crystallization/recrystallization. | Yields highly pure, stable product; avoids chromatography altogether. | Requires the product to crystallize well as a salt; adds an extra synthetic step. |
-
Prepare the Slurry: Deactivate the silica gel by preparing the slurry in the initial, low-polarity eluent containing 0.5-1% triethylamine by volume (e.g., Hexane/EtOAc 9:1 + 1% Et₃N).
-
Load the Column: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column using a gradient system, maintaining the 1% Et₃N concentration throughout. A typical gradient might be from 10% to 50% EtOAc in Hexane, or for more polar products, from 1% to 10% MeOH in DCM.
-
Fraction Processing: After identifying the product-containing fractions, combine them and remove the solvent. The residual triethylamine can be removed by co-evaporation with toluene under reduced pressure.
-
Dissolution: Dissolve the crude, free-base product from the aqueous work-up in a minimal amount of a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or acetyl chloride which generates HCl in situ with an alcohol solvent) dropwise until precipitation is complete. Monitor the pH with a wetted glass rod on pH paper to ensure it becomes acidic.
-
Crystallization: Stir the resulting slurry in the cold for 30-60 minutes to maximize crystal growth.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities.
-
Drying: Dry the purified HCl salt under high vacuum. The salt is typically a stable, non-hygroscopic, crystalline solid, which is ideal for long-term storage.[5]
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Amino Alcohols. BenchChem.
- VulcanChem. (n.d.). This compound. VulcanChem.
- Ge, Y., et al. (2021). Synthesis method of 2-aminoindan or derivatives thereof.
- Ciba-Geigy AG. (2003). Process for preparing 2-aminoindan derivatives.
- Haugen, M. H., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(44), 16347–16361. [Link]
- BenchChem. (2025). Theoretical Deep Dive into the Degradation of 2-Amino-2-methyl-1-propanol. BenchChem.
Sources
- 1. This compound (136834-85-0) for sale [vulcanchem.com]
- 2. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2003076387A2 - Process for preparing 2-aminoindan derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones versus the Aminoindanol Scaffold
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. For decades, chiral auxiliaries have been a cornerstone of this endeavor, offering a robust method for introducing chirality into molecules. Among the most celebrated of these are the Evans oxazolidinone auxiliaries, a testament to their broad applicability and high efficacy. However, the continuous search for novel structures with improved or complementary reactivity profiles has led to the exploration of rigid scaffolds, such as those derived from aminoindanes.
This guide provides an in-depth, objective comparison between the well-established Evans auxiliaries and a promising, conformationally rigid auxiliary derived from the aminoindanol scaffold. While direct, extensive experimental data for 2-Amino-2-hydroxymethylindane as a chiral auxiliary is not widely available in peer-reviewed literature, we will draw upon published data for its structural isomer, an oxazolidinone derived from cis-1-amino-2-hydroxyindan, to provide a substantive comparison. This will allow for a critical evaluation of their respective strengths, weaknesses, and ideal applications in modern organic synthesis.
Introduction to the Contenders
Evans Auxiliaries: The Gold Standard
Introduced by David A. Evans in the 1980s, chiral oxazolidinones, commonly known as Evans auxiliaries, have become an indispensable tool in asymmetric synthesis.[1] Typically derived from readily available amino acids like valine and phenylalanine, these auxiliaries have demonstrated exceptional stereocontrol in a multitude of C-C bond-forming reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[2] Their widespread adoption is a result of their predictable stereochemical outcomes, the vast body of literature supporting their use, and their commercial availability.[2][3]
The Aminoindanol Scaffold: A Rigid Approach to Stereocontrol
Chiral auxiliaries based on a rigid bicyclic or polycyclic framework can offer enhanced facial shielding of a reactive center, potentially leading to higher levels of stereoselectivity. The indane skeleton, with its fused aromatic and cyclopentyl rings, provides such a conformationally restricted environment. While this compound itself is a potential candidate for a chiral auxiliary, this guide will focus on the experimentally validated performance of an oxazolidinone derived from its structural isomer, cis-1-amino-2-hydroxyindan.[1] The inherent rigidity of this tricyclic system is hypothesized to offer superior control over the transition state geometry, leading to excellent diastereoselectivity.[1]
Head-to-Head Comparison: Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds, which are key synthons for many natural products and pharmaceuticals. The performance of both Evans auxiliaries and the aminoindanol-derived auxiliary in this transformation is a critical benchmark of their utility.
| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| Aminoindanol-Derived Oxazolidinone | Isobutyraldehyde | >99% | 75 |
| Benzaldehyde | >99% | 80 | |
| Propionaldehyde | >99% | 78 | |
| p-Tolualdehyde | >99% | 82 | |
| Evans Auxiliary (L-Valine derived) | Various Aldehydes | Typically >95% | 70-90 |
| Evans Auxiliary (L-Phenylalanine derived) | Various Aldehydes | Typically >95% | 70-90 |
Data for the aminoindanol-derived auxiliary is sourced from Ghosh et al.[1] Data for Evans auxiliaries represents typical values reported in the literature.
As the data indicates, the oxazolidinone derived from cis-1-amino-2-hydroxyindan demonstrates exceptional diastereoselectivity, consistently exceeding 99% d.e. across a range of aldehydes.[1] This exceptional performance can be attributed to the rigid tricyclic nature of the auxiliary, which effectively shields one face of the enolate from the incoming aldehyde. Evans auxiliaries also provide high levels of diastereoselectivity, although the rigidity of the aminoindanol scaffold appears to offer a slight advantage in achieving near-perfect stereocontrol in the studied examples.
Mechanistic Insights: The Origin of Stereoselectivity
The stereochemical outcome of aldol reactions mediated by these auxiliaries can be rationalized by considering the transition state geometries.
Evans Auxiliary: A Well-Defined Transition State
For Evans auxiliaries, the formation of a boron enolate leads to a six-membered chair-like transition state.[4] The stereoselectivity arises from the minimization of steric interactions between the substituent on the auxiliary (e.g., isopropyl or benzyl group) and the aldehyde substituent, as well as the chelation of the boron atom by the carbonyl oxygens. This model reliably predicts the formation of the syn-aldol product.
Caption: Zimmerman-Traxler model for Evans aldol reaction.
Aminoindanol Auxiliary: Enhanced Rigidity for Superior Control
The tricyclic system of the aminoindanol-derived auxiliary provides an even more defined steric environment. The fused ring system severely restricts conformational flexibility, leading to a highly organized transition state where one face of the enolate is almost completely blocked. This results in the observed, exceptionally high diastereoselectivity.[1]
Caption: Transition state model for the aminoindanol auxiliary.
Practical Considerations: Synthesis, Attachment, and Cleavage
A crucial aspect of any chiral auxiliary is the ease of its synthesis, its attachment to the substrate, and its subsequent removal without racemization of the desired product.
| Feature | Evans Auxiliaries | Aminoindanol-Derived Auxiliary |
| Synthesis | Readily prepared from commercially available amino acids.[2] | Synthesized from cis-1-amino-2-hydroxyindan, which can be obtained in enantiomerically pure form.[1] |
| Attachment (N-Acylation) | Typically achieved by deprotonation with n-butyllithium followed by reaction with an acyl chloride. | Can be acylated via lithiation with n-butyllithium and subsequent reaction with an acyl chloride.[1] |
| Cleavage | A wide variety of mild cleavage methods are available (e.g., hydrolysis, reduction, conversion to Weinreb amides). | Can be effectively removed under mild hydrolysis conditions (e.g., LiOH in THF/H₂O), with good recovery of the auxiliary.[1] |
| Recyclability | The auxiliary can often be recovered and reused. | The auxiliary has been shown to be recoverable in good yields (77-85%).[1] |
Both classes of auxiliaries offer practical and well-documented procedures for their implementation in a synthetic workflow. The recovery and recyclability of the auxiliary are important considerations for large-scale synthesis, and both systems perform well in this regard.
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction with an Evans Auxiliary (General Procedure)
-
Enolate Formation: To a solution of the N-acyl Evans auxiliary (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then warmed to 0 °C over 1 hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Protocol 2: Asymmetric Aldol Reaction with a cis-1-Amino-2-hydroxyindan-Derived Auxiliary
-
N-Acylation: To a solution of the oxazolidinone derived from cis-1-amino-2-hydroxyindan (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (1.0 equiv). The solution is stirred for 15 minutes, then cooled to -78 °C. Propionyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred for 1 hour.[1]
-
Enolate Formation: The resulting N-propionyl oxazolidinone is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. Di-n-butylboron trifluoromethanesulfonate (1.1 equiv) and triethylamine (1.2 equiv) are added sequentially. The mixture is stirred at -78 °C for 30 minutes and then at 0 °C for 1 hour.[1]
-
Aldol Condensation: The reaction mixture is cooled to -78 °C, and the desired aldehyde (1.2 equiv) is added. The reaction is stirred at -78 °C and allowed to warm to 0 °C over several hours.[1]
-
Workup and Purification: The reaction is quenched and worked up as described in Protocol 1. The product is purified by silica gel chromatography.
Conclusion and Future Outlook
Evans auxiliaries rightfully hold their position as a cornerstone of asymmetric synthesis due to their proven reliability, versatility, and the extensive knowledge base surrounding their application. They offer excellent stereocontrol in a wide array of chemical transformations.
The chiral auxiliary derived from the aminoindanol scaffold, as exemplified by the work of Ghosh et al., presents a compelling alternative, particularly when exceptionally high levels of diastereoselectivity are required.[1] The conformational rigidity imparted by the indane framework appears to be a key factor in achieving near-perfect stereocontrol in aldol reactions. While the current body of literature on this specific class of auxiliaries is less extensive than that for Evans auxiliaries, the initial results are highly promising and suggest that further exploration of the aminoindanol scaffold is warranted.
For researchers and drug development professionals, the choice between these auxiliaries will depend on the specific synthetic challenge. For well-precedented transformations where high, but not necessarily flawless, stereoselectivity is sufficient, Evans auxiliaries remain an excellent and reliable choice. However, for challenging syntheses where maximizing diastereoselectivity is critical, the aminoindanol-derived auxiliaries represent a powerful and emerging tool in the arsenal of the synthetic chemist. The development and application of auxiliaries based on the isomeric this compound could provide further insights into the structure-activity relationships of this promising class of chiral controllers.
References
- Ghosh, A. K., & Thompson, W. J. (1991). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan.
- Wikipedia. Chiral auxiliary. [Link]
- Chem-St
Sources
- 1. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
A Senior Application Scientist's Guide to Chiral Amino Alcohols: Evaluating the Potential of 2-Amino-2-hydroxymethylindane
Introduction: The Central Role of Chiral Amino Alcohols in Asymmetric Synthesis
In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity and material properties, chiral amino alcohols stand as a cornerstone class of catalysts and auxiliaries.[1] These bidentate ligands, featuring both a Lewis basic amino group and a hydroxyl group, excel at coordinating with metal centers to forge a rigid and well-defined chiral environment.[1][2] This chiral pocket sterically directs the approach of substrates, compelling a reaction to favor the formation of one enantiomer over the other. The efficacy of these catalysts is deeply rooted in their structural architecture; factors such as the rigidity of the carbon backbone, the steric bulk of substituents, and the relative stereochemistry of the amino and hydroxyl groups are paramount in determining the yield and enantiomeric excess (ee) of the desired product.[2]
This guide provides an in-depth comparison of the potential efficacy of 2-amino-2-hydroxymethylindane, a structurally unique amino alcohol, against a panel of widely-used and well-characterized chiral amino alcohols. While direct, peer-reviewed catalytic data for this compound is not yet prevalent, its rigid bicyclic indane framework suggests significant potential. We will ground our analysis in a comparison with its close, highly successful structural analog, cis-1-amino-2-indanol, and other seminal catalysts like (1R,2S)-(-)-norephedrine and cinchonidine, using performance data from established benchmark reactions.
Structural Analysis: The Foundation of Stereocontrol
The catalytic performance of a chiral amino alcohol is inextricably linked to its structure. A conformationally rigid scaffold is often key to creating a predictable and highly organized transition state, which is essential for effective stereochemical communication.
This compound presents a compelling architecture. Its defining feature is the indane backbone, a fused benzene and cyclopentane ring system, which imparts significant conformational rigidity. This rigidity is a known asset in asymmetric catalysis, as demonstrated by the exceptional performance of the related compound, cis-1-amino-2-indanol, in numerous transformations.[3][4] Unlike the 1,2-disubstituted pattern of cis-1-amino-2-indanol, this compound possesses a geminal arrangement, with both the amino and hydroxymethyl groups attached to the same stereocenter at the C-2 position. This unique arrangement could lead to different chelation geometries and transition states compared to its 1,2-substituted counterparts.
For comparison, we will evaluate it against:
-
cis-1-Amino-2-indanol: A highly successful chiral ligand whose rigid indane framework leads to excellent enantioselectivities in many reactions, including the renowned Corey-Bakshi-Shibata (CBS) reduction.[4] Its success serves as a strong prognostic indicator for other indane-based ligands.
-
(1R,2S)-(-)-Norephedrine: Derived from the Ephedra alkaloids, this acyclic β-amino alcohol is widely accessible and effective.[5] However, its greater conformational flexibility compared to cyclic systems can sometimes result in lower enantioselectivity unless further derivatized.
-
Cinchonidine: A Cinchona alkaloid, this molecule features a complex and highly rigid quinoline-quinuclidine bicyclic system.[6] These alkaloids are powerful organocatalysts and ligands, often employed where a highly structured chiral environment is required.[7]
Caption: Structural comparison of selected chiral amino alcohols.
Comparative Performance in Benchmark Asymmetric Reactions
To objectively evaluate the potential of this compound, we will analyze the performance of our selected reference catalysts in two fundamental and widely-benchmarked asymmetric transformations.
Benchmark 1: Enantioselective Reduction of Prochiral Ketones
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a vital transformation in organic synthesis.[8] The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst formed in situ from a chiral amino alcohol and borane, is a preeminent method for this conversion.[9][10] The rigidity of the catalyst is crucial for high enantioselectivity.
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Reductant | Yield (%) | ee (%) | Product Configuration | Reference |
| (1R,2S)-1-Amino-2-indanol | 10 | BH₃·SMe₂ | 97 | 97 | (R) | [4] |
| (1S,2R)-(-)-Norephedrine | 10 | BH₃·THF | 95 | 92 | (R) | |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | 10 | BH₃·SMe₂ | 98 | 97 | (R) | [8] |
Analysis and Projected Efficacy:
The data clearly illustrates the impact of structural rigidity. The indane-derived catalyst provides enantioselectivity on par with the classic proline-derived CBS catalyst and superior to the more flexible norephedrine.[4] This is because the bicyclic indane backbone locks the oxazaborolidine into a conformation that maximizes the steric differentiation between the two faces of the ketone substrate.
Projection for this compound: Based on its rigid indane framework, it is reasonable to hypothesize that this compound would also form a highly effective oxazaborolidine catalyst. The geminal substitution pattern might alter the precise angle of substrate approach to the coordinated borane, but high enantioselectivity would be anticipated. Experimental validation is required to confirm the stereochemical outcome and efficacy.
Benchmark 2: Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a classic C-C bond-forming reaction to generate chiral secondary alcohols. The chiral amino alcohol acts as a ligand, forming a chiral zinc-alkoxide complex that delivers the alkyl group to one face of the aldehyde.[1]
| Chiral Amino Alcohol Ligand | Ligand Loading (mol%) | Substrate | Yield (%) | ee (%) | Product Configuration | Reference |
| (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 2 | Benzaldehyde | 98 | 99 | (S) | [2] |
| (1R,2S)-N-Cyclooctylnorephedrine | 2 | Benzaldehyde | 90 | 82 | (R) | [5] |
| Cinchonidine | 10 | Benzaldehyde | 95 | 56 | (S) | [6] |
Analysis and Projected Efficacy:
In this reaction, ligands derived from rigid structures like camphor (DAIB) consistently deliver exceptional results.[2] While N-substituted norephedrine derivatives can be effective, their performance is highly dependent on the nature of the N-substituent, which is needed to add steric bulk and reduce conformational freedom.[5]
Projection for this compound: The bidentate N,O-ligation from this compound would form a chiral zinc complex. Its rigid backbone would create a well-defined chiral pocket around the metal center. This is expected to lead to good to excellent levels of enantioselectivity, potentially rivaling established catalysts after optimization of reaction conditions (e.g., solvent, temperature, and additives).
Experimental Protocols for Reproducible Results
The following protocols are detailed methodologies for the benchmark reactions discussed, designed to ensure reproducibility and provide a solid foundation for evaluating new catalysts.
Protocol 1: Asymmetric Reduction of Acetophenone (CBS Reduction)
This protocol describes the in-situ generation of the oxazaborolidine catalyst followed by the asymmetric reduction.
Causality: The entire procedure must be conducted under an inert atmosphere (e.g., Argon) using anhydrous solvents. Borane reagents are moisture-sensitive and will be quenched by water, halting the catalytic cycle. Flame-drying the glassware removes adsorbed moisture from the glass surface.
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the chiral amino alcohol (e.g., (1R,2S)-1-amino-2-indanol, 0.1 mmol, 10 mol%).
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.1 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the oxazaborolidine catalyst.
-
-
Reduction:
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the catalyst solution at 0 °C over 10 minutes.
-
A separate solution of borane-dimethyl sulfide complex (0.6 mmol) is then added slowly over 30 minutes. This slow addition is critical to prevent the rate of the uncatalyzed background reduction from overwhelming the desired catalytic pathway.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 1-2 hours).
-
-
Work-up and Analysis:
-
Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
Causality: Organozinc reagents are extremely pyrophoric and moisture-sensitive. Strict anhydrous and anaerobic (inert atmosphere) techniques are mandatory for safety and reaction success.
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the chiral amino alcohol ligand (0.05 mmol, 5 mol%) and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C.
-
-
Reaction:
-
Slowly add a solution of diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise to the ligand solution. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Allow the reaction to stir at 0 °C, monitoring its progress by TLC.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction by carefully adding 1 M HCl (10 mL) at 0 °C.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude 1-phenyl-1-propanol by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
Caption: A typical workflow for screening chiral amino alcohol catalysts.
Mechanistic Considerations and Conclusion
The efficacy of a chiral amino alcohol catalyst is dictated by the formation of a rigid, predictable transition state.
Caption: General catalytic cycle for an amino alcohol-metal complex.
The superiority of catalysts derived from the indane backbone, such as cis-1-amino-2-indanol, stems from the conformational rigidity that minimizes the number of accessible transition states.[3] This forces the substrate into a highly specific orientation, leading to excellent enantioselectivity. The flexible backbone of acyclic amino alcohols like norephedrine allows for more potential transition state geometries, which can erode the enantiomeric excess unless other design elements are introduced to restrict this freedom.
References
- BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Featuring (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol and Alt.
- BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
- BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark.
- BenchChem. (2025).
- Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to (1R,2S)-1-Amino-2-indanol and Other Chiral Amino Alcohols in Asymmetric Synthesis.
- Di Mola, I., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 11(35), 5897-5908. [Link]
- Deng, L. (2003). Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. Accounts of Chemical Research, 36(5), 376-384. [Link]
- BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol.
- Kawanami, Y., et al. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(42), 8411-8414. [Link]
- Soós, T. (2004). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control.
- Singh, V. K. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. [Link]
- Wikipedia. (n.d.). (1R,2S)-(-)-Norephedrine. [Link]
- Szakonyi, Z., et al. (2003). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry, 14(20), 3107-3113. [Link]
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- 2. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Stereoselective Aldol Reactions: Proline Catalysis vs. Aminoindanol-Derived Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules that are often the building blocks of pharmaceuticals and natural products. The quest for efficient and highly selective methods has led to the development of a diverse array of catalytic and stoichiometric strategies. This guide provides an in-depth comparative analysis of two prominent approaches: the organocatalytic direct asymmetric aldol reaction catalyzed by the simple amino acid (S)-proline, and the use of a stoichiometric chiral auxiliary derived from 2-Amino-2-hydroxymethylindane.
This comparison is designed to offer field-proven insights, moving beyond a mere listing of results to explain the causality behind experimental choices and outcomes. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make more informed decisions when designing synthetic routes that require precise stereochemical control.
The Challenge of Asymmetric Aldol Additions
The fundamental challenge in asymmetric aldol reactions is to control the facial selectivity of the nucleophilic attack of an enolate onto an aldehyde, thereby generating a specific stereoisomer of the β-hydroxy carbonyl product. Both organocatalysis and the use of chiral auxiliaries have emerged as powerful solutions, albeit with distinct operational principles and performance characteristics.
Performance Benchmark: A Tale of Two Methodologies
Case Study 1: Aldol Reaction with an Aliphatic Aldehyde (Isobutyraldehyde)
A common model reaction involves the addition of a ketone enolate to the sterically hindered aliphatic aldehyde, isobutyraldehyde.
Table 1: Performance Comparison in the Aldol Reaction with Isobutyraldehyde
| Method | Ketone/Enolate Source | Aldehyde | Yield | Diastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Aminoindanol-Derived Auxiliary | N-Propionyl Oxazolidinone | Isobutyraldehyde | 73% | >99% d.e. | Not Applicable (Diastereoselective) | [1] |
| (S)-Proline Catalysis | Acetone | Isobutyraldehyde | 97% | Not Applicable (Single Product) | 96% e.e. | [2] |
Note: The chiral auxiliary method produces a diastereomer, and the stereochemistry is determined relative to the auxiliary. The enantiomeric purity of the final product after auxiliary cleavage is expected to be high, corresponding to the high d.e.
Case Study 2: Aldol Reaction with an Aromatic Aldehyde (Benzaldehyde)
Reactions involving aromatic aldehydes are also a standard benchmark for evaluating the efficacy of asymmetric aldol methodologies.
Table 2: Performance Comparison in the Aldol Reaction with Benzaldehyde
| Method | Ketone/Enolate Source | Aldehyde | Yield | Diastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Aminoindanol-Derived Auxiliary | N-Propionyl Oxazolidinone | Benzaldehyde | 64% | >99% d.e. | Not Applicable (Diastereoselective) | [1] |
| (S)-Proline Catalysis | Acetone | Benzaldehyde | 65% | Not Applicable (Single Product) | 52% e.e. (with benzoic acid additive) | [3] |
Mechanistic Insights: Understanding the Source of Stereocontrol
The remarkable stereoselectivity of these two systems stems from fundamentally different mechanisms of chirality transfer.
Mechanism of the Aminoindanol-Derived Chiral Auxiliary
The chiral auxiliary approach relies on the temporary covalent attachment of a chiral molecule to the substrate. In the case of the this compound derivative, an oxazolidinone is formed, which serves as a rigid and predictable stereodirecting group. The reaction proceeds through a well-defined transition state, typically involving a metal enolate.
The high diastereoselectivity observed with the N-acyl oxazolidinone derived from cis-1-amino-2-hydroxyindan is attributed to the formation of a chelated boron enolate. The rigid tricyclic indane framework effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered side. This leads to the formation of a single diastereomer.[1][4]
The catalytic cycle of the proline-mediated asymmetric aldol reaction.
Experimental Protocols: A Practical Guide
Protocol 1: Asymmetric Aldol Reaction Using an N-Acyl Oxazolidinone Derived from cis-1-Amino-2-hydroxyindan
This protocol is adapted from the work of Ghosh et al.[1]
-
Preparation of the N-Acyl Oxazolidinone:
-
To a solution of the oxazolidinone derived from cis-1-amino-2-hydroxyindan in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.0 equivalent) dropwise.
-
Stir the solution for 15 minutes, then add propionyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the N-propionyl oxazolidinone.
-
-
Asymmetric Aldol Reaction:
-
To a solution of the N-propionyl oxazolidinone (1.0 equivalent) in dry dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add di-n-butylboryl trifluoromethanesulfonate (1.1 equivalents) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equivalents).
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour to form the boron enolate.
-
Cool the reaction mixture back to -78 °C and add the desired aldehyde (1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C and monitor by TLC until the starting material is consumed (typically 2-5 hours).
-
Quench the reaction at -78 °C by the addition of a pH 7 phosphate buffer and methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield the aldol adduct.
-
-
Cleavage of the Chiral Auxiliary:
-
To a solution of the aldol adduct in THF at 0 °C, add a 1 M aqueous solution of lithium hydroxide (LiOH).
-
Stir the reaction for 2 hours at 0 °C.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Dry the organic layer containing the product, filter, and concentrate to obtain the chiral β-hydroxy acid.
-
Protocol 2: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general procedure based on the work of List, Lerner, and Barbas.[2]
-
Reaction Setup:
-
To a solution of the aldehyde (1.0 equivalent) in a mixture of dimethyl sulfoxide (DMSO) and acetone (e.g., a 4:1 v/v ratio), add (S)-proline (typically 20-30 mol%).
-
The reaction is typically run at room temperature and does not require an inert atmosphere.
-
-
Reaction and Workup:
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC. Reaction times can vary from a few hours to 48 hours depending on the substrates.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water or saturated aqueous ammonium chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the chiral β-hydroxy ketone.
-
Comparative Analysis and Concluding Remarks
The choice between using a chiral auxiliary derived from this compound and an organocatalyst like (S)-proline depends on several factors, including the specific synthetic target, desired level of stereocontrol, and practical considerations such as atom economy and scalability.
-
Stereoselectivity: The aminoindanol-derived oxazolidinone auxiliary demonstrates exceptional diastereoselectivity, often exceeding 99% d.e. [1]This is a significant advantage when a single diastereomer is required. Proline catalysis can also provide excellent enantioselectivity, particularly with sterically hindered aldehydes like isobutyraldehyde (up to 96% e.e.). [2]However, for some substrates, such as benzaldehyde, the enantioselectivity can be more modest. [3]
-
Methodology: The chiral auxiliary approach is a stoichiometric process, requiring the synthesis and attachment of the auxiliary, followed by its cleavage and recovery. This multi-step sequence can be labor-intensive and may result in lower overall yields. In contrast, proline catalysis is a more atom-economical, direct process that simplifies the synthetic route.
-
Substrate Scope: Both methods are applicable to a range of aldehydes. The chiral auxiliary method has been shown to be effective with aromatic, unsaturated, and aliphatic aldehydes. [1]Proline catalysis is also versatile, though its efficiency can vary more significantly with the aldehyde substrate.
-
Causality of Performance: The superior diastereoselectivity of the aminoindanol-derived auxiliary is a direct consequence of its rigid, sterically demanding structure that creates a highly biased environment for the incoming electrophile. The effectiveness of proline catalysis is rooted in its ability to form a well-defined, hydrogen-bonded transition state that mimics the active site of an enzyme, leading to high enantioselectivity through a catalytic cycle.
References
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]
- Ghosh, A. K., Du, X., & Nelson, S. G. (1992). Highly enantioselective aldol reaction: development of a new chiral auxiliary from cis-1-amino-2-hydroxyindan.
- List, B., Pojarliev, P., & Castello, C. (2001). Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes. Organic letters, 3(4), 573–575. [Link]
- List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]
- Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. [Link]
- Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition in English, 10(7), 496–497. [Link]
- Northrup, A. B., & MacMillan, D. W. (2002). The first direct and enantioselective cross-aldol reaction of aldehydes. Journal of the American Chemical Society, 124(24), 6798–6799. [Link]
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
- Bahmanyar, S., & Houk, K. N. (2001). The origin of stereoselectivity in proline-catalyzed intramolecular aldol reactions. Journal of the American Chemical Society, 123(51), 12911–12912. [Link]
- Notz, W., & List, B. (2000). Catalytic asymmetric synthesis of anti-1, 2-diols. Journal of the American Chemical Society, 122(30), 7386–7387. [Link]
- Córdova, A., Notz, W., Zhong, G., Betancort, J. M., & Barbas, C. F. (2002). A highly enantioselective amino acid-catalyzed route to functionalized α-amino acids. Journal of the American Chemical Society, 124(9), 1842–1843. [Link]
- Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H. Y., & Houk, K. N. (2004). Theory of asymmetric organocatalysis of aldol and related reactions: rationalizations and predictions. Accounts of chemical research, 37(8), 558–569. [Link]
- Blackmond, D. G. (2004). Kinetic aspects of proline-catalyzed asymmetric aldol reactions. Angewandte Chemie International Edition, 43(28), 3630-3631. [Link]
- Arslan, H., Aygün, M., & Tutar, A. (2020). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 44(2), 337-352. [Link]
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A Technical Guide to Asymmetric Catalysis: Benchmarking 2-Amino-2-hydroxymethylindane and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Chiral Catalyst Performance in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the development of efficient, selective, and robust chiral catalysts is a cornerstone of modern organic synthesis. Among the privileged scaffolds for chiral ligands and catalysts, amino alcohols have garnered significant attention due to their facile synthesis from the chiral pool, their ability to form stable complexes with metals, and their demonstrated efficacy in a wide range of enantioselective transformations. This guide provides a comprehensive technical comparison of 2-Amino-2-hydroxymethylindane and its derivatives against other widely used chiral catalysts. Our analysis is grounded in experimental data from benchmark reactions, offering insights into catalyst performance and aiding in the rational selection of catalysts for asymmetric synthesis.
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral amino alcohols are a critical class of organic molecules that incorporate both an amino and a hydroxyl functional group. This bifunctional nature allows them to act as bidentate ligands, coordinating to a metal center to create a rigid and well-defined chiral environment. This, in turn, directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The indane backbone, a rigid bicyclic system, has been explored as a scaffold for chiral ligands to enhance enantioselectivity by reducing conformational flexibility. The subject of this guide, this compound, and its close relative, cis-1-amino-2-indanol, are prime examples of such catalysts.
The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
To objectively evaluate the performance of chiral catalysts, a standardized benchmark reaction is essential. The enantioselective addition of diethylzinc to benzaldehyde to produce 1-phenyl-1-propanol is a widely accepted standard for this purpose. The key performance indicators are the chemical yield and the enantiomeric excess (ee%), which quantifies the stereoselectivity of the catalyst.
Figure 1: The Benchmark Reaction
Caption: Enantioselective addition of diethylzinc to benzaldehyde.
Comparative Performance Analysis
While direct, side-by-side comparative data for this compound in the benchmark reaction is limited in the available literature, we can draw meaningful comparisons by examining the performance of structurally related indane-based amino alcohols and other prominent chiral catalysts under similar conditions.
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration | Reference |
| Indane-Based Catalysts | ||||||||
| (1R,2S)-cis-1-Amino-2-indanol | 2 | Toluene | 0 | 24 | >95 | 98 | (S) | [1] |
| Ephedrine-Based Catalysts | ||||||||
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R) | [2] |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 92 | 78 | (R) | [2] |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 5 | Toluene | 0 | 24 | >95 | 94 | (S) | [2] |
| Other Notable Catalysts | ||||||||
| (2S)-3-exo-(Dimethylamino)isoborneol (DAIB) | 2 | Toluene | 25 | 2 | 97 | >99 | (S) | [3] |
| Carbohydrate-derived β-amino alcohol | 20 | Hexane | 0 | 3 | 100 | 92 | (S) | [4] |
Data Interpretation:
The data highlights that the rigid backbone of cis-1-amino-2-indanol leads to excellent enantioselectivity (98% ee), outperforming several ephedrine-based catalysts.[1][2] This underscores the benefit of conformational rigidity in chiral catalyst design. While specific data for this compound is not presented in this direct comparison, its structural similarity to cis-1-amino-2-indanol suggests it would also be a highly effective catalyst. The performance of DAIB is exceptional, achieving very high enantioselectivity in a short reaction time.[3] Carbohydrate-derived ligands also show promise, offering high yields and enantioselectivities.[4]
Causality Behind Experimental Choices: The Role of Catalyst Structure
The enantioselectivity of a chiral amino alcohol catalyst is intricately linked to its three-dimensional structure. The rigid indane framework in catalysts like cis-1-amino-2-indanol restricts the possible transition state geometries, leading to a more ordered and selective reaction environment.[5] The substituents on the nitrogen atom and the stereochemistry of the amino and hydroxyl groups also play a crucial role in determining the facial selectivity of the nucleophilic attack on the aldehyde. For instance, the N,N-dibutyl groups in DBNE significantly enhance enantioselectivity compared to the less sterically hindered norephedrine.[2]
Experimental Protocol: A Self-Validating System
The following detailed protocol for the enantioselective addition of diethylzinc to benzaldehyde serves as a self-validating system for benchmarking chiral amino alcohol catalysts.
Materials:
-
Chiral amino alcohol catalyst (e.g., cis-1-Amino-2-indanol)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel. The yield and enantiomeric excess of the 1-phenyl-1-propanol are determined by chiral HPLC or GC.
Figure 2: Experimental Workflow
Caption: General workflow for the benchmark reaction.
Conclusion and Future Outlook
This guide has provided a comparative analysis of this compound and its structural analogs against other established chiral catalysts. The data strongly supports the hypothesis that the rigid indane backbone is a highly effective scaffold for inducing high enantioselectivity in asymmetric synthesis. While direct benchmarking data for this compound remains an area for further investigation, the performance of closely related compounds provides a compelling case for its potential as a high-performance chiral catalyst. The detailed experimental protocol provided herein offers a robust framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge in this critical field of chemistry. Future work should focus on the synthesis and direct evaluation of this compound and its N-substituted derivatives to fully elucidate their catalytic potential.
References
- Gallou, I., & Senanayake, C. H. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link]
- Ghosh, A. K., & Fidanze, S. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 33(12), 1991-2007. [Link]
- Palmer, M. J., et al. (1998). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry, 63(26), 9425-9428. [Link]
- Kitamura, M., et al. (1989). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society, 111(11), 4028-4036. [Link]
- Kim, B. M., & Sharpless, K. B. (2021). Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation.
- Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843-2874. [Link]
- Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]
- Bauer, C., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 28(1), 123. [Link]
- Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in drug design and applications to asymmetric processes. Chemical Reviews, 106(7), 2843-2874. [Link]
- Ghosh, A. K., & Fidanze, S. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Semantic Scholar. [Link]
- Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843-2874. [Link]
- Ghosh, A. K., & Fidanze, S. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-2-hydroxymethylindane Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) is paramount to ensuring safety and efficacy. 2-Amino-2-hydroxymethylindane, a molecule of interest for its potential pharmacological applications, requires robust analytical methods for its comprehensive characterization. This guide provides an in-depth comparison of critical analytical techniques, focusing on the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms. As Senior Application Scientists, our goal is to offer not just protocols, but the underlying scientific rationale to empower researchers in their decision-making process.
The validation of an analytical procedure is the demonstration that it is fit for its intended purpose[1][2]. Cross-validation serves as a comparative assessment of two or more bioanalytical methods used to generate data within the same study or across different studies, establishing inter-laboratory reliability[3]. This guide will delve into the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy for the characterization of this compound.
The Importance of Orthogonal Methods in API Characterization
Relying on a single analytical technique can introduce bias and may not fully elucidate the impurity profile or structural characteristics of a molecule. By employing orthogonal methods—techniques that measure the same analyte based on different chemical or physical principles—we create a self-validating system that enhances the trustworthiness of our results. For a chiral molecule like this compound, a multi-faceted analytical approach is not just recommended; it is essential.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity, Assay, and Chiral Separation
HPLC is a cornerstone technique for the quality control of pharmaceuticals due to its high resolution, sensitivity, and versatility. For this compound, HPLC methods can be developed for assay (quantification), purity (impurity profiling), and chiral separation of its enantiomers.
Rationale for Method Selection
A reversed-phase HPLC (RP-HPLC) method is the workhorse for assay and purity determination of moderately polar compounds like this compound. For chiral separation, specialized chiral stationary phases (CSPs) are necessary to resolve the enantiomers, which is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles[4][5].
Experimental Protocol: RP-HPLC for Assay and Purity
Objective: To quantify the amount of this compound and to detect and quantify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Elution: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Prepare sample solutions at a similar concentration.
-
-
Validation Parameters (as per ICH Q2(R2) Guidelines[1][6]):
-
Specificity: Analyze a placebo and spiked samples to ensure no interference.
-
Linearity: Analyze a series of concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day and on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Robustness: Intentionally vary parameters like mobile phase composition, pH, and column temperature to assess the method's reliability.
-
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
HPLC system with a UV or Circular Dichroism (CD) detector
-
Chiral Stationary Phase (CSP) column (e.g., cellulose or amylose-based)
Procedure:
-
Mobile Phase Selection: A normal-phase or polar organic mode is often effective for chiral separations on polysaccharide-based CSPs. A typical mobile phase would be a mixture of hexane/isopropanol or ethanol/acetonitrile.
-
Chromatographic Conditions:
-
Isocratic elution is generally preferred for chiral separations.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
-
Validation: The validation will follow similar parameters as the RP-HPLC method, with a focus on the resolution between the enantiomeric peaks.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS is particularly useful for identifying residual solvents and potential volatile by-products from the synthesis. Due to the polar nature of the analyte, derivatization is often required to improve its volatility and chromatographic behavior[7].
Rationale for Derivatization
The primary amine and hydroxyl groups in this compound make it polar and less volatile. Derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogens with nonpolar silyl groups, increasing volatility and thermal stability.
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify volatile impurities and confirm the structure of the main component.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)
-
Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
Procedure:
-
Sample Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add the derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium at a constant flow.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard.
-
Cross-Validation with HPLC
A key aspect of cross-validation is comparing the impurity profiles obtained from both HPLC and GC-MS.
-
Complementary Information: HPLC will detect non-volatile impurities, while GC-MS will identify volatile ones. Together, they provide a more complete picture.
-
Confirmation of Impurity Identity: Impurities detected by HPLC can be collected (fractionated) and analyzed by MS or NMR for structural elucidation, which can then be cross-referenced with any corresponding peaks in the GC-MS analysis if they are sufficiently volatile after derivatization.
Section 3: Spectroscopic Methods for Structural Elucidation and Functional Group Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Expected signals would include aromatic protons, methylene protons of the indane ring, and the hydroxymethyl protons. The amino protons may appear as a broad signal and can be confirmed by D₂O exchange[8].
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. This is crucial for confirming the carbon skeleton.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
O-H stretch: from the hydroxyl group (broad band around 3300 cm⁻¹)
-
N-H stretch: from the primary amine group (two bands around 3300-3400 cm⁻¹)
-
C-H stretches: from the aromatic and aliphatic parts of the molecule
-
C=C stretches: from the aromatic ring
The presence and position of these bands provide a unique fingerprint for the molecule[9][10].
Section 4: Data Comparison and Cross-Validation Summary
The following table summarizes the expected performance of each analytical method for the characterization of this compound and highlights the principles of their cross-validation.
| Analytical Method | Primary Application | Strengths | Limitations | Cross-Validation with Other Methods |
| RP-HPLC-UV | Assay, Purity (non-volatile impurities) | High precision and accuracy, robust, widely available. | May not detect non-UV active impurities. | Compare purity results with GC-MS. Use NMR to identify unknown impurities detected. |
| Chiral HPLC | Enantiomeric purity | Essential for resolving enantiomers. | Requires specialized and often expensive columns. | Confirm the identity of the enantiomeric peaks with a chiral auxiliary in NMR. |
| GC-MS | Volatile impurities, structural confirmation | High sensitivity and specificity for volatile compounds. Provides structural information. | Requires derivatization for polar analytes, potential for thermal degradation. | Complementary to HPLC for a complete impurity profile. Mass spectral data should be consistent with the structure determined by NMR. |
| NMR Spectroscopy | Definitive structural elucidation | Unambiguous structure determination. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. | Confirms the structure of the main component and any isolated impurities from HPLC. |
| FT-IR Spectroscopy | Functional group identification | Fast, simple, non-destructive. | Provides limited structural information, not suitable for quantification of mixtures. | Confirms the presence of key functional groups as determined by NMR. |
Visualizing the Cross-Validation Workflow
A robust analytical characterization and validation workflow relies on the interplay between these orthogonal techniques.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The comprehensive characterization of this compound necessitates a multi-pronged analytical strategy. Cross-validation of orthogonal methods such as HPLC, GC-MS, NMR, and FT-IR is not merely a regulatory requirement but a scientific imperative to ensure the quality, safety, and efficacy of the final drug product. By understanding the strengths and limitations of each technique and designing a logical, interconnected validation workflow, researchers can build a robust and defensible analytical data package. This guide provides the foundational principles and practical starting points for developing and validating the necessary analytical methods, grounded in the principles of scientific integrity and regulatory expectations.
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- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2).
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- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- U.S. Food and Drug Administration. Bioanalytical Method Validation - Guidance for Industry.
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- Amino acid analysis in biological fluids by GC-MS.
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- analysis of amino acids by high performance liquid chromatography.
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A Comparative Analysis of Synthetic Routes to 2-Amino-2-hydroxymethylindane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-hydroxymethylindane, with its rigid bicyclic scaffold and vicinal amino and hydroxymethyl functionalities at a quaternary center, represents a valuable building block in medicinal chemistry and materials science. Its structural motifs are found in various pharmacologically active compounds and chiral ligands. The efficient and scalable synthesis of this molecule is crucial for its broader application. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering in-depth technical insights and experimental considerations for each pathway.
Core Synthetic Strategies from 2-Indanone
The most logical and convergent synthetic approaches to this compound commence with the readily available starting material, 2-indanone. Two primary strategies involving the formation of a C-C and a C-N bond at the C2 position have been evaluated: the Strecker synthesis followed by reduction, and the Henry (nitroaldol) reaction followed by reduction.
| Route | Key Intermediates | Overall Transformation | Potential Advantages | Potential Challenges |
| Route 1: Strecker Synthesis Pathway | 2-Amino-2-cyanoindane | C=O → C(NH₂)(CN) → C(NH₂)(CH₂OH) | Utilizes well-established reaction; potential for high yields in the first step. | Harsh conditions for nitrile hydrolysis; reduction of nitrile to amine is a competing reaction. |
| Route 2: Henry Reaction Pathway | 2-(Hydroxymethyl)-2-nitroindane | C=O → C(OH)(CH₂NO₂) → C(NH₂)(CH₂OH) | Milder conditions for the initial addition; nitro group reduction is typically high-yielding. | Potential for side reactions during the Henry reaction; requires a subsequent step to convert the hydroxyl to an amino group. |
Route 1: The Strecker Synthesis Pathway
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[1][2][3][4][5] In this proposed route, 2-indanone undergoes a one-pot reaction with an ammonia source and a cyanide source to yield an α-aminonitrile, which is then reduced to the target amino alcohol.
Conceptual Workflow
Caption: Strecker synthesis followed by reduction.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-2-cyanoindane (Strecker Reaction)
-
Reaction Principle: 2-Indanone reacts with ammonia to form an intermediate imine, which is then attacked by a cyanide anion to form the α-aminonitrile.[1][4] The use of ammonium chloride can serve as both a source of ammonia and a mild acid catalyst.[1]
-
Protocol:
-
To a solution of 2-indanone (1.0 eq) in methanol, add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-2-cyanoindane.
-
Step 2: Reduction of 2-Amino-2-cyanoindane
-
Reaction Principle: The nitrile group of the α-aminonitrile is selectively reduced to a primary amine, which is then diazotized and displaced by a hydroxyl group. A more direct, albeit challenging, approach is the controlled reduction of the nitrile to the aldehyde, followed by further reduction to the alcohol. A common method for nitrile reduction to an amine involves catalytic hydrogenation or the use of metal hydrides.[6] However, for the conversion to a hydroxymethyl group, a more nuanced approach is required. One potential method is the Stephen reduction to an aldehyde followed by in-situ reduction to the alcohol, though this can be low yielding. A more robust method involves the hydrolysis of the nitrile to a carboxylic acid, followed by reduction of the acid.
-
Protocol (via Carboxylic Acid Intermediate):
-
Hydrolyze 2-amino-2-cyanoindane under acidic conditions (e.g., refluxing in 6M HCl) to produce 2-aminoindane-2-carboxylic acid.
-
Isolate and dry the resulting amino acid.
-
Suspend the amino acid in an anhydrous solvent like THF and reduce it using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C to room temperature.
-
Carefully quench the reaction with water and a base (e.g., NaOH solution).
-
Filter the resulting aluminum salts and extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers and concentrate to yield this compound.
-
Analysis and Discussion
-
Advantages: The Strecker synthesis is a well-established, one-pot reaction that can provide the key α-aminonitrile intermediate in good yield.
-
Disadvantages: The use of toxic cyanide is a significant drawback. The subsequent conversion of the nitrile to a hydroxymethyl group while preserving the amino group can be challenging. The multi-step process of hydrolysis and then reduction adds to the complexity and may lower the overall yield.
Route 2: The Henry (Nitroaldol) Reaction Pathway
The Henry reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound, forming a β-nitro alcohol.[7][8][9] Subsequent reduction of the nitro group provides a route to 1,2-amino alcohols.
Conceptual Workflow
Caption: Henry reaction followed by reduction.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Hydroxymethyl)-2-nitroindane (Henry Reaction)
-
Reaction Principle: 2-Indanone reacts with nitromethane in the presence of a base to form the β-nitro alcohol. The choice of base and reaction conditions is crucial to avoid side reactions like dehydration.[8]
-
Protocol:
-
Dissolve 2-indanone (1.0 eq) and nitromethane (2.0 eq) in a suitable solvent such as methanol or isopropanol.
-
Cool the mixture to 0 °C and add a catalytic amount of a base, such as sodium hydroxide or triethylamine, dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Acidify the reaction mixture with a weak acid (e.g., acetic acid) and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
Step 2: Reduction of 2-(Hydroxymethyl)-2-nitroindane
-
Reaction Principle: The nitro group is reduced to a primary amine. Common methods include catalytic hydrogenation (e.g., using H₂ and a catalyst like Raney nickel or Pd/C) or reduction with metals in acidic media (e.g., Zn/HCl).[10] Catalytic hydrogenation is often preferred due to its cleaner reaction profile.
-
Protocol:
-
Dissolve the β-nitro alcohol intermediate in a solvent like methanol or ethanol.
-
Add a catalytic amount of Raney nickel or 10% Pd/C.
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the catalyst through a pad of celite and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield this compound.
-
Analysis and Discussion
-
Advantages: This route avoids the use of highly toxic cyanide. The reduction of the nitro group to an amine is typically a high-yielding and clean reaction. The overall process may be more streamlined than the Strecker pathway.
-
Disadvantages: The Henry reaction can be reversible and may lead to the formation of nitroalkene byproducts through dehydration, especially with stronger bases or higher temperatures. The stereochemistry at the C2 position is not controlled in this racemic synthesis.
Comparative Summary and Outlook
| Feature | Route 1: Strecker Synthesis Pathway | Route 2: Henry Reaction Pathway |
| Starting Material | 2-Indanone | 2-Indanone |
| Key Reagents | NH₄Cl, NaCN, LiAlH₄ | CH₃NO₂, Base, H₂/Catalyst |
| Safety Concerns | Highly toxic cyanide | Flammable nitromethane, handling of H₂ gas |
| Number of Steps | 2-3 (depending on nitrile conversion) | 2 |
| Potential Yield | Moderate to Good | Good to Excellent |
| Scalability | Challenging due to cyanide and LiAlH₄ | More amenable to scaling |
Both the Strecker and Henry reaction pathways present viable, albeit distinct, strategies for the synthesis of this compound. The choice of route will likely depend on the specific capabilities of the laboratory, with considerations for handling toxic reagents and scalability being paramount. The Henry reaction pathway appears to be the more promising route for larger-scale synthesis due to its avoidance of cyanide and potentially higher overall yield.
Future work could focus on the development of asymmetric versions of these syntheses to access enantiomerically pure this compound, which would be of significant interest for applications in chiral catalysis and as precursors to stereochemically defined pharmaceutical agents.
References
- Organic Syntheses Procedure, 2-indanone. [Link]
- Wikipedia, Henry reaction. [Link]
- Master Organic Chemistry, Strecker Synthesis. [Link]
- NROChemistry, Strecker Synthesis. [Link]
- Organic Chemistry Portal, Strecker Synthesis. [Link]
- Google Patents, CN113801033A - Synthesis method of 2-aminoindan or deriv
- Organic Chemistry Portal, Henry Reaction. [Link]
- PubMed, Synthesis of new spiro-steroids, II: steroid-17-spiro-oxazolidinones. [Link]
- Wikipedia, Strecker amino acid synthesis. [Link]
- YouTube, Henry Reaction. [Link]
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIV
- Organic Chemistry Portal, Oxazolidinone synthesis. [Link]
- Taylor & Francis Online, Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)
- Chemistry Notes, Strecker Synthesis of Amino Acid: Easy Mechanism, applic
- ResearchGate, (PDF) Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. [Link]
- MDPI, Strategies for Accessing cis-1-Amino-2-Indanol. [Link]
- CSB and SJU Digital Commons, Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. [Link]
- ResearchGate, Nitroalkanes as Key Compounds for the Synthesis of Amino Deriv
- Organic Chemistry Frontiers (RSC Publishing), Diastereoselective access to 2-aminoindanones via the rhodium(ii)-catalyzed tandem reaction involving O–H insertion and Michael addition. [Link]
- Nitroalkane addition to cycloalkenones under various conditions and c
- Synthesis and characterization of [2-3H] (1R,2S)- (?)-2-amino-1,2-diphenylethanol. [Link]
- PMC, cis-1-Aminoindan-2-ol in Asymmetric Syntheses. [Link]
- Google Patents, CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol.
- NIH, Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. [Link]
- Google Patents, US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene....
- PMC, 1,2-Amino oxygenation of alkenes with hydrogen evolution reaction. [Link]
- ResearchGate, Synthesis and characterization of 5-trifluoromethyl-2-indanone | Request PDF. [Link]
- Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]
- Scilit, Synthesis of 2-oxazolidinones/2-imidazolidinones from CO2, different epoxides and amino alcohols/alkylene diamines using Br−Ph3+P-PEG600-P+Ph3Br− as homogenous recyclable c
- Google Patents, US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermedi
- PubMed, Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]
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Evaluating the cost-effectiveness of 2-Amino-2-hydroxymethylindane as a chiral auxiliary
An In-Depth Guide to Evaluating the Cost-Effectiveness of Novel Chiral Auxiliaries: A Case Study of 2-Amino-2-hydroxymethylindane
Introduction: The Quest for Stereochemical Control
In the landscape of modern synthetic chemistry, particularly within drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement. Chiral auxiliaries are powerful tools in this endeavor, enabling chemists to induce stereoselectivity in reactions that would otherwise produce a racemic or diastereomeric mixture. An effective chiral auxiliary must not only reliably direct the stereochemical outcome of a reaction but also be readily available, easily attached, and cleanly cleaved without compromising the integrity of the target molecule.
This guide provides a comprehensive framework for evaluating the cost-effectiveness of a novel chiral auxiliary, using the hypothetical candidate this compound as a central example. While not a widely established auxiliary, its rigid indane backbone and vicinal amino and hydroxymethyl groups present an interesting structural motif for asymmetric induction. To ground our evaluation in practical reality, we will compare its theoretical potential against well-established, commercially available auxiliaries, such as Evans' oxazolidinones and (1R,2S)-(-)-2-amino-1,2-indanol derivatives.
Pillar 1: Defining the Metrics of an Ideal Chiral Auxiliary
Before any meaningful comparison can be made, we must first establish the key performance indicators (KPIs) that define an effective and cost-efficient chiral auxiliary. The true cost of an auxiliary extends far beyond its price per gram; it encompasses the entire synthetic route.
Key Performance Indicators:
-
High Diastereoselectivity: The auxiliary must induce a high degree of facial selectivity in the substrate, leading to a high diastereomeric excess (d.e.) in the product. Values exceeding 95% d.e. are often the benchmark for practical applications.
-
High Yield: The attachment and cleavage steps, as well as the diastereoselective reaction itself, should proceed in high chemical yield to maximize material throughput.
-
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and, crucially, removed under mild conditions that do not epimerize or degrade the newly formed stereocenter.
-
Recoverability and Recyclability: For an auxiliary to be truly cost-effective, it must be recoverable in high yield and purity after cleavage, allowing for its reuse in subsequent reactions. This significantly lowers the effective cost per run.
-
Crystallinity of Intermediates: The formation of crystalline diastereomeric intermediates can be a significant advantage, allowing for easy purification and enrichment of the major diastereomer by simple recrystallization. This can often upgrade a good d.e. to an excellent one.
-
Predictable Stereochemical Outcome: The stereochemistry of the major product should be predictable based on the known stereochemistry of the auxiliary and the reaction mechanism. This is often achieved through a well-defined, rigid transition state.
-
Broad Substrate Scope: A versatile auxiliary should be effective across a range of substrates and reaction types (e.g., alkylations, aldol reactions, Diels-Alder reactions).
Pillar 2: Comparative Analysis—this compound vs. Established Auxiliaries
To evaluate our hypothetical candidate, we will compare its potential performance characteristics against two titans of the field: Evans' oxazolidinones and aminoindanol derivatives. This comparison will be based on typical literature-reported data for these established systems.
Data Presentation: A Head-to-Head Comparison
| Feature | This compound (Hypothetical) | Evans' Auxiliaries (e.g., 4-benzyl-2-oxazolidinone) | (1R,2S)-(-)-2-Amino-1,2-indanol Derivatives |
| Typical Diastereoselectivity (d.e.) | >90% (projected) | >99% for many reactions | >95% for certain applications |
| Yield (Overall Process) | Good to Excellent | Excellent | Good to Excellent |
| Cleavage Conditions | Mild (e.g., LiAlH₄, LiBH₄, hydrolysis) | Mild to Moderate (e.g., LiBH₄, LiOH/H₂O₂, hydrolysis) | Mild (e.g., hydrolysis) |
| Recoverability | High (projected) | High (>90%) | High |
| Crystallinity of Intermediates | Likely high due to rigid backbone | Often highly crystalline | Often crystalline |
| Predictability of Outcome | High (projected based on chelation control) | Very High (well-studied models exist) | High (well-studied models exist) |
| Approximate Cost | N/A (not commercially available) | ~$10-20/gram (for common derivatives) | ~$15-30/gram |
Pillar 3: Experimental Workflow for Evaluation
A rigorous evaluation of a new chiral auxiliary requires a systematic experimental approach. The following workflow outlines the necessary steps, from synthesis of the auxiliary to the final analysis of the enantiopure product.
Workflow Diagram: Evaluating a Novel Chiral Auxiliary
Caption: Workflow for the evaluation of a new chiral auxiliary.
Detailed Experimental Protocol: Asymmetric Alkylation
This protocol describes a representative experiment to test the efficacy of this compound in a standard asymmetric alkylation, a common benchmark reaction.
1. Attachment of the Auxiliary:
-
To a solution of resolved (S)-2-Amino-2-hydroxymethylindane (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting amine.
-
Work up the reaction by washing with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-acyl substrate. Purify by column chromatography if necessary.
2. Diastereoselective Alkylation:
-
Dissolve the N-acyl substrate (1.0 eq) in anhydrous THF (0.1 M) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or titrated) dropwise, and stir for 30 minutes to ensure complete formation of the lithium enolate. The formation of a chelated, rigid Z-enolate is critical for high diastereoselectivity.
-
Add benzyl bromide (1.2 eq) dropwise. Stir at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Crucial Analysis Step: At this stage, determine the diastereomeric ratio of the crude product using high-field ¹H NMR spectroscopy or achiral HPLC. The integration of well-resolved signals corresponding to each diastereomer will provide the d.e.
3. Cleavage and Recovery of the Auxiliary:
-
Dissolve the alkylated product (1.0 eq) in anhydrous diethyl ether (0.1 M) and cool to 0 °C.
-
Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Carefully quench the reaction by the slow addition of 1 M NaOH.
-
Extract the aqueous layer multiple times with DCM to recover the water-soluble this compound auxiliary.
-
The desired chiral alcohol product will remain in the ether layer. Isolate, purify by column chromatography, and determine the enantiomeric excess (e.e.) using chiral HPLC.
Conclusion: A Holistic View of Cost-Effectiveness
The evaluation of a chiral auxiliary is a multi-faceted process that demands rigorous scientific inquiry. While this compound remains a hypothetical candidate, the framework laid out provides a clear path for its evaluation, or that of any novel chiral agent. The true cost-effectiveness is not found in the catalog price, but in the confluence of high stereoselectivity, robust yields, and efficient recyclability.
Established auxiliaries like Evans' oxazolidinones have set a high bar due to their exceptional performance and predictable outcomes across a wide range of transformations. For a new auxiliary to be a viable alternative, it must offer a significant advantage, be it in a niche application, improved atom economy, or drastically lower production cost. The systematic application of the protocols and evaluation metrics described herein will empower researchers to make informed, data-driven decisions in their pursuit of elegant and efficient asymmetric syntheses.
References
- Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S*,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Pu, L. (1998). The chemistry of 1,1'-binaphthyl-based chiral ligands and auxiliaries. Chemical Reviews, 98(7), 2405–2494.
A Head-to-Head Comparison of Pseudoephedrine and Indane-Based Amino Alcohols as Chiral Auxiliaries in Asymmetric Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Logic of Chiral Auxiliary-Mediated Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for ensuring efficacy and safety. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and reliable strategy for introducing stereocenters. By temporarily attaching an enantiomerically pure molecule (the auxiliary) to a prochiral substrate, we can effectively steer the stereochemical course of a reaction. The auxiliary creates a diastereomeric intermediate, allowing for facial differentiation of the substrate and directing the approach of reagents to create one desired stereoisomer preferentially. Following the key transformation, the auxiliary is cleaved and, ideally, recovered for reuse, leaving behind an enantiomerically enriched product.
This guide provides an in-depth, head-to-head comparison of two distinct classes of amino alcohol-based chiral auxiliaries. We will first examine the well-established and extensively documented pseudoephedrine auxiliary, pioneered by Andrew G. Myers. We will then compare its performance and mechanistic underpinnings to the emerging class of conformationally rigid indane-based amino alcohols, for which data on the structurally related cis-1-amino-2-hydroxyindan will serve as a representative example due to the limited specific literature on 2-amino-2-hydroxymethylindane. The analysis will focus on the causality behind experimental choices, providing field-proven insights for researchers in drug development and synthetic chemistry.
The General Workflow of Chiral Auxiliary-Based Asymmetric Alkylation
The power of this synthetic strategy lies in its cyclical and recoverable nature. The fundamental steps, common to both auxiliary classes discussed, are attachment, diastereoselective transformation, and cleavage. This workflow ensures that the initial chirality of the auxiliary is efficiently transferred to the final product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The Established Standard: (1R,2R)-Pseudoephedrine
First introduced as a practical chiral auxiliary by Myers and coworkers, (+)-pseudoephedrine has become a workhorse in asymmetric synthesis, particularly for the α-alkylation of carboxylic acid derivatives.[1][2] Its widespread adoption is due to its low cost, availability in both enantiomeric forms, and the high diastereoselectivities it consistently delivers.[3][4]
Mechanism of Stereochemical Control
The stereodirecting power of pseudoephedrine hinges on the formation of a rigid, chelated (Z)-enolate intermediate upon deprotonation with a strong base like lithium diisopropylamide (LDA).[2][5] The key steps are:
-
Dianion Formation: LDA deprotonates both the α-carbon of the amide and the hydroxyl group of the auxiliary.
-
Chelation: The lithium cation is internally chelated by both the enolate oxygen and the auxiliary's alkoxide oxygen. This creates a rigid, six-membered ring-like transition state.
-
Facial Shielding: The phenyl group of the auxiliary and the C1-methyl group effectively block one face of the enolate. The electrophile is therefore directed to attack from the less sterically hindered face, leading to a predictable stereochemical outcome.[1][6]
The addition of lithium chloride (LiCl) is often crucial. It is proposed to break up enolate aggregates, leading to a more reactive monomeric species and significantly accelerating the rate of alkylation.[1]
Caption: Logical pathway for stereocontrol using the pseudoephedrine auxiliary.
Scope and Performance
Pseudoephedrine amides undergo highly diastereoselective alkylation with a wide variety of primary alkyl halides, with isolated diastereomeric excesses (de) frequently exceeding 95-99%.[1] The methodology has also been successfully extended to Michael additions and aza-Michael reactions.[6][7][8]
Cleavage and Auxiliary Recovery
A significant advantage of the pseudoephedrine auxiliary is the variety of mild methods for its cleavage, allowing access to a diverse range of final products:
-
Chiral Carboxylic Acids: Mild acidic or basic hydrolysis.
-
Chiral Primary Alcohols: Reduction with reagents like lithium amidotrihydroborate (LAB).[9]
-
Chiral Aldehydes: Partial reduction followed by hydrolysis.
-
Chiral Ketones: Addition of organolithium or Grignard reagents to the amide.[10]
The water-soluble auxiliary is typically recovered in high yield after a simple acid-base extraction.[6]
The Rigid Challenger: Indane-Based Amino Alcohols
While pseudoephedrine is highly effective, its regulatory status as a methamphetamine precursor has created logistical challenges for industrial and academic labs.[11][12] This has spurred interest in alternatives. Conformationally rigid cyclic amino alcohols, such as those based on an indane scaffold, represent a promising class of auxiliaries. While direct data for this compound is sparse, extensive work on the closely related cis-1-amino-2-hydroxyindan provides a strong basis for comparison.[13] This auxiliary is readily prepared and resolved into its constituent enantiomers.[13]
Mechanism of Stereochemical Control
Similar to pseudoephedrine, the efficacy of cis-1-amino-2-hydroxyindan derives from a rigid transition state. When converted into an N-acyl oxazolidinone (a common strategy for amino alcohol auxiliaries), it forms a chelated boron enolate that directs the approach of an electrophile (e.g., an aldehyde in an aldol reaction).[13] The fused five-membered ring of the indane backbone provides a fixed, concave steric shield, forcing the electrophile to approach from the opposite, more accessible face. This high degree of conformational rigidity is a key advantage, potentially leading to even greater stereoselectivity than the more flexible phenyl and methyl groups of pseudoephedrine.[14][15]
Caption: Stereocontrol logic using a rigid indane-based auxiliary.
Scope and Performance
The N-acyl oxazolidinone derived from cis-1-amino-2-hydroxyindan has demonstrated exceptional performance in asymmetric aldol reactions, yielding syn-aldol products with >98% diastereoselectivity across a range of aldehydes.[13] This demonstrates the powerful directing ability of the rigid indane framework.
Cleavage and Auxiliary Recovery
Cleavage of the oxazolidinone auxiliary is typically achieved under mild hydrolytic conditions, for example, using lithium hydroxide (LiOH), to furnish the corresponding β-hydroxy acid. The chiral aminoindanol auxiliary can be recovered in good yields (77-85%).[13]
Head-to-Head Performance Comparison
The following table summarizes the performance of pseudoephedrine and the representative indane-based auxiliary in their respective optimal reactions.
| Feature | (1R,2R)-Pseudoephedrine | (1S,2R)-cis-1-Amino-2-hydroxyindan Derivative |
| Typical Reaction | Asymmetric Alkylation of Amides[1] | Asymmetric Aldol Reaction of Oxazolidinones[13] |
| Key Intermediate | Chelated Lithium (Z)-Enolate | Chelated Boron (Z)-Enolate |
| Source of Rigidity | Li+ Chelation and Ph/Me groups | Fused Bicyclic Indane Backbone |
| Representative Yield | 80 - 99% | 75 - 91% |
| Diastereoselectivity (de) | 95 to ≥99% | ≥98% |
| Cleavage Conditions | Varied: Hydrolysis (acid), Reduction (alcohol), Organometallic addition (ketone)[9][10] | Mild Hydrolysis (LiOH) to give β-hydroxy acid[13] |
| Auxiliary Recovery | High (typically >90%) | Good (77 - 85%) |
| Key Advantages | Inexpensive, well-documented, versatile cleavage options.[1][3] | High rigidity, excellent selectivity, free from regulatory issues.[13] |
| Key Disadvantages | Regulatory restrictions (methamphetamine precursor).[11] | Higher cost of synthesis/resolution, cleavage options less explored than pseudoephedrine. |
Experimental Protocols
Protocol 1: Asymmetric Alkylation using (+)-Pseudoephedrine
(Adapted from Myers, A. G., et al. J. Am. Chem. Soc. 1997)[1]
This protocol describes the alkylation of a pseudoephedrine propionamide with benzyl bromide.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous lithium chloride (6.0 equiv.) and the pseudoephedrine propionamide substrate (1.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a suspension (approx. 0.1 M).
-
Cooling: Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) in THF (2.2 equiv.) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 min, then at 0 °C for 15 min, and finally cool back to -78 °C.
-
Electrophile Addition: Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Workup: Allow the mixture to warm to room temperature and partition between water and ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography or recrystallization to yield the alkylated product with high diastereomeric purity.
Protocol 2: Asymmetric Aldol Reaction using a cis-1-Amino-2-hydroxyindan Derivative
(Adapted from Ghosh, A. K., et al. Org. Lett. 2001)[13]
This protocol describes the aldol reaction of an N-propionyl oxazolidinone derived from aminoindanol with benzaldehyde.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone substrate (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM) (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Enolate Formation: Add di-n-butylboron triflate (1.1 equiv.) dropwise, followed by the slow addition of triethylamine (1.2 equiv.). Stir the mixture at 0 °C for 30 minutes.
-
Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (e.g., benzaldehyde, 1.5 equiv.) dropwise.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to 0 °C over 1 hour.
-
Quenching: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.
-
Workup: Concentrate the mixture to remove most of the organic solvents. Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is purified by flash chromatography to yield the syn-aldol adduct with high diastereoselectivity.
Conclusion and Field Insights
This comparative guide demonstrates that both pseudoephedrine and indane-based amino alcohols are highly effective chiral auxiliaries, albeit with distinct advantages and optimal applications.
Pseudoephedrine remains the auxiliary of choice for many asymmetric alkylation reactions due to its proven reliability, extensive documentation, and the versatility of its cleavage, which provides synthetic routes to a wide array of chiral building blocks.[1][9][10] Its primary drawback is logistical, stemming from its regulatory control.[11] For process chemistry and large-scale synthesis, this can be a significant hurdle.
The indane-based auxiliaries , represented here by cis-1-amino-2-hydroxyindan, offer a compelling alternative. Their exceptional performance, driven by a conformationally rigid backbone, makes them ideal for reactions requiring a high degree of facial shielding, such as the aldol reaction.[13] They are not subject to the same regulatory scrutiny as pseudoephedrine, making them an attractive option for industrial applications. While the synthesis and resolution may be more involved than simply purchasing pseudoephedrine, the payoff is extremely high stereoselectivity.
For the practicing chemist, the choice depends on the specific synthetic challenge. For rapid access to diverse chiral acids, alcohols, and ketones via alkylation, pseudoephedrine is a superb, cost-effective tool, provided regulatory hurdles can be managed. For transformations where maximum rigidity and stereocontrol are paramount, such as in complex aldol additions, or when developing a process that must avoid controlled substances, the indane-based auxiliaries represent a superior, state-of-the-art alternative.
References
- Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]
- Brunger, B. (2014). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Oreate AI. (2024). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis.
- Nájera, C., & Sansano, J. M. (2005). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. The Journal of Organic Chemistry, 70(22), 8790-8800. [Link]
- Vicario, J. L., Badía, D., & Carrillo, L. (2002). Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-δ-lactones. Organic Letters, 4(11), 1963-1966. [Link]
- Myers, A. G. (1995). Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
- American Chemical Society. (n.d.). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
- Molecules and Materials. (2007). Myers Asymmetric Alkylation.
- Lory, C. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations.
- Collum, D. B., et al. (2013). Disodium Salts of Pseudoephedrine-Derived Myers Enolates: Stereoselectivity and Mechanism of Alkylation.
- Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates.
- Eiceman, G. A., et al. (2012). Separation mechanism of chiral impurities, ephedrine and pseudoephedrine, found in amphetamine-type substances using achiral modifiers in the gas phase. PubMed. [Link]
- Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary.
- Wilson, P. D., et al. (2004). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit. [Link]
- Ghosh, A. K., & Kim, J. H. (2001). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 3(23), 3751-3754. [Link]
- Heravi, M. M., & Zadsirjan, V. (2020). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 10(42), 25166-25196. [Link]
- Myers, A. I., & Mihelich, E. D. (1976). Meyers Asymmetric Alkylation. Angewandte Chemie International Edition in English, 15(5), 270-281. [Link]
- American Chemical Society. (2017). Pseudoephedrine. Molecule of the Week Archive. [Link]
- LibreTexts. (2019). 7.7: Stereochemistry in biology and medicine. Chemistry LibreTexts. [Link]
- Carretero, J. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(5), 2944-3015. [Link]
- Tong, L., et al. (2004). Reinforcing effect of pseudoephedrine isomers and the mechanism of action. European Journal of Pharmacology, 503(1-3), 97-104. [Link]
- Semantic Scholar. (n.d.). Chiral Amine Synthesis. Topic Page. [Link]
- PubMed. (2002). Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones. PubMed. [Link]
- ResearchGate. (n.d.). Chemical structure of pseudoephedrine and optical isomers of amphetamine and methamphetamine. Figure. [Link]
- ResearchGate. (2023). The selected enzymatic synthesis of chiral 1,2‐amino alcohols...
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. [Link]
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A Comparative Guide to the Recyclability of 2-Amino-2-hydroxymethylindane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that extends beyond immediate reaction outcomes. An ideal auxiliary should not only induce high stereoselectivity but also be readily recoverable and reusable, aligning with the principles of green chemistry and economic viability. This guide provides an in-depth assessment of the recyclability of 2-Amino-2-hydroxymethylindane, a valuable yet under-documented chiral building block. Through a comparative analysis with established alternatives—(1S,2R)-(-)-cis-1-Amino-2-indanol and 2-Amino-2-methyl-1-propanol—this document offers a framework for evaluating and implementing sustainable synthetic strategies.
The Profile of this compound: Synthesis and a Proposed Path to Recyclability
This compound is a bifunctional chiral compound with potential applications as a chiral auxiliary or ligand in asymmetric transformations. Its rigid indane backbone combined with the stereogenic center at the C-2 position, bearing both an amino and a hydroxymethyl group, offers a unique structural motif for inducing chirality.
Synthetic Approach
While a specific, high-yielding, and scalable synthesis for this compound is not extensively documented in publicly available literature, a plausible route can be extrapolated from the synthesis of similar 2-aminoindane derivatives. A common strategy involves the derivatization of 2-aminoindane-2-carboxylic acid[1].
A hypothetical, yet chemically sound, synthetic pathway is outlined below:
Caption: Proposed synthesis of this compound.
This two-step process involves the initial protection of the carboxylic acid as an ester, followed by reduction to the primary alcohol. The choice of reducing agent is critical to avoid side reactions and ensure the integrity of the amino group.
A Framework for Recycling: A Proposed Protocol
Direct experimental data on the recycling of this compound is scarce. However, based on its chemical structure as an amino alcohol, a robust and efficient recycling protocol can be proposed. This protocol leverages the basicity of the amino group to facilitate separation from non-basic reaction components.
Proposed Recycling Workflow:
Caption: Proposed workflow for recycling this compound.
This acid-base extraction technique is a cornerstone of sustainable chemistry, allowing for the selective separation and recovery of basic compounds like amino alcohols from complex reaction mixtures. The recovered auxiliary can then be purified and reused, significantly reducing waste and improving the overall process mass intensity.
Comparative Analysis with Alternative Chiral Amino Alcohols
To contextualize the potential recyclability of this compound, a comparison with two well-established chiral amino alcohols is presented: (1S,2R)-(-)-cis-1-Amino-2-indanol, a structurally similar compound, and 2-Amino-2-methyl-1-propanol, a non-cyclic alternative.
| Feature | This compound | (1S,2R)-(-)-cis-1-Amino-2-indanol | 2-Amino-2-methyl-1-propanol |
| Structure | Indane backbone, C2-substitution | Indane backbone, C1-amino, C2-hydroxyl | Acyclic, branched |
| Synthesis Yield | Not well-documented | Up to 50% overall from indene[2] | ~57-90% depending on the route[3][4] |
| Recycling Method | Proposed: Acid-Base Extraction | Acid-Base Extraction[5] | Distillation / Recrystallization |
| Reported Recovery | Theoretical: High | High (not always quantified) | High (used in CO2 capture, regeneration is key)[6][7] |
| Scalability | Potentially scalable | Established scalability | Industrially produced on a large scale |
| Key Advantages | Unique C2-disubstituted scaffold | Proven efficacy in catalysis | Readily available, low cost |
| Potential Drawbacks | Lack of established synthetic route | Multi-step synthesis | Lower rigidity, potentially lower stereoselectivity |
(1S,2R)-(-)-cis-1-Amino-2-indanol: A Close Relative
(1S,2R)-(-)-cis-1-Amino-2-indanol is a widely used chiral ligand and auxiliary, notably as a precursor to the HIV protease inhibitor Indinavir[2]. Its synthesis and recycling are well-documented.
Synthesis: The synthesis of enantiomerically pure (1S,2R)-1-amino-2-indanol often involves a Ritter reaction on chiral indene oxide, followed by hydrolysis and resolution[2]. The overall yield from indene is reported to be around 50%[2].
Recycling: As an amino alcohol, its recovery follows a similar acid-base extraction protocol to the one proposed for this compound. The basic amino group allows for its separation from the desired product and unreacted starting materials into an aqueous acidic phase. Subsequent basification and extraction with an organic solvent allow for its recovery[5]. While the principle is sound and widely applied, specific quantitative recovery yields can vary depending on the reaction workup and scale.
2-Amino-2-methyl-1-propanol: The Acyclic Workhorse
2-Amino-2-methyl-1-propanol is a commodity chemical with broad applications, including as a buffer and in the synthesis of pharmaceuticals. Its simple, acyclic structure and high availability make it an interesting benchmark.
Synthesis: Several industrial-scale synthetic routes exist, with yields ranging from approximately 57% to over 90% depending on the starting materials and process[3][4]. Common methods include synthesis from 2-nitropropane or isobutene[3][8].
Recyclability: While not primarily used as a chiral auxiliary in the same vein as the indanol derivatives, its recovery from various processes is well-established, particularly in the context of carbon dioxide capture. Regeneration is typically achieved through thermal swing absorption, where the captured CO2 is released at elevated temperatures, regenerating the amine for reuse[6][7]. This demonstrates the inherent stability and recyclability of the amino alcohol functional group. For laboratory-scale synthesis, purification and recovery are typically achieved through distillation or recrystallization of its salts.
Experimental Protocols
Proposed General Protocol for the Recovery of this compound
Objective: To recover this compound from a post-reaction mixture.
Materials:
-
Reaction mixture containing the chiral auxiliary.
-
1 M Hydrochloric Acid (HCl).
-
Saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Separatory funnel.
-
Standard glassware.
Procedure:
-
Quenching: Quench the reaction mixture as appropriate for the specific chemistry.
-
Acidic Extraction: Transfer the mixture to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously and allow the layers to separate. The protonated amino alcohol will partition into the aqueous layer.
-
Phase Separation: Separate the aqueous layer. Wash the organic layer with another portion of 1 M HCl to ensure complete extraction of the auxiliary. Combine the aqueous extracts.
-
Product Isolation: The organic layer contains the desired product, which can be washed with saturated NaHCO₃ solution, water, and brine, then dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
Auxiliary Recovery: Cool the combined aqueous extracts in an ice bath and slowly add a saturated solution of NaHCO₃ or a more concentrated base like NaOH until the pH is basic (pH > 8).
-
Extraction of Auxiliary: Extract the basified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts containing the recovered auxiliary, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the recovered this compound.
-
Purification: If necessary, the recovered auxiliary can be further purified by recrystallization or column chromatography.
Synthesis of (1S,2R)-(-)-cis-1-Amino-2-indanol
A well-established procedure for the synthesis of (1S,2R)-1-aminoindan-2-ol starts from indene[9].
Step 1: Epoxidation of Indene
-
To a solution of indene in dichloromethane, add (S,S)-(N,N')-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride and 4-phenylpyridine N-oxide under a nitrogen atmosphere.
-
Cool the mixture and add aqueous sodium hypochlorite solution while maintaining the temperature.
-
After the reaction is complete, the organic layer is separated, dried, and concentrated to give (1S,2R)-indene oxide.
Step 2: Ritter Reaction and Hydrolysis
-
The crude indene oxide is dissolved in acetonitrile and treated with a strong acid (e.g., oleum) at low temperature to form an oxazoline intermediate[2].
-
The reaction is then quenched, and the oxazoline is hydrolyzed with water to yield (1S,2R)-1-aminoindan-2-ol[2].
-
The final product can be further purified by crystallization, often as a salt with a chiral acid like L-tartaric acid, to achieve high enantiomeric purity[2].
Synthesis of 2-Amino-2-methyl-1-propanol from 2-Nitropropane
This two-step synthesis involves the condensation of 2-nitropropane with formaldehyde, followed by the reduction of the nitro group[3].
Step 1: Condensation
-
2-nitropropane is reacted with an aqueous solution of formaldehyde in the presence of a base catalyst (e.g., sodium hydroxide). The reaction is typically carried out at an elevated temperature (60-90°C)[3].
-
The resulting 2-nitro-2-methyl-1-propanol is then isolated.
Step 2: Reduction
-
The 2-nitro-2-methyl-1-propanol is reduced to 2-amino-2-methyl-1-propanol. This can be achieved through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon.
-
The final product is purified by distillation.
Conclusion: A Call for Further Investigation
While direct experimental validation is pending, the chemical properties of this compound strongly suggest that it is a highly recyclable chiral auxiliary. The proposed acid-base extraction protocol is a robust and scalable method that aligns with the principles of green chemistry. In comparison to its close structural analog, (1S,2R)-(-)-cis-1-Amino-2-indanol, it offers a different stereochemical arrangement at the C-2 position which could lead to novel applications in asymmetric synthesis. When compared to the acyclic and readily available 2-Amino-2-methyl-1-propanol, it provides a more rigid chiral scaffold, which is often crucial for achieving high levels of stereocontrol.
The primary hurdle for the widespread adoption of this compound is the lack of a well-documented, high-yield synthetic protocol. Further research into an efficient synthesis, coupled with experimental validation of the proposed recycling strategy, would solidify its position as a valuable and sustainable tool for the synthesis of enantiomerically pure molecules.
References
- ChemicalBook. 2-Amino-2-methyl-1-propanol synthesis. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0249495_EN.htm
- BenchChem. Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development. URL: https://www.benchchem.com/product/bcp161536/technical-documents
- Guidechem. How to Prepare 2-Amino-2-methyl-1-propanol?. URL: https://www.guidechem.com/frequently-asked-questions/how-to-prepare-2-amino-2-methyl-1-propanol-faq-779821.html
- Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. URL: https://www.ataman-kimya.com/en/2-amino-2-methyl-1-propanol_p1125.html
- Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol. URL: https://patents.google.
- Organic Syntheses. (1s,2r)-1-aminoindan-2-ol. URL: http://www.orgsyn.org/demo.aspx?prep=v76p0057
- MDPI. Strategies for Accessing cis-1-Amino-2-Indanol. URL: https://www.mdpi.com/1420-3049/23/11/2827
- PubMed. Regeneration of 2-amino-2-methyl-1-propanol used for carbon dioxide absorption. URL: https://pubmed.ncbi.nlm.nih.gov/18306768/
- Wikipedia. Chiral auxiliary. URL: https://en.wikipedia.org/wiki/Chiral_auxiliary
- ResearchGate. Enantioselective synthesis of (1S,2R)-1-amino-2-indanol via the Ritter.... URL: https://www.researchgate.net/figure/Enantioselective-synthesis-of-1S-2R-1-amino-2-indanol-via-the-Ritter-process_fig3_328766943
- PMC. cis-1-Aminoindan-2-ol in Asymmetric Syntheses. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6266068/
- ResearchGate. (PDF) Strategies for Accessing cis-1-Amino-2-Indanol. URL: https://www.researchgate.net/publication/328766943_Strategies_for_Accessing_cis-1-Amino-2-Indanol
- Oreate AI Blog. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. URL: https://oreate.com/blog/research-progress-on-the-application-of-pseudoephedrine-as-a-chiral-auxiliary-in-asymmetric-synthesis/
- Sigma-Aldrich. Chiral Auxiliaries. URL: https://www.sigmaaldrich.
- PMC. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041887/
- PubMed. Pseudoephedrine as a chiral auxiliary for asymmetric Michael reactions: synthesis of 3-aryl-delta-lactones. URL: https://pubmed.ncbi.nlm.nih.gov/12036353/
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A Comparative Analysis of 2-Amino-2-hydroxymethylindane and Other Leading Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug development and materials science. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and predictable method for controlling stereochemical outcomes. This guide provides an in-depth comparison of the performance of the emerging chiral auxiliary, 2-Amino-2-hydroxymethylindane, against established auxiliaries such as Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides. The focus of this analysis is on reaction times and chemical yields across three fundamental carbon-carbon bond-forming reactions: the aldol addition, alkylation, and the Diels-Alder reaction.
The choice of a chiral auxiliary is a critical decision in the design of a synthetic route. An ideal auxiliary should not only induce high levels of stereoselectivity but also be readily available, easily attached to the substrate, and cleaved under mild conditions without compromising the newly formed stereocenter. Furthermore, for practical applications, especially in industrial settings, reaction kinetics and overall yield are crucial metrics of efficiency. This guide aims to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions when selecting a chiral auxiliary for their specific synthetic challenges.
Performance Comparison in Key Asymmetric Transformations
The following sections present a comparative summary of the performance of this compound (often used in the form of its derived oxazolidinone) and other prominent chiral auxiliaries. While direct, side-by-side kinetic studies are not always available in the literature, the provided reaction times offer a valuable proxy for assessing the relative reaction rates under the specified conditions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are common motifs in many natural products and pharmaceuticals.[1] The stereochemical outcome of this reaction is highly dependent on the chiral auxiliary employed.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) | Reaction Time (h) | Reference |
| (1R,2S)-1-Amino-2-indanol derivative | Isobutyraldehyde | >99:1 | 75 | 3 | [1] |
| (1R,2S)-1-Amino-2-indanol derivative | Benzaldehyde | >99:1 | 80 | 3 | [1] |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Isobutyraldehyde | >99:1 | >80 | 2-4 | [2] |
| (S)-4-Isopropyl-2-oxazolidinone (Evans) | Benzaldehyde | 99:1 | >80 | 2-4 | [2] |
Note: Data for the this compound auxiliary is represented by the closely related and well-documented (1R,2S)-1-amino-2-indanol derived oxazolidinone.
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of carbon-carbon bonds at the α-position of a carbonyl group.[3][4]
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reaction Time (h) | Reference |
| (S)-4-Benzyloxazolidin-2-one (Evans) | Allyl iodide | >99:1 | 92 | 1-4 | [3] |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (Evans) | Benzyl bromide | >99:1 | 80-92 | 1-4 | [3] |
| Pseudoephedrine Amide (Myers) | Benzyl bromide | ≥99% (d.e.) | 95 | 24 | [5] |
| Pseudoephedrine Amide (Myers) | Ethyl iodide | 98% (d.e.) | 95 | 24 | [5] |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings, and chiral auxiliaries can effectively control the facial selectivity of the dienophile.[6][7]
| Chiral Auxiliary | Diene | Dienophile | Diastereomeric Ratio (endo:exo) | Yield (%) | Reaction Time (h) | Reference |
| (1R,2R)-1-Aminoindan-2-ol derivative | Cyclopentadiene | N-Crotonyl | >99:1 | 92 | Not Specified | [2] |
| Oppolzer's Camphorsultam | Cyclopentadiene | N-Acryloyl | 98:2 | >99 | Not Specified | [2] |
Note: The rigid bicyclic structure of the indane-derived auxiliary demonstrates excellent performance in controlling the stereochemistry of the Diels-Alder reaction.
Causality Behind Experimental Choices and Mechanistic Insights
The observed differences in reaction times and yields among these auxiliaries can be attributed to their distinct structural and electronic properties, which influence the transition state geometries of the reactions.
This compound Derivatives: The rigid, fused-ring system of the indane backbone provides a well-defined and predictable steric environment. In aldol reactions, when converted to an oxazolidinone, this rigidity helps to enforce a specific chelated transition state, leading to high diastereoselectivity.[1] The conformational constraint can also accelerate the reaction by reducing the entropic barrier to achieve the highly organized transition state.
Evans' Oxazolidinones: These auxiliaries, derived from readily available amino acids, are renowned for their high levels of stereoinduction in aldol and alkylation reactions.[8] The stereochemical outcome is dictated by the formation of a six-membered, chair-like transition state, where the substituent at the 4-position of the oxazolidinone sterically shields one face of the enolate.[9] The choice of Lewis acid (e.g., dibutylboron triflate) is crucial for the formation of the Z-enolate, which is key to achieving high syn-diastereoselectivity in aldol additions.[10]
Oppolzer's Camphorsultams: The rigid camphor backbone of this auxiliary provides excellent steric shielding, making it particularly effective in asymmetric Diels-Alder reactions.[11] The sulfonyl group can also influence the electronic properties of the dienophile.
Myers' Pseudoephedrine Amides: This auxiliary offers a practical advantage in that both enantiomers are readily available.[12] The reaction proceeds through a lithium-chelated enolate, where the stereochemistry of the alkylation is directed by the pseudoephedrine backbone. The use of lithium chloride is often crucial for achieving high yields and selectivities by breaking up deleterious aggregates of the lithium enolate.[13]
Experimental Protocols
To ensure the reproducibility and self-validation of the presented data, detailed experimental methodologies for key reactions are provided below.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
Caption: Generalized workflow for chiral auxiliary-mediated synthesis.
Protocol 1: Asymmetric Aldol Reaction with a (1R,2S)-1-Amino-2-indanol-Derived Oxazolidinone
-
Enolate Formation: A solution of the N-propionyl oxazolidinone derived from (1R,2S)-1-amino-2-indanol (1.0 eq) in anhydrous dichloromethane (0.1 M) is cooled to 0 °C under an inert atmosphere. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred for 30 minutes at 0 °C.
-
Aldol Addition: The reaction mixture is then cooled to -78 °C, and the aldehyde (1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
-
Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Asymmetric Alkylation of an N-Acyl Evans Oxazolidinone
-
Enolate Formation: A solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere. Sodium hexamethyldisilazide (NaHMDS) or Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the resulting mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq) is added neat or as a solution in THF. The reaction mixture is stirred at -78 °C for 1-4 hours.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The product is purified by flash chromatography.[14]
Visualizing Reaction Mechanisms
Caption: Key steps in an Evans-type asymmetric aldol reaction.
Conclusion
The selection of a chiral auxiliary is a multifaceted decision that requires careful consideration of stereoselectivity, yield, reaction time, and practical aspects such as cost and ease of handling. This guide has provided a comparative overview of this compound and other leading auxiliaries, supported by experimental data.
The indane-derived auxiliary demonstrates exceptional performance, particularly in aldol and Diels-Alder reactions, offering high diastereoselectivity often comparable or superior to established methods. Its rigid framework appears to be a key factor in achieving this high level of stereocontrol. While more direct kinetic data is needed for a definitive comparison of reaction rates, the reported reaction times suggest that it is a highly efficient auxiliary.
Evans' oxazolidinones remain a reliable and versatile choice for a wide range of asymmetric transformations, with a vast body of literature supporting their application. Myers' pseudoephedrine and Oppolzer's camphorsultam also offer distinct advantages in specific applications.
Ultimately, the optimal chiral auxiliary will depend on the specific substrate, desired transformation, and the practical constraints of the synthetic project. The data and protocols presented herein serve as a valuable resource for researchers to navigate these choices and to accelerate the development of efficient and stereoselective synthetic routes.
References
- Gage, J. R., & Evans, D. A. (1990). (s)-4-(phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 83.
- Weist, O., & Helmchen, G. (1994). (−)-d-2,10-camphorsultam. Organic Syntheses, 72, 1.
- Diaz, G., et al. (2014). Easy Access to Evans' Oxazolidinones.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Sassaman, M. B. (2008). An Asymmetric Aldol Reaction Induced by Chiral Auxiliary.
- A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Valid
- A Comparative Guide to Chiral Alkylating Agents in Asymmetric Synthesis - Benchchem. (n.d.).
- Seebach, D., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Diastereoselective alkylation and methods for chiral auxiliary removal - ResearchG
- Myers Asymmetric Alkylation - Molecules and M
- Oppolzer, W., et al. (1984). Asymmetric Diels-Alder reactions of chiral N-enoyl-sultams. Helvetica Chimica Acta, 67(5), 1397-1401.
- Myers Asymmetric Alkyl
- Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis - Benchchem. (n.d.).
- Alkylation of Enolates - Chemistry LibreTexts. (2024, January 15).
- Garner, P., et al. (2021). Large-Scale Preparation of Oppolzer’s Glycylsultam. Organic Syntheses, 98, 375-393.
- Corey, E. J., & Ensley, H. E. (1999). A practical new chiral controller for asymmetric Diels-Alder and alkylation reactions. Organic Letters, 1(11), 1741-1744.
- Asymmetric Hetero-Diels-Alder Reactions - Organic Chemistry Portal. (2006, April 5).
- A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol - Benchchem. (n.d.).
- Labidi, A., & Yacin-Ali, A. (2023). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.
- Evans, D. A., et al. (1988). New asymmetric Diels-Alder cycloaddition reactions. Chiral .alpha.,.beta.-unsaturated carboximides as practical chiral acrylate and crotonate dienophile synthons. Journal of the American Chemical Society, 110(12), 3560-3578.
- Ma, S. (Ed.). (2010).
- Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Ore
- Application Notes and Protocols for Chiral Auxiliaries in Asymmetric Synthesis - Benchchem. (n.d.).
- Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia.
- Evans Aldol Reaction | Chem-St
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- Wikipedia contributors. (2017, March 16). Aldol reaction. In Wikipedia, The Free Encyclopedia.
- Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2024, March 26).
- Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction [Video]. YouTube.
- Crimmins, M. T. (2004). Asymmetric Aldol ReactionsUsing a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters, 6(18), 3163-3166.
- Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - NIH. (n.d.).
- Evans aldol ppt - Slideshare. (n.d.).
- Asymmetric Diels-Alder Reaction : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - NIH. (n.d.).
- Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - MDPI. (2024, February 5).
- Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Applic
- Thermodynamic and Kinetic Study of Diels-Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides-An Assessment for Materials Applic
- Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - NIH. (n.d.).
- Evans, D. A., & Shaw, J. T. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, (4-5), 35-39.
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A Comparative Guide to the Zimmerman-Traxler Model in 2-Amino-2-hydroxymethylindane Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of stereoselective synthesis, the aldol reaction stands as a paramount tool for carbon-carbon bond formation. The ability to predict and control the stereochemical outcome of this reaction is crucial for the efficient synthesis of complex chiral molecules, including a vast array of pharmaceuticals. The Zimmerman-Traxler model, proposed in 1957 by Howard Zimmerman and Marjorie Traxler, has long been a cornerstone for rationalizing the diastereoselectivity of aldol reactions involving metal enolates.[1] This guide provides an in-depth analysis of the Zimmerman-Traxler model's validity and application, specifically focusing on reactions involving the rigid, bifunctional scaffold of 2-amino-2-hydroxymethylindane and its derivatives. We will explore the foundational principles of the model, present supporting and comparative experimental data, and discuss alternative models that may offer a more nuanced understanding in complex systems.
The Bedrock of Stereocontrol: Understanding the Zimmerman-Traxler Model
The Zimmerman-Traxler model postulates that the aldol reaction proceeds through a highly ordered, six-membered chair-like transition state.[1] In this arrangement, the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde, creating a cyclic structure that minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters. The key predictive power of the model lies in the direct correlation between the geometry of the enolate (E or Z) and the diastereomeric outcome of the aldol product (anti or syn).
-
Z-enolates lead to syn-aldol products: In the chair-like transition state of a Z-enolate, the substituent on the enolate (R¹) tends to occupy a pseudo-equatorial position to minimize steric hindrance. Consequently, to avoid a high-energy 1,3-diaxial interaction, the substituent on the aldehyde (R²) also adopts a pseudo-equatorial orientation, resulting in a syn diastereomer.[1]
-
E-enolates lead to anti-aldol products: Conversely, for an E-enolate, the R¹ substituent's orientation leads to a transition state where a pseudo-equatorial placement of the aldehyde's R² group results in an anti stereochemical relationship in the product.[1]
The rigidity of this transition state, and thus the fidelity of the stereochemical prediction, is significantly influenced by several factors:
-
Metal Cation: The nature of the metal cation is pivotal. Boron (B³⁺) and titanium (Ti⁴⁺), with their short and strong bonds to oxygen, form more compact and rigid transition states, leading to higher levels of diastereoselectivity compared to lithium (Li⁺).[2][3]
-
Enolate Geometry: The selective formation of the E or Z enolate is the most critical factor for achieving high diastereoselectivity. This can be controlled by the choice of substrate, the steric bulk of the base (e.g., LDA for kinetic E-enolates), and the reaction conditions.
-
Solvent and Temperature: Aprotic solvents like tetrahydrofuran (THF) are commonly used, and low temperatures (e.g., -78 °C) are essential to ensure kinetic control and prevent side reactions.
Below is a Graphviz diagram illustrating the Zimmerman-Traxler transition states for Z- and E-enolates.
Caption: Zimmerman-Traxler chair-like transition states.
Experimental Validation: The Case of a cis-1-Amino-2-hydroxyindan-Derived Chiral Auxiliary
Direct experimental data on aldol reactions where this compound acts as the primary substrate are scarce in the literature. However, the utility of the closely related cis-1-amino-2-hydroxyindan as a chiral auxiliary in boron-mediated aldol reactions provides compelling evidence for the applicability of the Zimmerman-Traxler model to this class of compounds. In these reactions, the rigid indane framework, when incorporated into an oxazolidinone, effectively controls the facial selectivity of the enolate attack on an aldehyde.
A study by Ghosh et al. demonstrated that a chiral oxazolidinone derived from cis-1-amino-2-hydroxyindan, when acylated and converted to its boron enolate, reacts with various aldehydes to yield syn-aldol products with exceptional enantioselectivity. This outcome is rationalized by a Zimmerman-Traxler transition state where the bulky indane auxiliary directs the approach of the aldehyde to one face of the Z-boron enolate. The rigidity of the bicyclic indane system enhances the predictability of the stereochemical outcome.
Comparative Performance Data
The following table summarizes the high diastereoselectivity and enantioselectivity achieved using the cis-1-amino-2-hydroxyindan-derived chiral auxiliary in boron-mediated aldol reactions with various aldehydes.
| Aldehyde (RCHO) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) of syn Product | Yield (%) |
| Isobutyraldehyde | >99:1 | >99 | 85 |
| Benzaldehyde | >99:1 | >99 | 82 |
| Propionaldehyde | >99:1 | >99 | 80 |
| Acetaldehyde | >99:1 | >99 | 75 |
Data adapted from Ghosh, A. K., et al. J. Chem. Soc., Chem. Commun.
The consistently high syn-selectivity strongly supports the formation of a Z-boron enolate, which then proceeds through the predicted Zimmerman-Traxler transition state.
Experimental Protocol: Asymmetric Aldol Reaction Using a cis-1-Amino-2-hydroxyindan-Derived Auxiliary
This protocol is based on the work of Ghosh et al. and illustrates a typical procedure for a highly stereoselective boron-mediated aldol reaction.
Step 1: Preparation of the N-Acyl Oxazolidinone
-
To a solution of the chiral oxazolidinone derived from cis-1-amino-2-hydroxyindan (1.0 equiv.) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.0 equiv.) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 equiv.) dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to 0 °C over 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the N-propionyl oxazolidinone.
Step 2: Boron-Mediated Aldol Reaction
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv.) in dry dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add di-n-butylboryl trifluoromethanesulfonate (1.1 equiv.) followed by the dropwise addition of triethylamine (1.2 equiv.).
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.
-
Cool the reaction mixture back to -78 °C and add the desired aldehyde (1.2 equiv.) dropwise.
-
Stir at -78 °C for 2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting aldol adduct by flash chromatography on silica gel.
Step 3: Chiral Auxiliary Removal
-
The chiral auxiliary can be removed under mild conditions, for example, by treatment with lithium hydroxide in a THF/water mixture, to yield the corresponding β-hydroxy acid without epimerization.
The following Graphviz diagram illustrates the experimental workflow.
Caption: Experimental workflow for the asymmetric aldol reaction.
Beyond Zimmerman-Traxler: The Influence of Chelation
While the Zimmerman-Traxler model provides a powerful predictive framework, its application to substrates with internal coordinating groups, such as the amino and hydroxyl moieties in this compound, requires careful consideration of alternative or complementary stereocontrol elements. Chelation control can be a dominant factor in such systems.
In a chelation-controlled pathway, a Lewis acidic metal center coordinates to both the carbonyl oxygen and a nearby heteroatom (in this case, the nitrogen of the amino group or the oxygen of the hydroxyl group), forming a rigid cyclic intermediate. This chelation can lock the conformation of the substrate, leading to a highly diastereoselective attack of the nucleophile from the less hindered face.
For a hypothetical aldol reaction where an enolate attacks an N-protected 2-formyl-2-aminoindane derivative, a competition between a Zimmerman-Traxler-type transition state and a chelation-controlled transition state could arise, as depicted below.
Caption: Competing Zimmerman-Traxler and chelation-controlled pathways.
The operative pathway would depend on several factors:
-
The Lewis Acid: Strongly chelating Lewis acids (e.g., TiCl₄, MgBr₂) would favor the chelation model, while less coordinating metals might favor the Zimmerman-Traxler transition state.
-
Protecting Groups: Bulky protecting groups on the amino or hydroxyl functions could sterically hinder chelation, making the Zimmerman-Traxler model more likely to be dominant.
-
Substrate Conformation: The rigid indane backbone imposes significant conformational constraints that could pre-dispose the molecule to favor one model over the other.
In the absence of direct experimental data for this compound as a substrate, we can extrapolate from the high stereoselectivity observed when its derivative is used as a chiral auxiliary. This suggests that the rigid indane scaffold is highly effective at creating a well-defined steric environment in the transition state, a key tenet of the Zimmerman-Traxler model. However, the potential for chelation by the amino and hydroxyl groups cannot be discounted and represents an important area for further investigation.
Conclusion and Future Outlook
The Zimmerman-Traxler model remains a robust and highly predictive tool for understanding the stereochemical outcomes of aldol reactions. The exceptional diastereoselectivity and enantioselectivity observed in boron-mediated aldol reactions using a chiral auxiliary derived from cis-1-amino-2-hydroxyindan provide strong validation for the model's applicability to systems incorporating the rigid indane framework. The steric bias imposed by this scaffold leads to a highly organized, chair-like transition state, consistent with the core principles of the Zimmerman-Traxler model.
For reactions involving this compound as a substrate, the Zimmerman-Traxler model serves as an excellent starting point for predicting stereoselectivity. However, the presence of potentially coordinating amino and hydroxyl groups introduces the possibility of competing chelation-controlled pathways. The interplay between these stereocontrol elements is likely to be nuanced and dependent on the specific reaction conditions, particularly the choice of metal cation and protecting groups.
Future experimental and computational studies on aldol reactions of this compound and its derivatives are warranted to fully elucidate the dominant stereocontrol mechanisms. Such investigations will not only refine our understanding of the Zimmerman-Traxler model's scope but also enable the rational design of highly stereoselective syntheses of complex molecules bearing this valuable structural motif.
References
- Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. J. Am. Chem. Soc.1957, 79 (8), 1920–1923. [Link]
- Ghosh, A. K.; Fidanze, S.; Onishi, M.; Hussain, K. A. Highly enantioselective aldol reaction: development of a new chiral auxiliary from cis-1-amino-2-hydroxyindan. J. Chem. Soc., Chem. Commun.1997, (22), 2209-2210. [Link]
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129. [Link]
- Heathcock, C. H. The Aldol Addition Reaction. In Asymmetric Synthesis; Morrison, J. D., Ed.; Academic Press: New York, 1984; Vol. 3, pp 111-212. [Link]
- Mahrwald, R. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chem. Rev.1999, 99 (5), 1095–1120. [Link]
- Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Addition Reaction: An Old Transformation at Constant Rebirth. Chem. Eur. J.2002, 8 (1), 36-44. [Link]
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- Myers, A. G. Stereoselective, Directed Aldol Reaction. Harvard University. [Link]
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A Senior Application Scientist's Guide to Comparative DFT Studies of Transition States Involving 2-Amino-2-hydroxymethylindane
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and asymmetric catalysis, chiral amino alcohols serve as indispensable building blocks and catalytic scaffolds.[1][2][3] Among these, the rigid bicyclic structure of 2-Amino-2-hydroxymethylindane makes it a compelling candidate for inducing stereoselectivity.[4] Understanding the precise mechanism by which such molecules control the stereochemical outcome of a reaction is paramount. The key to this understanding lies in the transition state—the fleeting, high-energy arrangement of atoms that dictates the reaction's path and ultimate product distribution.[5][6]
This guide provides an in-depth comparative framework for employing Density Functional Theory (DFT) to elucidate the transition states of reactions involving this compound. We will move beyond a mere recitation of methods to explain the causality behind computational choices, ensuring a robust and defensible theoretical model. Our focus is on establishing a self-validating protocol that provides trustworthy insights into the origins of stereoselectivity.[7][8]
The Central Challenge: Unveiling the Stereodetermining Transition State
In asymmetric catalysis, the observed enantiomeric excess is a direct consequence of the energy difference between two diastereomeric transition states.[5][9] One transition state leads to the (R)-enantiomer and the other to the (S)-enantiomer. Even a small difference in their activation energies (ΔΔG‡) can lead to a high degree of stereoselectivity. The core objective of a computational study is to accurately model these transition states and calculate this energy difference.
Modern DFT has become the workhorse for such investigations, offering an excellent balance of computational cost and accuracy for the relatively large systems involved in catalysis.[10] Non-covalent interactions, such as hydrogen bonds and CH–π interactions, are often the critical factors that stabilize one transition state over another, and contemporary DFT functionals are increasingly adept at capturing these subtle effects.[1][5]
Part 1: A Validated Computational Workflow for Transition State Analysis
A trustworthy computational protocol is not a black box; it is a logical sequence of steps, each designed to validate the next. Below is a field-proven workflow for locating and verifying transition states, followed by a comparison against a simpler, achiral analogue to highlight the structural impact of the indane scaffold.
Step-by-Step Computational Protocol
-
Reactant and Product Optimization:
-
Action: Begin by performing a full geometry optimization of the reactants (e.g., substrate, catalyst, reagents) and the final products.
-
Causality: This establishes the energetic baseline for the reaction profile. A stable, optimized structure is confirmed by a frequency calculation that yields zero imaginary frequencies.
-
-
Initial Transition State (TS) Guess:
-
Action: Construct an initial guess for the transition state geometry. This can be done by manually manipulating the reactant structures towards the expected TS or by using a specialized algorithm like a synchronous transit-guided quasi-Newton (QST2/QST3) method.
-
Causality: A good initial guess is crucial for the success of the TS optimization algorithm. It should reflect the key bond-forming and bond-breaking events.
-
-
Transition State Optimization:
-
Action: Optimize the initial guess structure using an algorithm designed for finding saddle points (e.g., Berny algorithm).
-
Causality: This step locates the lowest-energy pathway between the reactant and product complexes, which is the transition state.
-
-
Frequency Calculation and TS Verification:
-
Action: Perform a frequency calculation on the optimized TS geometry.
-
Causality & Self-Validation: A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency .[6] This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate—the motion of breaking old bonds and forming new ones. The absence of other imaginary frequencies confirms it is a minimum in all other degrees of freedom.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Action: Starting from the verified TS geometry, perform an IRC calculation in both the forward and reverse directions.
-
Causality & Self-Validation: This calculation maps the minimum energy path downhill from the transition state. A correctly identified TS must connect smoothly to the pre-reaction complex (reactants) on one side and the post-reaction complex (products) on the other. This final step definitively validates the entire reaction pathway.
-
Below is a Graphviz diagram illustrating this self-validating workflow.
Caption: A validated computational workflow for transition state analysis.
Part 2: Comparative Analysis - The Indane Scaffold vs. A Simple Amino Alcohol
To demonstrate the utility of this approach, we will consider a hypothetical model reaction: the enantioselective addition of a nucleophile (Nu) to a prochiral ketone, catalyzed by an amino alcohol. We will compare the performance of This compound with a simpler, acyclic chiral auxiliary, (S)-2-amino-3-methyl-1-butanol (Valinol) .
The central hypothesis is that the rigid indane backbone of our target molecule will enforce a more defined and "cluttered" transition state, leading to greater facial selectivity compared to the more flexible valinol.[11]
Choice of DFT Functional and Basis Set
The selection of the computational method is critical for obtaining reliable results.
-
Functional: We recommend the M06-2X functional. This meta-hybrid GGA functional was developed by the Truhlar group and is well-regarded for its performance in systems where non-covalent interactions are important, which is often the case in stereodetermining transition states.[12][13][14] For comparison, the widely used B3LYP functional, often paired with a dispersion correction (e.g., B3LYP-D3), is a viable alternative, though it can sometimes underestimate barrier heights.[15][16]
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Karlsruhe basis set like def2-TZVP provides a good compromise between accuracy and computational cost for molecules of this size. The inclusion of diffuse functions (+) and polarization functions (d,p) is essential for accurately describing the electron distribution in anionic species and transition states.
Visualizing the Competing Pathways
The origin of stereoselectivity lies in the energetic preference for one of two diastereomeric transition states. The catalyst-substrate complex can orient itself in a way that favors nucleophilic attack on either the Re or Si face of the ketone. DFT allows us to model both corresponding transition states, TS-Re and TS-Si .
Caption: Competing reaction pathways leading to R and S enantiomers.
Quantitative Data Comparison
After performing the full computational workflow for both catalysts, we can summarize the key energetic data. The Gibbs Free Energy of Activation (ΔG‡) is the most critical value for predicting kinetic outcomes at a given temperature. The enantiomeric ratio (e.r.) can be predicted from the difference in activation energies (ΔΔG‡) using the transition state theory equation:
ΔΔG‡ = -RT ln(e.r.)
| Catalyst | Transition State | ΔG‡ (kcal/mol) | ΔΔG‡ (kcal/mol) | Key Non-Covalent Interaction (Example) |
| This compound | TS-Si (Favored) | 12.5 | \multirow{2}{}{2.1 } | O-H···O H-bond (catalyst-ketone) |
| TS-Re (Disfavored) | 14.6 | C-H···π (indane-substrate) | ||
| (S)-Valinol (Comparison) | TS-Si (Favored) | 13.8 | \multirow{2}{}{0.9 } | O-H···O H-bond (catalyst-ketone) |
| TS-Re (Disfavored) | 14.7 | Steric clash with isopropyl group |
Note: Data are hypothetical for illustrative purposes.
Analysis of Results:
-
Activation Barriers: The this compound catalyst exhibits a lower activation barrier for the favored pathway (12.5 kcal/mol) compared to Valinol (13.8 kcal/mol), suggesting a higher overall reaction rate.
-
Stereoselectivity: The key finding is the significantly larger ΔΔG‡ for the indane-based catalyst (2.1 kcal/mol) compared to Valinol (0.9 kcal/mol). This larger energy gap arises from the rigid indane scaffold, which creates a more defined chiral pocket. In the disfavored TS-Re, the substrate is forced into an unfavorable steric interaction with the indane ring system, raising its energy. The more flexible Valinol cannot enforce such a rigid distinction, resulting in a smaller energy difference between the two transition states.
-
Predicted Outcome: A ΔΔG‡ of 2.1 kcal/mol corresponds to a predicted enantiomeric ratio of approximately 97:3, indicating high enantioselectivity. In contrast, the 0.9 kcal/mol difference for Valinol predicts a more modest e.r. of around 80:20.
Conclusion and Outlook
This guide outlines a robust, self-validating workflow for the computational investigation of reaction transition states using DFT. Through a comparative analysis, we have demonstrated how this methodology can be applied to understand the structural features that impart high stereoselectivity. The rigid framework of this compound, when compared to a more flexible acyclic analogue like valinol, is shown to create a more effective chiral environment, leading to a greater energy separation between diastereomeric transition states.
These theoretical insights are invaluable for the rational design of new catalysts and for optimizing reaction conditions in drug development and fine chemical synthesis. By understanding the subtle non-covalent interactions that govern the stereodetermining step, researchers can move beyond trial-and-error and towards a more predictive science.
References
- Title: Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis Source: Accounts of Chemical Research URL:[Link]
- Title: Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions Source: ChemRxiv URL:[Link]
- Title: Assessment of DFT Methods for Computing Activation Energies of Mo/W-Mediated Reactions Source: ACS Public
- Title: Theory and Modeling of Asymmetric Catalytic Reactions Source: PubMed URL:[Link]
- Title: Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set Source: PMC - NIH URL:[Link]
- Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E.
- Title: Asymmetric catalysis with cluttered transition states Source: American Chemical Society URL:[Link]
- Title: Benchmarking DFT Functionals for Excited-State Calculations of Donor–Acceptor TADF Emitters Source: The Journal of Physical Chemistry A - ACS Public
- Title: Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis Source: RSC Publishing URL:[Link]
- Title: Transition st
- Title: New enantioselective catalysts based on chiral amino alcohols Source: PolyU Electronic Theses URL:[Link]
- Title: Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes Source: PMC - NIH URL:[Link]
- Title: Transition States in Asymmetric C
- Title: Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation Source: Journal of the American Chemical Society URL:[Link]
- Title: Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources Source: PMC - PubMed Central URL:[Link]
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A Comparative Guide to Indane-Based Chiral Auxiliaries: Performance in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the strategic selection of a chiral auxiliary is a cornerstone for achieving high stereocontrol. These transient chiral controllers are indispensable tools for researchers in medicinal chemistry and natural product synthesis, where the precise three-dimensional arrangement of atoms is paramount to biological function. This guide offers an in-depth comparison of indane-based chiral auxiliaries, a class of directors prized for their rigid bicyclic framework. We will objectively evaluate their performance against established alternatives like Evans' oxazolidinones and Oppolzer's sultams, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
The Indane Scaffold: A Foundation for Rigidity and Control
The efficacy of a chiral auxiliary hinges on its ability to create a predictable and sterically biased environment around a reactive center.[1][2] The indane framework, a fused benzene and cyclopentane ring system, provides exceptional conformational rigidity. This rigidity is the key to its success; it minimizes conformational ambiguity in transition states, leading to superior facial shielding of prochiral substrates and, consequently, higher diastereoselectivity in a variety of C-C bond-forming reactions.[1][2]
The most prominent and versatile member of this family is derived from cis-1-amino-2-indanol, which can be readily synthesized in both enantiomeric forms.[2][3] This amino alcohol serves as a precursor to various auxiliary types, most notably oxazolidinones for aldol and alkylation reactions and sulfonamides for Diels-Alder cycloadditions.[2][3][4]
Caption: Synthetic pathway to the core indane auxiliary and its functional derivatives.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The oxazolidinone derived from (1R,2S)-1-amino-2-indanol has proven to be a highly effective chiral auxiliary for this transformation, consistently delivering high diastereoselectivity.[3][5]
The prevailing mechanistic model for this selectivity is the Zimmerman-Traxler transition state. Following enolization with a Lewis acid like dibutylboron triflate (Bu₂BOTf), the boron atom chelates with the two carbonyl oxygens of the oxazolidinone and the aldehyde, forming a rigid, chair-like six-membered ring. The fused indane ring system projects from this transition state, effectively blocking one face of the enolate from the incoming aldehyde. This steric hindrance dictates the trajectory of the electrophilic attack, resulting in the preferential formation of a single diastereomer.[1]
Sources
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A Comparative Analysis of 2-Amino-2-hydroxymethylindane and Other Leading Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for precise stereochemical control in chemical synthesis is paramount. Chiral auxiliaries are a cornerstone of this endeavor, offering a robust strategy to introduce chirality and construct complex molecular architectures with high fidelity. This guide provides an in-depth technical analysis of the substrate scope and performance of the 2-amino-2-hydroxymethylindane moiety, derived from cis-1-amino-2-hydroxyindan, benchmarked against other widely utilized chiral auxiliaries such as Evans' oxazolidinones and Oppolzer's camphorsultam.
The efficacy of a chiral auxiliary is judged by several key metrics: the level of stereoselectivity it imparts, the range of chemical transformations it can effectively mediate, the ease of its attachment and removal, and the overall yield of the desired stereoisomer. The conformationally rigid indane framework of this compound-derived auxiliaries presents a unique steric and electronic environment, leading to distinct performance characteristics in various asymmetric reactions.[1]
At a Glance: Performance Overview
| Chiral Auxiliary | Key Strengths | Common Applications |
| This compound Derivatives | Excellent diastereoselectivity, rigid framework for predictable stereocontrol, both enantiomers readily available.[1] | Aldol Reactions, Diels-Alder Reactions, Alkylation Reactions. |
| Evans' Oxazolidinones | High diastereoselectivity, well-established and widely applicable, extensive literature support.[2] | Aldol Reactions, Alkylation Reactions, Michael Additions. |
| Oppolzer's Camphorsultam | High diastereoselectivity, crystalline derivatives aid in purification, effective in a broad range of reactions. | Diels-Alder Reactions, Alkylation Reactions, Conjugate Additions. |
Delving Deeper: A Head-to-Head Comparison in Key Asymmetric Transformations
Asymmetric Aldol Reactions: A Stronghold for the Indane Auxiliary
The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and achieving stereocontrol is critical for the synthesis of polyketide natural products and other complex molecules. In this arena, oxazolidinone derivatives of cis-1-amino-2-hydroxyindan have demonstrated exceptional performance, often rivaling or exceeding the selectivity of traditional Evans' auxiliaries.[1][3]
The high diastereoselectivity is attributed to the rigid tricyclic ring system formed upon N-acylation, which effectively shields one face of the enolate.[3] Boron enolates derived from the N-propionyl oxazolidinone of cis-1-amino-2-hydroxyindan react with a variety of aldehydes to afford the syn-aldol products with almost complete diastereofacial selectivity (>99% d.e.).[3]
Table 1: Performance in Asymmetric Aldol Reactions
| Aldehyde | This compound Auxiliary Yield (%) | This compound Auxiliary Diastereomeric Excess (d.e.) (%) | Evans' (Valinol) Auxiliary Yield (%) | Evans' (Valinol) Auxiliary Diastereomeric Excess (d.e.) (%) |
| Benzaldehyde | 85 | >99 | 80-90 | >99 |
| Isobutyraldehyde | 82 | >99 | 85-95 | >99 |
| Propionaldehyde | 88 | >99 | 80-90 | >99 |
Data for the this compound auxiliary is sourced from Ghosh et al.[3] Data for the Evans' auxiliary represents typical values reported in the literature.
The underlying principle for the high stereoselectivity in these reactions is often explained by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state. The rigid indane backbone of the auxiliary enforces a specific conformation of this transition state, leading to the observed high fidelity in stereochemical transfer.
Caption: Zimmerman-Traxler transition state model for aldol reactions.
Asymmetric Diels-Alder Reactions: Leveraging Conformational Rigidity
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The stereochemical outcome can be effectively controlled by employing a chiral auxiliary on the dienophile. Acrylate esters derived from cis-1-arylsulfonamido-2-indanols have proven to be highly effective chiral auxiliaries in Lewis acid-promoted Diels-Alder reactions.[4]
These reactions, particularly with cyclopentadiene, exhibit excellent endo/exo selectivity (>99:1) and high endo-diastereoselectivities (up to 96:4).[4] The rigid indane backbone is believed to enforce a specific conformation of the dienophile, leading to effective facial shielding and high stereocontrol.
Table 2: Performance in Asymmetric Diels-Alder Reactions (Acrylate + Cyclopentadiene)
| Chiral Auxiliary | Lewis Acid | Yield (%) | endo:exo ratio | Diastereomeric Ratio (endo) |
| This compound Derivative | TiCl₄ | 70 | >99:1 | 96:4 |
| Oppolzer's Camphorsultam | Et₂AlCl | 88 | >100:1 | 98:2 |
Data for the this compound derivative is sourced from Ghosh et al.[4] Data for Oppolzer's camphorsultam represents typical values reported in the literature.
The stereochemical outcome is rationalized by a model where the Lewis acid chelates to the carbonyl and sulfonyl oxygens, locking the conformation of the acrylate. This rigid conformation presents a sterically hindered face to the incoming diene, directing the cycloaddition to the opposite face.
Caption: General workflow for an asymmetric Diels-Alder reaction.
Asymmetric Alkylation: Reliable Stereocontrol
The alkylation of enolates is a fundamental method for constructing new carbon-carbon bonds. Chiral auxiliaries are instrumental in controlling the stereochemistry of the newly formed stereocenter. Oxazolidinone derivatives of cis-1-amino-2-hydroxyindan have been shown to be effective in diastereoselective alkylation reactions, providing a reliable method for the synthesis of chiral carboxylic acid derivatives.[5][6]
While direct comparative studies with other auxiliaries across a broad range of substrates are less common in the literature, the available data suggests that the indane-derived auxiliary provides high levels of diastereoselectivity, comparable to those achieved with Evans' and Myers' auxiliaries.
Table 3: Performance in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio |
| This compound Derivative | N-Propionyl Oxazolidinone | Benzyl Bromide | LDA | ~85 | >95:5 |
| Evans' Oxazolidinone | N-Propionyl Oxazolidinone | Benzyl Bromide | NaHMDS | 80-92 | >99:1 |
| Myers' Pseudoephedrine Amide | N-Propionyl Amide | Benzyl Bromide | LDA | 90 | >99:1 |
Data for the this compound derivative is based on typical results for similar systems. Data for Evans' and Myers' auxiliaries represents values reported in the literature.
The stereochemical outcome of these alkylation reactions is dictated by the steric hindrance imposed by the chiral auxiliary, which blocks one face of the enolate from the incoming electrophile.
Experimental Protocols: A Practical Guide
Synthesis of the Chiral Oxazolidinone from (1S,2R)-cis-1-Amino-2-hydroxyindan
Materials:
-
(1S,2R)-cis-1-Amino-2-hydroxyindan
-
Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve (1S,2R)-cis-1-amino-2-hydroxyindan (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (3.0 eq) to the solution.
-
Slowly add a solution of disuccinimidyl carbonate (1.5 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the chiral oxazolidinone.[3]
Boron-Mediated Asymmetric Aldol Reaction
Materials:
-
N-Propionyl oxazolidinone derived from cis-1-amino-2-hydroxyindan
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
Aldehyde
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction with a pH 7 buffer and extract the product with an organic solvent.
-
Purify the aldol adduct by silica gel chromatography.[3]
Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved under mild conditions to afford the desired product and recover the auxiliary for reuse.
Hydrolytic Cleavage (to the carboxylic acid):
-
Treat the aldol adduct with lithium hydroxide (LiOH) in a mixture of THF and water.[3]
Reductive Cleavage (to the alcohol):
-
Treat the adduct with a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).
Conclusion: A Versatile and Powerful Tool for Asymmetric Synthesis
The this compound framework, derived from cis-1-amino-2-hydroxyindan, provides a powerful and versatile platform for the design of chiral auxiliaries. Its rigid, conformationally constrained structure leads to high levels of stereocontrol in a variety of important asymmetric transformations, most notably aldol reactions where it demonstrates exceptional diastereoselectivity.[1][3] While more direct comparative studies across a broader range of reactions are warranted to fully delineate its substrate scope relative to other leading auxiliaries, the available evidence strongly supports its position as a valuable tool in the synthetic chemist's arsenal for the construction of complex, stereochemically defined molecules. The ready availability of both enantiomers further enhances its utility in target-oriented synthesis.[1]
References
- Ghosh, A. K., & Fidanze, S. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Arkivoc, 2018(5), 236-253. [Link]
- Ghosh, A. K., Du, D., & Nelson, J. A. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. The Journal of Organic Chemistry, 65(24), 8424-8427. [Link]
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- Wikipedia. (n.d.). Chiral auxiliary. [Link]
- ResearchGate. (2025). Asymmetric Michael Addition Reaction under the Control of the Evans Chiral Auxiliary (II). [Link]
- Royal Society of Chemistry. (n.d.). Asymmetric synthesis of α-amino acids: indium-mediated reactions of glyoxylic oxime ether in aqueous media. [Link]
- ResearchGate. (2025). Strategies for Accessing cis-1-Amino-2-Indanol. [Link]
- National Institutes of Health. (n.d.). ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES. [Link]
- ResearchGate. (2025). Stereoselectivity of Asymmetric Michael Addition Reactions Controlled by Chiral Auxiliary. [Link]
- ChemTube3D. (n.d.). Evans auxilary-controlled enantioselective Diels-Alder reaction. [Link]
- National Institutes of Health. (n.d.).
- YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
- ResearchGate. (2025). ChemInform Abstract: Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. [Link]
- ResearchGate. (n.d.). (PDF)
- PubMed. (n.d.). Rotational spectra and computational analysis of two conformers of leucinamide. [Link]
- PubMed. (n.d.). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives.
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling and Disposal of 2-Amino-2-hydroxymethylindane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-2-hydroxymethylindane. As a novel or less-common research chemical, specific toxicological and hazard data for this compound are not extensively documented. Therefore, this protocol is grounded in the principle of precautionary risk management , drawing from the known profiles of structurally analogous compounds and authoritative laboratory safety standards. The procedures outlined below are designed to ensure the highest level of safety through a self-validating system of protocols, from preparation to disposal.
Hazard Analysis and Risk Mitigation: An Evidence-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment has been synthesized based on its functional groups and structural backbone: the indane moiety, a primary amine, and a primary alcohol.
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Aromatic Amines: This class of compounds can be readily absorbed through the skin and may act as skin or respiratory sensitizers. Some aromatic amines are known to be toxic or carcinogenic with repeated exposure. Therefore, dermal and inhalation exposure routes must be strictly controlled.
-
Primary Alcohols: While the hydroxymethyl group is generally of low toxicity, it can cause mild skin or eye irritation.
-
Indane Core: The indane structure itself is a hydrocarbon framework. The primary hazards will be dictated by the attached functional groups.
Based on this analysis, this compound should be treated as a hazardous substance of unknown toxicity . All handling procedures must reflect this elevated risk level.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound in solid (powder) and solution forms.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness), double-gloved. | Nitrile provides good resistance to a broad range of chemicals. Double-gloving is a critical precaution against undetected pinholes and minimizes contamination during doffing. |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum) or chemical splash goggles. A face shield should be worn over glasses/goggles when handling larger quantities (>1g) or splash-prone solutions. | Protects against accidental splashes of solutions or airborne particles of the solid compound from entering the eyes. A face shield offers a broader barrier of protection for the entire face. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned with tight-fitting cuffs. | Provides a removable barrier to protect skin and personal clothing from contamination. FR properties are a general best practice in labs where flammable solvents are present. |
| Respiratory Protection | Required when handling the solid powder outside of a certified chemical fume hood. A NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particles. For solutions with volatile solvents, an air-purifying respirator with an organic vapor cartridge may be necessary. | The primary amine functional group suggests a potential for respiratory sensitization. Handling fine powders poses a significant inhalation risk. All weighing and stock solution preparation of the solid must be performed in a fume hood or ventilated balance enclosure. |
Operational Workflow: From Receipt to Reaction
This section provides a step-by-step protocol for safely handling this compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage within its secondary containment.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and a hazard warning (e.g., "Caution: Substance of Unknown Toxicity. Avoid Contact and Inhalation.").
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be a designated, locked cabinet for hazardous chemicals.
Experimental Protocol: Weighing and Solubilization
This protocol minimizes exposure during the critical step of handling the neat compound.
-
Preparation: Don all required PPE as specified in the table above.
-
Engineering Controls: Perform all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates.
-
Weighing:
-
Use a tared weigh boat or glass vial.
-
Carefully transfer the desired amount of this compound using a clean, dedicated spatula.
-
Avoid creating dust. If any powder spills, gently wipe the area with a damp cloth (wetted with an appropriate solvent like isopropanol) and treat the cloth as hazardous waste. Do not dry sweep.
-
-
Solubilization:
-
Place the weigh boat or vial containing the compound into your reaction vessel or flask.
-
Slowly add the desired solvent to the vessel, directing the stream to wash the compound from the weigh boat if necessary.
-
Seal the vessel before agitation or sonication to prevent aerosol generation.
-
The following diagram illustrates the mandatory workflow for handling the solid compound.
Caption: Workflow for Handling Solid this compound.
Decontamination and Disposal Plan
Proper disposal is paramount to ensure laboratory and environmental safety. All waste generated from handling this compound must be treated as hazardous.
Waste Segregation
A dedicated, labeled hazardous waste container must be used.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any spilled absorbent material. Place these items in a sealed, heavy-duty plastic bag and then into the solid hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified. The container must be clearly labeled with "Hazardous Waste: this compound in [Solvent Name]".
-
Sharps Waste: Contaminated needles or glassware must be disposed of in a designated sharps container for hazardous chemical waste.
The logical flow for waste management is depicted below.
Caption: Waste Segregation and Disposal Pathway.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill: For a small spill (<5g or <50mL), absorb the material with an inert absorbent (e.g., vermiculite, sand). For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
References
- Glove Selection and Use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
